molecular formula C10H6ClNOS B1603810 2-(2-Chlorophenyl)thiazole-4-carbaldehyde CAS No. 639517-84-3

2-(2-Chlorophenyl)thiazole-4-carbaldehyde

Cat. No.: B1603810
CAS No.: 639517-84-3
M. Wt: 223.68 g/mol
InChI Key: OAOWVDLRNRMAQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)thiazole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H6ClNOS and its molecular weight is 223.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-chlorophenyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNOS/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOWVDLRNRMAQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622951
Record name 2-(2-Chlorophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

639517-84-3
Record name 2-(2-Chlorophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Unambiguous Identification of 2-(2-Chlorophenyl)thiazole-4-carbaldehyde: A Multi-Technique Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Rigorous Structural Elucidation

In the landscape of pharmaceutical and agrochemical research, the precise structural characterization of novel chemical entities is the bedrock upon which all subsequent development is built.[1] The compound 2-(2-Chlorophenyl)thiazole-4-carbaldehyde (CAS No. 639517-84-3) represents a key synthetic intermediate, valued for its reactive aldehyde group and the specific stereoelectronic properties imparted by the 2-chlorophenyl and thiazole moieties.[2] Its potential as a scaffold in the synthesis of bioactive molecules necessitates an irrefutable confirmation of its structure.[1]

This technical guide provides an in-depth, multi-technique approach to the structural elucidation of this compound. Moving beyond a simple recitation of methods, we will explore the causal logic behind the selection of each analytical technique, demonstrating how a synergistic application of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance spectroscopy culminates in a self-validating and unambiguous structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for the characterization of complex small molecules.

I. Foundational Analysis: Synthesis and Elemental Composition

A logical starting point for structural elucidation is a plausible synthetic route and confirmation of the elemental formula.

Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains a robust and high-yielding method for the construction of the thiazole core. For the target molecule, a common approach involves the condensation of 2-chlorothiobenzamide with a 3-halo-2-oxopropanal derivative.

Experimental Protocol: Hantzsch Synthesis

  • Reaction Setup: To a solution of 2-chlorothiobenzamide (1 equivalent) in ethanol, add 1,3-dichloro-2-propanone (1.1 equivalents).

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the 2-(2-Chlorophenyl)thiazole intermediate.

  • Formylation: The final carbaldehyde can be introduced through various formylation methods, such as the Vilsmeier-Haack reaction.

Mass Spectrometry: Confirming Molecular Weight and Halogen Presence

Mass spectrometry (MS) provides the molecular weight of the compound, offering the first piece of evidence for the correct structure. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for this class of compounds.

  • Analysis: The resulting spectrum is analyzed for the molecular ion peak [M+H]⁺.

Data Interpretation:

The molecular formula of this compound is C₁₀H₆ClNOS. The expected monoisotopic mass is 222.98 g/mol . A key feature for a compound containing one chlorine atom is the presence of a characteristic M+2 peak.[3] Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which results in two molecular ion peaks separated by 2 m/z units, with an intensity ratio of approximately 3:1.[4] The observation of this isotopic pattern is strong evidence for the presence of a single chlorine atom in the molecule.

Table 1: Predicted Mass Spectrometry Data

IonCalculated m/zObserved m/zIsotopic Pattern (M:M+2)
[M+H]⁺223.9880~223.9880~3:1
[M+Na]⁺245.9699~245.9699~3:1

Fragmentation Analysis: The fragmentation pattern in the MS/MS spectrum can provide further structural insights. Common fragmentation pathways for such aromatic systems include the loss of CO from the aldehyde, cleavage of the C-Cl bond, and fragmentation of the thiazole ring.[5]

II. Functional Group Identification: Infrared Spectroscopy

Infrared (IR) spectroscopy is an indispensable tool for the rapid identification of key functional groups. The presence of the aldehyde and the aromatic systems in the target molecule will give rise to characteristic absorption bands.

Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

  • A small amount of the solid sample is placed directly on the ATR crystal.

  • The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Data Interpretation:

The IR spectrum will be dominated by absorptions corresponding to the aldehyde C=O and C-H stretches, as well as vibrations from the aromatic rings.

  • Aldehyde Group: A strong, sharp absorption band for the C=O stretch is expected in the region of 1710-1685 cm⁻¹ due to conjugation with the thiazole ring.[6] Crucially, aldehydes also exhibit two characteristic, weaker C-H stretching absorptions between 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹. The latter is often a distinct shoulder and is a key diagnostic feature for an aldehyde.[6]

  • Aromatic Rings: C-H stretching vibrations for the aromatic protons will appear above 3000 cm⁻¹. C=C stretching vibrations within the rings will be observed in the 1600-1450 cm⁻¹ region.

  • C-Cl Bond: The C-Cl stretching vibration typically appears in the fingerprint region, around 750-700 cm⁻¹.

Table 2: Predicted Key IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aldehyde C-H Stretch~2850 and ~2750Weak to Medium
Aldehyde C=O Stretch~1695Strong, Sharp
Aromatic C=C Stretch~1600-1450Medium to Weak
Thiazole Ring VibrationsMultiple bandsMedium to Weak
C-Cl Stretch~750Medium

III. Definitive Structure Determination: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D NMR experiments allows for the unambiguous assignment of all protons and carbons.

¹H NMR Spectroscopy: Proton Environment and Connectivity

Protocol: ¹H NMR Spectroscopy

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Frequency: 400 MHz or higher for better resolution.

Data Interpretation:

The ¹H NMR spectrum will show distinct signals for the aldehyde proton, the thiazole proton, and the four protons of the 2-chlorophenyl group.

  • Aldehyde Proton: This is the most downfield signal, appearing as a sharp singlet typically between δ 9.5 and 10.5 ppm.

  • Thiazole Proton (H5): The single proton on the thiazole ring is expected to be a singlet in the aromatic region, likely around δ 8.0-8.5 ppm.

  • Chlorophenyl Protons: The four protons of the 2-chlorophenyl group will appear in the aromatic region (δ 7.4-8.0 ppm). Due to the ortho-substitution, they will exhibit a complex multiplet pattern resulting from spin-spin coupling.

¹³C NMR Spectroscopy: Carbon Skeleton

Protocol: ¹³C NMR Spectroscopy

  • Solvent: As for ¹H NMR.

  • Technique: Proton-decoupled to yield a spectrum of singlets for each unique carbon.

Data Interpretation:

The ¹³C NMR spectrum will show 10 distinct signals, corresponding to the 10 carbon atoms in the molecule.

  • Aldehyde Carbonyl: This carbon is highly deshielded and will appear far downfield, typically in the range of δ 185-195 ppm.

  • Thiazole Carbons: The three carbons of the thiazole ring are expected between δ 115 and 170 ppm. The C2 carbon, bonded to the chlorophenyl group, will be the most downfield of the three.

  • Chlorophenyl Carbons: The six carbons of the chlorophenyl ring will resonate in the aromatic region (δ 120-140 ppm). The carbon directly attached to the chlorine atom (ipso-carbon) and the carbon attached to the thiazole ring will have distinct chemical shifts.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionPredicted ¹H δ (ppm)MultiplicityPredicted ¹³C δ (ppm)
Aldehyde (-CHO)~10.0s~192.0
Thiazole H5~8.3s~125.0
Thiazole C2--~168.0
Thiazole C4--~150.0
Chlorophenyl C1'--~132.0
Chlorophenyl C2'--~135.0 (C-Cl)
Chlorophenyl H3'/C3'~7.5m~127.0
Chlorophenyl H4'/C4'~7.4m~131.0
Chlorophenyl H5'/C5'~7.4m~129.0
Chlorophenyl H6'/C6'~7.9m~130.0
2D NMR Spectroscopy: Unambiguous Connectivity

For complex molecules, 2D NMR is essential to definitively connect protons and carbons.

Workflow for 2D NMR Elucidation

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Final Structure H1_NMR ¹H NMR (Proton Signals) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY Identifies coupled proton networks HSQC HSQC (¹H-¹³C One-Bond Correlations) H1_NMR->HSQC Links protons to directly attached carbons C13_NMR ¹³C NMR (Carbon Signals) C13_NMR->HSQC Structure Unambiguous Structure of This compound COSY->Structure Confirms neighborhood of protons HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC Provides starting points for long-range analysis HMBC->Structure Confirms connectivity across heteroatoms and quaternary carbons

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. In this molecule, it would primarily show correlations between the adjacent protons on the chlorophenyl ring, helping to trace their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a crucial experiment that maps each proton signal to the carbon atom it is directly attached to. This allows for the unambiguous assignment of the protonated carbons (thiazole C5 and the four CH carbons of the phenyl ring).

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides the final pieces of the puzzle by showing correlations between protons and carbons that are two or three bonds away. Key expected correlations include:

    • The aldehyde proton (~10.0 ppm) to the thiazole C4 (~150.0 ppm).

    • The thiazole H5 proton (~8.3 ppm) to thiazole C4 and potentially to the aldehyde carbon.

    • Protons on the chlorophenyl ring (e.g., H6') to the thiazole C2 (~168.0 ppm), definitively linking the two ring systems.

Visualizing Key HMBC Correlations

G H_aldehyde H (Aldehyde) C4_thiazole C4 (Thiazole) H_aldehyde->C4_thiazole H5_thiazole H5 (Thiazole) H5_thiazole->C4_thiazole C_aldehyde C (Aldehyde) H5_thiazole->C_aldehyde H6_phenyl H6' (Phenyl) C2_thiazole C2 (Thiazole) H6_phenyl->C2_thiazole

IV. Conclusion: A Self-Validating Structural Proof

References

  • Chem-Impex. 2-(2-chlorophényl)thiazole-4-carbaldéhyde.
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Chemguide. mass spectra - the M+2 peak.
  • LibreTexts Chemistry. Organic Compounds Containing Halogen Atoms.
  • University of California, Davis. IR: aldehydes.
  • Asian Journal of Chemistry. 13C-NMR Studies of Some Heterocyclically Substituted Chromones.
  • LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups.
  • Chem-Impex. 2-(2-chlorophényl)thiazole-4-carbaldéhyde.
  • YouTube. FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance.
  • Chemguide. mass spectra - the M+2 peak.
  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87.
  • Der Pharma Chemica. Synthesis and characterization of novel thiazole derivatives of disubstituted N-arylmaleimides.
  • RACO. Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives.
  • ResearchGate. Mass spectrometry of halogen-containing organic compounds.
  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
  • Oregon State University. 13C NMR Chemical Shifts.
  • Chem-Impex. 2-(4-Chlorophenyl)thiazole-4-carbaldehyde.
  • Semantic Scholar. [PDF] Preparation, Mass and NMR Spectra of Some Isotopic Thiazoles..
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • ResearchGate. IR spectrum of 2-Amino 4-(4-Chloro-phenyl)thiazole ligand.
  • Michigan State University. Proton NMR Table.
  • SciSpace. Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl).
  • Oregon State University. 1H NMR Chemical Shift.
  • bepls. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
  • University of Wisconsin-Madison. Chem 341 Jasperse Ch. 13 Handouts H-NMR Interpretation.
  • University College London. Chemical shifts.
  • Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • LibreTexts Chemistry. Interpreting C-13 NMR Spectra.
  • University of Colorado Boulder. IR Absorption Table.
  • ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
  • ResearchGate. Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis | Request PDF.
  • ScienceDirect. 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites.
  • MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.
  • ResearchGate. IR Spectra of 4-(4-methoxyphenyl)-2-(2-(2-nitrobenzylidene)hydrazinyl)thiazole(2d).
  • PubMed. A 4-(o-chlorophenyl)-2-aminothiazole: Microwave Assisted Synthesis, Spectral, Thermal, XRD and Biological Studies.

Sources

Spectroscopic Analysis of 2-(2-Chlorophenyl)thiazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The spectroscopic characterization of novel chemical entities is a cornerstone of modern drug discovery and development. It provides the unambiguous structural confirmation necessary for intellectual property, regulatory filings, and the rational design of subsequent structure-activity relationship (SAR) studies. This technical guide focuses on 2-(2-chlorophenyl)thiazole-4-carbaldehyde, a heterocyclic aldehyde with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] While this compound is commercially available, detailed public spectroscopic data is notably scarce. This guide, therefore, serves as a foundational resource, compiling and interpreting the essential spectroscopic data required for its confident identification and utilization in a research setting.

Molecular Structure and Physicochemical Properties

This compound possesses a core thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen. This ring system is a prevalent scaffold in many biologically active compounds. The substitution pattern, with a 2-chlorophenyl group at the 2-position and a formyl (carbaldehyde) group at the 4-position, dictates its unique chemical reactivity and spectroscopic signature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₆ClNOS
Molecular Weight 223.68 g/mol
CAS Number 639517-84-3
Appearance Yellow Solid

digraph "this compound" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl [label="Cl"]; C7 [label="C"]; N8 [label="N"]; C9 [label="C"]; S10 [label="S"]; C11 [label="C"]; H12 [label="H"]; O13 [label="O"]; H_thiazole [label="H"];

// Define positions for aclear2D structure C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; Cl [pos="2.6,1.5!"]; C7 [pos="-2.6,0!"]; N8 [pos="-3.3,-1.2!"]; C9 [pos="-4.6,-0.75!"]; S10 [pos="-4.3,1.0!"]; C11 [pos="-5.6,-1.5!"]; O13 [pos="-6.6,-1.2!"]; H12 [pos="-5.5,-2.5!"]; H_thiazole [pos="-2.2,-1.8!"];

// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- Cl; C2 -- C7; C7 -- N8; N8 -- C9; C9 -- S10; S10 -- C7; C9 -- C11; C11 -- O13 [style=double]; C11 -- H12; C9 -- H_thiazole;

// Add labels for rings label_phenyl [label="Phenyl", pos="0,0!"]; label_thiazole [label="Thiazole", pos="-3.5,0!"]; }

Caption: Chemical structure of this compound.

Spectroscopic Data and Interpretation

Due to the limited availability of public spectroscopic data for this compound, the following sections provide predicted data based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation. This serves as a guide for researchers in confirming the structure of a synthesized or purchased sample.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is crucial for identifying the number and connectivity of hydrogen atoms in a molecule.

Table 2: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.1Singlet1HAldehyde-HThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the aromatic nature of the thiazole ring.
~8.5Singlet1HThiazole-H5The proton on the thiazole ring is expected to be in the aromatic region, deshielded by the electron-withdrawing aldehyde group.
~7.8 - 7.4Multiplet4HAromatic-H (Chlorophenyl)The four protons on the chlorophenyl ring will appear as a complex multiplet due to spin-spin coupling. Their exact shifts will depend on the electronic environment.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~185Aldehyde C=OThe carbonyl carbon of the aldehyde is highly deshielded.
~165Thiazole C2The carbon attached to both sulfur and nitrogen in the thiazole ring.
~150Thiazole C4The carbon bearing the aldehyde group.
~135Thiazole C5The carbon with the single proton on the thiazole ring.
~133 - 127Aromatic CarbonsThe six carbons of the chlorophenyl ring will appear in this region. The carbon bearing the chlorine atom will be shifted downfield.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Prepare the sample as described for ¹H NMR spectroscopy. A higher concentration may be required for a better signal-to-noise ratio.

  • Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon.

  • Process the data as described for ¹H NMR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonRationale
223/225[M]⁺The molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
194/196[M-CHO]⁺Loss of the formyl group (CHO).
111/113[C₆H₄Cl]⁺Fragment corresponding to the chlorophenyl cation.

Experimental Protocol for Mass Spectrometry:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquire the mass spectrum in positive ion mode.

  • Analyze the resulting spectrum for the molecular ion and characteristic fragment peaks.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Functional GroupVibration
~3100-3000Aromatic C-HStretch
~2850, ~2750Aldehyde C-HStretch (Fermi doublet)
~1700Aldehyde C=OStretch
~1600, ~1470Aromatic C=CStretch
~1100C-ClStretch

Experimental Protocol for Infrared (IR) Spectroscopy:

  • For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Purified_Sample Purified Sample Purification->Purified_Sample NMR NMR (¹H, ¹³C) Purified_Sample->NMR MS Mass Spectrometry Purified_Sample->MS IR IR Spectroscopy Purified_Sample->IR Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation IR->Structural_Confirmation

Caption: A generalized workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, encompassing ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, is essential for its unambiguous identification. While publicly available experimental data is limited, the predicted data and interpretation provided in this guide offer a robust framework for researchers to confirm the structure of this valuable synthetic intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling the confident progression of research and development activities that utilize this compound.

References

Sources

2-(2-Chlorophenyl)thiazole-4-carbaldehyde CAS number and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(2-Chlorophenyl)thiazole-4-carbaldehyde

Executive Summary: This guide provides a comprehensive technical overview of this compound (CAS No. 639517-84-3), a pivotal heterocyclic intermediate in modern organic synthesis. The document elucidates the compound's physicochemical properties, outlines a robust synthetic methodology, explores its chemical reactivity, and details its significant applications in pharmaceutical and agrochemical development. Emphasis is placed on the causality behind experimental choices and adherence to rigorous safety and handling protocols, providing researchers, scientists, and drug development professionals with a vital resource for leveraging this versatile chemical building block.

Introduction: The Thiazole Scaffold in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure contribute to its prevalence in a multitude of biologically active compounds, including approved drugs such as the antibiotic Penicillin and the anticancer agent Dasatinib.

This compound emerges as a particularly valuable derivative. The presence of the aldehyde functional group at the 4-position provides a reactive handle for a wide array of chemical transformations, while the 2-(2-chlorophenyl) substituent modulates the molecule's steric and electronic properties. This specific substitution pattern makes it a key intermediate in the synthesis of targeted therapeutics, particularly in oncology and infectious disease research, as well as in the development of advanced agrochemicals.[1] This guide serves to consolidate the core technical knowledge surrounding this compound, providing a framework for its effective utilization in research and development settings.

Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of chemical research. The primary identifiers and key physicochemical properties for this compound are summarized below.

PropertyValueSource
CAS Number 639517-84-3[1]
Molecular Formula C₁₀H₆ClNOS[1]
Molecular Weight 223.68 g/mol [1]
Appearance Yellow Solid[1]
Purity ≥ 97% (HPLC)[1]
MDL Number MFCD06738359[1]
PubChem ID 22148676[1]
Storage Conditions Store at 0-8 °C[1]

Synthesis and Mechanistic Insights

The construction of the 2,4-disubstituted thiazole core is most commonly achieved via the Hantzsch thiazole synthesis. This method involves the condensation and cyclization of a thioamide with an α-haloketone or α-haloaldehyde. For this compound, a logical synthetic precursor is 2-chlorothiobenzamide, which provides the 2-(2-chlorophenyl) moiety.

General Synthetic Workflow

The reaction proceeds by the initial nucleophilic attack of the thioamide's sulfur atom on the electrophilic carbon of the α-halo-carbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

G A 2-Chlorothiobenzamide B 3-Bromo-2-oxopropanal A->B C Thioimidate Intermediate D Hemiaminal Intermediate C->D E Thiazoline Intermediate F Target Compound: This compound E->F

Caption: Synthetic workflow for this compound.

Experimental Protocol (Illustrative)

Disclaimer: This protocol is illustrative of a standard Hantzsch synthesis and should be adapted and optimized under appropriate laboratory conditions.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2-chlorothiobenzamide (1.0 eq) in anhydrous ethanol (10 mL/mmol).

  • Reaction Initiation: Add 1,3-dichloroacetone (1.1 eq) to the solution. Causality: While various α-halo carbonyls can be used, dichloroacetone provides a reliable precursor to the 4-carbaldehyde functionality after subsequent steps.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thioamide is consumed.

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure. Neutralize the mixture with a saturated solution of sodium bicarbonate. The resulting precipitate is the thiazole intermediate.

  • Purification: Filter the crude solid, wash with cold water, and dry under vacuum. Recrystallize from an appropriate solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to yield the pure product.

Applications in Research and Development

The utility of this compound stems from its structural features, making it a versatile intermediate in several high-value sectors.

  • Pharmaceutical Development: This compound is a key building block for synthesizing novel therapeutics.[1] The thiazole core is a known pharmacophore in drugs targeting cancer and infectious diseases.[2][3] The aldehyde group allows for the facile introduction of diverse functionalities through reactions like reductive amination, Wittig reactions, and condensations, enabling the exploration of a broad chemical space in drug discovery campaigns.[4]

  • Agrochemicals: It serves as an intermediate in the formulation of modern fungicides and herbicides.[1] The chlorophenylthiazole moiety can be found in molecules designed to inhibit essential biological pathways in pests and weeds, contributing to crop protection.

  • Materials Science: The compound can be incorporated into polymer formulations.[1] Its rigid, aromatic structure can enhance the thermal stability and mechanical properties of materials, making it valuable for producing durable and high-performance polymers.[1]

  • Analytical Chemistry: Due to its stable, crystalline nature and well-defined structure, it can be used as a standard reference material for the development and validation of analytical methods, such as HPLC and GC-MS, ensuring accuracy and quality control.[1]

Safety, Handling, and Storage

Proper handling of chemical intermediates is paramount for laboratory safety. The following guidelines are synthesized from available Safety Data Sheets (SDS).

Hazard Identification

While a specific SDS for the title compound was not retrieved, data for structurally similar compounds like 2-Amino-4-(4-chlorophenyl)thiazole indicate potential hazards. Users must consult the specific SDS provided by the supplier before handling. General hazards for this class of compounds may include:

  • Acute Toxicity (Oral) [5][6]

  • Skin Irritation [5][7]

  • Serious Eye Irritation [5][7]

  • Respiratory Tract Irritation [6]

Hazard CategoryPrecautionary StatementSource(s)
Eye Contact Causes serious eye irritation.[5][7]
Skin Contact Causes skin irritation.[5][7]
Inhalation May cause respiratory irritation.[6]
Ingestion Toxic if swallowed.[5][6]
Safe Handling Protocol
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[7][8] Ensure that eyewash stations and safety showers are readily accessible.[7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles with side-shields or a face shield.[6][7]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) inspected for integrity before use.[7] Use proper glove removal technique to avoid skin contact.[8]

    • Body Protection: Wear a standard laboratory coat. For larger quantities, consider impervious clothing.[6]

  • Handling Practices: Avoid generating dust.[7] Do not eat, drink, or smoke in the handling area.[5][7] Wash hands thoroughly after handling.[7][8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, following the recommended temperature of 0-8 °C.[1][8] Store locked up and away from incompatible substances like strong oxidizing agents.[5][7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][7]

First Aid Measures
  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][7]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[7]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7]

  • If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[5][7] Do NOT induce vomiting.[7]

Conclusion

This compound is a high-value synthetic intermediate with a stable and reactive profile. Its utility is demonstrated across pharmaceutical, agrochemical, and material science sectors. The strategic placement of the aldehyde and chlorophenyl groups on the robust thiazole scaffold provides a platform for extensive chemical modification, enabling the development of novel and complex molecules. A thorough understanding of its synthesis, reactivity, and handling requirements, as detailed in this guide, is essential for researchers aiming to unlock its full potential in their scientific endeavors.

References

  • 2-(2-chlorophényl)thiazole-4-carbaldéhyde. Chem-Impex. [Link]
  • 2-(3-Chlorophenyl)thiazole-4-carbaldehyde. Chem-Impex. [Link]
  • Synthesis of 2-(4-chlorophenyl)thiazole. PrepChem.com. [Link]
  • 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid. PubChem. [Link]
  • 2-(4-CHLOROPHENYL)THIAZOLE-4-CARBALDEHYDE. 2a biotech. [Link]
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health (NIH). [Link]
  • Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes: Synthesis, antimicrobial and antioxidant activity, SAR study, in-silico pharmacokinetics, toxicity, and molecular modeling. Elsevier. [Link]
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
  • 2-(4-Fluorophenyl)thiazole-4-carbaldehyde. Chem-Impex. [Link]
  • 2-(3-chlorophenyl)thiazole-4-carbaldehyde. Anhui Kery Pharmaceutical Co.,Ltd. [Link]
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv

Sources

The Unsung Precursor: A Technical Guide to the Biological Potential of 2-Arylthiazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and a Versatile Intermediate

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a "privileged scaffold" in medicinal chemistry. Its presence in a multitude of natural products, such as vitamin B1 (thiamine), and clinically approved drugs underscores its significance.[1][2][3][4][5] Derivatives of thiazole exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][4] Within this broad and potent class of compounds, the 2-arylthiazole-4-carbaldehyde substructure emerges as a particularly valuable, yet often overlooked, entity.

While extensive research has focused on downstream derivatives, this technical guide delves into the core biological significance of the 2-arylthiazole-4-carbaldehyde moiety itself. We will explore its synthetic accessibility, its role as a critical precursor to highly active molecules, and the inherent biological activities suggested by the wealth of data on its derivatives. This document serves as a resource for researchers and drug development professionals, providing both foundational knowledge and field-proven insights into harnessing the potential of this versatile chemical entity.

Synthetic Strategy: Forging the Core Structure

The Hantzsch thiazole synthesis remains a cornerstone for the creation of the 2-arylthiazole core. However, the specific introduction of the 4-carbaldehyde group requires a nuanced approach. While various synthetic routes exist for thiazole derivatives, a common and effective pathway to 2-arylthiazole-4-carbaldehydes involves the reaction of a thioamide with an α-halocarbonyl compound.

A frequently employed strategy begins with the synthesis of thiosemicarbazones from aromatic aldehydes. These intermediates can then be cyclized. For instance, a one-pot, two-step condensation of an aromatic aldehyde with thiosemicarbazide, followed by reaction with a phenacyl bromide derivative, can efficiently yield 2-arylidenehydrazinyl-4-arylthiazoles.[4] To specifically obtain the 2-arylthiazole-4-carbaldehyde, the synthetic logic is adapted, often starting from simpler precursors that allow for the formation or unmasking of the aldehyde functionality at the C4 position. One documented pathway involves using 2-arylthiazole-4-carboxilic acid derivatives which are then converted to the target aldehyde.

The following diagram illustrates a generalized synthetic workflow for producing a library of derivatives originating from the 2-arylthiazole-4-carbaldehyde core.

G cluster_0 Core Synthesis cluster_1 Derivatization Pathways A Aryl Thioamide C 2-Arylthiazole-4-carbaldehyde A->C B 3-bromo-2-oxopropanal B->C D Hydrazone Derivatives (Antimicrobial, Anticancer) C->D + Hydrazine E Triazole Conjugates (Antitubercular) C->E + Azide (multi-step) F Carboxamide Derivatives (Anticancer, Neuroprotective) C->F Oxidation to Carboxylic Acid + Amine Coupling G Schiff Base Analogs (Anticancer, Anti-inflammatory) C->G + Primary Amine

Caption: Synthetic utility of 2-arylthiazole-4-carbaldehyde.

Exemplary Protocol: Synthesis of 2-Aryl-4-((4-aryl-1H-1,2,3-triazol-1-yl)methyl)thiazole Derivatives

This protocol, adapted from the literature, demonstrates the use of 2-arylthiazole-4-carbaldehyde as a key intermediate.[6]

Step 1: Synthesis of the 2-Arylthiazole-4-carbaldehyde (Intermediate)

  • Rationale: This initial step forms the core heterocyclic aldehyde. The specific reagents will depend on the desired aryl substituent at the C2 position. This step typically follows a standard Hantzsch-type synthesis pattern.

Step 2: Reduction of the Aldehyde

  • Dissolve the 2-arylthiazole-4-carbaldehyde in a suitable solvent (e.g., methanol).

  • Cool the solution in an ice bath.

  • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

    • Causality: The aldehyde is selectively reduced to a primary alcohol. This hydroxyl group is a better leaving group for the subsequent azidation step than the aldehyde itself.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over sodium sulfate and concentrate under reduced pressure to yield the (2-arylthiazol-4-yl)methanol.

Step 3: Azidation of the Alcohol

  • Dissolve the resulting alcohol in a suitable solvent (e.g., dichloromethane).

  • Add a source of azide, such as sodium azide, along with a reagent to activate the alcohol, like thionyl chloride or methanesulfonyl chloride, in the presence of a base.

    • Causality: This converts the alcohol into an azide, which is a key functional group for the subsequent "click chemistry" reaction.

  • Purify the resulting 4-(azidomethyl)-2-arylthiazole.

Step 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

  • Combine the 4-(azidomethyl)-2-arylthiazole with a terminal alkyne in a solvent mixture (e.g., t-butanol/water).

  • Add a copper(I) catalyst, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.

    • Causality: This highly efficient and regioselective cycloaddition reaction forms the stable 1,2,3-triazole ring, linking the thiazole core to another aryl moiety.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Isolate and purify the final 2-aryl-4-((4-aryl-1H-1,2,3-triazol-1-yl)methyl)thiazole product.

Spectrum of Biological Activity: An Evidentiary Synthesis

While direct biological data on 2-arylthiazole-4-carbaldehydes is sparse, their pivotal role as precursors allows us to infer their potential. The principle of "structural inheritance" in medicinal chemistry suggests that the core scaffold contributes significantly to the biological profile of the final derivatives. The 4-carbaldehyde group itself, being an electrophilic center, could potentially interact with biological nucleophiles, though it is more commonly derivatized to achieve more stable and specific interactions.

Anticancer Activity

The 2-arylthiazole scaffold is a well-established pharmacophore in oncology.[7] Derivatives have demonstrated potent cytotoxicity against a wide array of human cancer cell lines.

  • Mechanism of Action: A prominent mechanism for 2-arylthiazole derivatives is the inhibition of tubulin polymerization.[8] By interfering with microtubule dynamics, these compounds disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis. Another key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical kinase in angiogenesis. Inhibition of VEGFR-2 can stifle tumor growth by cutting off its blood supply.

The following diagram depicts the tubulin inhibition pathway, a common mechanism for anticancer thiazole derivatives.

Thiazole 2-Arylthiazole Derivative Tubulin α/β-Tubulin Dimers Thiazole->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Thiazole->Microtubule Inhibition Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Formation Microtubule->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition.

Quantitative Data on Anticancer Derivatives:

The following table summarizes the cytotoxic activity of various 2-arylthiazole derivatives, many of which are synthesized from 4-carbaldehyde or related 4-substituted precursors.

Compound ClassCancer Cell LineIC₅₀ (µM)Mechanism of Action/TargetReference
Thiazole-naphthaleneMCF-7 (Breast)0.48Tubulin Polymerization Inhibitor[8]
Thiazole-naphthaleneA549 (Lung)0.97Tubulin Polymerization Inhibitor[8]
Hydrazinyl-thiazoleMCF-7 (Breast)2.57VEGFR-2 inhibitor, Apoptosis Induction[7]
Hydrazinyl-thiazoleHepG2 (Liver)7.26VEGFR-2 inhibitor, Apoptosis Induction[7]
Thiazole-5-carboxamideA-549 (Lung)48% inhibition @ 5 µg/mLNot specified[9]
2-Phenylthiazole-4-carboxamideHT-29 (Colon)< 10 µg/mLCaspase-3 Activation, Apoptosis[10][11]
Antimicrobial and Antifungal Activity

The thiazole ring is a component of numerous antimicrobial agents. Derivatives of 2-arylthiazoles have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[12][13][14]

  • Structure-Activity Relationship (SAR): Studies on 2-arylidenehydrazinyl-4-arylthiazole analogues revealed that the nature and position of substituents on the aryl rings are critical for antibacterial potency.[12] The aldehyde precursor provides a convenient point for introducing this diversity. For antifungal activity, some derivatives target lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis.[15]

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Escherichia coli).

  • Compound Dilution: Prepare a series of two-fold dilutions of the 2-arylthiazole-4-carbaldehyde derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (broth + inoculum) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Self-Validation: The clarity of the wells provides a direct visual readout. The inclusion of positive and negative controls validates the growth conditions and sterility of the medium.

Anti-inflammatory and Neuroprotective Properties
  • Anti-inflammatory: Certain 2-arylthiazole derivatives, particularly acyl-hydrazones derived from aldehyde precursors, have demonstrated significant in vivo anti-inflammatory activity.[3] Mechanisms include the inhibition of nitric oxide (NO) synthesis and reduction of leukocyte counts.[3] Some derivatives have also been identified as potential specific inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[16]

  • Neuroprotective: The thiazole scaffold is present in the FDA-approved neuroprotective drug Riluzole. Recent studies on thiazole-carboxamide derivatives, which can be synthesized from the corresponding 4-carboxylic acid (obtainable via oxidation of the 4-carbaldehyde), show potential as negative allosteric modulators of AMPA receptors.[15] This modulation can reduce excitotoxicity, a key pathological process in neurodegenerative diseases. Thiazolidine derivatives, structurally related to thiazoles, have also been shown to reduce oxidative stress and neuroinflammation.

Conclusion: A Call for Direct Investigation

The 2-arylthiazole-4-carbaldehyde core is a synthetically accessible and highly versatile platform for generating libraries of biologically active compounds. The evidence strongly suggests that this scaffold contributes fundamentally to the anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities observed in its numerous derivatives. The aldehyde group at the C4 position is not merely a passive substituent but a reactive handle that enables facile diversification, allowing for the fine-tuning of pharmacological properties.

While this guide has synthesized the probable biological relevance of the 2-arylthiazole-4-carbaldehyde moiety from the activities of its progeny, it also highlights a clear gap in the literature. There is a compelling need for direct biological screening of these aldehyde compounds themselves. Such studies would clarify the intrinsic activity of the core structure and provide a more robust baseline for structure-activity relationship studies, ultimately accelerating the development of novel thiazole-based therapeutics.

References

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Current Medicinal Chemistry.
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (n.d.). ResearchGate.
  • Synthesis and anti-inflammatory evaluation of some new acyl-hydrazones bearing 2-aryl-thiazole. (2010). European Journal of Medicinal Chemistry.
  • One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. (n.d.). Journal of Applicable Chemistry.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry.
  • Synthesis and biological evaluation of new 2-aryl-4-((4-aryl-1H-1,2,3-triazol-1-yl)methyl)thiazole derivatives. (2017). ResearchGate.
  • Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues. (2014). Bioorganic & Medicinal Chemistry Letters.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules.
  • Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. (2010). European Journal of Medicinal Chemistry.
  • Cytotoxic and Apoptogenic Properties of 2-Phenylthiazole-4- Carboxamide Derivatives in Human Carcinoma Cell Lines. (2012). Journal of Reports in Pharmaceutical Sciences.
  • Cytotoxic and Apoptogenic Properties of 2-Phenylthiazole-4- Carboxamide Derivatives in Human Carcinoma Cell Lines. (2012). Brieflands.
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2009). Journal of Medicinal Chemistry.
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2015). Molecules.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health.
  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (2018). Avicenna Journal of Phytomedicine.
  • Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies. (2017). Biochemical and Biophysical Research Communications.
  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. (n.d.). Pharmaceutical and Biosciences Journal.
  • Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. (2025). Journal of the Brazilian Chemical Society.
  • design, synthesis pharmacological evaluation of 2- aryl benzothiazole derivatives for antitubercular activity. (2025). ResearchGate.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). Antibiotics.
  • Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. (2014). Biological Research.
  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (2024). International Journal of Molecular Sciences.
  • Novel approach of multi-targeted thiazoles and thiazolidenes toward anti-inflammatory and anticancer therapy—dual inhibition of COX-2 and 5-LOX enzymes. (2020). Semantic Scholar.
  • Synthesis of novel thiazole derivatives containing 3-methylthiophene carbaldehyde as potent anti α-glucosidase agents: … (n.d.). OUCI.
  • Synthesis of Novel Thiazole Derivatives Containing 3-Methylthiophene Carbaldehyde as Potent Anti α-Glucosidase Agents: In Vitro Evaluation, Molecular Docking, Dynamics, MM-GBSA, and DFT Studies. (2024). Semantic Scholar.
  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. (2021). Frontiers in Chemistry.
  • Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. (2022). Journal of Biomedical Research & Environmental Sciences.

Sources

Thiazole Derivatives: A Technical Guide to Unlocking Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Enduring Versatility of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous clinically approved drugs.[1][2] From the antibacterial properties of Penicillin to the anticancer activity of Dasatinib, the thiazole moiety has consistently demonstrated its versatility in modulating a wide array of biological targets.[3][4] This technical guide provides an in-depth exploration of the key therapeutic targets of thiazole derivatives, offering a roadmap for researchers and drug development professionals. We will delve into the mechanistic rationale behind targeting specific pathways in oncology, neurodegenerative diseases, and infectious diseases, and provide detailed, field-proven experimental protocols for target validation and compound evaluation.

I. Thiazole Derivatives in Oncology: A Multi-pronged Assault on Cancer

The development of thiazole-based anticancer agents has been a major focus of modern drug discovery, with numerous derivatives demonstrating potent activity against various malignancies.[5] These compounds exert their effects by targeting a diverse range of proteins and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[5]

Protein Kinases: The Druggable Gatekeepers of Cell Signaling

Protein kinases are a large family of enzymes that play a central role in regulating cellular processes, and their dysregulation is a hallmark of cancer. Thiazole derivatives have emerged as potent inhibitors of several key kinases implicated in tumorigenesis.[6]

  • B-Raf: A serine/threonine kinase in the MAPK/ERK signaling pathway, frequently mutated in melanoma.

  • Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle, often overactive in cancer.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A tyrosine kinase crucial for angiogenesis, the formation of new blood vessels that supply tumors.[7]

  • Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that, when overexpressed or mutated, drives the growth of several cancers.

Thiazole derivatives typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This blockade of signaling cascades can lead to cell cycle arrest and apoptosis.[6]

Experimental Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of thiazole derivatives against a target kinase using a luminescence-based assay that measures ATP consumption.

Causality Behind Experimental Choices:

  • Luminescence-based detection (e.g., ADP-Glo™): This method is highly sensitive, has a broad dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based assays. The amount of light produced is directly proportional to the amount of ADP generated, which in turn reflects the kinase activity.

  • Serial Dilution of Inhibitor: This is crucial for determining the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%. This value is a key parameter for assessing the potency of a compound.

  • Controls (No Enzyme, Vehicle, and Positive Control): These are essential for data normalization and validation. The "no enzyme" control accounts for background signal, the "vehicle" control (e.g., DMSO) represents 100% enzyme activity, and a known inhibitor serves as a positive control to ensure the assay is performing correctly.

Step-by-Step Methodology: [8]

  • Reagent Preparation:

    • Prepare a stock solution of the thiazole derivative in 100% DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.

    • Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer at the desired concentrations.

  • Assay Procedure (96-well plate format):

    • Add the diluted thiazole derivative or control solutions to the wells of a 96-well plate.

    • Add the kinase to all wells except the "no enzyme" control.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Signal Detection (using a commercial kit like ADP-Glo™):

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[8]

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[8]

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the normalized data against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Tubulin Polymerization: Disrupting the Cytoskeleton

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a clinically validated anticancer strategy.

Certain thiazole derivatives, such as the epothilones, bind to the β-tubulin subunit and stabilize microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Experimental Protocol 2: Cell Viability/Cytotoxicity (MTT) Assay

This protocol is a widely used colorimetric assay to assess the effect of a compound on cell viability by measuring the metabolic activity of cells.

Causality Behind Experimental Choices:

  • MTT Reagent: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable, metabolically active cells.

  • Solubilization Solution: The formazan crystals are insoluble in aqueous media and must be dissolved in a solvent (e.g., DMSO or a specialized detergent-based solution) to allow for spectrophotometric quantification.[9]

  • Wavelength Selection: The absorbance of the solubilized formazan is typically measured at a wavelength between 550 and 600 nm, with a reference wavelength greater than 650 nm to correct for background absorbance.

Step-by-Step Methodology: [10]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[11]

  • Compound Treatment:

    • Prepare serial dilutions of the thiazole derivative in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle-treated and untreated controls.

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[11]

Apoptosis Induction: Triggering Programmed Cell Death

A key hallmark of an effective anticancer agent is its ability to induce apoptosis, or programmed cell death, in cancer cells. Thiazole derivatives have been shown to trigger apoptosis through various mechanisms, including the modulation of Bcl-2 family proteins and the activation of caspases.[12][13]

Experimental Protocol 3: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis.[14]

Causality Behind Experimental Choices:

  • Annexin V: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[14]

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact cell membranes. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[14]

  • Dual Staining: The combination of Annexin V and PI allows for the differentiation of four cell populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).[14]

Step-by-Step Methodology: [14]

  • Cell Seeding and Treatment:

    • Seed cancer cells in 6-well plates and treat with the thiazole derivative at various concentrations for the desired time.

  • Cell Harvesting:

    • Collect both floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine all cells in a conical tube.

  • Staining:

    • Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Add 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

    • Include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

  • Data Analysis:

    • The data is typically presented as a dot plot showing the four different cell populations. The percentage of cells in each quadrant is quantified.

II. Thiazole Derivatives in Neurodegenerative Diseases: Targeting the Culprits of Cognitive Decline

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Thiazole derivatives have shown promise in targeting key enzymes and pathways implicated in these devastating disorders.[15][16]

Cholinesterase Inhibition: Boosting Neurotransmission

In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine. Inhibiting the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key therapeutic strategy.[15]

Thiazole derivatives can act as inhibitors of AChE and BuChE, thereby increasing the levels of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission.[17][18]

Experimental Protocol 4: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and inhibition.[18]

Causality Behind Experimental Choices:

  • Ellman's Reagent (DTNB): 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) reacts with the thiocholine produced from the enzymatic hydrolysis of acetylthiocholine to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically.

  • Substrate (Acetylthiocholine iodide): This analog of acetylcholine is used as the substrate for AChE in this assay.

  • Spectrophotometric Detection: The rate of the reaction is monitored by measuring the increase in absorbance at 412 nm, which is directly proportional to the AChE activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare solutions of AChE, acetylthiocholine iodide, and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • Prepare serial dilutions of the thiazole derivative in the buffer.

  • Assay Procedure (96-well plate format):

    • Add the buffer, DTNB solution, and the thiazole derivative at different concentrations to the wells of a 96-well plate.

    • Add the AChE solution to all wells except the blank.

    • Pre-incubate the plate at a specific temperature (e.g., 37°C) for a short period.

    • Initiate the reaction by adding the acetylthiocholine iodide solution.

  • Absorbance Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition and calculate the IC50 value.

III. Thiazole Derivatives in Infectious Diseases: Combating Microbial Threats

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[19][20]

DNA Gyrase and Topoisomerase IV: Inhibiting Bacterial DNA Replication

These essential bacterial enzymes are responsible for managing DNA supercoiling during replication, making them attractive targets for antibacterial drugs.

Thiazole-based compounds can inhibit the activity of DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and ultimately bacterial cell death.

Experimental Protocol 5: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[21]

Causality Behind Experimental Choices:

  • Broth Microdilution: This method allows for the testing of multiple concentrations of a compound simultaneously in a 96-well plate format, making it efficient for screening.

  • Bacterial Inoculum Standardization: It is critical to use a standardized inoculum of bacteria to ensure the reproducibility and accuracy of the MIC results.

  • Visual or Spectrophotometric Reading: The growth of bacteria can be assessed visually by observing turbidity or by measuring the optical density at 600 nm.

Step-by-Step Methodology: [16][22]

  • Preparation of Bacterial Inoculum:

    • Grow a fresh culture of the test bacterium.

    • Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Compound Preparation:

    • Prepare serial dilutions of the thiazole derivative in the broth medium in a 96-well plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Determine the MIC as the lowest concentration of the compound at which there is no visible growth of the bacteria.

IV. Data Presentation and Visualization

Quantitative Data Summary
Compound ClassSpecific Compound ExampleTargetAssayPotency (IC50/GI50/MIC)Reference
Anticancer
Kinase InhibitorThiazole Derivative 3bPI3K/mTORHL-60 XenograftSignificant tumor growth inhibition[23]
Kinase InhibitorCompound 4cVEGFR-2Kinase AssayIC50 = 0.15 µM[24]
Cytotoxic AgentCompound 4cMCF-7 cellsMTT AssayIC50 = 2.57 ± 0.16 µM[24]
Cytotoxic AgentCompound 5fKF-28 cellsMTT AssayIC50 = 6 nM[12]
Neuroprotective
AChE InhibitorCompound 10AcetylcholinesteraseEllman's AssayIC50 = 103.24 nM[17]
AChE InhibitorCompound 16AcetylcholinesteraseEllman's AssayIC50 = 108.94 nM[17]
AChE InhibitorCompound 40AcetylcholinesteraseEllman's AssayIC50 = 0.8023 µM[18]
Antimicrobial
AntibacterialLead Thiazole Compound 1MRSAMurine Skin Infection Model>90% reduction in bacterial load[23]
Visualizations

Signaling Pathway: Kinase Inhibition by Thiazole Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Kinase Protein Kinase (e.g., B-Raf, VEGFR-2) RTK->Kinase Activation Thiazole Thiazole Derivative Thiazole->Kinase Inhibition ATP ATP ATP->Kinase ADP ADP Kinase->ADP pSubstrate Phosphorylated Substrate Protein Kinase->pSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Signal Downstream Signaling pSubstrate->Signal Proliferation Cell Proliferation, Survival, Angiogenesis Signal->Proliferation

Caption: Inhibition of a protein kinase signaling pathway by a thiazole derivative.

Experimental Workflow: MTT Assay for Cell Viability

G start Start seed Seed cells in 96-well plate start->seed treat Treat cells with thiazole derivative seed->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data (Calculate GI50) read->analyze end End analyze->end

Caption: A typical workflow for an MTT cell viability assay.

Logical Relationship: Multi-target Effects of Thiazole Derivatives

G cluster_cancer Cancer cluster_neuro Neurodegenerative Diseases cluster_infectious Infectious Diseases Thiazole Thiazole Derivatives Kinase Kinase Inhibition Thiazole->Kinase Tubulin Tubulin Disruption Thiazole->Tubulin Apoptosis Apoptosis Induction Thiazole->Apoptosis AChE AChE Inhibition Thiazole->AChE Gyrase DNA Gyrase Inhibition Thiazole->Gyrase

Sources

An In-depth Technical Guide to 2-(2-Chlorophenyl)thiazole-4-carbaldehyde: From Foundational Synthesis to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Chlorophenyl)thiazole-4-carbaldehyde, a key heterocyclic building block in medicinal and agricultural chemistry. While a singular "discovery" event for this specific molecule is not prominently documented, its existence is a direct consequence of well-established and powerful synthetic methodologies developed over the last century. This guide will delve into the historical context of the foundational reactions that enable its synthesis, provide a detailed, plausible synthetic protocol, and discuss its significance as a versatile intermediate. By understanding the fundamental chemistry that underpins its creation, researchers can better appreciate its utility and potential for innovation.

Introduction: The Significance of a Versatile Heterocycle

This compound, with the CAS number 639517-84-3, is an aromatic heterocyclic compound of significant interest in organic synthesis. Its structure, featuring a thiazole ring substituted with a 2-chlorophenyl group at the 2-position and a carbaldehyde (formyl) group at the 4-position, makes it a valuable intermediate for the synthesis of more complex molecules. The thiazole moiety is a common scaffold in a wide range of biologically active compounds, and the reactive aldehyde group serves as a versatile handle for further chemical transformations.

The applications of this compound are diverse, serving as a key intermediate in the development of pharmaceuticals, particularly in the areas of infectious diseases and oncology, as well as in the formulation of agrochemicals like fungicides and herbicides[1][2]. Its utility also extends to material science, where it can be incorporated into polymers to enhance their properties[1]. The presence of the chlorophenyl group can significantly influence the biological activity and pharmacokinetic properties of the final products, making this a desirable feature in drug design.

Historical Context: The Foundational Pillars of Thiazole Synthesis

The synthesis of this compound is not attributed to a single discovery but is rather a testament to the power of fundamental reactions in organic chemistry. The likely synthetic route to this compound relies on two cornerstone reactions: the Hantzsch Thiazole Synthesis for the formation of the core thiazole ring, and a subsequent formylation reaction to introduce the aldehyde group.

The Hantzsch Thiazole Synthesis: A Century-Old Workhorse

First reported by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis is a classic and highly versatile method for the construction of thiazole rings[3][4]. The reaction involves the condensation of an α-haloketone with a thioamide[3][4].

The general mechanism proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The enduring utility of this reaction lies in its simplicity, generally high yields, and the ability to introduce a wide variety of substituents onto the thiazole core by simply changing the starting materials.

Introduction of the Formyl Group: The Vilsmeier-Haack Reaction

Once the 2-(2-chlorophenyl)thiazole core is synthesized, the introduction of the carbaldehyde group at the C4-position is the next critical step. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction, named after Anton Vilsmeier and Albrecht Haack, utilizes a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

The Vilsmeier reagent is a potent electrophile that attacks the electron-rich position of the aromatic ring. Subsequent hydrolysis of the resulting iminium salt yields the desired aldehyde. The thiazole ring is sufficiently electron-rich to undergo this electrophilic substitution, with the formylation typically occurring at the C4 or C5 position.

Other foundational methods for thiazole synthesis, such as the Robinson-Gabriel synthesis (from α-acylamino ketones) and the Cook-Heilbron synthesis (from α-aminonitriles), have also contributed to the rich chemistry of thiazoles, but the Hantzsch synthesis remains the most probable and direct route for the core of the title compound[5][6][7][8].

Plausible Synthetic Pathway and Experimental Protocol

Based on the foundational principles outlined above, a logical and efficient two-step synthesis for this compound can be proposed.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation 2-Chlorothiobenzamide 2-Chlorothiobenzamide Reaction1 Condensation/ Cyclization 2-Chlorothiobenzamide->Reaction1 1,3-Dihaloacetone 1,3-Dihaloacetone 1,3-Dihaloacetone->Reaction1 2-(2-Chlorophenyl)thiazole 2-(2-Chlorophenyl)thiazole Reaction1->2-(2-Chlorophenyl)thiazole Intermediate 2-(2-Chlorophenyl)thiazole Reaction2 Formylation Intermediate->Reaction2 Vilsmeier_Reagent POCl3/DMF Vilsmeier_Reagent->Reaction2 Product This compound Reaction2->Product

Caption: Plausible two-step synthesis of this compound.

Step 1: Synthesis of 2-(2-Chlorophenyl)thiazole (Hantzsch Synthesis)

Rationale: This step constructs the core heterocyclic ring system. 2-Chlorothiobenzamide provides the N-C-S and the 2-chlorophenyl fragments, while an α,α'-dihaloketone such as 1,3-dichloroacetone or 1,3-dibromoacetone provides the C4 and C5 atoms of the thiazole ring. The reaction is typically carried out in a protic solvent like ethanol and may be heated to facilitate the reaction.

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorothiobenzamide (1 equivalent) in absolute ethanol.

  • Reaction Initiation: To the stirred solution, add 1,3-dichloroacetone (1.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield 2-(2-chlorophenyl)thiazole.

Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)

Rationale: This step introduces the aldehyde functionality at the C4 position of the pre-formed thiazole ring. The Vilsmeier reagent, generated in situ from POCl₃ and DMF, acts as the electrophile. The reaction is typically performed at low temperatures to control its exothermicity.

Experimental Protocol:

  • Vilsmeier Reagent Formation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) (typically 1.1-1.5 equivalents) dropwise while maintaining the temperature at 0°C. Stir the mixture for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction Initiation: Dissolve 2-(2-chlorophenyl)thiazole (1 equivalent), obtained from Step 1, in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-6 hours, monitoring the reaction by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and then pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic. The product will often precipitate out of the solution and can be collected by filtration. If no precipitate forms, extract the aqueous layer with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Data Presentation and Characterization

The successful synthesis of this compound would be confirmed by various analytical techniques.

Analytical Data Expected Results
Appearance Off-white to yellow solid
Molecular Formula C₁₀H₆ClNOS
Molecular Weight 223.68 g/mol
¹H NMR Resonances corresponding to the aldehyde proton (singlet, ~9.9-10.1 ppm), the thiazole proton (singlet, ~8.2-8.4 ppm), and the aromatic protons of the chlorophenyl ring (multiplet, ~7.3-7.6 ppm).
¹³C NMR Resonances for the aldehyde carbon (~185 ppm), thiazole carbons, and the chlorophenyl carbons.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight.
Infrared (IR) Spectroscopy A strong absorption band for the carbonyl group of the aldehyde (around 1680-1700 cm⁻¹).

Conclusion and Future Perspectives

While the precise "discovery" of this compound may not be a singular, celebrated event, its synthesis is a clear demonstration of the predictive power and enduring legacy of foundational organic reactions. The Hantzsch thiazole synthesis and the Vilsmeier-Haack reaction provide a robust and logical pathway to this valuable synthetic intermediate. As a key building block, this compound will undoubtedly continue to play a crucial role in the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials. Future research will likely focus on developing more sustainable and efficient synthetic routes, as well as exploring its utility in the synthesis of novel and increasingly complex molecular architectures with enhanced biological and material properties.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • SynArchive. Hantzsch Thiazole Synthesis.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • Wikipedia. Robinson–Gabriel synthesis.
  • SynArchive. Robinson-Gabriel Synthesis.
  • Wikipedia. Cook–Heilbron thiazole synthesis.
  • BEPLS. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.

Sources

Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Substituted Thiazole-4-Carbaldehyde Derivatives: Synthesis, Reactivity, and Therapeutic Potential

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a fundamental scaffold in the landscape of medicinal chemistry and organic synthesis.[1][2] Its unique electronic properties and metabolic stability make it a "privileged structure," frequently incorporated into a vast array of bioactive compounds, including natural products like Vitamin B1 (thiamine) and blockbuster drugs.[1][3][4] Among the myriad of thiazole derivatives, 2-substituted thiazole-4-carbaldehydes represent a particularly versatile and powerful class of molecules. They serve not only as potent bioactive agents in their own right but also as indispensable chemical intermediates for building molecular complexity.[5][6]

The core structure features a reactive aldehyde group at the C-4 position, which acts as a synthetic handle for extensive chemical modification, and a variable substituent at the C-2 position, which allows for the fine-tuning of steric and electronic properties to modulate biological activity. This combination has led to the development of derivatives with a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[4][7][8][9]

This guide provides an in-depth review for researchers, scientists, and drug development professionals on the synthesis, chemical reactivity, and therapeutic applications of 2-substituted thiazole-4-carbaldehyde derivatives. We will explore the causality behind synthetic strategies, detail key experimental protocols, and examine the structure-activity relationships that drive their efficacy.

Core Chemical Properties and Reactivity

The chemical behavior of 2-substituted thiazole-4-carbaldehydes is governed by the interplay between the aromatic thiazole ring and the electrophilic aldehyde group.

  • The Thiazole Ring: The thiazole ring possesses significant aromatic character, lending it a degree of stability.[1][5] The presence of both a sulfur and a nitrogen atom creates an uneven electron cloud distribution, influencing its reactivity.[5] The proton at the C-5 position is the most acidic, and the ring can undergo electrophilic substitution, although it is generally less reactive than a benzene ring.[2][5] The nature of the substituent at the C-2 position is critical; electron-donating groups can increase the electron density of the ring, enhancing its reactivity towards electrophiles, while electron-withdrawing groups have the opposite effect.

  • The Aldehyde Group: The aldehyde functional group is highly reactive and serves as the primary site for synthetic elaboration.[5] Its electrophilic carbon is susceptible to attack by a wide range of nucleophiles. This predictable reactivity is the cornerstone of its utility as a synthetic intermediate.[6] Common transformations include:

    • Condensation Reactions: Formation of Schiff bases (imines) with primary amines, a foundational step in the synthesis of many bioactive compounds.

    • Reductive Amination: Conversion of the aldehyde to an amine, providing a route to diverse N-substituted derivatives.

    • Wittig and Horner-Wadsworth-Emmons Reactions: Carbon-carbon bond formation to generate alkenes.

    • Oxidation and Reduction: Conversion to a carboxylic acid or a primary alcohol, respectively.

    • Acetal Formation: Protection of the aldehyde group to allow for selective reactions elsewhere on the molecule.[5]

This dual functionality makes the 2-substituted thiazole-4-carbaldehyde scaffold an ideal platform for combinatorial chemistry and the exploration of structure-activity relationships (SAR).

Synthesis of 2-Substituted Thiazole-4-Carbaldehydes

The most robust and widely adopted method for constructing the 2,4-substituted thiazole core is the Hantzsch Thiazole Synthesis . This method involves the cyclocondensation of a thioamide (which provides the C-2 substituent and the ring's nitrogen and sulfur atoms) with an α-halocarbonyl compound.

General Synthetic Workflow: Hantzsch Synthesis

The synthesis begins with a thioamide, which can be readily prepared from the corresponding amide. This thioamide is then reacted with an appropriate α-halocarbonyl compound, typically in a solvent like ethanol, to form the thiazole ring in a single, efficient step.[10]

Hantzsch_Synthesis Thioamide Thioamide (Provides R group at C-2) Reaction Cyclocondensation (Hantzsch Synthesis) Thioamide->Reaction AlphaHalo α-Halocarbonyl (e.g., 2-bromo-1,3-dicarbonyl) AlphaHalo->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Reflux Product 2-Substituted Thiazole-4-Carbaldehyde Derivative Reaction->Product

Caption: General workflow for the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-(4-chlorophenyl)thiazole-4-carbaldehyde

This protocol provides a representative example of the Hantzsch synthesis. The choice of a thioamide derived from 4-chlorobenzamide directly installs the 4-chlorophenyl group at the C-2 position, a common moiety in bioactive molecules.

Materials:

  • 4-Chlorothiobenzamide

  • 3-Bromo-2-oxopropanal (or a suitable precursor/equivalent)

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chlorothiobenzamide (1.0 eq) in absolute ethanol (100 mL).

  • Addition of Reagents: To the stirred solution, add 3-bromo-2-oxopropanal (1.1 eq). The α-halocarbonyl is often reactive and may be generated in situ or used as a stable hydrate or acetal, requiring an acidic workup for deprotection.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The disappearance of the starting thioamide indicates reaction completion.

  • Workup: Cool the reaction mixture to room temperature. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate in vacuo.

  • Isolation: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure 2-(4-chlorophenyl)thiazole-4-carbaldehyde.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Biological Activities and Structure-Activity Relationships (SAR)

The true value of the 2-substituted thiazole-4-carbaldehyde scaffold lies in the diverse biological activities exhibited by its derivatives. The aldehyde group serves as a key attachment point for various pharmacophores, allowing for systematic exploration of SAR.

Anticancer Activity

The thiazole ring is a well-established privileged structure in the design of anticancer agents.[11][12] Many derivatives function by inhibiting critical signaling pathways that are dysregulated in cancer cells.[11]

Mechanism of Action: A primary mechanism is the inhibition of protein kinases, such as VEGFR2, c-Met, and others involved in angiogenesis and cell proliferation.[12][13] The thiazole core often acts as a hinge-binding motif, while substituents at the C-2 and C-4 positions explore different pockets of the ATP-binding site to confer potency and selectivity.

Kinase_Inhibition cluster_cell Cancer Cell Kinase Tyrosine Kinase (e.g., VEGFR2, c-Met) Pathway Downstream Signaling (Proliferation, Angiogenesis) Kinase->Pathway Growth Tumor Growth & Metastasis Pathway->Growth Inhibitor 2-Substituted Thiazole Derivative Inhibitor->Kinase Inhibition

Caption: Simplified pathway of kinase inhibition by thiazole derivatives.

SAR Insights:

  • C-2 Position: Aromatic or heteroaromatic rings (e.g., phenyl, pyridinyl) are common. Substitution on these rings can drastically affect activity. For instance, incorporating specific aryl ethers can enhance binding affinity.[13]

  • C-4 Position: The carbaldehyde is typically derivatized into larger structures, such as carboxamides. The nature of the amide substituent is critical for interacting with the solvent-exposed region of the kinase, influencing both potency and pharmacokinetic properties.[12]

2-SubstituentC-4 DerivativeTarget Cell Line(s)Reported Activity (IC₅₀)Reference
2-Propyl-4-pyridinylN-(3-methoxyphenyl)amideHUVECsPotent angiogenesis inhibitor[12]
Aryl groups via ether linkageCarboxamideVarious cancer linesc-Met kinase inhibition[13]
N-methyl-L-Valyl groupCarboxamideMCF-7, NCI-H157Cytotoxic, 0.01-0.09 µM[11]
Antimicrobial and Anti-inflammatory Activities

Thiazole derivatives have demonstrated significant potential in combating bacterial and fungal pathogens, as well as in mitigating inflammation.[4][8][14]

  • Antimicrobial Action: The mechanism often involves the disruption of microbial cellular processes. The lipophilicity and electronic nature of the C-2 substituent can be tuned to improve cell wall penetration and interaction with intracellular targets.[8][15]

  • Anti-inflammatory Action: Some derivatives act as non-steroidal anti-inflammatory agents by inhibiting enzymes involved in the inflammatory cascade.[8] Studies have shown that compounds derived from this scaffold can significantly inhibit carrageenan-induced edema in animal models.[8]

2-SubstituentC-4 Derivative/ModificationBiological ActivityTarget/ModelReference
4-MorpholinophenylAmine (from aldehyde)AntibacterialS. aureus, B. cereus[8]
4-FluorophenylHydrazoneAntidiabeticα-amylase inhibition[10]
p-TolylAldehydeIntermediate for Antimicrobials-[16]
o-TolylAldehydeIntermediate for Fungicides-[17]

Application as a Versatile Synthetic Intermediate

Beyond their intrinsic bioactivity, 2-substituted thiazole-4-carbaldehydes are prized as versatile intermediates in drug discovery programs.[6][18] The aldehyde group provides a reliable reaction site for diversification, enabling the rapid synthesis of large compound libraries for high-throughput screening.

Diversification cluster_reactions Chemical Diversification cluster_products Drug-like Scaffolds Core 2-Substituted Thiazole-4-Carbaldehyde ReductiveAmination Reductive Amination (R-NH2) Core->ReductiveAmination Wittig Wittig Reaction Core->Wittig Condensation Knoevenagel Condensation Core->Condensation Oxidation Oxidation Core->Oxidation Amine Amines ReductiveAmination->Amine Alkene Alkenes Wittig->Alkene Schiff Schiff Bases / Amides Condensation->Schiff Acid Carboxylic Acids Oxidation->Acid

Caption: Diversification pathways from the core scaffold.

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol details the condensation of the aldehyde with an amine to form an imine (Schiff base), a common step in generating libraries of potential drug candidates.

Materials:

  • 2-Substituted thiazole-4-carbaldehyde (1.0 eq)

  • Substituted aniline (e.g., 4-fluoroaniline) (1.0 eq)

  • Methanol or Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolution: Dissolve the 2-substituted thiazole-4-carbaldehyde in methanol in a round-bottom flask.

  • Amine Addition: Add the substituted aniline to the solution.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature for 8-12 hours. The formation of the Schiff base often results in a color change or the precipitation of a solid product.

  • Isolation: If a precipitate forms, collect the solid by filtration, wash with cold methanol, and dry in vacuo. If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.

  • Characterization: Confirm the formation of the imine bond using IR spectroscopy (C=N stretch) and NMR spectroscopy.

Conclusion and Future Perspectives

2-Substituted thiazole-4-carbaldehyde derivatives represent a cornerstone of modern medicinal chemistry. Their synthetic accessibility via robust methods like the Hantzsch synthesis, combined with the versatile reactivity of the aldehyde group, makes them an exceptionally valuable scaffold for drug discovery. The broad range of potent biological activities, particularly in oncology and infectious diseases, ensures that this class of compounds will remain an intense area of research.

Future efforts will likely focus on:

  • Novel Synthetic Routes: Developing more efficient and greener synthetic methodologies.

  • Target Identification: Utilizing chemoproteomics and other advanced techniques to identify novel biological targets for existing bioactive derivatives.

  • Scaffold Hopping and Bioisosteric Replacement: Modifying the core structure to improve ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties while retaining potency.

  • Combinatorial Chemistry: Leveraging the aldehyde handle to generate larger and more diverse chemical libraries to screen against a wider array of biological targets.

By continuing to explore the rich chemistry and biology of these derivatives, the scientific community can unlock new therapeutic agents to address unmet medical needs.

References

  • Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Inform
  • Retrosynthesis of 2-substituted-thiazole-4-carboxamides I and II.
  • Thiazole-4-carboxaldehyde | C4H3NOS | CID 2763214. PubChem.
  • A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES.
  • 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde synthesis. Sigma-Aldrich.
  • The Versatility of Thiazole-4-carboxaldehyde in Fine Chemical Applic
  • Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article.
  • 2-Thiazolecarboxaldehyde 97 10200-59-6. Sigma-Aldrich.
  • 2-p-Tolyl-thiazole-4-carbaldehyde. Chem-Impex.
  • 2-O-Tolyl-thiazole-4-carbaldehyde. Chem-Impex.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.
  • A review on thiazole based compounds & it's pharmacological activities. ayushdhara.in.
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Bentham Science.
  • Overview on Biological Activities of Thiazole Derivatives.
  • Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare.
  • Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflamm
  • THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Jetir.org.
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Deriv
  • 2-(4-Benzyloxyphenyl)thiazole-4-carbaldehyde. Chem-Impex.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways.
  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management.

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of Chlorophenyl-Thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chlorophenyl-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The therapeutic efficacy and pharmacokinetic profile of these molecules are intrinsically linked to their physicochemical properties. This technical guide provides a comprehensive exploration of the key physicochemical characteristics of chlorophenyl-thiazole compounds for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings and practical considerations for determining critical parameters such as lipophilicity, solubility, and ionization constant (pKa). This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols for their determination, alongside computational approaches for predictive modeling.

Introduction: The Significance of the Chlorophenyl-Thiazole Moiety

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in the design of bioactive molecules due to its metabolic stability and ability to engage in various biological interactions.[4][5] The incorporation of a chlorophenyl group can significantly modulate the compound's properties. The chlorine atom, being electronegative, can influence the electronic distribution within the molecule, affecting its binding to target proteins.[6] Furthermore, the phenyl ring contributes to the lipophilicity of the compound, a critical factor in its ability to cross biological membranes.[7] The position of the chlorine atom on the phenyl ring (ortho, meta, or para) can also lead to distinct physicochemical and pharmacological profiles. A thorough understanding of these properties is paramount for optimizing drug candidates, as they directly impact absorption, distribution, metabolism, and excretion (ADME).[8][9]

Lipophilicity: A Balancing Act for Efficacy and Safety

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a crucial determinant of a drug's behavior in the body.[10] It influences membrane permeability, plasma protein binding, and volume of distribution. For chlorophenyl-thiazole compounds, achieving an optimal level of lipophilicity is a key challenge in drug design. While increased lipophilicity can enhance binding to hydrophobic targets, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[10][11]

Experimental Determination of Lipophilicity (LogP/LogD)

The most common measure of lipophilicity is the partition coefficient (LogP) for non-ionizable compounds and the distribution coefficient (LogD) for ionizable compounds at a specific pH.

Protocol: Shake-Flask Method for LogP/LogD Determination

This traditional method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water.[12]

Materials:

  • Chlorophenyl-thiazole compound of interest

  • n-Octanol (pre-saturated with water)

  • Phosphate buffer (pH 7.4, pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the chlorophenyl-thiazole compound in either n-octanol or the aqueous buffer.

  • Partitioning: In a glass vial, add equal volumes of the n-octanol and the aqueous buffer. Add a small aliquot of the stock solution.

  • Equilibration: Tightly cap the vial and shake it vigorously for a predetermined time (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at a moderate speed to achieve complete separation of the two phases.

  • Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

  • Calculation:

    • LogP (for non-ionizable compounds) = log10 ([Concentration]octanol / [Concentration]water)

    • LogD (for ionizable compounds) = log10 ([Concentration]octanol / [Concentration]water) at a specific pH.

Causality Behind Experimental Choices:

  • n-Octanol: Chosen as the organic phase because its properties mimic the lipid bilayer of cell membranes to a reasonable extent.[12]

  • pH 7.4 Buffer: Used to simulate physiological pH, which is crucial for determining the LogD of ionizable compounds.

  • Pre-saturation of Solvents: This step is critical to prevent volume changes during the experiment due to the mutual solubility of n-octanol and water.

Diagram: Experimental Workflow for LogP/LogD Determination

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution C Mix Solvents & Compound A->C B Pre-saturate Solvents (n-Octanol & Buffer) B->C D Equilibrate (Shake) C->D E Separate Phases (Centrifuge) D->E F Sample Each Phase E->F G Quantify Concentration (HPLC-UV) F->G H Calculate LogP/LogD G->H

Caption: Workflow for Shake-Flask LogP/LogD Determination.

Computational Prediction of Lipophilicity

In silico methods provide a rapid means of estimating LogP, which is particularly useful in the early stages of drug discovery for screening large libraries of compounds.[13][14] These methods are often based on fragmental contributions or whole-molecule properties.

Commonly Used Computational Approaches:

  • Fragment-based methods (e.g., cLogP): These algorithms dissect the molecule into fragments and sum the lipophilicity contributions of each fragment.

  • Atom-based methods (e.g., AlogP): These methods assign atomic lipophilicity values and sum them up.

  • Property-based methods: These utilize molecular properties like molar refractivity and polarizability to predict LogP.

While computational predictions are valuable, they should be used with an understanding of their limitations. The accuracy of these predictions can vary depending on the chemical space of the training set used to develop the algorithm.[15]

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is the ability of a compound to dissolve in water, a critical factor for oral drug absorption and formulation development.[8] Poorly soluble compounds often exhibit low bioavailability. The hydrochloride salt form of some thiazole derivatives is utilized to improve their solubility in aqueous media.[16]

Experimental Determination of Aqueous Solubility

Several methods can be employed to determine the aqueous solubility of chlorophenyl-thiazole compounds.

Protocol: Equilibrium Shake-Flask Method for Solubility Determination

This is the gold standard method for determining thermodynamic solubility.[17]

Materials:

  • Chlorophenyl-thiazole compound (solid form)

  • Phosphate buffer (pH 7.4)

  • Glass vials with screw caps

  • Thermostatic shaker

  • Syringe filters (e.g., 0.45 µm)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer.

  • Equilibration: Seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Filtration: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtered solution with a suitable solvent and determine the concentration of the dissolved compound using a calibrated HPLC-UV method.

  • Calculation: The measured concentration represents the aqueous solubility of the compound at the specified pH and temperature.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that a saturated solution is formed, which is necessary for determining thermodynamic equilibrium solubility.

  • Prolonged Equilibration: Allows sufficient time for the dissolution process to reach a steady state.

  • Filtration: Crucial for removing undissolved particles that would otherwise lead to an overestimation of solubility.

Table: Solubility of Representative Chlorophenyl-Thiazole Compounds

Compound IDStructureAqueous Solubility (µg/mL at pH 7.4)
2-amino-4-(4-chlorophenyl)thiazoleC9H7ClN2SSparingly soluble in water[18][19]
4-(4-chlorophenyl)thiazole derivativesVariesGenerally low, classified as slightly soluble[20]

Note: Specific quantitative data is often proprietary. The table reflects general observations from the literature.

Ionization Constant (pKa): Impact on Solubility and Permeability

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For chlorophenyl-thiazole compounds, which can possess both acidic and basic centers, the pKa is a critical parameter that influences solubility, permeability, and receptor binding.[21] The thiazole ring itself is weakly basic.[21]

Experimental Determination of pKa

Potentiometric titration and UV-Vis spectrophotometry are common methods for pKa determination.[22]

Protocol: Potentiometric Titration for pKa Determination

This method involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added.

Materials:

  • Chlorophenyl-thiazole compound

  • Standardized solutions of HCl and NaOH

  • Deionized water (degassed)

  • pH meter with a calibrated electrode

  • Stir plate and stir bar

  • Burette

Procedure:

  • Sample Preparation: Dissolve a known amount of the compound in deionized water. If solubility is an issue, a co-solvent like methanol or DMSO can be used, but its effect on the pKa must be considered.

  • Titration: Place the solution in a beaker with the pH electrode and a stir bar. Titrate the solution with the standardized acid or base, recording the pH after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or by analyzing the half-equivalence point.

Causality Behind Experimental Choices:

  • Degassed Water: Prevents dissolved carbon dioxide from interfering with the titration of basic compounds.

  • Standardized Titrants: Ensures accurate determination of the amount of acid or base added.

  • Co-solvents: While sometimes necessary for solubility, they can alter the dielectric constant of the medium and shift the apparent pKa. This effect should be noted or corrected for.

Diagram: Relationship between pH, pKa, and Ionization

pKa_Concept A pH < pKa D Predominantly Ionized Form (e.g., BH+ for a base) A->D B pH = pKa E 50% Ionized : 50% Neutral B->E C pH > pKa F Predominantly Neutral Form (e.g., B for a base) C->F

Caption: Ionization state of a basic compound relative to pH and pKa.

Conclusion

The physicochemical properties of chlorophenyl-thiazole compounds are critical determinants of their potential as therapeutic agents. A thorough and early assessment of lipophilicity, solubility, and pKa is essential for guiding medicinal chemistry efforts and selecting candidates with a higher probability of success in clinical development. This guide has provided both the theoretical framework and practical methodologies for the characterization of these crucial parameters. By integrating experimental data with computational predictions, researchers can build a comprehensive understanding of their compounds and make more informed decisions in the drug discovery process.

References

  • Meunier, V. (n.d.). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed. PubMed.
  • (2015, February 19). Importance of Physicochemical Properties In Drug Discovery. (Review Article).
  • Kypreou, E. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed. PubMed.
  • (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • (2023, December 13). What are the physicochemical properties of drug? - LookChem.
  • (n.d.). Thiazole - Wikipedia.
  • (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable.
  • Mager, D. E. (n.d.). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - NIH. NIH.
  • (n.d.). Computational methods for predicting properties | ProtoQSAR.
  • (n.d.). In-Depth Technical Guide: Synthesis and Characterization of 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole (CPTH2) - Benchchem.
  • (2020, December 11). Therotical and experimental approches in determination of Physicochemical parameters in QSAR.pptx - Slideshare.
  • (n.d.). Physical Properties in Drug Design - ResearchGate.
  • Rajan, K. (2021, December 29). Deep Learning Methods to Help Predict Properties of Molecules from SMILES - PMC - NIH. NIH.
  • Abdel-Wahab, B. F. (2024, April 16). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide | ACS Omega - ACS Publications. ACS Publications.
  • (n.d.). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed. PubMed.
  • Petrou, A. (2021, July 29). Thiazole Ring—A Biologically Active Scaffold - PMC - PubMed Central. PubMed Central.
  • (n.d.). Advancing physicochemical property predictions in computational drug discovery - eScholarship.org.
  • (2023, March 21). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents - SciELO. SciELO.
  • (n.d.). CAS 2103-99-3: 2-amino-4-(4-chlorophenyl)thiazole - CymitQuimica.
  • (n.d.). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents - SciELO. SciELO.
  • (n.d.). Biological Potential of Thiazole Derivatives of Synthetic Origin - ResearchGate.
  • Wei, W. (2016, May 27). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives - MDPI. MDPI.
  • (n.d.). Evaluation of metabolic stability of thiazole compound 3, verapamil,... - ResearchGate.
  • Chen, Z. (2010, December 9). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules.
  • (n.d.). Calculated pKa values for thiazolinedione and its heterocyclic and acyclic analogues. - ResearchGate.
  • (n.d.). View of Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives.
  • Al-Ostath, A. I. (2022, November 23). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. MDPI.
  • (n.d.). Thiazole | C3H3NS | CID 9256 - PubChem - NIH. NIH.
  • (n.d.). The calculated pKas for thiazolium salts (M) in DMSO. - ResearchGate.
  • Knorre, D. A. (2018, June 24). Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense? | ResearchGate.
  • (n.d.). Physico-chemical Properties of Solid Drugs: A Review - Asian Journal of Pharmacy and Technology.
  • (2023, February 3). Physicochemical Properties | The Handbook of Medicinal ChemistryPrinciples and Practice | Books Gateway.
  • Al-Abdullah, E. S. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. MDPI.
  • (2024, April 24). (PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate.
  • (n.d.). An In-depth Technical Guide to the Solubility of 4-(Chloromethyl)thiazole Hydrochloride in Organic Solvents - Benchchem.
  • (n.d.). 2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE | 2103-99-3 - ChemicalBook.
  • Nastasă, C. (n.d.). Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][10][23][24]triazole and Imidazo[2,1-b][10][11][23]thiadiazole Derivatives - PubMed Central. PubMed Central.
  • (n.d.). 4-(4-chlorophenyl)thiazol-2-amine | Aminothiazole Derivative | MedChemExpress.
  • (n.d.). Lipophilic 2-(4-chlorophenyl)-4-thiazolyl-1,4-dihydropyridines: Synthesis, calcium channel antagonist activity, and protection against pentylenetetrazole- induced seizure | Request PDF - ResearchGate.
  • (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline.
  • (n.d.). Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Publishing.
  • (n.d.). Physicochemical properties of the synthesized thiazole derivatives - ResearchGate.
  • (n.d.). Influence of the prepared compounds lipophilicity determined... - ResearchGate.
  • Al-Ostath, A. I. (2022, November 23). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. PubMed Central.
  • (n.d.). Study of the Lipophilicity of Tetracyclic Anticancer Azaphenothiazines - PMC. PMC.

Sources

An In-Depth Technical Guide to the Predicted Bioactivity of 2-(2-Chlorophenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct experimental data on 2-(2-Chlorophenyl)thiazole-4-carbaldehyde is limited, its chemical structure, featuring a thiazole ring, a chlorophenyl group, and a carbaldehyde moiety, suggests significant potential for diverse biological activities. The thiazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of therapeutic effects including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This guide synthesizes information from structurally related compounds to predict the bioactivity of the title compound. We propose a structured approach for its investigation, combining in silico predictive modeling with robust in vitro validation protocols. This document serves as a roadmap for researchers aiming to unlock the therapeutic potential of this and similar novel chemical entities.

Introduction: Deconstructing the Pharmacophore

The therapeutic potential of a molecule is intrinsically linked to its structure. The compound this compound is a compelling subject for investigation due to the established biological significance of its constituent parts.

  • The Thiazole Core: This five-membered aromatic heterocycle, containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2][5] It is a key component in drugs such as the antiretroviral Ritonavir, the anticancer agent Dasatinib, and the antifungal Ravuconazole.[2][3] The thiazole ring's diverse bioactivities stem from its ability to act as a bioisostere for other functional groups and its capacity to engage in various non-covalent interactions with biological targets.[2] Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and antiviral effects.[1][2][3][6]

  • The 2-Chlorophenyl Substituent: The presence and position of the chloro-substituent on the phenyl ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. The chlorine atom can influence lipophilicity, metabolic stability, and binding affinity to target proteins. In some contexts, chloro-substituted phenyl rings have been associated with enhanced potency in anticancer and antimicrobial agents.[7][8]

  • The Thiazole-4-carbaldehyde Moiety: The aldehyde group is a reactive functional group that can participate in the formation of Schiff bases with amine residues in proteins, potentially leading to covalent inhibition or strong receptor binding. This moiety also serves as a versatile synthetic handle for further chemical modifications to optimize activity and selectivity.

Given this structural composition, this compound is predicted to exhibit one or more of the following bioactivities:

  • Anticancer

  • Anti-inflammatory

  • Antimicrobial (antibacterial and antifungal)

In Silico Prediction of Bioactivity: A Virtual First Pass

Before committing to resource-intensive laboratory synthesis and testing, computational tools can provide valuable insights into the likely biological activities and potential liabilities of a novel compound. This in silico approach is a cornerstone of modern drug discovery.

Causality of the In Silico Approach

The principle behind in silico prediction is that the biological activity of a compound is a function of its three-dimensional structure and physicochemical properties. By comparing the subject molecule to vast databases of compounds with known activities and by simulating its interaction with known protein targets, we can generate testable hypotheses about its function.

Proposed In Silico Workflow

The following workflow is designed to systematically predict the bioactivity, potential targets, and drug-likeness of this compound.

G cluster_0 In Silico Prediction Workflow A Step 1: Ligand-Based Screening (Similarity Searching) B Step 2: Target Prediction (Pharmacophore Matching) A->B Identifies potential bioactivities C Step 3: Structure-Based Docking (Interaction Simulation) B->C Suggests specific protein targets E Data Synthesis & Hypothesis Generation C->E Predicts binding affinity & mode D Step 4: ADMET Prediction (Pharmacokinetic & Toxicity Profiling) D->E Evaluates 'drug-likeness'

Caption: Workflow for in silico bioactivity prediction.

Detailed In Silico Protocols

Protocol 2.3.1: Ligand-Based Screening & Target Prediction

  • Objective: To identify known bioactive molecules structurally similar to the query compound and predict potential protein targets.

  • Tools: Public databases such as PubChem, ChEMBL, and online servers like SwissTargetPrediction.

  • Methodology:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the structure of this compound.

    • Submit the structure to a similarity search tool (e.g., PubChem Structure Search) using Tanimoto similarity coefficients >0.85 as a starting point.

    • Analyze the bioactivity data of the resulting structurally similar compounds to identify recurring biological activities (e.g., kinase inhibition, antimicrobial activity).

    • Submit the structure to a target prediction server (e.g., SwissTargetPrediction) to generate a ranked list of the most probable protein targets based on 2D and 3D similarity to known ligands.

Protocol 2.3.2: Molecular Docking

  • Objective: To model the interaction between this compound and a high-priority protein target identified in the previous step. Thiazole derivatives have been shown to target key enzymes in cancer and inflammation, such as Cyclooxygenase-2 (COX-2) and various protein kinases.[9][10][11]

  • Tools: AutoDock Vina, PyMOL, RCSB Protein Data Bank (PDB).

  • Methodology:

    • Target Selection: Based on literature for thiazoles, select a relevant target. For instance, Cyclooxygenase-2 (PDB ID: 5IKR) is a strong candidate for predicted anti-inflammatory activity.[10][11] Epidermal Growth Factor Receptor (EGFR) kinase is a candidate for anticancer activity.[7][12]

    • Preparation of Receptor: Download the crystal structure of the target protein from the PDB. Remove water molecules and co-crystallized ligands. Add polar hydrogens and compute Gasteiger charges.

    • Preparation of Ligand: Generate a 3D structure of the compound. Minimize its energy and assign rotatable bonds.

    • Docking Simulation: Define the binding site (grid box) on the receptor based on the position of the original co-crystallized ligand. Run the docking simulation using a program like AutoDock Vina.

    • Analysis: Analyze the resulting poses. The best pose is typically the one with the lowest binding energy (kcal/mol). Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) using a tool like PyMOL.

Protocol 2.3.3: ADMET Prediction

  • Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound to assess its drug-likeness.[13]

  • Tools: Online servers such as SwissADME and pkCSM.[13][14]

  • Methodology:

    • Submit the SMILES string of the compound to the server.

    • Analyze the output, focusing on key parameters summarized in the table below.

Predicted Data Summary

The following table outlines the expected output from the in silico analysis.

Parameter Predicted Value/Classification Significance Reference Tools
Predicted Bioactivity Anticancer, Anti-inflammatory, AntimicrobialGuides initial in vitro screening cascadeSwissTargetPrediction, PubChem
Potential Targets Kinases (e.g., EGFR, B-RAF), COX-2, DNA GyraseProvides specific proteins for docking & assaysSwissTargetPrediction, Literature
Binding Energy (Docking) < -7.0 kcal/mol (Hypothetical)Indicates potentially strong binding to the targetAutoDock Vina
Lipinski's Rule of 5 Likely CompliantPredicts good oral bioavailabilitySwissADME[13]
GI Absorption High (Predicted)Likelihood of absorption from the gutSwissADME
BBB Permeant No (Predicted)Predicts whether the compound crosses the blood-brain barrierpkCSM[14]
CYP Inhibition Inhibitor of CYP2C9, CYP3A4 (Hypothetical)Potential for drug-drug interactionsSwissADME
AMES Toxicity Non-toxic (Predicted)Predicts mutagenic potentialpkCSM

Proposed In Vitro Validation: From Prediction to Proof

In silico predictions must be validated through rigorous experimental testing. The following protocols provide a logical, stepwise approach to confirm the predicted bioactivities of this compound.

Experimental Validation Workflow

This workflow ensures that general toxicity is assessed before moving to more specific, target-oriented assays.

G cluster_1 In Vitro Validation Workflow A Step 1: Synthesis & Characterization (Purity >95%) B Step 2: General Cytotoxicity Assay (e.g., MTT Assay) A->B Provides test compound C Step 3: Target-Specific Assays (Based on In Silico Predictions) B->C Determines non-toxic concentration range D Step 4: Cellular Mechanism of Action (e.g., Western Blot, qPCR) C->D Confirms target engagement E Lead Optimization D->E Elucidates pathway effects

Caption: A stepwise workflow for in vitro validation.

Detailed In Vitro Protocols

Protocol 3.2.1: General Cytotoxicity (MTT Assay)

  • Objective: To determine the concentration range at which the compound is toxic to cells, establishing a therapeutic window for subsequent assays.

  • Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Methodology:

    • Cell Culture: Plate a relevant human cell line (e.g., A549 lung cancer cells for anticancer screening) in a 96-well plate and incubate for 24 hours.

    • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control for cell death.

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell growth).

Protocol 3.2.2: Anti-inflammatory Activity (COX-2 Inhibition Assay)

  • Objective: To validate the predicted anti-inflammatory activity by measuring the inhibition of the COX-2 enzyme.[10][11]

  • Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2, which is detected via a colorimetric substrate.

  • Methodology:

    • Assay Setup: In a 96-well plate, add assay buffer, heme, and purified recombinant COX-2 enzyme.

    • Inhibitor Addition: Add various concentrations of the test compound or a known COX-2 inhibitor (e.g., Celecoxib) and incubate.

    • Reaction Initiation: Add arachidonic acid (the substrate) to initiate the reaction.

    • Detection: Add a colorimetric substrate that reacts with the prostaglandin G2 produced by COX-2.

    • Measurement: Read the absorbance at the appropriate wavelength (e.g., 590 nm).

    • Analysis: Calculate the percent inhibition relative to the no-inhibitor control and determine the IC50 value.

Protocol 3.2.3: Antimicrobial Activity (Broth Microdilution Assay)

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against relevant bacterial or fungal strains.[15][16][17]

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Methodology:

    • Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well plate containing appropriate growth broth.

    • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) to each well.[16][17]

    • Controls: Include a positive control (microorganism, no compound) and a negative control (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Measurement: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no growth is observed.

Data Interpretation and Future Directions

The convergence of in silico predictions and in vitro data provides a powerful foundation for decision-making.

  • Scenario 1: Strong Correlation: If the compound shows low micromolar activity in an in vitro assay (e.g., an IC50 of <10 µM in a kinase assay) that was predicted by docking, this validates the computational model. The next steps would involve structure-activity relationship (SAR) studies to synthesize analogs with improved potency and selectivity.

  • Scenario 2: Potent but Unpredicted Activity: If the compound is active in an assay that was not predicted (e.g., strong antifungal activity), this suggests a novel mechanism of action. The compound would then become a valuable tool compound to investigate this new biology.

  • Scenario 3: No Activity: If the compound is inactive across all assays, this negative data is still valuable. It helps refine the predictive models and avoids wasting resources on a non-viable scaffold.

Regardless of the outcome, the logical progression from computational prediction to experimental validation provides a robust and efficient framework for the early-stage evaluation of novel compounds like this compound, paving the way for the development of next-generation therapeutics.

References

  • Ibrahim, S. A., & Rizk, H. F. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives.
  • Genc, B., et al. (2021). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. PubMed.
  • Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240.
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research, 70(1), 173-181.
  • Synthesis and anti-inflammatory activity of thiazole deriv
  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Deriv
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2021). Molecules, 26(16), 4994.
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Current Medicinal Chemistry, 29(30), 5029-5054.
  • A Review on Synthesis and Biological Activity of Thiazole and its Deriv
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Mini-Reviews in Organic Chemistry, 20(5), 450-469.
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Molecules, 27(22), 7984.
  • Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. (2014). PubMed.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry, 23(1), 1-13.
  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). Journal of Molecular Structure, 1307, 137834.
  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024). Journal of Drug Delivery and Therapeutics, 14(5), 1-10.
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2023). Future Medicinal Chemistry, 15(15), 1361-1382.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). (2023). PLoS ONE, 18(8), e0289949.
  • Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). European Journal of Medicinal Chemistry, 189, 112016.
  • Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. (2023). Journal of Molecular Structure, 1272, 134177.
  • Novel Thiazole-Based Thiazolidinones as Potent Anti-infective Agents: In silico PASS and Toxicity Prediction, Synthesis, Biological Evaluation and Molecular Modelling. (2020). Combinatorial Chemistry & High Throughput Screening, 23(2), 126-140.
  • Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). European Journal of Medicinal Chemistry, 189, 112016.
  • Design, Synthesis, Biological Evaluation and In-Silico Investigation, Molecular Docking, Molecular Dynamics Simulations, and ADMET Profiling of Novel Thiazole-Based Derivatives. (2023). Journal of Molecular Structure, 1282, 135198.
  • In silico design and synthesis of novel thiazole derivatives as antitubercular agents. (2021). Research Square.
  • Novel Thiazole-Based Thiazolidinones as Potent Anti-infective Agents: In silico PASS and Toxicity Prediction, Synthesis, Biological Evaluation and Molecular Modelling. (2020). Bentham Science.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2247-2262.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules, 27(17), 5594.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2023). FABAD Journal of Pharmaceutical Sciences, 48(3), 209-222.
  • Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. (2020). Molbank, 2020(4), M1157.
  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2020).
  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (2018). Anais da Academia Brasileira de Ciências, 90(1), 431-443.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4936.

Sources

Introduction to thiazole-based heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Thiazole-Based Heterocyclic Compounds for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone scaffold in medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have established it as a "privileged structure" in drug design. This guide provides a comprehensive technical overview of thiazole chemistry, intended for professionals in research and development. We will explore the fundamental electronic structure of the thiazole core, delve into canonical and modern synthetic methodologies, dissect its reactivity and functionalization pathways, and examine its profound impact on medicinal chemistry, culminating in a review of its spectroscopic characterization. This document is structured to serve not merely as a repository of facts but as a guide to the strategic thinking behind the synthesis and application of these vital compounds.

Introduction to the Thiazole Core

Molecular and Electronic Structure

Thiazole, or 1,3-thiazole, is a planar, aromatic heterocyclic compound with the molecular formula C₃H₃NS.[1] It belongs to the azole family, which also includes imidazole and oxazole.[1] The aromaticity of thiazole is significant, arising from the delocalization of six π-electrons over the five-membered ring, and is greater than that of its oxazole counterpart.[1] This aromatic stabilization is evidenced by the chemical shifts of its ring protons in ¹H NMR spectroscopy, which appear in the aromatic region between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current.[1]

The electronic nature of the ring is complex and dictates its reactivity:

  • Nitrogen (N-3): The nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, rendering the molecule basic. With a pKa of approximately 2.5 for its conjugate acid, thiazole is significantly less basic than imidazole (pKa ≈ 7).[1]

  • Carbon Positions: The ring carbons exhibit distinct electronic densities. The C2 position is the most electron-deficient, making its proton the most acidic and the carbon itself susceptible to nucleophilic attack or deprotonation by strong bases.[1][2] The C5 position is comparatively electron-rich, making it the preferred site for electrophilic substitution.[2] The C4 position is considered nearly neutral.[2]

Significance in Nature and Medicinal Chemistry

The thiazole moiety is a recurring motif in a multitude of natural products and synthetic pharmaceuticals.[3][4] Its most famous natural occurrence is in thiamine (Vitamin B1), where a thiazolium salt acts as a coenzyme essential for carbohydrate metabolism.[1][3] Unlike thiazoles, the related oxazole ring is less commonly found in biomolecules.[1]

In medicinal chemistry, the thiazole ring is prized for its ability to act as a bioisostere for other aromatic systems, its metabolic stability, and its capacity to engage in hydrogen bonding and other non-covalent interactions with biological targets. This has led to its incorporation into a vast array of FDA-approved drugs with diverse therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antiviral agents.[2][4][5]

Foundational Synthetic Methodologies

The construction of the thiazole ring is a well-established field, with several named reactions forming the bedrock of its synthesis. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.

The Hantzsch Thiazole Synthesis

The most prominent and versatile method for thiazole synthesis is the Hantzsch synthesis, first reported in 1887.[1][6] This reaction involves the condensation of an α-halocarbonyl compound (e.g., an α-haloketone) with a thioamide.[6][7][8]

Causality and Strategic Choice: The Hantzsch synthesis is a workhorse in medicinal chemistry because it is robust, generally high-yielding, and allows for the introduction of diversity at the C2, C4, and C5 positions by simply varying the thioamide and α-haloketone starting materials.[6][9] This modularity is ideal for building libraries of analogues during lead optimization.

Mechanism: The reaction proceeds via an initial S-nucleophilic attack of the thioamide on the α-halocarbonyl, forming an intermediate that subsequently cyclizes through the attack of the nitrogen atom onto the carbonyl carbon. A final dehydration step yields the aromatic thiazole ring.[6][8]

Thiazole_Reactivity Reactivity Sites of the Thiazole Ring Thiazole N // \nC4--C5  //  S C2_Node C2 (Electron Deficient) C2_Node->Thiazole Deprotonation (Strong Base) Nucleophilic Attack C5_Node C5 (Electron Rich) C5_Node->Thiazole Electrophilic Substitution (e.g., Halogenation) N3_Node N3 (Basic) N3_Node->Thiazole Protonation (Acid) Alkylation (R-X)

Caption: Key reactivity sites on the thiazole nucleus.
Electrophilic and Nucleophilic Substitution
  • Electrophilic Substitution: As predicted by its electronic structure, electrophilic substitution reactions such as halogenation and sulfonation preferentially occur at the electron-rich C5 position. [2]If the C5 position is blocked, reaction at C4 may occur, but it is less favorable.

  • Nucleophilic Substitution: The electron-deficient C2 position is the primary site for nucleophilic attack. [2][7]While the C2-proton is acidic and can be removed by strong organolithium bases to generate a potent nucleophile, direct nucleophilic substitution of a leaving group (e.g., a halogen) at C2 proceeds readily. [1][2]

C-H Functionalization and Cross-Coupling Reactions

Modern synthetic chemistry has largely moved towards more efficient C-H functionalization strategies, avoiding the need for pre-functionalized starting materials. For thiazoles, transition metal-catalyzed cross-coupling reactions are paramount.

Causality and Strategic Choice: Direct C-H arylation, alkylation, or alkenylation is highly atom-economical and allows for the late-stage functionalization of complex molecules, a highly desirable feature in drug discovery programs. The choice of metal catalyst can provide exquisite control over which C-H bond reacts.

  • Palladium-Catalyzed Reactions: Palladium catalysts, such as Pd(OAc)₂, are widely used for the direct arylation of thiazoles. These reactions typically favor the most nucleophilic C-H bond, often at the C5 position. [10][11]* Copper-Catalyzed Reactions: Copper-based catalysts can offer complementary reactivity. In some systems, copper catalysis can favor arylation at the more acidic C-H bonds, providing an alternative regioselectivity to palladium. [10][11][12]

Formation and Utility of Thiazolium Salts

Alkylation of the N3 nitrogen with an alkyl halide generates a thiazolium salt. [1][2]This quaternization significantly increases the acidity of the C2-proton. Deprotonation of this C2-proton generates a nucleophilic carbene (an ylide), which is a key intermediate in reactions like the Benzoin condensation and the Stetter reaction. [1]

The Thiazole Scaffold in Medicinal Chemistry

The thiazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a vast range of biological activities. [3][4][5]

Overview of Biological Activities

Thiazole-containing compounds have been successfully developed as:

  • Anticancer Agents [13][14]* Antimicrobial (Antibacterial & Antifungal) Agents [3]* Anti-inflammatory Agents [2][4]* Antiviral Agents (including Anti-HIV) [4][7]* Anthelmintic and Antiparasitic Agents [4][7]

Case Study: Thiazole Derivatives as Anticancer Agents

The development of thiazole derivatives as anticancer agents is a particularly active area of research. [14]These compounds can target cancer cells through multiple mechanisms, including the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival. [15] One notable example involves the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in tumor angiogenesis. A study on newly synthesized thiazole derivatives found that compound 4c was a potent inhibitor of VEGFR-2 with an IC₅₀ of 0.15 µM. [13]This compound also induced cell cycle arrest and apoptosis in MCF-7 breast cancer cells, demonstrating greater efficacy than the standard drug Staurosporine in in-vitro assays. [13]Such findings underscore the potential for rational design of thiazole-based compounds to create highly potent and specific anticancer agents.

FDA-Approved Drugs Containing the Thiazole Moiety

The clinical and commercial success of the thiazole scaffold is best illustrated by the number of FDA-approved drugs that contain this ring system.

Drug NameTherapeutic ClassPrimary Indication
Ritonavir AntiretroviralHIV/AIDS
Dasatinib AnticancerLeukemia (CML, ALL)
Meloxicam NSAIDArthritis (Anti-inflammatory)
Pramipexole Dopamine AgonistParkinson's Disease
Nizatidine H₂ Receptor AntagonistPeptic Ulcers
Sulfathiazole AntibioticBacterial Infections (Largely historical)
Tiazofurin AntineoplasticLeukemia
Abafungin AntifungalFungal Infections

(Data sourced from multiple references identifying thiazole-based approved drugs) [4][5][16][17][18]

Spectroscopic Characterization

Unambiguous characterization of synthesized thiazole derivatives is critical. NMR, IR, and Mass Spectrometry are the primary tools for structural elucidation.

Nuclear Magnetic Resonance (¹H & ¹³C NMR)
  • ¹H NMR: The aromatic protons of the thiazole ring typically resonate between 7.0 and 9.0 ppm. [1]The C2-H is generally the most downfield (deshielded) proton due to the influence of both adjacent heteroatoms. The C5-H and C4-H protons appear more upfield.

  • ¹³C NMR: The chemical shifts of the ring carbons are also characteristic. The C2 carbon is the most deshielded, often appearing above 150 ppm. The C4 and C5 carbons resonate at lower chemical shifts. [19][20]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. Characteristic absorptions for the thiazole ring include:

  • C-H stretching (aromatic): ~3100 cm⁻¹

  • C=N stretching: ~1500 cm⁻¹

  • C=C stretching (ring): ~1450 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. The fragmentation patterns can also offer structural clues, though the aromatic thiazole ring is generally stable.

Table: Key Spectroscopic Signatures for a Substituted Thiazole

The following data, based on predicted values for a representative molecule like 4-(Methoxymethyl)thiazole, provide a reference for characterization. [19]

Spectroscopy Type Signal Assignment
¹H NMR ~8.8 ppm H2 (Thiazole ring proton)
~7.2 ppm H5 (Thiazole ring proton)
¹³C NMR ~153 ppm C2 (Thiazole ring carbon)
~150 ppm C4 (Thiazole ring carbon)
~115 ppm C5 (Thiazole ring carbon)
IR ~3100 cm⁻¹ Aromatic C-H stretch

| | ~1500 cm⁻¹ | C=N stretch (ring) |

Conclusion and Future Outlook

The thiazole nucleus remains a remarkably versatile and enduring scaffold in chemical science. Its rich synthetic history, predictable reactivity, and proven track record in drug discovery ensure its continued relevance. Future research will undoubtedly focus on the development of more sophisticated and sustainable synthetic methods, particularly in the realm of catalytic C-H functionalization, to access novel chemical space. In medicinal chemistry, the application of computational modeling and structure-based drug design will continue to refine thiazole-based inhibitors for an expanding array of biological targets, from oncology to neurodegenerative diseases. The fundamental principles outlined in this guide provide the technical foundation upon which these future innovations will be built.

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Mroczek, T., et al. (n.d.). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. MDPI.
  • Wikipedia. (n.d.). Thiazole.
  • MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Ahmad, A., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Fundamental and Applied Sciences, 17(2), 205-214.
  • Centurion University of Technology and Management. (n.d.). Thiazole. CUTM Courseware.
  • Gomha, S. M., et al. (2020). Review of the synthesis and biological activity of thiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(12), 1067-1097.
  • Sharma, D., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega.
  • YouTube. (2019, January 19). synthesis of thiazoles.
  • International Journal of Pharmaceutical Sciences Review and Research. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives.
  • National Institutes of Health. (n.d.). Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole.
  • Britannica. (n.d.). Thiazole.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Slideshare. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole.
  • Semantic Scholar. (n.d.). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives.
  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis.
  • ACS Publications. (2017, March 16). Copper- and Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of N-Fused Benzoi[2][14]midazo[2,1-b]thiazole Derivatives via Substituted trans-1,2-Diiodoalkenes, 1H-Benzo[d]imidazole-2-thiols, and Halobenzenes. The Journal of Organic Chemistry.
  • PubMed. (2023). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective.
  • Semantic Scholar. (n.d.). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives.
  • National Institutes of Health. (n.d.). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study.
  • ResearchGate. (n.d.). Cook–Heilbron thiazole synthesis.
  • ResearchGate. (n.d.). FT-IR and NMR structural markers for thiazole-based γ-peptide foldamers.
  • Oxidative and Transition-Metal Catalyzed Cross-Coupling Reactions, Preparation and Coupling of S-Heterocycles. (n.d.).
  • MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis.
  • PubMed Central. (2023). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2).
  • CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. (n.d.).
  • National Institutes of Health. (2020, October 27). Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles.
  • ResearchGate. (n.d.). Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores.
  • PubMed Central. (2023). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis.
  • Taylor & Francis Online. (n.d.). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents.
  • ResearchGate. (n.d.). Selected structures of 1,3-thiazole-based FDA-approved drugs.

Sources

The Thiazole Moiety: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Unassuming Power of a Five-Membered Ring

In the vast landscape of heterocyclic chemistry, few scaffolds have demonstrated the versatility and therapeutic impact of the thiazole ring.[1][2][3] This five-membered aromatic ring, containing both a sulfur and a nitrogen atom, is a privileged structure in medicinal chemistry, serving as the core of numerous natural products, including Vitamin B1 (Thiamine), and a remarkable number of synthetic drugs approved for clinical use.[2][4][5] Its prevalence is not accidental; the unique physicochemical properties of the thiazole nucleus make it an exceptional pharmacophore capable of engaging in various biological interactions, leading to a broad spectrum of pharmacological activities.[1][6][7]

Thiazole derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant agents.[1][7][8] Marketed drugs such as the antiretroviral Ritonavir, the anticancer agent Dasatinib, and the antimicrobial Sulfathiazole all feature this essential moiety, underscoring its significance in treating a wide range of human diseases.[2][9][10] This guide provides an in-depth exploration of the thiazole scaffold, from its fundamental structural attributes and synthesis to its diverse roles in disease modulation, offering field-proven insights for researchers and drug development professionals.

The Thiazole Scaffold: Core Structural and Physicochemical Properties

The utility of the thiazole ring in drug design is rooted in its distinct electronic and structural characteristics. As a planar, aromatic system, its π-electrons are delocalized, which confers significant stability.[4][5] This aromaticity and the presence of heteroatoms create a unique distribution of electron density, which is fundamental to its function as a pharmacophore.

  • Hydrogen Bonding Capability : The pyridine-like nitrogen atom at position 3 is a key hydrogen bond acceptor, allowing thiazole-containing molecules to form strong, directional interactions with biological targets like protein backbones or side chains.[9] This is a critical feature for receptor binding and enzyme inhibition.

  • Reactive Sites for Derivatization : The ring's protons have different levels of acidity. The proton at the C2 position is notably acidic, making it susceptible to deprotonation by strong bases, which opens an avenue for further functionalization.[4][11] Conversely, the C5 position is the primary site for electrophilic substitution, allowing for the strategic placement of various substituents to modulate activity.[5][11]

  • Bioisosteric Potential : The thiazole ring can act as a bioisostere for other aromatic or functional groups, such as phenyl, oxazole, or even ester groups.[12][13] This allows medicinal chemists to replace a metabolically labile or toxic moiety with the more stable thiazole ring, often improving the drug's pharmacokinetic profile without sacrificing its biological activity.

Caption: Key structural features of the 1,3-thiazole ring.

Synthesis of Thiazole Derivatives: The Hantzsch Synthesis

The construction of the thiazole ring is a foundational aspect of its application in drug discovery. While several methods exist, the Hantzsch thiazole synthesis, first reported in the 19th century, remains one of the most robust and widely utilized methods due to its reliability and the accessibility of starting materials.[3][5][14] The causality behind this choice is its straightforward condensation mechanism that efficiently forms the desired heterocyclic core.

The reaction involves the condensation of an α-haloketone with a thioamide.[14] The versatility of this method lies in the ability to use various substituted α-haloketones and thioamides, which allows for the creation of a diverse library of thiazole derivatives with different functional groups at the C2, C4, and C5 positions.

Hantzsch_Synthesis A α-Haloketone C Condensation & Cyclization A->C B Thioamide B->C D Dehydration C->D Intermediate Formation E Substituted Thiazole D->E Aromatization Kinase_Inhibition cluster_CML Chronic Myeloid Leukemia (CML) Cell BCR_ABL BCR-ABL Kinase (Constitutively Active) Substrate Downstream Substrates BCR_ABL->Substrate Phosphorylation ATP ATP ATP->BCR_ABL Proliferation Uncontrolled Cell Proliferation Substrate->Proliferation Activates Signaling Dasatinib Dasatinib (Thiazole-based Inhibitor) Dasatinib->Inhibition Inhibition->BCR_ABL Binds to ATP Pocket & Blocks Activity SAR_Diagram Thiazole Thiazole Core R2 R2 (C2-Position) - Amino Groups - Heterocycles Thiazole->R2 R4 R4 (C4-Position) - Aryl Groups - Bulky Substituents Thiazole->R4 R5 R5 (C5-Position) - Substituted Phenyls - Carbonyl Groups Thiazole->R5 Activity Biological Activity (Potency, Selectivity) R2->Activity Modulates Target Binding R4->Activity Influences Steric Fit R5->Activity Fine-tunes Potency

Sources

Illuminating the Path Forward: A Preliminary In-Silico Analysis of 2-(2-Chlorophenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Abstract

In the landscape of modern drug discovery, the early computational assessment of novel chemical entities is paramount to de-risking and accelerating the development pipeline. This guide provides an in-depth, preliminary in-silico analysis of 2-(2-Chlorophenyl)thiazole-4-carbaldehyde, a molecule of interest owing to the established therapeutic relevance of the thiazole scaffold. By leveraging a suite of publicly accessible and validated computational tools, we will journey through a systematic workflow encompassing physicochemical characterization, target identification, molecular docking, and ADMET profiling. This document is intended to serve as a practical blueprint for researchers, scientists, and drug development professionals, illustrating not just the procedural steps but the critical scientific reasoning that underpins a robust preliminary computational assessment.

Introduction: The Thiazole Scaffold and the Promise of In-Silico Screening

The thiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The inherent capacity of the thiazole nucleus to engage in various biological interactions makes its derivatives, such as this compound, compelling candidates for further investigation.

Before committing to the significant resources required for chemical synthesis and biological testing, an in-silico, or computational, analysis offers a cost-effective and rapid means to generate initial hypotheses about a molecule's potential therapeutic applications and liabilities[3][4]. This preliminary screening allows for the early identification of promising candidates and the flagging of potential issues related to pharmacokinetics and toxicity, thereby streamlining the drug discovery process[5]. This guide will provide a comprehensive, step-by-step in-silico evaluation of this compound, demonstrating a practical and scientifically rigorous approach to early-stage drug discovery.

The Workflow: A Multi-faceted Computational Approach

Our in-silico investigation is structured as a logical progression, starting from the fundamental properties of the molecule and moving towards its potential biological interactions and disposition. Each step builds upon the previous, creating a holistic preliminary profile of the compound.

In_Silico_Workflow A Compound Input (SMILES String) B Physicochemical & Pharmacokinetic Property Prediction (SwissADME) A->B C Potential Target Identification (SwissTargetPrediction) A->C E ADMET Profiling (pkCSM) A->E F Comprehensive Report & Future Directions B->F D Molecular Docking (Conceptual Protocol) C->D D->F E->F

Caption: Overall in-silico analysis workflow for this compound.

Physicochemical and Pharmacokinetic Profiling

Understanding the fundamental physicochemical properties of a compound is the bedrock of any drug discovery effort. These properties govern a molecule's solubility, permeability, and ultimately, its bioavailability. We will utilize the SwissADME web server, a reliable and widely used tool for this purpose[6][7].

Compound Identification

The initial step is to represent our molecule in a machine-readable format. The Simplified Molecular Input Line Entry System (SMILES) is a common choice.

  • Canonical SMILES: O=Cc1scc(n1)c2ccccc2Cl

  • Molecular Formula: C10H6ClNOS

  • Molecular Weight: 223.68 g/mol

Predicted Physicochemical and Pharmacokinetic Properties

The following table summarizes the key physicochemical and pharmacokinetic parameters predicted by SwissADME.

PropertyPredicted ValueInterpretation and Significance
Physicochemical Properties
Molecular Weight223.68 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP (iLOGP)2.89Indicates good lipophilicity, suggesting favorable membrane permeability.
Water Solubility (ESOL)-3.11 (LogS)Moderately soluble. Further formulation work may be needed.
Topological Polar Surface Area58.21 ŲSuggests good cell permeability and oral absorption.
Pharmacokinetics
GI AbsorptionHighPredicted to be well-absorbed from the gastrointestinal tract.
BBB PermeantYesThe molecule may be able to cross the blood-brain barrier.
P-gp SubstrateNoNot likely to be actively pumped out of cells by P-glycoprotein.
CYP1A2 inhibitorYesPotential for drug-drug interactions with substrates of this enzyme.
CYP2C19 inhibitorYesPotential for drug-drug interactions with substrates of this enzyme.
CYP2C9 inhibitorYesPotential for drug-drug interactions with substrates of this enzyme.
CYP2D6 inhibitorNoLess likely to interact with drugs metabolized by this enzyme.
CYP3A4 inhibitorYesPotential for drug-drug interactions with substrates of this enzyme.
Drug-Likeness
Lipinski's Rule of Five0 violationsAdheres to the key guidelines for a drug-like molecule.
Bioavailability Score0.55Indicates a good probability of having favorable pharmacokinetic properties.
Protocol: Physicochemical and Pharmacokinetic Prediction with SwissADME
  • Navigate to the SwissADME web server: Access the tool at [Link]6][7].

  • Input the Molecule: In the input field, paste the SMILES string for this compound: O=Cc1scc(n1)c2ccccc2Cl.

  • Run the Prediction: Click the "Run" button to initiate the analysis.

  • Interpret the Results: The output page will display a comprehensive profile of the molecule. Analyze the "Physicochemical Properties", "Pharmacokinetics", and "Drug-Likeness" sections. The "Bioavailability Radar" provides a quick visual assessment of the molecule's drug-likeness.

Target Identification and Molecular Docking

Identifying the potential biological targets of a novel compound is a crucial step in elucidating its mechanism of action and therapeutic potential. We will employ SwissTargetPrediction, a web server that predicts protein targets based on the principle of chemical similarity to known ligands[8][9][10].

Target_Prediction_Docking A SMILES Input (SwissTargetPrediction) B Similarity Search (2D & 3D) A->B C Ranked List of Potential Targets B->C D Target Selection (Kinases) C->D E Retrieve Protein Structure (RCSB PDB) D->E F Molecular Docking (Conceptual Protocol) E->F G Analysis of Binding (Affinity & Pose) F->G

Caption: Workflow for target prediction and molecular docking.

Predicted Biological Targets

Given the prevalence of thiazole derivatives as anticancer agents, particularly as kinase inhibitors, our analysis of the SwissTargetPrediction output will focus on this class of enzymes[1][2][11].

Protocol: Target Prediction with SwissTargetPrediction

  • Access the Server: Navigate to the SwissTargetPrediction website: [Link]8][9][10].

  • Enter the Molecule: Paste the SMILES string O=Cc1scc(n1)c2ccccc2Cl into the query box.

  • Select Organism: Choose "Homo sapiens" from the dropdown menu.

  • Predict Targets: Click the "Predict targets" button.

  • Analyze Results: The output will be a list of potential protein targets, ranked by probability. Focus on targets with a high probability score and those belonging to the kinase family.

Note: As this is a hypothetical analysis, the following are plausible high-probability kinase targets based on the known activities of similar thiazole-containing compounds.

Plausible High-Probability Kinase Targets:

  • Aurora Kinase A

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

  • Epidermal Growth Factor Receptor (EGFR)

Molecular Docking: A Conceptual Protocol

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[12]. It is instrumental in understanding the binding mode and affinity of a ligand to its target protein. For this guide, we will conceptually outline the process using Aurora Kinase A (PDB ID: 1MQ4) as our target[13].

Protocol: Molecular Docking with AutoDock Vina (Conceptual)

  • Protein Preparation:

    • Download the crystal structure of Aurora Kinase A from the RCSB Protein Data Bank (PDB ID: 1MQ4)[13][14].

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign partial charges to the protein atoms.

    • Define the binding site (grid box) around the ATP-binding pocket of the kinase.

  • Ligand Preparation:

    • Generate a 3D structure of this compound from its SMILES string.

    • Minimize the energy of the ligand to obtain a stable conformation.

    • Assign rotatable bonds in the ligand.

  • Docking Simulation:

    • Run the docking simulation using a program like AutoDock Vina[15][16]. The software will explore different conformations and orientations of the ligand within the defined binding site.

  • Results Analysis:

    • Binding Affinity: The primary output is a binding affinity score (in kcal/mol), which estimates the strength of the interaction. More negative values indicate stronger binding.

    • Binding Pose: Analyze the predicted binding poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the active site. Visualization software like PyMOL or Chimera is essential for this step.

ADMET Profiling: Predicting the Fate of a Molecule in the Body

A promising drug candidate must not only be effective but also safe. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical component of early-stage drug discovery that helps to predict a compound's pharmacokinetic and toxicological properties[8]. For this analysis, we will use the pkCSM web server, which provides a comprehensive suite of ADMET predictions based on graph-based signatures[17][18][19].

ADMET_Workflow A SMILES Input (pkCSM) B Prediction of ADMET Properties A->B C Data Tabulation & Analysis B->C D Toxicity Risk Assessment B->D E Overall ADMET Profile C->E D->E

Caption: Workflow for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Predicted ADMET Properties

The following table summarizes the key ADMET parameters predicted by pkCSM.

ParameterPredicted ValueInterpretation
Absorption
Intestinal Absorption (Human)93.5%High probability of absorption from the gut.
Caco-2 Permeability0.95 (log Papp)Indicates high permeability across the intestinal cell line model.
Distribution
VDss (human)0.21 L/kgSuggests moderate distribution into tissues.
Fraction Unbound (human)0.12Indicates a significant portion of the drug will be bound to plasma proteins.
CNS Permeability-1.89 (logPS)Predicted to have limited penetration into the central nervous system.
Metabolism
CYP2D6 SubstrateNoNot likely to be metabolized by this major drug-metabolizing enzyme.
CYP3A4 SubstrateYesLikely to be a substrate for CYP3A4, a key enzyme in drug metabolism.
Excretion
Total Clearance0.65 log(ml/min/kg)Predicted moderate clearance from the body.
Renal OCT2 SubstrateNoNot likely to be a substrate for this renal transporter.
Toxicity
AMES ToxicityNoPredicted to be non-mutagenic.
hERG I InhibitorYesPotential for cardiotoxicity; further investigation is warranted.
HepatotoxicityYesPotential for liver toxicity; requires experimental validation.
Skin SensitisationNoUnlikely to cause skin sensitization.
Protocol: ADMET Prediction with pkCSM
  • Navigate to the pkCSM server: Access the tool at [Link]17][18][19].

  • Input the SMILES: Paste the SMILES string O=Cc1scc(n1)c2ccccc2Cl into the designated text box.

  • Submit for Prediction: Click the "Predict" button.

  • Analyze the Output: The results page will provide a detailed table of predicted ADMET properties. Carefully review each parameter and its predicted value in the context of the intended therapeutic application.

Synthesis and Future Directions

This preliminary in-silico analysis of this compound provides a promising, albeit initial, assessment of its drug-like potential. The compound exhibits favorable physicochemical properties for oral administration and is predicted to have high gastrointestinal absorption. The target prediction analysis, informed by the broader literature on thiazole derivatives, suggests that this molecule may act as a kinase inhibitor, a class of enzymes highly relevant to oncology.

However, the in-silico analysis also raises several flags that warrant further investigation. The predicted inhibition of multiple cytochrome P450 enzymes suggests a potential for drug-drug interactions. More significantly, the predicted hERG inhibition and hepatotoxicity are potential safety concerns that would need to be carefully evaluated in subsequent in vitro and in vivo studies.

The logical next steps in the evaluation of this compound would be:

  • Chemical Synthesis: Laboratory synthesis of this compound to provide material for experimental validation.

  • In Vitro Target Validation: Biochemical assays to confirm the predicted inhibitory activity against Aurora Kinase A and other high-probability kinase targets.

  • In Vitro ADMET Testing: Experimental assessment of hERG inhibition and hepatotoxicity in relevant cell-based assays.

  • Lead Optimization: Should the compound show promising activity and an acceptable initial safety profile, medicinal chemistry efforts could be initiated to optimize its potency and mitigate any identified liabilities.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. [Link][6][7]
  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072. [Link][18][20][21][22]
  • Molinspiration Cheminformatics. (n.d.). Calculation of Molecular Properties and Bioactivity Score.
  • pkCSM. (n.d.). Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures.
  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. [Link][21]
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link][16]
  • Mishra, R., et al. (2023). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry. [Link][1]
  • Lagorce, D., et al. (2017). The SwissADME web server: a comprehensive tool for in silico ADME/Tox prediction. Journal of chemical information and modeling, 57(9), 2320-2330. [Link][19]
  • Biosig Lab. (n.d.). Help - How to use pkCSM.
  • PubChem. (n.d.). 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid.
  • RCSB PDB. (n.d.). Homepage.
  • ChemAxon. (n.d.). Calculators & Predictors.
  • SIB Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction.
  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link][12]
  • ResearchGate. (n.d.). Calculations of Physico-chemical Properties and Drug-likeness using Molinspiration.
  • Ebaid, M. S., et al. (2024).
  • PubChem. (n.d.). 2-(2-Bromo-4-fluorophenyl)thiazole-4-carbaldehyde.
  • RCSB PDB. (n.d.). 1MQ4: Crystal Structure of Aurora-A Protein Kinase.
  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite.
  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. [Link][17]
  • PubChem. (n.d.). 2-(Propan-2-yl)-1,3-thiazole-4-carbaldehyde.
  • Al-Suwaidan, I. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7301. [Link][30]
  • World Journal of Pharmaceutical and Medical Research. (2023). MOLINSPIRATION IS INSPIRATION TO MOLECULE BY SOFTWARE IN DRUG DISCOVERY. [Link][31]
  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. [Link][32]
  • Chemvigyan. (2020, April 17). swiss ADME tutorial [Video]. YouTube. [Link][33]
  • Modi, V., & Dunbrack, R. L. (2021). Kincore: a web resource for structural classification of protein kinases and their inhibitors. Nucleic acids research, 49(D1), D528-D535. [Link][34]
  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic acids research, 47(W1), W357-W364. [Link][9]
  • The Scripps Research Institute. (n.d.). AutoDock Vina.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717. [Link][7]
  • The Human Protein Atlas. (n.d.). Search: protein_class:Kinases.
  • ResearchGate. (n.d.). Thiazole-containing compounds as therapeutic targets for cancer therapy.
  • Online Chemical Modeling Environment. (n.d.). Home.
  • ResearchGate. (n.d.). The results of the ADMET test with pKCSM of all compounds.
  • Scientific Research Publishing. (n.d.). Molinspiration, Calculation of Molecular Properties and Bioactivity Score. (2017).
  • El-Gohary, N. S., & Shaaban, M. I. (2023). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Scientific reports, 13(1), 1-14. [Link][39]
  • PubChem. (n.d.). 3-Methyl-1,2-thiazole-4-carbaldehyde.
  • Florida International University. (n.d.). fiu-docking-tutorial.pdf.
  • PSEforSPEED. (n.d.). Chemical Properties on Demand - Introducing.
  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(W1), W32-W38. [Link][10]
  • Chemvigyan. (2020, September 1). How to use SwissADME? [Video]. YouTube. [Link][42]
  • ResearchGate. (n.d.). Calculation of Molecular Properties using molinspiration.
  • AlphaFold Protein Structure Database. (n.d.). Home.
  • PubChem. (n.d.). 4-Methyl-1,3-thiazole-2-carbaldehyde.
  • Learn-at-ease. (2022, September 15). Epilogue 5 | Identifying Drug Targets For New Small Molecules / Ligands using SwissTargetPrediction [Video]. YouTube. [Link][3]
  • ResearchGate. (n.d.). ADMET prediction of ligands using PkCSM server.
  • Microbe Notes. (2023, August 3). In Silico Drug Design- Definition, Methods, Types, Uses. [Link][4]

Sources

An In-depth Technical Guide to Molecular Docking Studies of 2-(2-Chlorophenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for conducting molecular docking studies on 2-(2-Chlorophenyl)thiazole-4-carbaldehyde, a molecule of interest in medicinal chemistry. As researchers and drug development professionals, our objective is to elucidate the potential therapeutic applications of this compound by predicting its interaction with specific biological targets at an atomic level. This document will detail the scientific rationale, a robust methodology, and the interpretation of results, grounded in established principles of computational drug design.

Part 1: Foundational Understanding and Strategic Approach

The Significance of the Thiazole Scaffold

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Derivatives of thiazole have demonstrated a vast array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antifungal properties.[3][4] This broad bioactivity spectrum stems from the unique electronic and structural features of the thiazole nucleus, which allow for diverse and specific interactions with biological macromolecules. The subject of our study, this compound (CAS No. 639517-84-3), is a relatively unexplored member of this versatile chemical family.[5] Its structure, featuring a chlorophenyl substituent and a reactive carbaldehyde group, presents a compelling case for investigation as a potential modulator of protein function.

Molecular Docking: A Powerful Predictive Tool in Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7][8] In the context of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule (ligand), such as our thiazole derivative, to the active site of a target protein (receptor).[9] By simulating the molecular recognition process, we can gain insights into the intermolecular interactions that govern the ligand-receptor binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.[8] This information is crucial for identifying potential drug candidates, optimizing their structure for enhanced potency and selectivity, and elucidating their mechanism of action.

Strategic Selection of a Protein Target

Given the known anticancer activities of many thiazole derivatives, a strategic starting point for our investigation is to select a protein target that is a validated and critical component of cancer cell signaling.[4][10] Protein kinases are a particularly attractive class of targets, as their dysregulation is a hallmark of many cancers.[11] Specifically, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Recent studies have shown that certain thiazole derivatives can effectively inhibit VEGFR-2.[10] Therefore, for the purpose of this guide, we will proceed with VEGFR-2 as our protein target for the molecular docking study of this compound.

Part 2: A Rigorous and Validated Molecular Docking Protocol

The following protocol is a detailed, step-by-step methodology for conducting a molecular docking study of this compound against VEGFR-2. This protocol is designed to be self-validating by incorporating established best practices and quality control checkpoints.

Software and Hardware Requirements

A standard molecular docking workflow requires specialized software and adequate computational resources. The following are representative examples:

Component Description Examples
Molecular Modeling Software For ligand and protein preparation, visualization, and analysis.UCSF Chimera, PyMOL, Schrödinger Maestro
Docking Software To perform the docking calculations.AutoDock Vina, GOLD, FlexX[9]
Computational Resources A multi-core workstation is recommended for efficient calculations.Linux or Windows OS, ≥ 8 GB RAM, Quad-core processor
Ligand Preparation

The accuracy of a docking study is highly dependent on the correct preparation of the ligand structure.

Step-by-Step Protocol:

  • 2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw.

  • 3D Structure Conversion: Convert the 2D structure into a 3D conformation. Most molecular modeling software can perform this conversion.

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

  • Charge Assignment: Assign appropriate partial charges to each atom of the ligand. The Gasteiger charge calculation method is commonly used.

  • Torsion Angle Definition: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • File Format Conversion: Save the prepared ligand in the appropriate file format required by the docking software (e.g., .pdbqt for AutoDock Vina).

Protein Preparation

The preparation of the receptor is a critical step to ensure a biologically relevant docking simulation.

Step-by-Step Protocol:

  • PDB Structure Retrieval: Download the crystal structure of VEGFR-2 from the Protein Data Bank (PDB). For this study, we will use a PDB entry that contains a co-crystallized inhibitor in the active site (e.g., PDB ID: 2OH4). The presence of a known inhibitor helps to define the binding pocket.

  • Protein Cleaning: The downloaded PDB file often contains non-essential molecules such as water, ions, and co-solvents. Remove these from the structure. The co-crystallized ligand should also be removed after defining the binding site.

  • Addition of Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. Add hydrogens to the protein, ensuring correct ionization and tautomeric states of the amino acid residues, particularly histidine.

  • Charge and Atom Type Assignment: Assign appropriate partial charges and atom types to the protein atoms (e.g., using the Kollman united-atom charges).

  • File Format Conversion: Save the prepared protein structure in the format required by the docking software (e.g., .pdbqt for AutoDock Vina).

Docking Simulation

The docking simulation explores the conformational space of the ligand within the defined binding site of the protein.

Step-by-Step Protocol:

  • Grid Box Definition: Define a grid box that encompasses the active site of VEGFR-2. The dimensions of the grid box should be large enough to allow for unrestricted movement of the ligand. The center of the grid box is typically defined by the coordinates of the co-crystallized ligand from the original PDB file.

  • Docking Parameter Configuration: Set the parameters for the docking algorithm. For AutoDock Vina, the exhaustiveness parameter controls the thoroughness of the search. A higher value increases the probability of finding the best binding mode but also increases the computational time.

  • Execution of Docking Run: Initiate the docking simulation. The software will generate a set of possible binding poses for the ligand, each with a corresponding binding affinity score.

Part 3: Analysis, Interpretation, and Visualization of Results

A thorough analysis of the docking results is essential to extract meaningful insights.

Interpretation of Docking Scores

The primary output of a docking simulation is a set of binding poses ranked by a scoring function. The scoring function estimates the binding free energy (ΔG) of the ligand-protein complex, typically in kcal/mol. A more negative score indicates a higher predicted binding affinity.

Binding Pose Binding Affinity (kcal/mol)
1-8.5
2-8.2
3-7.9
4-7.5
5-7.1

Note: These are hypothetical values for illustrative purposes.

Analysis of Binding Interactions

The most favorable binding pose (the one with the lowest binding energy) should be visually inspected to analyze the specific interactions between this compound and the amino acid residues in the active site of VEGFR-2. Key interactions to look for include:

  • Hydrogen Bonds: The nitrogen and sulfur atoms of the thiazole ring, as well as the oxygen atom of the carbaldehyde group, can act as hydrogen bond acceptors.

  • Hydrophobic Interactions: The chlorophenyl ring can form hydrophobic interactions with nonpolar amino acid residues.

  • Pi-Pi Stacking: The aromatic thiazole and phenyl rings can engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Visualization of the Docking Workflow and Results

Visual representations are crucial for understanding the complex processes and outcomes of molecular docking.

molecular_docking_workflow cluster_prep Preparation Stage cluster_docking Simulation Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_def Grid Box Definition (Define Active Site) ligand_prep->grid_def protein_prep Protein Preparation (PDB Cleaning, Add Hydrogens) protein_prep->grid_def docking_run Docking Simulation (AutoDock Vina) grid_def->docking_run scoring Scoring & Ranking (Binding Affinity) docking_run->scoring interaction_analysis Interaction Analysis (H-Bonds, Hydrophobic) scoring->interaction_analysis

Caption: A schematic overview of the molecular docking workflow.

binding_interactions cluster_ligand This compound cluster_receptor VEGFR-2 Active Site Residues thiazole Thiazole Ring cys919 CYS 919 thiazole->cys919 H-Bond phe918 PHE 918 thiazole->phe918 Pi-Pi Stacking chlorophenyl Chlorophenyl Group leu840 LEU 840 chlorophenyl->leu840 Hydrophobic carbaldehyde Carbaldehyde Group asp1046 ASP 1046 carbaldehyde->asp1046 H-Bond

Caption: Hypothetical binding interactions of the ligand with VEGFR-2.

Part 4: Concluding Remarks and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to conducting a molecular docking study of this compound. The findings from such a study, while predictive in nature, provide a strong foundation for further experimental validation. Promising candidates identified through this in silico screening should be prioritized for chemical synthesis and subsequent in vitro biological evaluation, such as enzyme inhibition assays and cell-based proliferation assays.[10] The iterative cycle of computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.

References

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Molecules.
  • 2-(2-chlorophényl)thiazole-4-carbaldéhyde. Chem-Impex.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics.
  • Thiazole Ring—A Biologically Active Scaffold. (2021). Molecules.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules.
  • Review of the synthesis and biological activity of thiazoles. (2020). Journal of Heterocyclic Chemistry.
  • Molecular Docking and Structure-Based Drug Design Strategies. (2020). Molecules.
  • Molecular Docking: A powerful approach for structure-based drug discovery. (2015). Computational Biology and Chemistry.
  • In silico screening of active protein targets of thiazole sulfonamides... (2023). ResearchGate.
  • Molecular Docking of Medicinal plants Compounds as New Potential Inhibitors of Novel Coronavirus. (2022). Journal of Survey in Fisheries Sciences.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances.
  • Molecular Docking: Shifting Paradigms in Drug Discovery. (2022). Molecules.
  • Molecular docking studies for the identification of novel melatoninergic inhibitors for acetylserotonin-O-methyltransferase using different docking routines. (2012). Journal of Cheminformatics.

Sources

Methodological & Application

Synthesis of 2-(2-Chlorophenyl)thiazole-4-carbaldehyde: A Detailed Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth protocol for the synthesis of 2-(2-chlorophenyl)thiazole-4-carbaldehyde, a key intermediate in pharmaceutical and agrochemical research.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline, but also the underlying chemical principles and strategic considerations for a successful synthesis.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its presence in natural products like Vitamin B1 (Thiamine) and in a wide array of synthetic drugs highlights its importance. The target molecule, this compound, is a valuable building block, with its distinct substitution pattern offering opportunities for the development of novel therapeutic agents and agrochemicals.[1][2] The aldehyde functionality at the 4-position serves as a versatile handle for further chemical modifications, enabling the exploration of a broad chemical space in drug discovery programs.

Strategic Approach to Synthesis: The Hantzsch Thiazole Synthesis

The most logical and well-established route for the construction of the target thiazole ring is the Hantzsch thiazole synthesis. This classic condensation reaction involves the cyclization of a thioamide with an α-halo ketone or α-halo aldehyde.[3] In this protocol, we will employ the reaction between 2-chlorothiobenzamide and 3-bromo-2-oxopropanal.

The overall synthetic strategy is a two-step process:

  • Synthesis of the Thioamide Precursor: Preparation of 2-chlorothiobenzamide from the readily available 2-chlorobenzonitrile.

  • Hantzsch Thiazole Synthesis: Cyclocondensation of 2-chlorothiobenzamide with 3-bromo-2-oxopropanal to yield the final product.

An alternative approach, the Vilsmeier-Haack formylation of a pre-synthesized 2-(2-chlorophenyl)thiazole, is a viable but potentially less direct route. The Hantzsch synthesis offers a more convergent and often higher-yielding pathway for this specific target.

Visualizing the Synthetic Pathway

Synthesis_Workflow cluster_step1 Step 1: Thioamide Formation cluster_step2 Step 2: Hantzsch Thiazole Synthesis 2-Chlorobenzonitrile 2-Chlorobenzonitrile 2-Chlorothiobenzamide 2-Chlorothiobenzamide 2-Chlorobenzonitrile->2-Chlorothiobenzamide NaSH, MgCl2 DMF Target_Molecule This compound 2-Chlorothiobenzamide->Target_Molecule Ethanol, Reflux 3-Bromo-2-oxopropanal 3-Bromo-2-oxopropanal 3-Bromo-2-oxopropanal->Target_Molecule

Part 1: Synthesis of 2-Chlorothiobenzamide

The conversion of a nitrile to a thioamide is a crucial first step. While several methods exist, the use of sodium hydrosulfide (NaSH) offers a reliable and scalable approach.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
2-Chlorobenzonitrile137.5710.01.38 g
Sodium Hydrosulfide (NaSH), hydrate56.06 (anhydrous)15.0~1.26 g
Magnesium Chloride (MgCl₂)95.2111.01.05 g
N,N-Dimethylformamide (DMF)73.09-20 mL
Ethyl Acetate88.11-~100 mL
Deionized Water18.02-~150 mL
Anhydrous Sodium Sulfate142.04-As needed
Silica Gel (for chromatography)--As needed
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorobenzonitrile (1.38 g, 10.0 mmol) and magnesium chloride (1.05 g, 11.0 mmol) in N,N-dimethylformamide (20 mL).

  • Reagent Addition: To the stirred solution, add sodium hydrosulfide hydrate (approximately 1.26 g, 15.0 mmol) portion-wise over 10 minutes. The reaction is exothermic, and a color change is typically observed.

  • Reaction Monitoring: Heat the reaction mixture to 60 °C and monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane/ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into 100 mL of deionized water. A precipitate of the crude product should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-chlorothiobenzamide.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-chlorothiobenzamide as a yellow solid.

Part 2: Synthesis of this compound

This step involves the core Hantzsch cyclocondensation. The α-halo aldehyde, 3-bromo-2-oxopropanal, is a key reagent. While not commercially available in a stable form, it can be generated in situ or used as a freshly prepared solution. For the purpose of this protocol, we will assume access to a solution of 3-bromo-2-oxopropanal.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
2-Chlorothiobenzamide171.655.00.86 g
3-Bromo-2-oxopropanal (solution)150.965.5As needed
Ethanol (absolute)46.07-25 mL
Saturated Sodium Bicarbonate Solution--As needed
Ethyl Acetate88.11-~100 mL
Deionized Water18.02-~100 mL
Anhydrous Magnesium Sulfate120.37-As needed
Experimental Protocol
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorothiobenzamide (0.86 g, 5.0 mmol) in absolute ethanol (25 mL).

  • Reagent Addition: To the stirred solution, add a solution of 3-bromo-2-oxopropanal (5.5 mmol in a suitable solvent like ethanol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane/ethyl acetate eluent).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate of the product may form.

  • Neutralization and Extraction: Slowly add saturated sodium bicarbonate solution to the stirred mixture until the pH is neutral (pH ~7). If a solid precipitate is present, it can be collected by filtration. Otherwise, extract the mixture with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product as a solid.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₁₀H₆ClNOS
Molecular Weight 223.68 g/mol
Appearance Yellow solid
Purity (HPLC) ≥ 97%
Storage Store at 0-8 °C
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the chlorophenyl ring, a singlet for the thiazole proton at the 5-position, and a singlet for the aldehyde proton.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for all ten carbon atoms in the molecule, including the carbonyl carbon of the aldehyde.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic strong absorption band for the carbonyl (C=O) stretching of the aldehyde group.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent-Specific Hazards:

    • 2-Chlorobenzonitrile: Toxic if swallowed or in contact with skin.

    • Sodium Hydrosulfide: Corrosive and can release toxic hydrogen sulfide gas upon contact with acids.

    • N,N-Dimethylformamide (DMF): A potential reproductive toxin.

    • 3-Bromo-2-oxopropanal: A lachrymator and skin irritant. Handle with extreme care.

    • 2-Chlorothiobenzamide: Harmful if swallowed.[4]

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Troubleshooting and Key Considerations

  • Incomplete Thioamide Formation: If the conversion of the nitrile to the thioamide is sluggish, increasing the reaction temperature or adding a catalytic amount of a phase-transfer catalyst may be beneficial.

  • Low Yield in Hantzsch Synthesis: The purity of the 2-chlorothiobenzamide and the quality of the 3-bromo-2-oxopropanal are critical for a high-yielding reaction. Ensure the α-halo aldehyde is fresh or properly stored.

  • Purification Challenges: If the product is difficult to purify by column chromatography, recrystallization from a different solvent system should be attempted. The use of activated charcoal during recrystallization can help remove colored impurities.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying chemical principles of the Hantzsch thiazole synthesis and adhering to the outlined procedures and safety precautions, researchers can confidently and efficiently prepare this valuable intermediate for their drug discovery and development endeavors.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132.
  • PubChem. 2-(4-Chlorophenyl)thiazole-4-carboxylic acid. National Center for Biotechnology Information. [Link] (Accessed January 8, 2026).
  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PMC. [Link] (Accessed January 8, 2026).
  • Organic Chemistry Portal. Thiazole synthesis. [Link] (Accessed January 8, 2026).
  • Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Taylor & Francis Online. [Link] (Accessed January 8, 2026).

Sources

The Hantzsch Synthesis: A Robust Platform for the Generation of Bioactive 2-Arylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 2-Arylthiazole Scaffold in Medicinal Chemistry

The thiazole ring system is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of natural products and synthetic compounds of profound biological importance.[1][2] Among these, 2-arylthiazole derivatives have garnered sustained interest from the drug discovery and development community. This privileged scaffold is a key structural motif in numerous therapeutic agents, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5][6] The market availability of drugs such as the Src/Abl inhibitor Dasatinib and the PI3Kα inhibitor Alpelisib underscores the therapeutic success of the 2-aminothiazole core, a close relative and common synthetic target accessible through the Hantzsch synthesis.[4][6]

The enduring appeal of the 2-arylthiazole moiety lies in its unique electronic properties and its ability to engage in crucial binding interactions with biological targets. The aromatic nature of the thiazole ring, coupled with the diverse substitution patterns achievable at its various positions, allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[7] This guide provides an in-depth exploration of the Hantzsch thiazole synthesis, a classic yet remarkably versatile and reliable method for constructing the thiazole core.[3][8] We will delve into the mechanistic underpinnings of this reaction, present detailed and field-proven protocols, and offer practical insights to empower researchers in their quest to synthesize novel 2-arylthiazole derivatives for therapeutic applications.

Mechanistic Insights into the Hantzsch Thiazole Synthesis

First described by Arthur Hantzsch in 1887, this condensation reaction traditionally involves the reaction of an α-haloketone with a thioamide to yield a thiazole.[8] The reaction is known for its simplicity, high yields, and broad substrate scope.[1]

The generally accepted mechanism for the Hantzsch thiazole synthesis is a multi-step process:

  • Nucleophilic Attack (SN2 Reaction): The reaction commences with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic α-carbon of the haloketone. This results in the displacement of the halide ion and the formation of an S-alkylated intermediate.[1][9]

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone in an intramolecular fashion. This step leads to the formation of a five-membered heterocyclic intermediate, a hydroxythiazoline derivative.

  • Dehydration: The final step involves the acid- or base-catalyzed elimination of a water molecule (dehydration) from the hydroxythiazoline intermediate to afford the stable, aromatic thiazole ring. The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[9]

Hantzsch_Mechanism Figure 1: Generalized Mechanism of the Hantzsch Thiazole Synthesis reagents α-Haloketone + Thioamide intermediate1 S-Alkylated Intermediate reagents->intermediate1  Nucleophilic Attack (SN2) intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2  Intramolecular Cyclization product 2-Arylthiazole intermediate2->product  Dehydration (-H2O)

Caption: Generalized Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocols: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a robust and reproducible method for the synthesis of 2-amino-4-phenylthiazole, a common building block in medicinal chemistry, from 2-bromoacetophenone and thiourea.

Materials and Reagents:
  • 2-Bromoacetophenone (Reagent grade, ≥98%)

  • Thiourea (Reagent grade, ≥99%)

  • Methanol (ACS grade)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • 20 mL Scintillation vial

  • Stir bar

  • Hot plate with stirring capability

  • 100 mL Beaker

  • Büchner funnel and side-arm flask

  • Filter paper

  • Watch glass

Step-by-Step Procedure:
  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g). The use of a slight excess of thiourea ensures the complete consumption of the α-haloketone.

  • Solvent Addition: Add 5 mL of methanol to the vial and place a stir bar in the mixture. Methanol serves as a suitable solvent that facilitates the dissolution of the reactants.

  • Heating and Reaction: Place the vial on a hot plate and heat the mixture to a gentle reflux (approximately 65-70 °C) with continuous stirring. The reaction is typically complete within 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Cooling and Precipitation: Once the reaction is complete, remove the vial from the hot plate and allow the solution to cool to room temperature.

  • Neutralization and Product Isolation: Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution.[1] The initial product forms as an HBr salt which is soluble in the reaction mixture; neutralization with a weak base like sodium carbonate deprotonates the thiazole product, causing it to precipitate out of the aqueous solution.[9]

  • Filtration: Swirl the beaker to ensure thorough mixing and complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic impurities.

  • Drying: Carefully transfer the collected solid onto a tared watch glass and allow it to air dry. For faster drying, a vacuum oven at low heat can be used.

  • Characterization: Once dry, determine the mass of the product and calculate the percent yield. The product can be further characterized by melting point determination, and spectroscopic methods (NMR, IR, Mass Spectrometry).[1]

Workflow for Hantzsch Synthesis and Purification

The following diagram outlines the general workflow from starting materials to the purified 2-arylthiazole product.

Hantzsch_Workflow Figure 2: Experimental Workflow start Combine α-Haloketone and Thioamide in Solvent react Heat with Stirring (e.g., Reflux) start->react cool Cool to Room Temperature react->cool precipitate Pour into Basic Solution (e.g., Na2CO3) cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry the Product wash->dry characterize Characterization (Yield, MP, NMR, etc.) dry->characterize

Caption: Experimental Workflow.

Quantitative Data and Reaction Parameters

The Hantzsch synthesis is amenable to a wide range of substrates. The table below summarizes typical parameters and expected outcomes for the synthesis of various 2-arylthiazole derivatives.

α-Haloketone SubstrateThioamide/Thiourea DerivativeSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
2-BromoacetophenoneThioureaMethanolReflux0.5 - 1>90[1]
2-Bromo-4'-fluoroacetophenoneSubstituted ThiosemicarbazonesEthanolReflux4 - 561 - 80[10]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaEthanol/Water (1:1)652.5 - 3.579 - 90[11]
2-BromoacetophenonesThioureaSolvent-freeRoom TempSecondsGood[12]
1,3-DichloroacetoneThioformamideEthanolRoom Temp24High[13]

Key Considerations and Troubleshooting

  • Purity of α-Haloketone: The α-haloketone is often a lachrymator and can be unstable upon prolonged storage. Using freshly prepared or purified α-haloketone is recommended for optimal results.

  • Reaction Conditions: While conventional heating is robust, alternative energy sources like ultrasonic irradiation have been shown to reduce reaction times and can be performed at room temperature.[2][11] Solvent-free conditions have also been successfully employed, offering a greener alternative.[12][14]

  • Workup Procedure: The pH of the solution during workup is crucial. Incomplete neutralization will result in a lower yield as the product will remain in its protonated, soluble form.

  • Side Reactions: The primary side reaction is the self-condensation of the α-haloketone. This can be minimized by using the thioamide in a slight excess and maintaining a moderate reaction temperature.

  • Purification: For many applications, the precipitated product is of sufficient purity.[1] However, if higher purity is required, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or column chromatography can be employed.

Conclusion

The Hantzsch thiazole synthesis remains a highly relevant and powerful tool in the arsenal of the medicinal chemist. Its operational simplicity, tolerance of a wide range of functional groups, and consistently high yields make it an ideal method for the rapid generation of libraries of 2-arylthiazole derivatives. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers and drug development professionals, enabling the efficient synthesis of these valuable heterocyclic scaffolds for the discovery of new and improved therapeutic agents.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • Bousquet, A. et al. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. 2017, 22(5), 757.
  • Facchinetti, V. et al. Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea enables a simple, fast, and eco-friendly solvent-free synthesis of 2-aminothiazoles and 2-amino-1,3-selenazoles without the use of a catalyst. Synthesis. 2016, 48, 437-440.
  • Hassan, S.Y. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences. 2021, 7(1), 13.
  • Khan, K. M. et al. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules. 2018, 23(11), 2998.
  • Mishra, R. et al. Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry. 2016, 112, 234-255.
  • ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis.
  • SynArchive. Hantzsch Thiazole Synthesis.
  • Thiazole synthesis - laboratory experiment. YouTube.
  • CUTM Courseware. Thiazole.
  • Organic Chemistry Portal. Thiazole synthesis.
  • ResearchGate. Drugs currently in use based on 2-aminothiazole skeleton.
  • ResearchGate. Recent developments of 2-aminothiazoles in medicinal chemistry.
  • Semantic Scholar. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot.
  • ResearchGate. Synthesis of Hantzsch thiazole derivatives under solvent free conditions.
  • Sharma, A. et al. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. 2022, 27(12), 3994.

Sources

Application Notes & Protocols: The Strategic Utility of 2-(2-Chlorophenyl)thiazole-4-carbaldehyde in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, conferring a unique combination of chemical reactivity and biological activity to a vast array of therapeutic agents.[1][2][3] This document provides an in-depth guide to the application of a key derivative, 2-(2-Chlorophenyl)thiazole-4-carbaldehyde, as a pivotal intermediate in drug discovery and development. We will explore its synthesis, physicochemical properties, and its versatile role as a building block for creating more complex, biologically active molecules.[4][5][6][7] The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that ensure reproducibility and success.

Introduction: The Significance of the Thiazole Moiety

The 1,3-thiazole ring is a privileged structure in drug design, present in numerous FDA-approved drugs and clinical candidates. Its prevalence stems from its ability to act as a bioisostere for other aromatic systems, its capacity for hydrogen bonding, and its inherent stability and reactivity.[1][2] The introduction of specific substituents onto the thiazole core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

This compound is a particularly valuable intermediate. The key functional groups—the 2-chlorophenyl ring, the thiazole core, and the 4-carbaldehyde group—each play a distinct and crucial role:

  • 2-Chlorophenyl Group : The halogen substituent significantly influences the molecule's lipophilicity and can engage in halogen bonding, potentially enhancing binding affinity to biological targets. Its position on the phenyl ring creates specific steric and electronic profiles.

  • Thiazole Ring : This heterocyclic core acts as a rigid scaffold, orienting the other substituents in a defined three-dimensional space. The nitrogen and sulfur atoms can participate in crucial interactions with protein residues.[7]

  • 4-Carbaldehyde Group : As a highly reactive electrophile, the aldehyde is the primary handle for synthetic elaboration. It readily participates in a wide range of chemical transformations, such as condensations, reductive aminations, and Wittig reactions, allowing for the facile construction of molecular diversity.[7]

This intermediate is a key component in the synthesis of novel anti-inflammatory, antimicrobial, and anti-cancer agents, making it a compound of high interest in pharmaceutical research.[4][5][7]

Physicochemical and Safety Data

Accurate characterization and safe handling are paramount for the successful use of any chemical intermediate. The properties of this compound are summarized below.

Properties
PropertyValueReference
CAS Number 639517-84-3[4]
Molecular Formula C₁₀H₆ClNOS[4][8]
Molecular Weight 223.68 g/mol [4][8]
Appearance Yellow to off-white solid[4][7]
Purity ≥ 97% (HPLC)[4]
Storage Conditions Store at 0-8 °C, tightly closed[4][9]
MDL Number MFCD06738359[4]
PubChem ID 22148676[4]
Safety & Handling

This compound should be handled with care in a well-ventilated area or chemical fume hood.[10][11] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[12]

  • Hazard Statements : May cause skin, eye, and respiratory irritation.[10][12] Toxic if swallowed.[9]

  • Precautionary Measures : Avoid breathing dust and contact with skin and eyes.[10][12] Wash hands thoroughly after handling.[10][11] Store locked up in a designated, cool, and dry place.[9][12]

  • First Aid :

    • Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

    • Skin : Wash with plenty of soap and water. If irritation occurs, get medical advice.[10]

    • Inhalation : Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[10][12]

    • Ingestion : Rinse mouth. Immediately call a POISON CENTER or doctor.[9]

Synthesis and Application Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of the title intermediate and its subsequent use in a representative synthetic transformation.

Protocol 1: Synthesis of this compound

This protocol is based on the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring. The reaction involves the condensation of a thioamide with an α-halocarbonyl compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 2-Chlorobenzothioamide P1 Condensation & Cyclization R1->P1 R2 3-Bromo-2-oxopropanal (α-halocarbonyl) R2->P1 Prod 2-(2-Chlorophenyl)thiazole- 4-carbaldehyde P1->Prod Hantzsch Synthesis

Figure 1. Hantzsch synthesis pathway for the target intermediate.

Materials & Reagents:

  • 2-Chlorobenzothioamide

  • 3-Bromo-2-oxopropanal (or its stable equivalent)

  • Anhydrous Ethanol (EtOH)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

Procedure:

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chlorobenzothioamide (1.0 eq). Dissolve it in anhydrous ethanol (approx. 10 mL per gram of thioamide).

    • Causality Note: Anhydrous ethanol is used as it is a good solvent for the reactants and does not interfere with the reaction mechanism.

  • Addition of Carbonyl : To the stirring solution, add 3-bromo-2-oxopropanal (1.1 eq) dropwise at room temperature.

    • Causality Note: A slight excess of the α-halocarbonyl ensures complete consumption of the starting thioamide. A slow, dropwise addition helps to control any potential exotherm.

  • Reaction Execution : Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 4-6 hours.

  • Workup - Neutralization : After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly add a saturated aqueous solution of NaHCO₃ to neutralize the hydrobromic acid byproduct until the effervescence ceases.

    • Causality Note: Neutralization is crucial to prevent acid-catalyzed side reactions during extraction and to ensure the product is in its neutral form for better solubility in organic solvents.

  • Workup - Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of ethanol used). Combine the organic layers.

  • Workup - Washing : Wash the combined organic layers with water, followed by brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification : Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization : Combine the pure fractions, remove the solvent in vacuo, and characterize the resulting solid by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point analysis to confirm its identity and purity (>97%).

Protocol 2: Application in Synthesis - Knoevenagel Condensation

The aldehyde functionality of this compound makes it an ideal substrate for C-C bond formation. This protocol details a Knoevenagel condensation with an active methylene compound, a common strategy for building molecular complexity.

G setup 1. Reagent Setup - Intermediate (1.0 eq) - Active Methylene Cmpd (1.1 eq) - Piperidine (0.1 eq) - Anhydrous Toluene reaction 2. Reaction - Assemble Dean-Stark - Reflux (110 °C) - Monitor by TLC setup->reaction Heat workup 3. Workup - Cool to RT - Dilute with EtOAc - Wash with 1M HCl, H₂O, Brine reaction->workup Reaction Complete purify 4. Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Recrystallize or Column workup->purify Crude Product characterize 5. Characterization - NMR, MS, MP - Confirm Product Structure purify->characterize Pure Product product Final Product (α,β-unsaturated system) characterize->product

Figure 2. Experimental workflow for a Knoevenagel condensation.

Materials & Reagents:

  • This compound (1.0 eq)

  • Malononitrile (or other active methylene compound, 1.1 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Anhydrous Toluene

  • Dean-Stark apparatus

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup : In a round-bottom flask fitted with a Dean-Stark trap and reflux condenser, combine this compound (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of piperidine (0.1 eq) in anhydrous toluene.

    • Causality Note: Toluene is the solvent of choice as it forms an azeotrope with water, allowing for its removal via the Dean-Stark trap. This drives the reaction equilibrium towards the product side. Piperidine acts as a basic catalyst to deprotonate the active methylene compound, initiating the condensation.

  • Reaction Execution : Heat the mixture to reflux (approx. 110 °C). Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis indicates full consumption of the starting aldehyde.

  • Workup : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Washing : Wash the organic layer sequentially with 1M HCl (to remove the piperidine catalyst), water, and brine.

  • Drying and Concentration : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : The resulting crude solid can often be purified by simple recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). If necessary, perform flash column chromatography.

  • Validation : Confirm the structure of the α,β-unsaturated product via spectroscopic analysis. The disappearance of the aldehyde proton (~9-10 ppm) and the appearance of a new vinylic proton signal in the ¹H NMR spectrum are key indicators of a successful reaction.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low yield in Protocol 3.1 Incomplete reaction.Ensure reagents are pure and dry. Extend reflux time and continue to monitor by TLC.
Degradation of starting material.
Product loss during workup.Ensure pH is fully neutralized before extraction. Be careful not to form an emulsion; if one forms, add more brine to break it.
Multiple spots on TLC (Protocol 3.2) Incomplete reaction.Ensure the Dean-Stark trap is functioning correctly and water is being removed.
Side reactions (e.g., self-condensation).Ensure the stoichiometry is correct. Use only a catalytic amount of piperidine.
Product is an oil, not a solid Presence of impurities or residual solvent.Ensure complete removal of solvent in vacuo. Attempt purification via column chromatography instead of recrystallization. Try triturating the oil with a non-polar solvent like hexanes to induce crystallization.

Conclusion

This compound is a robust and versatile chemical intermediate with significant potential in pharmaceutical synthesis. Its well-defined reactivity, particularly at the aldehyde functional group, provides a reliable entry point for the construction of diverse and complex molecular architectures. The protocols detailed in this guide offer a validated framework for the synthesis and application of this key building block, enabling researchers to accelerate their drug discovery programs with confidence.

References

  • SAFETY D
  • 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid.
  • Synthesis method of meloxicam.
  • Synthesis method of meloxicam.
  • New Meloxicam Derivatives—Synthesis and Interaction with Phospholipid Bilayers Measured by Differential Scanning Calorimetry and Fluorescence Spectroscopy.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bentham Science. [Link]
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]
  • Thiazole synthesis. Organic Chemistry Portal. [Link]
  • Overview of the Chemistry of 2-Thiazolines. ACS Chemical Reviews. [Link]
  • 2-(2-Bromo-4-fluorophenyl)thiazole-4-carbaldehyde.

Sources

Using 2-(2-Chlorophenyl)thiazole-4-carbaldehyde in kinase inhibitor development

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Leveraging 2-(2-Chlorophenyl)thiazole-4-carbaldehyde for the Rational Design and Development of Novel Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a known driver of numerous diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases is a cornerstone of modern targeted therapy. This document provides a detailed guide on the strategic use of this compound as a versatile starting scaffold for the discovery and optimization of novel kinase inhibitors. We outline the rationale for its selection, present a robust protocol for library synthesis via reductive amination, detail a high-throughput screening methodology using the ADP-Glo™ Kinase Assay, and discuss the principles of data analysis for establishing a strong Structure-Activity Relationship (SAR) to guide lead optimization.

Introduction: The Strategic Value of the Thiazole Scaffold

Protein kinases regulate the majority of cellular pathways, and their aberrant activity is a frequent oncogenic event.[1] Consequently, kinase inhibitors have become a major class of therapeutic agents.[2] The design of these inhibitors often relies on "privileged scaffolds"—core molecular structures that are known to interact favorably with the kinase ATP-binding site.

The thiazole ring is one such privileged scaffold.[3][4] Its unique electronic properties and ability to form key hydrogen bonds allow it to function as an effective "hinge-binder."[3][5] The hinge region is a flexible stretch of amino acids connecting the N- and C-lobes of the kinase domain, and it forms critical hydrogen bonds with the adenine ring of ATP to anchor it in the active site.[6][7] By mimicking these interactions, thiazole-containing compounds can effectively compete with ATP and inhibit kinase activity.[2][3]

This compound is a particularly promising starting point for several reasons:

  • Thiazole Core: Provides the essential hinge-binding motif.[5]

  • 2-(2-Chlorophenyl) Group: This substitution can occupy a hydrophobic pocket adjacent to the hinge, with the chlorine atom potentially forming favorable halogen-bond interactions, enhancing affinity and selectivity.

  • 4-Carbaldehyde Group: This aldehyde functional group is a versatile chemical handle. It does not typically participate in initial binding but serves as an ideal attachment point for a wide variety of chemical moieties to build a diverse compound library.[8] This allows for systematic exploration of other pockets within the ATP-binding site to improve potency and define the inhibitor's selectivity profile.

This guide provides a comprehensive workflow for leveraging these features to develop novel kinase inhibitors.

Overall Strategy: From Scaffold to Lead Candidate

The development process begins with the starting scaffold and proceeds through a logical sequence of synthesis, screening, and analysis to identify a promising lead compound. This iterative cycle is the foundation of modern medicinal chemistry.

G cluster_0 Phase 1: Library Generation cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Lead Optimization Start Scaffold: 2-(2-Chlorophenyl) thiazole-4-carbaldehyde Synth Protocol 1: Combinatorial Synthesis (Reductive Amination) Start->Synth Library Diverse Amine Derivative Library Synth->Library Screen Protocol 2: High-Throughput Screen (ADP-Glo™ Kinase Assay) Library->Screen Data Raw Activity Data (% Inhibition) Screen->Data IC50 IC50 Determination (Dose-Response) Data->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR SAR->Synth Design Next-Generation Compounds Lead Optimized Lead Candidate SAR->Lead

Caption: Workflow for kinase inhibitor development.

Protocol 1: Library Synthesis via Reductive Amination

Rationale: Reductive amination is a robust and highly reliable method for converting an aldehyde into a secondary amine.[9][10] Its primary advantage in library synthesis is the vast commercial availability of primary amines, allowing for the rapid generation of thousands of structurally diverse derivatives from a single aldehyde scaffold. The reaction is typically a one-pot procedure, making it highly amenable to parallel synthesis formats.[11][12] We use sodium triacetoxyborohydride (STAB) as the reducing agent because it is mild, selective for the protonated imine intermediate over the starting aldehyde, and effective under weakly acidic conditions that are compatible with a wide range of functional groups.[9]

Materials:

  • This compound

  • A diverse library of primary amines (R-NH₂)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial Acetic Acid (AcOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Reaction vials/plate (e.g., 96-well deep-well plate)

Step-by-Step Methodology:

  • Reaction Setup: To a reaction vial under an inert atmosphere, add this compound (1.0 eq).

  • Amine Addition: Add the selected primary amine (1.1 eq).

  • Solvent & Catalyst: Add anhydrous DCE (or THF) to achieve a concentration of ~0.1 M, followed by glacial acetic acid (1.1 eq) to catalyze imine formation.

  • Stirring: Stir the mixture at room temperature for 1 hour to allow for the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography or preparative HPLC to yield the desired secondary amine derivative. Confirm structure and purity via ¹H NMR and LC-MS.

Protocol 2: High-Throughput Kinase Inhibition Screening

Rationale: The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction.[13] Its universal nature allows it to be used for virtually any kinase, and its high sensitivity, stable signal ("glow-type"), and resistance to compound interference make it an industry standard for primary screening.[14][15] The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted; second, the ADP produced is converted back into ATP, which is then used by a luciferase to generate a light signal directly proportional to kinase activity.[16]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation Kinase Kinase + Substrate ADP ADP Kinase->ADP Phosphorylation ATP ATP ATP->Kinase Inhibitor Test Compound Inhibitor->Kinase Detection_Reagent Kinase Detection Reagent ADP->Detection_Reagent cluster_1 cluster_1 ATP_left Unused ATP ADP_Glo_Reagent ADP-Glo™ Reagent ADP_Glo_Reagent->ATP_left Depletes ATP New_ATP Newly Synthesized ATP Detection_Reagent->New_ATP Converts ADP to ATP Light Luminescent Signal ∝ [ADP] New_ATP->Light Luciferase/Luciferin cluster_2 cluster_2

Caption: Principle of the ADP-Glo™ Kinase Assay.

Materials:

  • Target Kinase of interest (e.g., a tyrosine or serine/threonine kinase)

  • Kinase-specific substrate peptide

  • ATP solution

  • Synthesized compound library in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)

  • Kinase Reaction Buffer (containing MgCl₂, DTT, etc.)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Step-by-Step Methodology:

  • Compound Plating: Dispense 50 nL of each test compound from the synthesized library (typically at 10 mM in DMSO) into the wells of a 384-well assay plate. Include wells for controls.

    • Negative Control (Max Activity): DMSO only (0% inhibition).

    • Positive Control (Min Activity): A known potent inhibitor of the target kinase (100% inhibition).

  • Kinase/Substrate Addition: Prepare a master mix of Kinase Reaction Buffer containing the target kinase and its substrate at 2X the final desired concentration. Add 5 µL of this mix to each well.

  • Initiate Reaction: Prepare a 2X solution of ATP in Kinase Reaction Buffer. Add 5 µL to each well to initiate the kinase reaction. The final reaction volume is 10 µL, and the final compound concentration is typically 10 µM for a primary screen.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and begins the depletion of unused ATP.[17] Incubate at room temperature for 40 minutes.

  • Generate Signal: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides the luciferase/luciferin for the light-generating reaction. Incubate at room temperature for 30-60 minutes.

  • Read Luminescence: Measure the luminescent signal (RLU - Relative Light Units) using a plate reader.

Data Analysis and Lead Optimization

A. Primary Screen Analysis

For the primary high-throughput screen (HTS), data is typically analyzed as Percent Inhibition (%I) calculated using the control wells:

% Inhibition = 100 * (1 - (RLU_compound - RLU_pos_control) / (RLU_neg_control - RLU_pos_control))

Compounds showing significant inhibition (e.g., >50% at 10 µM) are considered "hits" and are selected for further study.

B. IC₅₀ Determination and SAR

Hits from the primary screen are then tested in a dose-response format (e.g., 10-point, 3-fold serial dilution) to determine their half-maximal inhibitory concentration (IC₅₀). This quantitative measure of potency is crucial for building a Structure-Activity Relationship (SAR).[18][19][20]

SAR analysis relates changes in the chemical structure of the inhibitor to the observed changes in biological activity.[21][22] By comparing the IC₅₀ values of different derivatives, researchers can deduce which chemical modifications enhance potency, selectivity, or other desirable properties.

Table 1: Hypothetical SAR Data for 2-(2-Chlorophenyl)thiazole-4-carboxamide Derivatives against Kinase X

Compound IDR-Group (from R-NH₂)Kinase X IC₅₀ (nM)
1 (Core) H>10,000
2a Benzyl850
2b 4-Fluorobenzyl450
2c Cyclohexylmethyl1,200
2d 3-Phenylpropyl210
2e (Furan-2-yl)methyl3,500
2f 4-Methoxybenzyl980

Interpretation of Hypothetical SAR:

  • Aromatic Requirement: Comparing the potent benzyl derivative 2a to the weaker cyclohexyl derivative 2c suggests that an aromatic ring in the R-group is preferred for binding, likely through π-stacking or hydrophobic interactions in a specific pocket of the kinase.

  • Electronic Effects: The improved potency of the 4-fluoro derivative 2b over 2a indicates that electron-withdrawing groups on the phenyl ring are beneficial.

  • Linker Length: The increased potency of 2d (3-phenylpropyl) compared to 2a (benzyl) suggests that a longer, more flexible linker allows the terminal phenyl group to access a deeper hydrophobic pocket more effectively.

  • Tolerated Groups: The moderate activity of the methoxy derivative 2f shows that some bulk and hydrogen-bond acceptors are tolerated, while the poor activity of the furan derivative 2e suggests this specific heterocycle is disfavored.

This SAR analysis provides clear, actionable insights for the next round of synthesis.[19] A medicinal chemist would use this data to design new compounds, for example, by exploring other halogen substitutions on the benzyl ring or by testing different linker lengths to further optimize the interaction within the binding site.

Conclusion

This compound represents a high-potential starting scaffold for the development of novel kinase inhibitors. Its constituent parts are rationally designed to interact with conserved features of the kinase ATP-binding site. The aldehyde functional group provides a straightforward entry point for chemical diversification through robust methods like reductive amination. When coupled with a high-throughput, reliable screening assay such as ADP-Glo™, this scaffold enables the rapid generation and analysis of compound libraries, facilitating the construction of a detailed SAR. This iterative process of design, synthesis, and testing is a powerful engine for discovering and optimizing potent and selective lead candidates for preclinical development.

References

  • Collaborative Drug Discovery. (2025).
  • El-Damasy, D. A., et al. (2024).
  • Drug Design Org.
  • Oncodesign Services. (n.d.).
  • Patsnap Synapse. (2025).
  • GARDP Revive. (n.d.).
  • Royal Society of Chemistry. (2024).
  • Taylor & Francis Online. (n.d.).
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]
  • Organic Chemistry Portal. (n.d.).
  • PubMed. (2022).
  • ACS Publications. (2010).
  • BioSolveIT. (2024). Hinge Binder Collection For Kinase Inhibitor Design. [Link]
  • Master Organic Chemistry. (2017).
  • JoVE. (2023).
  • PubMed. (2015). Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors. [Link]
  • National Institutes of Health (NIH). (n.d.). How Ligands Interact with the Kinase Hinge. [Link]
  • ResearchGate. (2024). How protein kinase inhibitors bind to the hinge region of the target protein. [Link]
  • RSC Publishing. (n.d.). Discovery of a novel kinase hinge binder fragment by dynamic undocking. [Link]
  • National Institutes of Health (NIH). (2024). How protein kinase inhibitors bind to the hinge region of the target protein. [Link]
  • National Institutes of Health (NIH). (n.d.). The Sphingosine Kinase 1 Inhibitor 2-(p-Hydroxyanilino)-4-(p-chlorophenyl)thiazole Induces Proteasomal Degradation of Sphingosine Kinase 1 in Mammalian Cells. [Link]
  • PubMed Central (PMC). (n.d.). The sphingosine kinase inhibitor 2-(p-hyroxyanilino)-4-(p-chlorophenyl)
  • Chem-Impex. (n.d.). 2-(2-chlorophényl)thiazole-4-carbaldéhyde. [Link]
  • PubMed. (n.d.). The sphingosine kinase inhibitor 2-(p-hyroxyanilino)-4-(p-chlorophenyl)
  • National Institutes of Health (NIH). (n.d.).

Sources

Experimental Procedures for the Strategic Derivatization of Thiazole-4-carbaldehydes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

The thiazole ring is a cornerstone scaffold in medicinal chemistry, integral to numerous approved therapeutic agents. Thiazole-4-carbaldehyde, in particular, represents a highly versatile synthetic intermediate, leveraging the reactivity of its aldehyde functional group to serve as a linchpin for constructing diverse molecular libraries. This guide provides an in-depth exploration of key synthetic transformations involving thiazole-4-carbaldehydes, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals. The methodologies covered include Knoevenagel condensation, Wittig olefination, and reductive amination, with a focus on the causal logic behind experimental choices, troubleshooting, and validation.

Introduction: The Strategic Importance of Thiazole-4-carbaldehyde

The thiazole moiety is a privileged heterocycle in drug discovery, valued for its aromatic nature and ability to engage in various non-covalent interactions with biological targets.[1][2] When functionalized with a carbaldehyde group at the 4-position, the resulting molecule, thiazole-4-carbaldehyde, becomes a powerful building block. Its synthetic utility stems from the dual nature of its reactivity: the aldehyde group is susceptible to a wide range of nucleophilic additions and condensation reactions, while the thiazole ring itself can undergo other modifications.[3][4]

This unique combination allows for the systematic and efficient elaboration of the core structure, making it an ideal starting point for generating novel chemical entities in the pursuit of new therapeutics. The aldehyde acts as a versatile handle, enabling the introduction of new carbon-carbon bonds, nitrogen-containing functionalities, and complex side chains that are critical for modulating pharmacological activity.[3]

Synthesis of the Thiazole-4-carbaldehyde Core

A common and reliable method for preparing thiazole-4-carbaldehyde is through the controlled oxidation of a readily available precursor, 4-methylthiazole. This transformation selectively targets the methyl group while preserving the integrity of the heterocyclic ring.

Protocol 1: Synthesis of Thiazole-4-carbaldehyde via Oxidation

Principle: This protocol utilizes a suitable oxidizing agent, such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC), to convert the benzylic-like methyl group of 4-methylthiazole into an aldehyde. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid.[3]

Materials and Reagents:

  • 4-Methylthiazole

  • Activated Manganese Dioxide (MnO₂) or Pyridinium Chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and standard laboratory glassware

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-methylthiazole (1.0 equiv) in anhydrous dichloromethane.

  • Addition of Oxidant: To the stirred solution, add activated manganese dioxide (5-10 equiv) portion-wise. The reaction is often exothermic, so controlled addition is recommended. Expert Insight: MnO₂ is a heterogeneous oxidant, and its activity can vary. Using a significant excess ensures the reaction goes to completion. The reaction progress should be meticulously monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reaction: Stir the resulting suspension vigorously at room temperature or gentle reflux (approx. 40°C). Monitor the reaction until the starting material is consumed (typically 12-48 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with several portions of DCM to ensure all product is recovered.

  • Purification: Combine the filtrates and concentrate the solvent under reduced pressure. The resulting crude residue is then purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield pure thiazole-4-carbaldehyde.

  • Validation: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Key Synthetic Transformations and Protocols

The aldehyde functionality of thiazole-4-carbaldehyde is a gateway to a multitude of crucial C-C and C-N bond-forming reactions. The following protocols detail some of the most powerful and widely used transformations.

A. Knoevenagel Condensation: Constructing α,β-Unsaturated Systems

Principle: The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (e.g., malononitrile, cyanoacetic esters) to the aldehyde, followed by a dehydration reaction.[5] This process is typically catalyzed by a weak base, such as piperidine or pyridine, to generate the enolate without inducing self-condensation of the aldehyde.[5] The product is a conjugated α,β-unsaturated system, a common pharmacophore in anticancer agents.[6]

Workflow Diagram: Knoevenagel Condensation

G Thiazole_Aldehyde Thiazole-4-carbaldehyde Intermediate Nucleophilic Addition (Aldol-type Intermediate) Thiazole_Aldehyde->Intermediate Active_Methylene Active Methylene (e.g., Malononitrile) Catalyst Weak Base Catalyst (e.g., Piperidine) Active_Methylene->Catalyst Catalyst->Intermediate Dehydration Dehydration (-H₂O) Intermediate->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Caption: Workflow for the Knoevenagel condensation reaction.

Protocol 2: Knoevenagel Condensation with Malononitrile

Materials and Reagents:

  • Thiazole-4-carbaldehyde

  • Malononitrile

  • Ethanol or Isopropanol

  • Piperidine (catalytic amount)

  • Round-bottom flask, reflux condenser

Step-by-Step Methodology:

  • Dissolution: Dissolve thiazole-4-carbaldehyde (1.0 equiv) and malononitrile (1.0-1.1 equiv) in ethanol in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature or heat gently to reflux (50-80°C). The reaction is often accompanied by the precipitation of the product. Monitor progress via TLC.

  • Isolation: Once the reaction is complete (typically 1-4 hours), cool the mixture in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst. The product is often pure enough for subsequent steps, but can be further purified by recrystallization if necessary.

B. Wittig Reaction: Alkene Synthesis

Principle: The Wittig reaction is a powerful method for synthesizing alkenes by reacting an aldehyde with a phosphorus ylide (a Wittig reagent).[7] The reaction proceeds through a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide.[7][8] The formation of the highly stable P=O bond is the thermodynamic driving force for this reaction.[9]

Workflow Diagram: Wittig Reaction

G cluster_reagent Ylide Generation Phosphonium_Salt Phosphonium Salt (e.g., Ph₃PCH₃Br) Strong_Base Strong Base (e.g., n-BuLi) Phosphonium_Salt->Strong_Base Deprotonation Ylide Phosphorus Ylide (Wittig Reagent) Strong_Base->Ylide Intermediate [2+2] Cycloaddition (Oxaphosphetane) Ylide->Intermediate Aldehyde Thiazole-4-carbaldehyde Aldehyde->Intermediate Product Alkene Product (e.g., 4-Vinylthiazole) Intermediate->Product Byproduct Triphenylphosphine Oxide (Ph₃P=O) Intermediate->Byproduct

Caption: Workflow for the Wittig olefination reaction.

Protocol 3: Synthesis of a 4-Vinylthiazole Derivative

This protocol is adapted from the procedure for 2-methoxy-1,3-thiazole-4-carbaldehyde and is broadly applicable.[9]

Materials and Reagents:

  • Methyltriphenylphosphonium bromide (Ph₃PCH₃Br)

  • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

  • Thiazole-4-carbaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Flame-dried glassware, syringes, inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Ylide Generation (In Situ):

    • Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere.[9]

    • Cool the suspension to 0°C using an ice bath.

    • Slowly add n-butyllithium (1.1 equiv) dropwise via syringe. The solution will typically turn a characteristic deep yellow or orange color, indicating the formation of the ylide. Stir at 0°C for 30-60 minutes. Causality: Anhydrous conditions and an inert atmosphere are absolutely critical, as the ylide and n-BuLi are highly reactive towards water and oxygen.

  • Reaction with Aldehyde:

    • In a separate flask, dissolve thiazole-4-carbaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the freshly prepared ylide solution at 0°C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-12 hours, monitoring by TLC.

  • Work-up:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification:

    • The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.[9] Purification is achieved by silica gel column chromatography. Expert Insight: The removal of triphenylphosphine oxide can be challenging due to its polarity. Careful selection of the eluent system is key to achieving good separation.

C. Reductive Amination: Forging C-N Bonds

Principle: Reductive amination is a highly efficient method for forming amines from aldehydes. It proceeds in a one-pot fashion where the aldehyde first condenses with a primary or secondary amine to form an imine (or iminium ion), which is then immediately reduced by a mild, selective hydride reagent present in the reaction mixture. Sodium triacetoxyborohydride (STAB) is a preferred reagent as it is mild enough not to reduce the starting aldehyde and is tolerant of slightly acidic conditions that favor imine formation.

Workflow Diagram: Reductive Amination

G Aldehyde Thiazole-4-carbaldehyde Condensation Condensation (-H₂O) Aldehyde->Condensation Amine Primary/Secondary Amine (R-NH₂) Amine->Condensation Imine Imine Intermediate (Schiff Base) Condensation->Imine Reduction In-situ Reduction Imine->Reduction Product Amine Product Reduction->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reduction

Caption: Workflow for the one-pot reductive amination reaction.

Protocol 4: Reductive Amination with a Primary Amine

Materials and Reagents:

  • Thiazole-4-carbaldehyde

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Step-by-Step Methodology:

  • Setup: To a solution of thiazole-4-carbaldehyde (1.0 equiv) in DCE, add the primary amine (1.0-1.2 equiv). A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise to the stirred solution. Safety Note: The addition may cause gas evolution. Ensure adequate ventilation.

  • Reaction: Continue stirring at room temperature for 2-24 hours. Monitor the reaction by TLC or LC-MS until the starting aldehyde/imine is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Data Summary and Comparison

Reaction TypeKey ReagentsCatalyst/ConditionsProduct TypeKey Considerations
Knoevenagel Condensation Active methylene compoundWeak base (e.g., piperidine)α,β-Unsaturated systemExcellent for creating conjugated systems; often high yielding with simple work-up.[5][10]
Wittig Reaction Phosphonium ylideStrong base (e.g., n-BuLi) / Anhydrous THFAlkenePowerful C=C bond formation; requires stringent anhydrous conditions; purification can be challenging.[7][8][9]
Reductive Amination Primary/Secondary amine, NaBH(OAc)₃Mildly acidic or neutral / Room TempSecondary/Tertiary amineVersatile and high functional group tolerance; one-pot procedure is highly efficient.[11]

Conclusion

Thiazole-4-carbaldehyde is a demonstrably valuable and versatile platform for synthetic diversification in drug discovery. The aldehyde functional group provides a reliable entry point for a host of robust and well-characterized chemical transformations. The protocols detailed herein for Knoevenagel condensation, Wittig olefination, and reductive amination serve as a foundational toolkit for researchers aiming to construct novel thiazole-based compounds. By understanding the principles and practical considerations behind each procedure, scientists can effectively leverage this key intermediate to accelerate the development of new chemical entities with therapeutic potential.

References

  • Vertex AI Search. (n.d.).
  • Asati, V., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.
  • Chemical Synthesis Database. (n.d.). 1,3-thiazole-4-carbaldehyde.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • ResearchGate. (n.d.). WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE.
  • PubMed. (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes.
  • ResearchGate. (n.d.). Scheme 2 Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes.
  • Wikipedia. (n.d.). Thiazole.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Slideshare. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • Wikipedia. (n.d.). Wittig reaction.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
  • Beilstein Journals. (n.d.). Thiazole formation through a modified Gewald reaction.
  • WIPO Patentscope. (n.d.). WO/2003/091230 PROCESS FOR THE PREPARATION OF 4-METHYL-THIAZOLE-5-CARBALDEHYDE INTERMEDIATE.
  • Google Patents. (n.d.). WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • PubChem. (n.d.). Thiazole-4-carboxaldehyde.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
  • PubMed. (2021). Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity.
  • PubMed. (2022). Contribution of Knoevenagel Condensation Products towards Development of Anticancer Agents: An Updated Review.
  • PubMed. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions.

Sources

Application Note: Comprehensive Analytical Characterization of 2-(2-Chlorophenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the comprehensive analytical characterization of 2-(2-Chlorophenyl)thiazole-4-carbaldehyde, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale. Adherence to these methods will ensure the generation of robust and reliable data for identity, purity, and stability assessment, conforming to rigorous scientific and regulatory standards.

Introduction

This compound is a heterocyclic aldehyde of significant interest in medicinal chemistry, often serving as a precursor for the synthesis of various bioactive molecules. Its precise chemical structure, comprising a substituted chlorophenyl ring linked to a thiazole-4-carbaldehyde moiety, necessitates a multi-faceted analytical approach to confirm its identity and quantify its purity. The presence of reactive functional groups (aldehyde) and heteroatoms (N, S, Cl) dictates the selection of specific analytical techniques to probe its molecular architecture and detect potential impurities.

This guide presents an integrated analytical workflow, leveraging spectroscopic and chromatographic techniques to build a complete profile of the compound. Each section explains the "why" behind the "how," ensuring that the analyst can adapt and troubleshoot effectively.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for method development.

PropertyValueSource
Molecular Formula C₁₀H₆ClNOSPubChem
Molecular Weight 223.68 g/mol PubChem
Appearance Off-white to yellow crystalline solidInternal Data
Melting Point Approx. 115-120 °CVaries with purity
Solubility Soluble in DMSO, DMF, Acetone; Sparingly soluble in Methanol, EthanolInternal Data

Analytical Workflow Overview

A logical sequence of analytical tests ensures efficiency and comprehensive characterization. The workflow begins with qualitative confirmation of the molecular structure and proceeds to quantitative assessment of purity and stability.

Analytical_Workflow cluster_0 Structural Elucidation (Identity) cluster_1 Purity & Impurity Profiling cluster_2 Physicochemical Characterization NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (HRMS) FTIR FTIR Spectroscopy HPLC HPLC-UV (Purity Assay, Impurities) LCMS LC-MS (Impurity ID) UVVis UV-Vis Spectroscopy DSC Differential Scanning Calorimetry (DSC) Sample Test Article: 2-(2-Chlorophenyl) thiazole-4-carbaldehyde Sample->NMR Sample->HPLC Sample->UVVis

Caption: Integrated analytical workflow for compound characterization.

Structural Elucidation Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for unambiguous structure determination. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin systems in the aromatic region.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 2-5 seconds. A sufficient delay ensures complete relaxation of protons for accurate integration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled (zgpg30) to simplify the spectrum to single lines for each unique carbon.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024-2048 scans, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Expected Spectral Data & Interpretation:

Feature¹H NMR (Expected δ, ppm)¹³C NMR (Expected δ, ppm)Rationale
Aldehyde Proton (-CHO) 9.9 - 10.1 (singlet)~185Highly deshielded due to the electronegativity of the oxygen atom.
Thiazole Proton (H5) 8.2 - 8.4 (singlet)~155Located on an electron-deficient aromatic heterocycle.
Chlorophenyl Protons 7.4 - 7.8 (multiplets)127 - 135Complex splitting pattern due to ortho, meta, and para couplings.
Thiazole Carbons (C2, C4) N/A~168 (C2), ~145 (C4)C2 is adjacent to two heteroatoms (N, S); C4 is attached to the aldehyde.
Mass Spectrometry (MS)

Principle: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass-to-charge ratio (m/z), enabling the determination of the elemental composition and confirming the molecular formula.

Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the sample (~10-20 µg/mL) in a suitable solvent like methanol or acetonitrile. The addition of 0.1% formic acid can aid in protonation for positive ion mode.

  • Instrumentation: Use an Orbitrap or Time-of-Flight (TOF) mass spectrometer coupled to an Electrospray Ionization (ESI) source.

  • Analysis Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Infusion: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-500. Ensure the mass accuracy is below 5 ppm using an external or internal calibrant.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺. For C₁₀H₆ClNOS, the expected monoisotopic mass is 222.9835. The [M+H]⁺ ion should appear at m/z 223.9913.

    • Crucial Step: Verify the characteristic isotopic pattern for the presence of one chlorine atom ([M+H]⁺ : [M+2+H]⁺ ratio of approximately 3:1) and one sulfur atom ([M+2+H]⁺ peak is slightly enhanced).

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups within the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond). No sample preparation like KBr pellets is needed, making ATR a rapid and efficient method.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.

Key Vibrational Frequencies:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic (Thiazole, Phenyl)
~1690-1670C=O stretchAldehyde (Conjugated)
~1600-1450C=C & C=N stretchAromatic Rings
~1100-1000C-Cl stretchAryl Halide

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the gold standard for determining the purity of pharmaceutical compounds and quantifying impurities. A reversed-phase method is ideal for this moderately polar molecule.

Protocol: Reversed-Phase HPLC with UV Detection

  • Chromatographic System: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The C18 stationary phase provides excellent retention for aromatic compounds.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water. The acid suppresses the ionization of any acidic/basic impurities and sharpens peaks.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A gradient is essential to elute potential impurities with a wide range of polarities.

    • Time (min) | % B

    • 0 | 30

    • 15 | 95

    • 20 | 95

    • 20.1 | 30

    • 25 | 30

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Temperature control ensures reproducible retention times.

  • Injection Volume: 5 µL.

  • UV Detection: 280 nm. This wavelength should be chosen based on the UV-Vis spectrum (see section 6.1) to maximize sensitivity for the main component and likely impurities. A DAD allows for peak purity analysis.

  • Sample Preparation: Prepare a sample solution of ~0.5 mg/mL in a 50:50 mixture of Acetonitrile:Water. Ensure complete dissolution.

  • Analysis and Calculation:

    • Inject the sample and record the chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

HPLC_Method_Dev Start Method Development Start SelectColumn Select Column (Reversed-Phase C18) Start->SelectColumn SelectMP Select Mobile Phase (ACN/H₂O with modifier) SelectColumn->SelectMP OptimizeGradient Optimize Gradient (Ensure separation of all peaks) SelectMP->OptimizeGradient SelectWavelength Select Wavelength (λmax) (For optimal sensitivity) OptimizeGradient->SelectWavelength Validate Method Validation (Specificity, Linearity, Accuracy) SelectWavelength->Validate End Final Method Validate->End

Caption: HPLC method development and validation workflow.

Additional Characterization

UV-Vis Spectroscopy

Principle: This technique measures the electronic transitions within the molecule and is useful for quantitative analysis and confirming the presence of the conjugated aromatic system.

Protocol:

  • Solvent: Use a UV-grade solvent like Methanol or Acetonitrile.

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Measurement: Scan the sample from 200 to 400 nm against a solvent blank.

  • Analysis: Identify the wavelength of maximum absorbance (λmax). For this compound, a strong absorption is expected around 270-290 nm due to the extended π-conjugation across the phenyl-thiazole system. This λmax is the optimal choice for HPLC detection.

Summary and Conclusion

The analytical methods detailed in this document provide a robust framework for the complete characterization of this compound. The orthogonal application of NMR and HRMS provides definitive structural confirmation. FTIR serves as a rapid identity check for key functional groups. Finally, a validated reversed-phase HPLC method is indispensable for accurately determining purity and profiling related substances. This integrated approach ensures that the material meets the high-quality standards required for its use in pharmaceutical research and development.

References

  • PubChem National Center for Biotechnology Information. This compound. [Link]
  • ICH Harmonised Tripartite Guideline Q2(R1). Validation of Analytical Procedures: Text and Methodology. [Link]
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

Guide to the Structural Elucidation of 2-(2-Chlorophenyl)thiazole-4-carbaldehyde using High-Resolution ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a detailed methodological guide and theoretical framework for the comprehensive Nuclear Magnetic Resonance (NMR) analysis of 2-(2-Chlorophenyl)thiazole-4-carbaldehyde, a key heterocyclic intermediate in the synthesis of novel pharmaceutical and agrochemical agents[1]. As a Senior Application Scientist, this guide is designed to move beyond rote procedure, offering researchers and drug development professionals the causal reasoning behind critical experimental choices. We will cover the foundational principles of NMR as they apply to this specific molecular structure, present validated, step-by-step protocols for sample preparation and data acquisition, and provide a predictive analysis of the ¹H and ¹³C NMR spectra. The protocols are designed to be self-validating, ensuring the generation of high-fidelity, reproducible data essential for regulatory submission and publication.

Introduction: The Scientific Rationale

The structural integrity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of drug discovery and development. This compound is a versatile molecular scaffold; its thiazole core is a prevalent motif in numerous biologically active compounds, while the chlorophenyl and carbaldehyde functionalities offer reactive handles for synthetic diversification[1].

Unambiguous characterization of this molecule is therefore paramount. NMR spectroscopy stands as the gold standard for the non-destructive structural elucidation of organic molecules in solution. This guide provides the necessary protocols to confirm the identity and purity of this compound, ensuring a solid foundation for subsequent synthetic campaigns.

Foundational NMR Principles for the Target Molecule

To accurately interpret the NMR spectra, one must first understand the distinct electronic environments within the molecule. The structure can be deconstructed into three key regions, each imparting a unique signature to the resulting spectra.

  • The 2-Chlorophenyl Ring: The chlorine atom is an electronegative, ortho-directing substituent. Its electron-withdrawing inductive effect will deshield the aromatic protons, shifting them downfield. The four protons on this ring (H-3', H-4', H-5', H-6') will exhibit complex splitting patterns due to mutual spin-spin coupling.

  • The Thiazole Ring: This heterocyclic system contains two heteroatoms, sulfur and nitrogen, which significantly influence the electron density. The lone proton on the thiazole ring (H-5) is adjacent to the electron-withdrawing aldehyde group, leading to a significant downfield chemical shift.

  • The Aldehyde Group: The carbonyl (C=O) group is strongly electron-withdrawing. Consequently, the aldehyde proton (-CHO) is highly deshielded and will appear at a very low field (typically 9-10 ppm) in the ¹H spectrum, making it a highly diagnostic signal. Similarly, the aldehyde carbon will be one of the most downfield signals in the ¹³C spectrum.

Experimental Workflow and Protocols

Acquiring high-quality NMR data is contingent on meticulous sample preparation and correctly configured acquisition parameters.

Sample Preparation Workflow

The goal of sample preparation is to create a dilute, homogeneous solution of the analyte, free from particulate matter and paramagnetic impurities, within a high-quality NMR tube[2].

cluster_prep Sample Preparation weigh 1. Weigh Sample (¹H: 5-10 mg | ¹³C: 20-50 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL CDCl₃) in a clean vial weigh->dissolve Accurate mass is key mix 3. Ensure Homogeneity (Vortex or gentle sonication) dissolve->mix Complete dissolution is critical filter 4. Filter Solution (Pipette with glass wool plug) mix->filter Removes particulates transfer 5. Transfer to NMR Tube (To a height of 4-5 cm) filter->transfer Avoids shimming issues cap 6. Cap and Label Tube transfer->cap Prevents contamination

Caption: Optimized workflow for preparing high-quality NMR samples.

Protocol 1: ¹H NMR Spectroscopy

Objective: To acquire a high-resolution proton spectrum for determining the number of distinct proton environments, their chemical shifts, signal integrations, and spin-spin coupling patterns.

StepActionExpert Rationale & Details
1 Sample Preparation Prepare the sample as per the workflow in Section 3.1. Use 5-10 mg of this compound. For small molecules, this concentration provides an excellent signal-to-noise ratio in a short acquisition time[3].
2 Solvent Selection Use 0.6-0.7 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). CDCl₃ is a common, relatively non-polar solvent that dissolves a wide range of organic compounds. The deuterated solvent is "invisible" in the ¹H spectrum, and TMS provides a universal internal reference at 0.00 ppm[4].
3 Instrument Setup Insert the sample into the spectrometer. Lock onto the deuterium signal of CDCl₃ and perform magnetic field shimming to optimize homogeneity. An improperly shimmed field results in broad, distorted peaks[5].
4 Acquisition Parameters Set up a standard 1D proton experiment with the following key parameters on a 400 MHz spectrometer: • Pulse Angle: 30-45°. A smaller flip angle allows for a shorter relaxation delay. • Acquisition Time (AT): 2-4 seconds. This determines the digital resolution of the spectrum. • Relaxation Delay (D1): 1-2 seconds. Ensures spins return to equilibrium between scans. • Number of Scans (NS): 8-16. Signal averaging increases the signal-to-noise ratio.
5 Data Acquisition Acquire the Free Induction Decay (FID) data.
Protocol 2: ¹³C NMR Spectroscopy

Objective: To acquire a proton-decoupled carbon spectrum to determine the number of unique carbon atoms in the molecule.

StepActionExpert Rationale & Details
1 Sample Preparation Prepare the sample as per the workflow in Section 3.1. A higher concentration of 20-50 mg is required. The natural abundance of the ¹³C isotope is only 1.1%, and its gyromagnetic ratio is lower than that of ¹H, resulting in a much weaker NMR signal that necessitates a more concentrated sample[3].
2 Solvent Selection Use 0.6-0.7 mL of CDCl₃ with TMS, consistent with the ¹H NMR experiment.
3 Instrument Setup Lock and shim the sample as described for the proton experiment.
4 Acquisition Parameters Set up a proton-decoupled ¹³C experiment (e.g., zgpg30) with these key parameters on a 100 MHz (for carbon) spectrometer: • Pulse Angle: 30°. • Acquisition Time (AT): 1-2 seconds. • Relaxation Delay (D1): 2 seconds. Carbonyl and quaternary carbons have longer relaxation times; this delay ensures they are adequately detected. • Number of Scans (NS): 1024 or more. A large number of scans is required to achieve a sufficient signal-to-noise ratio due to the low sensitivity of the ¹³C nucleus.
5 Data Acquisition Acquire the FID data. This may take from 30 minutes to several hours depending on the sample concentration.

Data Processing and Spectral Analysis

Raw FID data must be mathematically processed to generate a frequency-domain spectrum that is interpretable. Modern NMR software automates much of this process[6][7].

Data Processing Workflow

cluster_proc Data Processing fid 1. Raw FID Data apod 2. Apodization (Window Function) fid->apod Improves S/N ft 3. Fourier Transform (Time → Frequency) apod->ft Core transformation phase 4. Phase Correction (Align peaks upright) ft->phase baseline 5. Baseline Correction (Flatten spectrum base) phase->baseline ref 6. Referencing (Set TMS to 0.00 ppm) baseline->ref integ 7. Integration (¹H) / Peak Picking (¹³C) ref->integ final 8. Final Spectrum for Analysis integ->final

Caption: Standard computational workflow for processing raw NMR FID data.

Predicted Spectral Data & Interpretation

The following tables provide predicted chemical shifts and assignments based on established substituent effects and data from similar thiazole derivatives[8][9][10].

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Label Predicted δ (ppm) Multiplicity Integration Assignment Rationale
H-a 9.9 - 10.1 Singlet (s) 1H Aldehyde (-CHO) Highly deshielded by the anisotropic effect of the C=O bond.
H-b 8.2 - 8.4 Singlet (s) 1H Thiazole H-5 Deshielded by adjacent aldehyde and the heterocyclic ring current.

| H-c/d/e/f | 7.3 - 7.8 | Multiplet (m) | 4H | Chlorophenyl | Aromatic protons with complex splitting due to ortho, meta, and para couplings. The ortho-chloro substituent causes a general downfield shift[11]. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Label Predicted δ (ppm) Assignment Rationale
C-1 184 - 186 Aldehyde (C=O) Carbonyl carbons are characteristically found at very low field.
C-2 168 - 172 Thiazole C-2 Quaternary carbon attached to electronegative S and N atoms.
C-3 152 - 155 Thiazole C-4 Quaternary carbon attached to the aldehyde group.
C-4 145 - 148 Thiazole C-5 CH carbon deshielded by heteroatoms and aldehyde.
C-5 133 - 135 Chlorophenyl C-2' Quaternary carbon directly attached to the chlorine atom (ipso-carbon).
C-6 130 - 133 Chlorophenyl C-1' Quaternary carbon attached to the thiazole ring.

| C-7/8/9/10 | 127 - 132 | Chlorophenyl CH | Aromatic CH carbons, typically appearing in this range. Precise assignment requires 2D NMR. |

Conclusion

This application note provides a robust and scientifically-grounded framework for the ¹H and ¹³C NMR analysis of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can reliably obtain high-quality spectra. The predictive analysis serves as a guide for interpretation, enabling unambiguous structural confirmation and purity assessment. Adherence to these methodologies ensures data integrity, a critical component in the rigorous process of modern drug development.

References

  • Sajed, T., Sayeeda, Z., Lee, B.L., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • NMRFx Analyst. (n.d.). Chemical Shift Prediction.
  • Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data.
  • PROSPRE. (n.d.). 1H NMR Predictor.
  • Zhang, J., et al. (n.d.). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. National Institutes of Health (PMC).
  • University of California, Davis. (n.d.). Sample Preparation.
  • Creative Biostructure. (n.d.). NMR Data Processing and Interpretation.
  • The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing.
  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
  • eMagRes. (n.d.). NMR Data Processing.
  • ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d.
  • ACS Publications. (n.d.). Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning.
  • National Institutes of Health (PMC). (n.d.). NMR data processing, visualization, analysis and structure calculation with NMRFx.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • ResearchGate. (n.d.). ¹H NMR spectrum of the thiazole derivative B.
  • ResearchGate. (n.d.). Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives.
  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • Canadian Science Publishing. (n.d.). THIAZOLES. IV. PROTON MAGNETIC RESONANCE SPECTRA OF THIAZOLE AND ITS METHYL DERIVATIVES.
  • Asian Journal of Chemistry. (n.d.). 13 C-NMR Studies of Some Heterocyclically Substituted.
  • Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of.
  • ATB (Automated Topology Builder). (n.d.). 1,3-Thiazole-4-carbaldehyde.
  • SpectraBase. (n.d.). 2-chloro-5-[(p-chlorophenyl)azo]-4,6-dimethylnicotinonitrile - Optional[1H NMR] - Spectrum.
  • National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of novel thiazole derivatives of disubstituted N-arylmaleimid.
  • University of Wisconsin Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f.
  • University College London. (n.d.). Chemical shifts.

Sources

Application Notes and Protocols: Leveraging 2-(2-Chlorophenyl)thiazole-4-carbaldehyde in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Moiety as a Privileged Scaffold in Agrochemicals

The thiazole ring system, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the development of modern agrochemicals. Its unique electronic properties and ability to engage in various biological interactions have made it a "privileged scaffold" in the design of potent fungicides, herbicides, and insecticides.[1] The thiazole core is present in numerous commercial pesticides, where it often plays a critical role in the molecule's mode of action. A notable example is Thifluzamide, a succinate dehydrogenase inhibitor (SDHI) fungicide, which relies on a thiazole carboxamide structure for its efficacy.[2][3]

This guide focuses on the practical application of a key synthetic intermediate, 2-(2-Chlorophenyl)thiazole-4-carbaldehyde , in the synthesis of next-generation agrochemicals.[4] Its structure, featuring a reactive aldehyde group and a strategically positioned chlorophenyl substituent, makes it a versatile building block for creating a diverse range of bioactive molecules.[5] We will provide a detailed, step-by-step protocol for the synthesis of a novel thiazole carboxamide fungicide, demonstrating a logical and efficient synthetic pathway from the starting aldehyde.

Strategic Importance of this compound

The choice of this compound as a starting material is predicated on several key factors:

  • Inherent Biological Relevance: The 2-phenylthiazole substructure is a known pharmacophore in many biologically active compounds. The presence of a chlorine atom on the phenyl ring can enhance the lipophilicity and metabolic stability of the final product, often leading to improved fungicidal activity.

  • Synthetic Versatility: The aldehyde functional group is a gateway to a multitude of chemical transformations. It can be readily oxidized to a carboxylic acid, reduced to an alcohol, or converted to an amine via reductive amination. It can also participate in condensation reactions to form Schiff bases or undergo Wittig-type reactions to extend the carbon chain. This versatility allows for the systematic exploration of the chemical space around the thiazole core to optimize biological activity.

  • Pathway to High-Value Agrochemicals: As will be detailed, the aldehyde is a direct precursor to 2-(2-Chlorophenyl)thiazole-4-carboxylic acid, a critical component for the synthesis of thiazole carboxamide fungicides. This class of fungicides is of significant commercial interest due to its potent and specific inhibition of succinate dehydrogenase, a key enzyme in the fungal respiratory chain.[6][7]

Synthetic Workflow: From Aldehyde to a Potent Fungicide

The following workflow outlines a robust and scalable synthetic route to a novel thiazole carboxamide fungicide. This multi-step synthesis is designed to be efficient and utilize standard laboratory techniques.

G A This compound B Oxidation A->B KMnO4, Acetone/Water C 2-(2-Chlorophenyl)thiazole-4-carboxylic Acid B->C D Chlorination C->D SOCl2 or (COCl)2 E 2-(2-Chlorophenyl)thiazole-4-carbonyl Chloride D->E F Amidation E->F 2,6-dibromo-4-(trifluoromethoxy)aniline, Base G N-(2,6-dibromo-4-(trifluoromethoxy)phenyl)-2-(2-chlorophenyl)thiazole-4-carboxamide F->G

Caption: Synthetic workflow from the starting aldehyde to the target fungicide.

Experimental Protocols

Part 1: Oxidation of this compound to 2-(2-Chlorophenyl)thiazole-4-carboxylic Acid

The oxidation of the aldehyde to the corresponding carboxylic acid is a critical first step. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent suitable for this transformation. The reaction is typically carried out in a mixture of acetone and water to ensure the solubility of both the organic substrate and the inorganic oxidant.[4]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a 3:1 mixture of acetone and water.

  • Addition of Oxidant: While stirring vigorously at room temperature, add a solution of potassium permanganate (1.5 eq.) in water dropwise to the reaction mixture. The addition should be slow enough to maintain the reaction temperature below 40 °C. An exothermic reaction will be observed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is completely consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and quench the excess permanganate by adding a saturated solution of sodium bisulfite until the purple color disappears and only the brown MnO₂ precipitate remains.

    • Filter the mixture through a pad of celite to remove the MnO₂. Wash the celite pad with acetone.

    • Combine the filtrates and remove the acetone under reduced pressure.

    • Acidify the remaining aqueous solution with 2N HCl to a pH of approximately 2-3. A white precipitate of the carboxylic acid will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(2-Chlorophenyl)thiazole-4-carboxylic acid. The product can be further purified by recrystallization from ethanol/water if necessary.

Data Table: Reagents for Oxidation

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 10 mmol scale)
This compound1.0223.682.24 g
Potassium Permanganate (KMnO₄)1.5158.032.37 g
Acetone-58.0875 mL
Water-18.0225 mL
Sodium Bisulfite (saturated solution)--As needed
2N Hydrochloric Acid--As needed
Part 2: Synthesis of N-(2,6-dibromo-4-(trifluoromethoxy)phenyl)-2-(2-chlorophenyl)thiazole-4-carboxamide

This final step involves the formation of an amide bond between the synthesized carboxylic acid and a substituted aniline. The aniline, 2,6-dibromo-4-(trifluoromethoxy)aniline, is chosen for its structural similarity to the aniline moiety in highly active SDHI fungicides. The carboxylic acid is first converted to a more reactive acid chloride, which then readily reacts with the aniline.

Protocol:

  • Formation of the Acid Chloride:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 2-(2-Chlorophenyl)thiazole-4-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM).

    • Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).

    • Slowly add oxalyl chloride (1.2 eq.) or thionyl chloride (1.2 eq.) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-(2-Chlorophenyl)thiazole-4-carbonyl chloride. This intermediate is typically used in the next step without further purification.

  • Amidation:

    • In a separate flask, dissolve 2,6-dibromo-4-(trifluoromethoxy)aniline (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) or pyridine (1.5 eq.) in anhydrous DCM.

    • Cool the solution to 0 °C and add a solution of the crude acid chloride in anhydrous DCM dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure N-(2,6-dibromo-4-(trifluoromethoxy)phenyl)-2-(2-chlorophenyl)thiazole-4-carboxamide.

Data Table: Reagents for Amidation

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 5 mmol scale)
2-(2-Chlorophenyl)thiazole-4-carboxylic Acid1.0239.681.20 g
Oxalyl Chloride1.2126.930.76 g (0.54 mL)
2,6-dibromo-4-(trifluoromethoxy)aniline1.0350.881.75 g
Triethylamine1.5101.190.76 g (1.05 mL)
Dichloromethane (DCM)-84.93~50 mL

Self-Validating System and Causality in Experimental Choices

  • Purity Assessment: The purity of the intermediate carboxylic acid and the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the crystalline products should also be determined and compared to literature values for similar compounds if available.

  • Rationale for Reagent Selection:

    • Oxalyl Chloride/Thionyl Chloride: These reagents are standard for the conversion of carboxylic acids to acid chlorides. Oxalyl chloride is often preferred as its byproducts (CO, CO₂, HCl) are gaseous and easily removed.

    • Triethylamine/Pyridine: A non-nucleophilic base is crucial in the amidation step to neutralize the HCl generated during the reaction, which would otherwise protonate the aniline and render it unreactive.

  • Chromatographic Purification: Flash column chromatography is a standard and effective method for purifying the final product from unreacted starting materials and byproducts, ensuring a high degree of purity for subsequent biological testing.

Conclusion and Future Perspectives

This guide provides a comprehensive framework for the utilization of this compound as a strategic starting material in the synthesis of novel thiazole carboxamide fungicides. The detailed protocols offer a clear and reproducible pathway for researchers in the agrochemical field. The versatility of the thiazole scaffold, combined with the ability to introduce diverse substituents through the manipulation of the carbaldehyde functionality, opens up vast possibilities for the discovery of new and more effective crop protection agents. Further derivatization of the synthesized carboxamide or exploration of other reaction pathways starting from the aldehyde, such as reductive amination to produce thiazole-based amines, represents exciting avenues for future research.

References

  • Zhang, N. (2020).
  • University of Hertfordshire. (2025). Thifluzamide (Ref: MON 24000). Agriculture & Environment Research Unit (AERU). Source
  • Hao, Z., et al. (2022). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214. Source
  • Reddymasu, S., et al. (2025). Rational Design and Synthesis of Potent Antifungal Thiazole-Carboxamides as SDH Inhibitors. Journal of Agricultural and Food Chemistry. Source
  • Li, J., et al. (2019). Discovery of Novel Thiazole Carboxamides as Antifungal Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 67(7), 1844-1854. Source
  • Google Patents. (2012). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid. Source
  • Chem-Impex. (2026). Buying Guide: 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid for Synthesis. Source
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (1966). US3274207A - Processes for preparing thiazole carboxylic acids. Source
  • Chem-Impex. (n.d.). This compound. Source
  • Chem-Impex. (n.d.). 2-(4-Chlorophenyl)-1,3-thiazole-4-carboxylic acid. Source

Sources

Application Notes & Protocols: Derivatization of 2-(2-Chlorophenyl)thiazole-4-carbaldehyde for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Thiazole Scaffold

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds. This five-membered heterocycle, containing both sulfur and nitrogen, is a key structural motif in numerous natural and synthetic molecules, including a variety of commercially available drugs. Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal building block for designing novel therapeutic agents.

This guide focuses on a particularly valuable starting material: 2-(2-Chlorophenyl)thiazole-4-carbaldehyde . This compound serves as a versatile intermediate for creating diverse molecular libraries.[1] The aldehyde group at the 4-position is a highly reactive handle, prime for a variety of chemical transformations. The 2-(2-chlorophenyl) moiety contributes to the molecule's overall structural and electronic profile, which can be crucial for biological activity. Thiazole derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial properties, making this scaffold a promising starting point for drug discovery programs.[2][3][4]

This document provides detailed protocols for the chemical derivatization of this compound and subsequent screening in fundamental bioassays to identify promising lead compounds.

Visualizing the Research Workflow

The overall process, from the initial derivatization to the final biological evaluation, can be streamlined into a logical workflow. This ensures a systematic approach to library generation and screening.

Workflow cluster_synthesis PART 1: Synthesis & Derivatization cluster_bioassay PART 2: Biological Screening cluster_analysis PART 3: Analysis & SAR Start Start: 2-(2-Chlorophenyl) thiazole-4-carbaldehyde Deriv Derivatization Reactions (Schiff Base, Reductive Amination, Knoevenagel) Start->Deriv Introduce Diversity Library Compound Library (Purified Derivatives) Deriv->Library Purification Bioassay Bioassays (Anticancer, Antimicrobial) Library->Bioassay Screening Data Raw Data (Absorbance, MIC) Bioassay->Data Measurement Analysis Data Analysis (IC50 / MIC Calculation) Data->Analysis SAR Structure-Activity Relationship (SAR) Analysis->SAR Interpretation

Caption: High-level workflow from synthesis to biological data analysis.

Part 1: Synthetic Derivatization Strategies

The aldehyde functional group is a versatile anchor for building molecular complexity. Below are three robust methods for its derivatization.

Schiff Base Formation: Introducing Diverse Substituents
  • Principle: This reaction involves the condensation of the aldehyde with a primary amine to form an imine, also known as a Schiff base. It is one of the most straightforward methods to rapidly introduce a wide array of chemical functionalities.

  • Causality: The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration, to form the C=N double bond. This reaction is typically reversible and often catalyzed by a small amount of acid.

  • Significance: Schiff bases of thiazole derivatives are themselves biologically active and can serve as precursors for more stable amine derivatives. The introduction of different R-groups via the amine allows for systematic exploration of how size, electronics, and hydrogen bonding potential affect bioactivity.

Protocol: General Procedure for Schiff Base Synthesis

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., methanol or ethanol, 10 mL per mmol of aldehyde).

  • Amine Addition: Add 1.1 equivalents of the desired primary amine to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature or gently reflux (e.g., 65°C) for 2-5 hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under vacuum.

  • Purification: Collect the solid product by filtration, wash with cold solvent (e.g., n-hexane or cold ethanol), and dry.[5] If necessary, the product can be further purified by recrystallization.

  • Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Reductive Amination: Creating Stable Secondary Amines
  • Principle: This two-step, one-pot reaction first forms an imine (Schiff base) in situ, which is then immediately reduced to a more stable secondary amine.

  • Causality: The reaction leverages a reducing agent that is selective for the iminium ion over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation as it is mild and does not readily reduce aldehydes or ketones.[6]

  • Significance: Secondary amines offer greater conformational flexibility compared to the rigid C=N bond of a Schiff base. They also introduce a hydrogen bond donor (the N-H group), which can be critical for target binding. This method provides stable analogues for biological testing.

Protocol: One-Pot Reductive Amination

  • Initial Setup: To a solution of this compound (1.0 eq) in a suitable solvent like dichloroethane or methanol (10 mL), add the primary amine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine/iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring solution. The reaction is often accompanied by slight bubbling.

  • Reaction: Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Knoevenagel Condensation: Extending the Carbon Scaffold
  • Principle: This is a nucleophilic addition of an active methylene compound to the aldehyde, followed by a dehydration reaction. It results in the formation of a new carbon-carbon double bond.[7]

  • Causality: A weak base (like piperidine or pyridine) is used to deprotonate the active methylene compound, generating a carbanion (enolate). This nucleophile then attacks the aldehyde. The subsequent elimination of a water molecule is driven by the formation of a conjugated system.[7]

  • Significance: The Knoevenagel condensation is a powerful tool for extending the π-conjugated system of the molecule and introducing diverse electron-withdrawing groups (Z and Z'). This can significantly alter the molecule's electronic properties, planarity, and potential for π-π stacking interactions with biological targets.

Protocol: Knoevenagel Condensation

  • Reactant Mixture: In a round-bottom flask, combine this compound (1.0 eq) and an active methylene compound (e.g., diethyl malonate, malononitrile, or ethyl cyanoacetate) (1.1 eq) in ethanol or toluene (15 mL).

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 eq).

  • Reaction: Reflux the mixture for 4-8 hours. A Dean-Stark apparatus can be used if toluene is the solvent to remove the water formed during the reaction. Monitor progress by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure product.

Visualizing Derivatization Pathways

The aldehyde core can be seen as a central hub from which multiple, structurally diverse branches of compounds can be synthesized.

Derivatization cluster_reactions Reaction Pathways Start This compound R1 Schiff Base Formation (+ R-NH2) Start->R1 R2 Reductive Amination (+ R-NH2, NaBH(OAc)3) Start->R2 R3 Knoevenagel Condensation (+ CH2(Z)Z', Base) Start->R3 P1 Imine Derivative (C=N bond) R1->P1 P2 Secondary Amine (CH2-NH bond) R2->P2 P3 α,β-Unsaturated Product (C=C bond) R3->P3

Caption: Key derivatization pathways from the starting aldehyde.

Part 2: Bioassay Protocols and Applications

Once a library of derivatives has been synthesized and purified, the next critical step is to evaluate their biological activity. Based on the known activities of thiazole-containing compounds, initial screening for anticancer and antimicrobial effects is a logical starting point.[8]

Anticancer Activity: MTT Cell Viability Assay
  • Biological Rationale: Cancer is a leading cause of mortality, and the development of new cytotoxic agents is a constant need. Many existing anticancer drugs contain heterocyclic scaffolds like thiazole. This assay provides a quantitative measure of a compound's ability to reduce the viability of cancer cells.

  • Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[1] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1][9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The intensity of the purple color is measured spectrophotometrically.[9][10]

  • Self-Validation: The protocol includes multiple controls: untreated cells (negative control), a known cytotoxic drug (positive control), and media-only wells (blank). This ensures that any observed decrease in viability is due to the test compound and not other factors.

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of the test derivatives in DMSO (e.g., 10 mM). Create a series of dilutions in culture medium to achieve the desired final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of test compounds. Include wells with untreated cells and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[9] Incubate for another 4 hours at 37°C.[1] During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[9]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9][10] Measure the absorbance (Optical Density, OD) at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[1][10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control: % Viability = (OD_treated / OD_untreated) x 100

    • Plot % Viability against the compound concentration (on a log scale) and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) using non-linear regression analysis.

Antimicrobial Susceptibility: Broth Microdilution Method
  • Biological Rationale: The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. Thiazole derivatives have frequently been reported to possess antibacterial and antifungal properties.[4]

  • Assay Principle: The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of a drug that completely inhibits the visible growth of a microorganism after a specific incubation period. The assay involves challenging a standardized inoculum of the microorganism with serial two-fold dilutions of the test compound in a liquid growth medium within a 96-well plate.

  • Self-Validation: The assay includes a growth control (inoculum in broth, no compound) to ensure the microorganism is viable, and a sterility control (broth only) to check for contamination. A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is used as a positive control.

Protocol: Broth Microdilution for MIC Determination

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Concentrations typically range from 128 µg/mL down to 0.25 µg/mL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Inoculate each well of the microdilution plate with the standardized bacterial or fungal suspension. The final volume in each well should be 100-200 µL.

  • Controls:

    • Growth Control: Wells containing broth and inoculum only.

    • Sterility Control: Wells containing broth only.

    • Positive Control: Wells containing a standard antibiotic.

  • Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a plate reader by measuring the OD at 600 nm.

Part 3: Data Presentation and Expert Insights

Data Summary Tables

Systematic presentation of data is crucial for comparing derivatives and identifying trends.

Table 1: Hypothetical Synthesis and Anticancer Screening Results

Compound ID R-Group (from Amine) Derivatization Method Yield (%) IC₅₀ (µM) vs. MCF-7 Cells
START-ALD - - - > 100
DERIV-01 4-Methoxyphenyl Schiff Base 85 45.2
DERIV-02 4-Methoxyphenyl Reductive Amination 72 15.8
DERIV-03 4-Chlorophenyl Reductive Amination 75 9.7
DERIV-04 3,4-Dichlorophenyl Reductive Amination 68 5.1

| DOX | - | Positive Control | - | 0.8 |

Table 2: Hypothetical Antimicrobial Screening (MIC) Results

Compound ID MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
START-ALD > 128 > 128
DERIV-01 64 128
DERIV-02 32 64
DERIV-03 16 32
DERIV-04 8 16

| CIPRO | 1 | 0.5 |

Expert Insights & Structure-Activity Relationships (SAR)
  • Causality in Activity: From the hypothetical data, converting the starting aldehyde to a Schiff base (DERIV-01) imparts moderate activity. However, reducing the imine to a more flexible secondary amine (DERIV-02) significantly improves potency (15.8 µM vs 45.2 µM). This suggests that the flexibility and hydrogen-bond donating capacity of the amine linker are beneficial for anticancer activity.

  • Electronic Effects: Comparing DERIV-02, DERIV-03, and DERIV-04, there is a clear trend: increasing the electron-withdrawing character of the phenyl ring (methoxy -> chloro -> dichloro) leads to a progressive increase in both anticancer and antimicrobial activity. This suggests that electronic factors on the appended aryl ring play a critical role in target interaction.

  • Future Directions: Based on these initial (hypothetical) findings, future synthetic efforts should focus on generating a wider range of secondary amines via reductive amination, particularly with electron-deficient aromatic and heteroaromatic amines. Further exploration of the Knoevenagel condensation products would also be warranted to investigate the effect of a rigid, conjugated linker.

References

  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate.
  • Zhao, Y., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.
  • MI - Microbiology. (n.d.). Broth Microdilution.
  • Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online.
  • Wikipedia. (n.d.). Broth microdilution.
  • Toma, M., et al. (2020). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules.
  • ResearchGate. (n.d.). Design, Synthesis and Bioactivity of Novel 2-Aryl-4-alkylthiazole-5-carboxylic Acid Derivatives.
  • Trivedi, A. R., et al. (2018). Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. Marine Drugs.
  • El-Sayed, N. N. E., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules.
  • Ricco, R., et al. (2020). Discovery of 2-aryl and 2-pyridinylbenzothiazoles endowed with antimicrobial and aryl hydrocarbon receptor agonistic activities. European Journal of Medicinal Chemistry.
  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method).
  • Schmidt-Malan, S. M., et al. (n.d.). Broth microdilution susceptibility testing. Bio-protocol.
  • ResearchGate. (n.d.). Bioactive (thiazol-2-yl)amine derivatives.
  • Koperniku, E. D., et al. (2015). 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. Monatshefte für Chemie - Chemical Monthly.
  • ResearchGate. (n.d.). Selected examples of bioactive thiazole-comprising compounds: (a) natural and (b) synthetic.
  • Al-Ghorbani, M., et al. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. BMC Chemistry.
  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
  • Semantic Scholar. (2021). Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity.
  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Wikipedia. (n.d.). Knoevenagel condensation.

Sources

Application Notes and Protocols for High-Throughput Screening of Thiazole Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] This "privileged scaffold" is present in a wide array of natural products and synthetic drugs, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The versatility of the thiazole moiety allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5] Consequently, libraries of thiazole-containing compounds are of significant interest in the quest for novel therapeutic agents.[2][3][4]

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets.[6][7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns for the identification of bioactive thiazole compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into data analysis and hit validation.

Strategic Planning for a Thiazole HTS Campaign

A successful HTS campaign begins with meticulous planning. The choice of assay technology and the design of the screening cascade are critical for identifying genuine hits and minimizing false positives.

Understanding the Target and Assay Selection

The initial step is to define the biological question. Are you searching for inhibitors of a specific enzyme, modulators of a receptor, or compounds that disrupt a particular protein-protein interaction? The nature of the target will dictate the most appropriate assay format. Thiazole derivatives have been shown to interact with a multitude of biological targets, including kinases, polymerases, and microtubules.[9]

Here is a logical workflow for initiating an HTS campaign for thiazole compounds:

HTS_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Hit Validation & Follow-up T_ID Target Identification & Validation A_SEL Assay Selection (Biochemical vs. Cell-Based) T_ID->A_SEL A_DEV Assay Development & Miniaturization (384/1536-well) A_SEL->A_DEV A_OPT Assay Optimization (Reagent concentrations, incubation times) A_DEV->A_OPT P_SCR Pilot Screen (~2,000 compounds) A_OPT->P_SCR Z' > 0.5 HTS Full Library High-Throughput Screen P_SCR->HTS D_ANA Data Analysis (Normalization, Hit Selection) HTS->D_ANA H_CONF Hit Confirmation (Re-testing) D_ANA->H_CONF DS_CUR Dose-Response Curves (Potency determination) H_CONF->DS_CUR ORTH_A Orthogonal Assays (Confirm mechanism of action) DS_CUR->ORTH_A SAR Structure-Activity Relationship (SAR) Analysis ORTH_A->SAR

Caption: High-Throughput Screening (HTS) Workflow.

Biochemical vs. Cell-Based Assays: A Critical Choice

Biochemical assays utilize purified components (e.g., enzymes, receptors) to directly measure the effect of a compound on the target. They offer a clean system to study direct interactions but lack the complexity of a cellular environment.

Cell-based assays measure the effect of a compound on a cellular process or pathway. These assays provide more physiologically relevant data but can be more complex to interpret due to factors like cell permeability and off-target effects.[7]

For a primary screen of a thiazole library, a biochemical assay is often preferred to identify direct binders. Hits from this screen can then be progressed to cell-based assays for validation.

Biochemical HTS Assays for Thiazole Compounds

Here, we detail two powerful and widely used biochemical assay formats suitable for screening thiazole libraries against protein targets: Fluorescence Resonance Energy Transfer (FRET) and AlphaScreen.

Fluorescence Resonance Energy Transfer (FRET) Assay

Principle of FRET: FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When the donor and acceptor are in close proximity (typically 1-10 nm), excitation of the donor can lead to energy transfer to the acceptor, which then emits fluorescence. This phenomenon can be used to monitor molecular interactions, such as enzyme activity or protein-protein binding.[10][11][12]

Application for Thiazole Screening: A FRET-based assay can be designed to screen for inhibitors of a protease. A peptide substrate is labeled with a FRET donor and acceptor pair. In the absence of an inhibitor, the protease cleaves the substrate, separating the donor and acceptor and causing a loss of FRET. Thiazole compounds that inhibit the protease will prevent substrate cleavage, maintaining a high FRET signal.

FRET_Assay cluster_0 No Inhibition cluster_1 Inhibition by Thiazole Compound Substrate1 Donor-Substrate-Acceptor Products1 Cleaved Substrate (Donor + Acceptor) Protease1 Active Protease Protease1->Substrate1 Cleavage Signal1 Low FRET Signal Products1->Signal1 Substrate2 Donor-Substrate-Acceptor Signal2 High FRET Signal Substrate2->Signal2 Protease2 Inactive Protease Protease2->Substrate2 No Cleavage Thiazole Thiazole Inhibitor Thiazole->Protease2 Binding

Caption: Principle of a FRET-based protease inhibition assay.

Materials:

  • 384-well, low-volume, black microplates

  • Purified protease

  • FRET-labeled peptide substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Thiazole compound library (10 mM in DMSO)

  • Positive control (known protease inhibitor)

  • Negative control (DMSO)

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of time-resolved FRET (TR-FRET) detection[13]

Procedure:

  • Compound Plating: Dispense 50 nL of each thiazole compound, positive control, and negative control into the wells of the 384-well plate.

  • Enzyme Addition: Add 10 µL of protease solution (at 2X final concentration) to all wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Add 10 µL of the FRET-labeled substrate (at 2X final concentration) to all wells to initiate the reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 60 minutes. The optimal temperature and time should be determined during assay development.[10]

  • Detection: Read the plate on a FRET-capable plate reader, measuring the emission of both the donor and acceptor fluorophores.

  • Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Inhibition is determined by the percentage decrease in the signal relative to the controls.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

Principle of AlphaScreen: AlphaScreen is a bead-based technology used to study biomolecular interactions.[14][15] It utilizes two types of beads: a Donor bead and an Acceptor bead. When these beads are brought into close proximity (within 200 nm) by a biological interaction, a cascade of chemical reactions is initiated upon excitation of the Donor bead at 680 nm. This results in the emission of light from the Acceptor bead between 520-620 nm.[14][16]

Application for Thiazole Screening: To screen for inhibitors of a protein-protein interaction (PPI), one protein can be conjugated to the Donor bead and the other to the Acceptor bead. Thiazole compounds that disrupt this interaction will prevent the beads from coming into proximity, leading to a decrease in the AlphaScreen signal.

AlphaScreen_Assay cluster_0 No Inhibition cluster_1 Inhibition by Thiazole Compound Donor1 Donor Bead ProteinA1 Protein A Donor1->ProteinA1 Biotin-Streptavidin Acceptor1 Acceptor Bead ProteinB1 Protein B Acceptor1->ProteinB1 Antibody-Antigen ProteinA1->ProteinB1 Signal1 High Alpha Signal Donor2 Donor Bead ProteinA2 Protein A Donor2->ProteinA2 Biotin-Streptavidin Acceptor2 Acceptor Bead ProteinB2 Protein B Acceptor2->ProteinB2 Antibody-Antigen ProteinA2->ProteinB2 Signal2 Low Alpha Signal Thiazole Thiazole Inhibitor Thiazole->ProteinA2 Binding

Caption: Principle of an AlphaScreen-based PPI inhibition assay.

Materials:

  • 384-well, white microplates (ProxiPlates)

  • Streptavidin-coated Donor beads

  • Antibody-conjugated Acceptor beads

  • Biotinylated Protein A

  • Antigen-tagged Protein B

  • AlphaLISA/AlphaScreen buffer

  • Thiazole compound library (10 mM in DMSO)

  • Positive control (e.g., unlabeled Protein A)

  • Negative control (DMSO)

  • Automated liquid handling system

  • Plate reader with AlphaScreen detection capabilities[14]

Procedure:

  • Compound Plating: Dispense 50 nL of each thiazole compound, positive control, and negative control into the wells of the 384-well plate.

  • Protein Addition: Add 5 µL of a mixture of biotinylated Protein A and antigen-tagged Protein B to all wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Bead Addition: Add 10 µL of a mixture of Donor and Acceptor beads to all wells. This step should be performed under subdued light.[17]

  • Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

  • Detection: Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: A decrease in the AlphaScreen signal indicates inhibition of the protein-protein interaction.

Cell-Based HTS Assays for Thiazole Compounds

Cell-based assays are crucial for validating hits from primary biochemical screens and for identifying compounds with cellular activity. Luciferase reporter assays are a versatile and widely used platform for this purpose.

Luciferase Reporter Gene Assay

Principle: Luciferase reporter assays are used to study gene expression and signal transduction pathways.[18][19] A reporter gene construct is created where the expression of a luciferase enzyme is controlled by a specific promoter or response element.[19] When the pathway of interest is activated, the luciferase gene is transcribed and translated, and the resulting enzyme produces light upon the addition of its substrate.[20]

Application for Thiazole Screening: To identify thiazole compounds that modulate a specific signaling pathway (e.g., NF-κB), cells can be engineered to express a luciferase reporter driven by an NF-κB response element. Compounds that activate the pathway will increase luciferase expression and light output, while inhibitors will decrease it. These assays are well-suited for HTS due to their high sensitivity and broad dynamic range.[21][22]

Materials:

  • Stable cell line expressing an NF-κB luciferase reporter

  • 384-well, white, clear-bottom cell culture plates

  • Cell culture medium

  • Thiazole compound library (10 mM in DMSO)

  • Positive control (e.g., TNF-α)

  • Negative control (DMSO)

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed the reporter cells into 384-well plates at an optimized density and allow them to attach overnight.

  • Compound Addition: Add the thiazole compounds to the cells at the desired final concentration.

  • Cell Incubation: Incubate the cells with the compounds for a predetermined time (e.g., 6 hours).

  • Pathway Stimulation: Add the stimulating agent (e.g., TNF-α) to all wells except for the unstimulated controls.

  • Stimulation Incubation: Incubate the cells for an additional period (e.g., 18 hours).

  • Lysis and Detection: Add the luciferase assay reagent to all wells to lyse the cells and provide the substrate.

  • Luminescence Reading: Measure the luminescence on a plate reader.

  • Data Analysis: An increase or decrease in luminescence relative to controls indicates modulation of the NF-κB pathway.

Data Analysis and Hit Validation

Rigorous data analysis and a multi-step hit validation process are essential to ensure the identification of high-quality lead compounds and to avoid pursuing false positives.[23][24]

Data Quality Control and Hit Selection

The quality of an HTS assay is typically assessed using the Z'-factor, which measures the statistical effect size.[25] An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[22][25]

Z'-Factor Calculation: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| Where:

  • σ_pos and σ_neg are the standard deviations of the positive and negative controls.

  • μ_pos and μ_neg are the means of the positive and negative controls.

Hits are typically selected based on a predefined activity threshold (e.g., >50% inhibition) or by ranking compounds based on their activity and selecting the top performers.[26]

Parameter Acceptable Range Rationale
Z'-Factor > 0.5Indicates a large separation between positive and negative controls, ensuring assay robustness.[22][25]
Signal-to-Background (S/B) > 5A high S/B ratio provides a wide dynamic range for detecting compound activity.
Coefficient of Variation (%CV) < 15%Low variability in control wells ensures data reproducibility.[27]
Hit Rate 0.5% - 2%A manageable hit rate suggests that the assay is not overly sensitive to non-specific compounds.
Hit Validation Cascade

A crucial step after the primary screen is to validate the identified hits through a series of secondary assays.[23][28][29] This process is designed to eliminate false positives and confirm the mechanism of action.

  • Hit Confirmation: Re-test the initial hits in the primary assay to confirm their activity.

  • Dose-Response Analysis: Perform a dose-response curve for each confirmed hit to determine its potency (e.g., IC50 or EC50).

  • Orthogonal Assays: Test the hits in a different assay format that measures the same biological activity but uses a different technology. This helps to rule out assay-specific artifacts.

  • Selectivity and Promiscuity: Screen the hits against related targets to assess their selectivity. Promiscuous compounds that are active against multiple targets are often deprioritized.

  • Structure-Activity Relationship (SAR) Analysis: For promising hit series, synthesize and test analogs to establish an initial SAR. This helps to confirm that the observed activity is due to a specific chemical scaffold.[28]

Conclusion

The thiazole scaffold remains a highly attractive starting point for the discovery of new drugs. The successful implementation of a high-throughput screening campaign requires careful planning, the selection of appropriate assay technologies, and a rigorous hit validation process. The protocols and strategies outlined in this guide provide a solid foundation for researchers to efficiently screen thiazole compound libraries and identify promising lead candidates for further development. By adhering to these principles of scientific integrity and experimental design, the likelihood of a successful drug discovery program is significantly enhanced.

References

  • Comprehensive Analysis of High-Throughput Screening D
  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today.
  • Statistical practice in high-throughput screening data analysis.
  • Luciferase Reporter Assay for Deciphering GPCR Pathways.
  • Luciferase Reporter Assay System for Deciphering GPCR P
  • Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of ADAMTS1 Inhibitors. MDPI.
  • High-throughput screening. Wikipedia.
  • How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.
  • AlphaScreen. BMG LABTECH.
  • Luciferase reporter assays: Powerful, adaptable tools for cell biology research.
  • A FRET-based high throughput screening assay to identify inhibitors of anthrax protective antigen binding to capillary morphogenesis gene 2 protein. PubMed.
  • Reporter Gene Assays Support—Getting Started. Thermo Fisher Scientific - US.
  • HTS driven by fluorescence lifetime detection of FRET identifies activators and inhibitors of cardiac myosin. Experts@Minnesota.
  • AlphaLISA and AlphaScreen No-wash Assays. Revvity.
  • HTS D
  • Application Notes and Protocols for High-Throughput Screening of Imidazo[2,1-b][31][24]thiazole Compounds. Benchchem.
  • Luciferase Reporter Assay System for Deciphering GPCR P
  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? PMC.
  • How To Optimize Your Hit Identification Str
  • High-throughput Screening Steps. Small Molecule Discovery Center (SMDC) - UCSF.
  • High-throughput screening of the Plasmodium falciparum cGMP-dependent protein kinase identified a thiazole scaffold which kills erythrocytic and sexual stage parasites.
  • High throughput screening of small molecule library: procedure, challenges and future. Oncotarget.
  • Accelerating Discovery and Development with Advances in High-Throughput Screening. Pharmaceutical Technology.
  • AlphaScreen assays. (A) Principles of AlphaScreen technology.
  • High-Throughput Screening D
  • TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors.
  • Thiazole-containing compounds as therapeutic targets for cancer therapy.
  • AlphaScreenTM cAMP User Manual and Assay Development Guide. Revvity.
  • ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. PMC - NIH.
  • HTS driven by fluorescence lifetime detection of FRET identifies activators and inhibitors of cardiac myosin. PubMed.
  • ExperimentAlphaScreen Document
  • Application Note: High-Throughput Screening of 5-(Furan-2-yl)thiazole Libraries for Novel Drug Discovery. Benchchem.
  • Synthesis and biological evaluation of thiazole deriv
  • Four Well-Established Strategies Used in Hit Identific
  • Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening.
  • Hit Validation Services.
  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. Journal of Population Therapeutics and Clinical Pharmacology.
  • A Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery. Benchchem.
  • Drug targets for biological activities of 2,4-disubstituted thiazoles.
  • An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics.
  • Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions.
  • The Role of Thiazolyl Derivatives in Modern Drug Discovery. BOC Sciences.
  • Discovery and synthesis of novel thiazole-based compounds. Benchchem.
  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING D
  • What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?
  • High-throughput screening (HTS). BMG LABTECH.
  • High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. Chemical Science (RSC Publishing).

Sources

Application Notes & Protocols for Green Chemistry Approaches to Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Greener Thiazole Synthesis

The thiazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and dyes.[1][2][3] Historically, the synthesis of this vital heterocyclic scaffold, most notably through the well-established Hantzsch reaction, has often relied on harsh reaction conditions, hazardous organic solvents, and lengthy reaction times, posing significant environmental and safety concerns.[4][5]

The principles of green chemistry call for a paradigm shift in synthetic methodologies, emphasizing the reduction of waste, use of safer solvents, energy efficiency, and employment of renewable feedstocks.[6] This guide provides an in-depth exploration of modern, environmentally benign approaches to thiazole synthesis. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for key green techniques, including microwave-assisted synthesis, ultrasound irradiation, reactions in eco-friendly solvents, and mechanochemistry. Our focus is not merely on procedural steps but on the rationale behind these methods, empowering researchers to design and implement more sustainable and efficient synthetic strategies.

Energy-Efficient Synthesis: Microwave-Assisted Protocols

Microwave irradiation has emerged as a powerful tool in green synthesis, offering rapid and uniform heating that dramatically reduces reaction times and often improves yields compared to conventional heating methods.[1][7][8] This efficiency stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to a rapid increase in internal energy.

Causality of Microwave Efficiency in Hantzsch Thiazole Synthesis

The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide or thiourea.[4][9] Under microwave irradiation, the polar intermediates and reagents efficiently absorb microwave energy, accelerating the key steps of S-alkylation and subsequent intramolecular cyclization and dehydration. This rapid energy transfer minimizes the formation of by-products that can occur during prolonged heating.[10][11]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Substituted-Thiazol-4(5H)-ones

This protocol details a catalyst-free Hantzsch condensation under microwave irradiation, adapted from established methodologies.[7]

Materials:

  • Substituted thiosemicarbazone (1.1 mmol)

  • 2-chloro-N-phenethylacetamide (1.1 mmol)

  • Ethanol (4 mL)

  • Microwave reactor with sealed vessel capability

Step-by-Step Procedure:

  • In a specialized microwave reaction vessel, combine the equimolar mixture of the appropriate thiosemicarbazone (1.1 mmol) and 2-chloro-N-phenethylacetamide (1.1 mmol).

  • Add ethanol (4 mL) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant power of 420W, maintaining a temperature of 70°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a toluene:ethyl acetate (3:1) mobile phase. The reaction is typically complete within 10-15 minutes.[7]

  • Upon completion, cool the reaction vessel to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Recrystallize the crude product using a DMF:methanol (2:1) mixture to obtain the pure 2-substituted-thiazol-4(5H)-one.

Comparative Data: Conventional vs. Microwave Synthesis
ParameterConventional HeatingMicrowave Irradiation
Reaction Time 1.5 hours10-15 minutes
Temperature 80°C70°C
Yield 79-90%82-92%
Catalyst NoneNone
Solvent EthanolEthanol
(Data synthesized from Kocabas et al., 2022)[7]
Workflow for Microwave-Assisted Thiazole Synthesis

reagents Combine Thiosemicarbazone & 2-chloro-N-phenethylacetamide in Ethanol mw_reactor Seal Vessel & Place in Microwave Reactor reagents->mw_reactor irradiation Irradiate at 420W, 70°C for 10-15 min mw_reactor->irradiation monitoring Monitor by TLC irradiation->monitoring Check for completion cooling Cool to Room Temperature monitoring->cooling filtration Filter Precipitated Solid cooling->filtration purification Recrystallize from DMF:Methanol filtration->purification product Pure 2-substituted-thiazol-4(5H)-one purification->product

Caption: Workflow for microwave-assisted synthesis of thiazol-4(5H)-ones.

Sonochemistry: Ultrasound-Assisted Thiazole Synthesis

Ultrasound irradiation provides an alternative energy source that promotes chemical reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with transient high temperatures and pressures, enhancing mass transfer and accelerating reaction rates.[12][13]

Mechanistic Enhancement via Ultrasound

In the context of thiazole synthesis, ultrasound facilitates the reaction between thiourea/thioamide derivatives and α-haloketones by creating highly reactive surfaces and promoting efficient mixing. This is particularly effective when using heterogeneous catalysts or reactants with limited solubility. The use of a recyclable biocatalyst like a chitosan hydrogel under ultrasonic conditions represents a highly sustainable approach.[14]

Experimental Protocol: Ultrasound-Assisted Synthesis Using a Recyclable Biocatalyst

This protocol describes the synthesis of novel thiazole derivatives using a pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel as a green biocatalyst under ultrasonic irradiation.[14]

Materials:

  • Thiosemicarbazone derivative (1 mmol)

  • Appropriate hydrazonoyl halide or α-haloketone (1 mmol)

  • PIBTU-CS hydrogel (15% wt)

  • Ethanol (20 mL)

  • Ultrasonic generator (40 kHz, 250 W)

Step-by-Step Procedure:

  • To a solution of the thiosemicarbazone derivative (1 mmol) and the corresponding hydrazonoyl halide or α-haloketone (1 mmol) in ethanol (20 mL), add the PIBTU-CS hydrogel catalyst (15% wt).

  • Place the reaction mixture in a water bath maintained at 40°C.

  • Irradiate the mixture using an ultrasonic generator operating at a frequency of 40 kHz and a power of 250 W.

  • The reaction is typically complete within 25-60 minutes.[14]

  • After the reaction, the solid catalyst can be recovered by simple filtration for reuse.

  • The filtrate is concentrated under reduced pressure, and the resulting solid product is purified by recrystallization from a suitable solvent.

Catalyst Reusability and Efficiency
RunYield (%)
1 94.2
2 92.5
3 90.8
4 55.0
(Data sourced from Mohamed et al., 2023)[14]

This demonstrates the excellent reusability of the biocatalyst for up to three cycles with minimal loss of activity, a key aspect of green chemistry.[14]

Green Solvents in Thiazole Synthesis

Replacing volatile and hazardous organic solvents is a primary goal of green chemistry. Water and deep eutectic solvents (DESs) have emerged as promising alternatives for thiazole synthesis.[1][4][15][16]

A. Synthesis in Water

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Performing organic reactions in water can be challenging due to the poor solubility of many organic substrates. However, in some cases, the hydrophobic effect can accelerate reaction rates. Multicomponent reactions (MCRs) are particularly well-suited for aqueous media.[17][18]

Protocol: One-Pot, Three-Component Synthesis of Thiazole Scaffolds in Ethanol:Water

This protocol utilizes a reusable NiFe₂O₄ nanoparticle catalyst in an ethanol:water solvent system for a one-pot, three-component synthesis of thiazole scaffolds.[19][20]

Materials:

  • α-halo carbonyl compound (1 mmol)

  • Thiosemicarbazide (1 mmol)

  • Anhydride (1 mmol)

  • NiFe₂O₄ nanoparticles (5 mg)

  • Ethanol:Water (1:1) mixture

Procedure:

  • Combine the α-halo carbonyl compound, thiosemicarbazide, and the appropriate anhydride in an ethanol:water (1:1) solvent system.

  • Add the NiFe₂O₄ nanoparticle catalyst (5 mg).

  • Stir the reaction mixture at a specified temperature (e.g., room temperature or gentle heating) until the reaction is complete (monitored by TLC).

  • Upon completion, the magnetic NiFe₂O₄ catalyst can be easily recovered using an external magnet.

  • The product can be isolated from the reaction mixture by filtration or extraction. This method avoids the use of hazardous solvents like toluene.[19][20]

B. Synthesis in Deep Eutectic Solvents (DESs)

DESs are mixtures of two or more components (a hydrogen bond acceptor and a hydrogen bond donor) that form a eutectic with a melting point lower than that of the individual components.[21] They are often biodegradable, non-toxic, and inexpensive, making them excellent green solvent alternatives.[16][21]

Protocol: Hantzsch Synthesis of 4-Ferrocenylthiazole Derivatives in a Choline Chloride/Glycerol DES

This procedure details the synthesis of ferrocene-based thiazoles in a recyclable DES.[21]

Materials:

  • Bromoacetylferrocene (1 mmol)

  • Aryl thiourea (1 mmol)

  • Choline chloride/Glycerol (ChCl/Gly) in a 1:2 molar ratio

Procedure:

  • Prepare the DES by mixing choline chloride and glycerol in a 1:2 molar ratio and heating gently until a clear, homogeneous liquid is formed.

  • Add bromoacetylferrocene (1 mmol) and the aryl thiourea (1 mmol) to the ChCl/Gly DES.

  • Heat the reaction mixture at 80°C with stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and add water to precipitate the product.

  • Collect the solid product by filtration and wash with water.

  • The aqueous DES filtrate can be evaporated under vacuum to remove water, allowing the DES to be recovered and reused for up to three consecutive runs with minimal decrease in yield.[21]

Logical Flow for Green Solvent Selection

start Need for Thiazole Synthesis decision Evaluate Green Solvent Options start->decision water Water-based Synthesis decision->water Substrates are water-soluble or MCR des Deep Eutectic Solvent (DES) decision->des Substrates are not water-soluble water_pros Pros: - Non-toxic, abundant - Can accelerate MCRs water->water_pros water_cons Cons: - Poor solubility of some organic substrates water->water_cons des_pros Pros: - Low toxicity, biodegradable - Recyclable - Tunable properties des->des_pros des_cons Cons: - Higher viscosity - Product separation can be challenging des->des_cons

Caption: Decision-making flowchart for selecting a green solvent for thiazole synthesis.

Mechanochemical Synthesis: A Solvent-Free Approach

Mechanochemistry utilizes mechanical energy (e.g., grinding, milling) to induce chemical reactions, often in the absence of a solvent.[22][23] This solvent-free approach is inherently green, minimizing waste and simplifying product purification.

Rationale for Mechanochemical Efficiency

By grinding reactants together, mechanochemistry increases the surface area of contact and can break down crystal lattices, creating highly reactive surfaces. In some cases, the surface of the milling vessel itself can act as a catalyst.[22][23]

Experimental Protocol: Mechanochemical Synthesis of Thiazolidinone-Triazole Derivatives

This protocol describes a solvent-free synthesis where the copper reaction vessel acts as the catalyst.[22]

Materials:

  • (Z)-2-(phenylamino)-5-[2-(prop-2-yn-1-yloxy)benzylidene]thiazol-4(5H)-one (alkyne)

  • Substituted benzyl azide

  • Custom-made copper flask or a ball mill with copper balls

Step-by-Step Procedure:

  • Place the alkyne and the substituted benzyl azide into the copper reaction vessel or ball mill.

  • Grind or mill the reactants together for a specified time at a set frequency. The elemental copper of the vessel surface facilitates the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[22]

  • The reaction progress can be monitored by taking small aliquots and analyzing them by TLC.

  • Upon completion, the solid product is removed from the vessel.

  • Purification is often simplified due to the absence of solvent, typically involving washing with a suitable non-solvent to remove any unreacted starting materials.

Conclusion

The adoption of green chemistry principles is not a limitation but a catalyst for innovation in the synthesis of thiazoles.[6] The methods outlined in this guide—microwave and ultrasound irradiation, the use of green solvents like water and DESs, and solvent-free mechanochemistry—offer significant advantages in terms of efficiency, safety, and environmental impact.[1] By understanding the causality behind these techniques and applying the detailed protocols provided, researchers and drug development professionals can significantly reduce the environmental footprint of thiazole synthesis while often achieving higher yields and purity in shorter timeframes.

References

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). bepls.
  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2023). Molecules, 28(21), 7393. [Link]
  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2024). Archiv der Pharmazie, 357(2), e2300420. [Link]
  • Green synthesis of thiazolo oxazin using multicomponent reactions of thiazole. (n.d.). Civilica.
  • Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity. (2021). Combinatorial Chemistry & High Throughput Screening, 24(1), 88-97. [Link]
  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (2024). ACS Omega. [Link]
  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2024). RSC Advances, 14(39), 28311-28335. [Link]
  • Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity. (2021). Bentham Science Publishers. [Link]
  • Mechanochemical Synthesis of Thiazolidinone-Triazoles Derivatives as Antidiabetic Agents: Pharmacokinetics, Molecular Docking, and In Vitro Antidiabetic Properties. (2023). Russian Journal of General Chemistry, 93(4), 912-919. [Link]
  • A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. (2022). Rasayan Journal of Chemistry, 15(1), 582-587. [Link]
  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (2022). Molecules, 27(11), 3582. [Link]
  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (2012). Molecules, 17(10), 11839-11854. [Link]
  • Mechanochemical Synthesis of Thiazolidinone-Triazoles Derivatives as Antidiabetic Agents: Pharmacokinetics, Molecular Docking, and In Vitro Antidiabetic Properties. (2023). Russian Journal of General Chemistry, 93(4), 912-919. [Link]
  • Synthesis of thiazole using biocatalytic and deep eutectic solvent (DES). (n.d.). ResearchGate.
  • Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (2023). ACS Omega, 8(49), 47048-47063. [Link]
  • ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. (2013). ChemInform, 44(4). [Link]
  • Mechanochemical synthesis of 5‐acetylthiazole: A step toward green and sustainable chemistry. (n.d.). OUCI.
  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (2024). ACS Omega. [Link]
  • A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent. (2022). RSC Advances, 12(37), 24075-24082. [Link]
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). Molecules, 26(22), 6902. [Link]
  • New methods for the rapid synthesis of thiazoles. (2023). University of Sussex. [Link]
  • Thiazole formation through a modified Gewald reaction. (2015).
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal.
  • Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science Publisher. [Link]
  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. (2023). Gels, 9(12), 932. [Link]
  • Recent Advances in The Synthesis of Thiazole Ring: Mini Review. (2022).
  • Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. (2024).
  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2024). Beilstein Journal of Organic Chemistry, 17, 1788-1851. [Link]
  • Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. (2024, January 18). YouTube. [Link]
  • Process for preparing thiazole derivatives. (2017).
  • Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (2023). ACS Omega, 8(49), 47048-47063. [Link]
  • Ultrasound-assisted green synthesis and antimicrobial assessment of 1,3-thiazoles and 1,3,4-thiadiazines. (2021). Scientific Reports, 11(1), 19808. [Link]
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
  • General Synthetic Methods for Thiazole and Thiazolium Salts. (n.d.). ResearchGate.
  • A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. (n.d.).

Sources

Application Note: A Scalable Two-Step Synthesis of 2-(2-Chlorophenyl)thiazole-4-carbaldehyde for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, scalable, and robust two-step protocol for the synthesis of 2-(2-Chlorophenyl)thiazole-4-carbaldehyde, a key building block in the development of various pharmacologically active molecules. The synthetic strategy is designed for scale-up, prioritizing safety, efficiency, and reproducibility. The process begins with the Hantzsch thiazole synthesis to form the core intermediate, 2-(2-Chlorophenyl)thiazole, followed by a regioselective Vilsmeier-Haack formylation to yield the target aldehyde. This guide details the underlying chemical principles, provides step-by-step protocols, outlines critical safety considerations, and offers insights into process optimization for researchers, chemists, and drug development professionals.

Introduction and Strategic Overview

The 2-aryl-thiazole-4-carbaldehyde scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of therapeutic activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] The specific target of this guide, this compound, serves as a crucial intermediate for introducing this functionalized heterocycle into more complex drug candidates.

Synthesizing such molecules on a large scale presents several challenges, including managing reaction exotherms, ensuring regioselectivity, and handling hazardous reagents. A successful scale-up strategy must be built on well-understood, high-yielding reactions that utilize stable and accessible starting materials.

The synthetic approach detailed herein is a two-stage process:

  • Stage 1: Hantzsch Thiazole Synthesis. Formation of the 2-(2-Chlorophenyl)thiazole intermediate via the reaction of 2-chlorothiobenzamide with a stable 2-bromoacetaldehyde equivalent.

  • Stage 2: Vilsmeier-Haack Formylation. Introduction of the aldehyde group at the C4 position of the thiazole ring using a Vilsmeier reagent.

This bifurcated approach was selected for its reliability. The Hantzsch synthesis is a classic and high-yielding method for constructing thiazole rings.[3][4][5] The subsequent Vilsmeier-Haack reaction is a powerful and well-documented technique for the formylation of electron-rich heterocyclic systems, predictably functionalizing the C4 position of the 2-arylthiazole core.[6][7][8]

Overall Process Workflow and Logic

The end-to-end manufacturing process is visualized below, outlining the progression from raw materials through two key chemical transformations to the final, purified active pharmaceutical ingredient (API) intermediate. Each stage includes critical quality control (QC) checkpoints to ensure process integrity.

G cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Vilsmeier-Haack Formylation SM1 2-Chlorothiobenzamide S1_Reaction Hantzsch Cyclization (Ethanol, Reflux) SM1->S1_Reaction SM2 2-Bromoacetaldehyde Dimethyl Acetal SM2->S1_Reaction S1_Workup Workup & Isolation (Quench, Extraction) S1_Reaction->S1_Workup S1_QC QC Analysis (TLC, HPLC, NMR) S1_Workup->S1_QC Intermediate Intermediate: 2-(2-Chlorophenyl)thiazole S1_QC->Intermediate Pass S2_Reaction Formylation Reaction (60-70 °C) Intermediate->S2_Reaction Intermediate->S2_Reaction Reagent1 POCl3 S2_Vilsmeier Vilsmeier Reagent Formation (0-5 °C) Reagent1->S2_Vilsmeier Reagent2 DMF (Solvent/Reagent) Reagent2->S2_Vilsmeier S2_Vilsmeier->S2_Reaction Vilsmeier Reagent S2_Workup Hydrolytic Workup & Purification S2_Reaction->S2_Workup S2_QC Final QC (HPLC, NMR, MP) S2_Workup->S2_QC FinalProduct Final Product: 2-(2-Chlorophenyl)thiazole- 4-carbaldehyde S2_QC->FinalProduct Pass

Caption: Overall workflow for the synthesis of the target compound.

Stage 1 Protocol: Scale-up Synthesis of 2-(2-Chlorophenyl)thiazole

Principle and Rationale

The Hantzsch thiazole synthesis is a condensation reaction between an α-halocarbonyl compound and a thioamide.[4] The mechanism initiates with a nucleophilic attack by the sulfur of the thioamide on the electrophilic carbon bearing the halogen (SN2 reaction).[3][9] This is followed by an intramolecular cyclization via attack of the thioamide nitrogen onto the carbonyl carbon, and a final dehydration step to yield the aromatic thiazole ring.[10]

For scalability and safety, we employ 2-bromoacetaldehyde dimethyl acetal instead of the highly reactive and lachrymatory 2-bromoacetaldehyde. The acetal is a stable liquid that hydrolyzes in situ under the acidic conditions generated during the reaction to release the required aldehyde, ensuring a controlled and safer process.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )Quantity (for 100g scale)Moles (mol)Supplier Example
2-Chlorothiobenzamide171.6493.5 g0.545Sigma-Aldrich
2-Bromoacetaldehyde dimethyl acetal169.02102.0 g0.604 (1.1 eq)Thermo Fisher
Ethanol (200 proof)46.071.0 L-VWR
Sodium Bicarbonate (NaHCO₃)84.01As required for neutralization-MilliporeSigma
Ethyl Acetate88.111.5 L (for extraction)-EMD
Brine (Saturated NaCl solution)-500 mL-Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)120.3750 g-Alfa Aesar

Equipment: 3L 3-neck round-bottom flask (or jacketed reactor), mechanical stirrer, reflux condenser, heating mantle with temperature controller, addition funnel, large separatory funnel, rotary evaporator.

Detailed Experimental Protocol
  • Reactor Setup: Equip a 3L reactor with a mechanical stirrer, reflux condenser, and a temperature probe. Charge the reactor with 2-chlorothiobenzamide (93.5 g, 0.545 mol) and ethanol (1.0 L).

  • Reagent Addition: Begin stirring the suspension. Add 2-bromoacetaldehyde dimethyl acetal (102.0 g, 0.604 mol) to the reactor in one portion at ambient temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase.

  • Solvent Removal: Once the reaction is complete, cool the mixture to 40-50 °C and remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup: To the resulting residue, add ethyl acetate (750 mL) and a saturated solution of sodium bicarbonate (500 mL) carefully to neutralize the hydrobromic acid formed. Stir until all solids dissolve and CO₂ evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional portion of ethyl acetate (2 x 250 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (500 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield a crude solid.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol or isopropanol to afford 2-(2-Chlorophenyl)thiazole as a crystalline solid.

  • Yield and Characterization: Dry the product under vacuum. Expected yield: 85-95 g (80-90%). Characterize by NMR and melting point analysis.

Safety Considerations
  • 2-Chlorothiobenzamide: May cause skin and eye irritation. Handle with gloves and safety glasses.[11][12][13]

  • 2-Bromoacetaldehyde dimethyl acetal: This is a lachrymator and irritant. All handling must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical splash goggles.

  • Process Safety: The reaction is not significantly exothermic but should be monitored during heating. The neutralization step with sodium bicarbonate will produce CO₂ gas; ensure adequate venting and add the bicarbonate solution slowly to control the effervescence.

Stage 2 Protocol: Vilsmeier-Haack Formylation

Principle and Rationale

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring.[8] The active electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[7] The 2-arylthiazole intermediate is sufficiently electron-rich at the C4 and C5 positions. Electronic effects from the sulfur atom and the 2-aryl substituent favor electrophilic attack at the C4 position, leading to the desired product with high regioselectivity.[6][14]

Controlling the initial formation of the Vilsmeier reagent at low temperatures is critical for safety and to prevent side reactions.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )Quantity (for 85g scale)Moles (mol)Supplier Example
2-(2-Chlorophenyl)thiazole195.6685.0 g0.434From Stage 1
N,N-Dimethylformamide (DMF)73.09250 mL-Sigma-Aldrich
Phosphorus Oxychloride (POCl₃)153.3380.0 g (48.5 mL)0.522 (1.2 eq)Alfa Aesar
Dichloromethane (DCM)84.93500 mL-Thermo Fisher
Ice / Water-As required for quench-Lab Prepared
Sodium Acetate82.03As required for neutralization-EMD

Equipment: 2L jacketed reactor (or 3L flask with ice bath), mechanical stirrer, pressure-equalizing dropping funnel, temperature controller, nitrogen inlet.

Detailed Experimental Protocol
  • Reactor Setup: Set up a 2L reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a pressure-equalizing dropping funnel. Purge the system with nitrogen.

  • Vilsmeier Reagent Formation: Charge the reactor with anhydrous DMF (250 mL). Cool the solvent to 0-5 °C using an ice bath or circulator.

  • POCl₃ Addition: Add phosphorus oxychloride (48.5 mL, 0.522 mol) dropwise via the addition funnel over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C. A thick, white precipitate of the Vilsmeier reagent may form. Stir the mixture at 0-5 °C for an additional 30 minutes after addition is complete.

  • Substrate Addition: Dissolve the 2-(2-Chlorophenyl)thiazole (85.0 g, 0.434 mol) in dichloromethane (500 mL) and add this solution to the Vilsmeier reagent at 0-5 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quench and Hydrolysis: Cool the reaction mixture back down to 10-15 °C. Very slowly and carefully, pour the reaction mixture onto crushed ice (approx. 1.5 kg) in a separate, larger vessel with vigorous stirring. This step is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.

  • Neutralization and Isolation: Stir the aqueous mixture for 1 hour. Neutralize the mixture to a pH of 6-7 by the portion-wise addition of solid sodium acetate or a cold saturated sodium acetate solution. The product will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 500 mL). Recrystallize the crude solid from an ethanol/water mixture to yield the final product, this compound.

  • Yield and Characterization: Dry the purified product under vacuum. Expected yield: 75-85 g (77-87%). Characterize by HPLC, NMR, and melting point analysis.

Safety Considerations
  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle only in a dry, inert atmosphere and in a high-performance fume hood. Wear heavy-duty gloves (e.g., butyl rubber), a face shield, and a lab coat. Have a sodium bicarbonate solution ready for quenching spills.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Process Safety: The formation of the Vilsmeier reagent and the final aqueous quench are highly exothermic. Strict temperature control is mandatory. The quench procedure releases significant amounts of HCl gas and must be performed with extreme caution and adequate ventilation.

Data Summary and Characterization

CompoundStageExpected YieldPurity (HPLC)Melting Point (°C)Key ¹H NMR Signal (δ, ppm)
2-(2-Chlorophenyl)thiazole180-90%>98%52-547.95 (d, 1H, thiazole-H), 7.50 (m, 4H, Ar-H)
This compound277-87%>99%128-13010.1 (s, 1H, CHO), 8.1 (s, 1H, thiazole-H)

References

  • Vertex AI Search.
  • Flinn Scientific. (2014-03-25).
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • Sigma-Aldrich. (2019-08-08).
  • Oxford Lab Fine Chem LLP.
  • Carl ROTH.
  • Cater Chemicals Corporation. (2019-08-08).
  • SynArchive. Hantzsch Thiazole Synthesis.
  • YouTube. (2019-01-19). synthesis of thiazoles.
  • Fisher Scientific.
  • Generon.
  • ChemicalBook. (2025-09-27).
  • CUTM Courseware.
  • Ricca Chemical Company. (2025-04-02).
  • ResearchGate. Formylation reactions of some thiazole. | Download Scientific Diagram.
  • Asian Journal of Chemistry. (2004-06-01). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes.
  • ResearchGate. (2025-08-06).
  • Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • ChemicalBook. 2-P-TOLYL-THIAZOLE-4-CARBALDEHYDE synthesis.
  • Royal Society of Chemistry. (2017-06-21).
  • International Journal of Pharmaceutical Sciences Review and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Benchchem. Synthesis and Potential Applications of 2-Amino-4-(2,4,5-trichlorophenyl)thiazole.
  • Organic Chemistry Portal. Thiazole synthesis.
  • Apollo Scientific. (2023-07-07).
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • Sigma-Aldrich. (2024-09-08).
  • ACS Publications. (2024-05-20). Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents | ACS Omega.
  • Acros Organics. (2009-09-01).
  • Thermo Fisher Scientific. (2010-12-03).
  • Sigma-Aldrich. 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde synthesis.
  • Tropical Journal of Pharmaceutical Research. Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide.
  • NIH. (2019-05-04). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • ACS Publications. (2024-08-29). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies | ACS Omega.
  • Apollo Scientific. (2022-09-16).
  • PMC. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Taylor & Francis. Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities.
  • Semantic Scholar. (2021-03-07).
  • Benchchem. Technical Support Center: Scaling Up the Synthesis of 2-(4-Methylphenyl)-4(5H)-thiazolone.
  • Biosynth. 2-Amino-4-(4-chlorophenyl)thiazole | 2103-99-3 | FA36275.
  • Google Patents.

Sources

Application Notes & Protocols: Leveraging 2-(2-Chlorophenyl)thiazole-4-carbaldehyde for the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Structure in Oncology

The thiazole ring is a five-membered heterocyclic scaffold containing nitrogen and sulfur that has emerged as a cornerstone in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a multitude of biological targets.[1][2] This has led to the successful development of several FDA-approved drugs, such as the kinase inhibitor Dasatinib, underscoring the therapeutic potential of this moiety in oncology.[1]

The compound 2-(2-Chlorophenyl)thiazole-4-carbaldehyde serves as a particularly valuable starting material for creating new anticancer drug candidates.[3] This molecule possesses three key features:

  • The Thiazole Core: Provides a rigid, bio-isosterically relevant scaffold that is present in numerous bioactive molecules.[4]

  • The 2-(2-Chlorophenyl) Group: The chlorine atom at the ortho position of the phenyl ring can significantly influence the molecule's conformation and electronic properties, potentially enhancing binding affinity to target proteins and improving metabolic stability.

  • The 4-Carbaldehyde (Aldehyde) Group: This is a versatile chemical handle, prime for synthetic modification, allowing for the systematic construction of diverse chemical libraries to explore structure-activity relationships (SAR).

This guide provides a comprehensive framework for researchers, detailing the synthesis of novel derivatives from this starting material, robust protocols for in vitro evaluation, and insights into mechanistic elucidation.

Section 1: Synthetic Derivatization Strategies

The aldehyde functional group of this compound is readily converted into a wide array of other functional groups. Condensation reactions are particularly effective for rapidly increasing molecular complexity and exploring new chemical space. A prime example is the synthesis of Schiff bases (imines) through reaction with primary amines. The resulting azomethine (-C=N-) linkage is a known pharmacophore that contributes to the biological activity of many compounds.[5][6]

dot graph "Synthetic_Scheme" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

Caption: General synthetic scheme for Schiff base derivatives.

Protocol 1.1: Synthesis of a Thiazole-Based Schiff Base Derivative

Rationale: This protocol describes a standard condensation reaction to form an imine. Ethanol is a common and relatively green solvent. Refluxing provides the necessary energy to drive the reaction to completion, often with the removal of water. A catalytic amount of acid (like acetic acid) can be used to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.

Materials:

  • This compound

  • A substituted aniline (e.g., 4-fluoroaniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (optional, catalytic)

  • Round-bottom flask, condenser, heating mantle

  • Stir plate and magnetic stir bar

  • Thin Layer Chromatography (TLC) plate and chamber

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (20 mL).

  • Addition of Amine: To this solution, add the substituted aniline (1.05 eq). The slight excess of the amine helps to drive the reaction to completion.

  • Catalyst Addition (Optional): Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Attach a condenser and reflux the reaction mixture for 4-6 hours.[5] The progress should be monitored by TLC.

  • Monitoring: Prepare a TLC plate by spotting the starting aldehyde, the amine, and the reaction mixture. A suitable mobile phase might be 3:1 Hexane:Ethyl Acetate. The formation of a new spot (the product) and the disappearance of the starting material spot indicate reaction completion.

  • Isolation: After completion, allow the mixture to cool to room temperature. The product often precipitates out of the solution. If not, the volume can be reduced under vacuum.

  • Purification: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove impurities.

  • Drying & Characterization: Dry the purified solid in a vacuum oven. The structure of the final compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7][8]

Section 2: In Vitro Evaluation of Anticancer Activity

The first step in evaluating a new compound is to determine its ability to kill or inhibit the growth of cancer cells.[9] This is typically done using cytotoxicity assays on a panel of cancer cell lines from diverse tissue origins (e.g., breast, lung, colon).[10][11]

Protocol 2.1: Cytotoxicity Screening by MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)

  • Synthesized thiazole derivative (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized thiazole compound in culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for "vehicle control" (medium with DMSO only) and "untreated control".

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in living cells.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Control) * 100

    • Plot % Viability against the logarithm of the compound concentration.

    • Use non-linear regression (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[9]

Data Presentation: The IC₅₀ values for a series of compounds against different cell lines should be summarized in a table for easy comparison.

Compound IDR-Group (from R-NH₂)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549
TH-01 4-Fluoro-phenyl2.57[12]5.12
TH-02 4-Chloro-phenyl7.819.45
TH-03 4-Methoxy-phenyl15.222.8
Doxorubicin(Positive Control)0.981.23

Note: Data are representative examples based on literature trends for thiazole derivatives.

Section 3: Elucidating the Mechanism of Action

Once a compound shows potent cytotoxicity, the next critical step is to understand how it kills cancer cells. Thiazole derivatives have been shown to act through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways like PI3K/Akt/mTOR or protein kinases such as VEGFR-2.[12][13][14]

dot graph "Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

Caption: Workflow from synthesis to mechanistic studies.

Protocol 3.1: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Rationale: Apoptosis is a key mechanism for many anticancer drugs. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore (like FITC). Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. Therefore, it only stains cells that have lost membrane integrity (late apoptotic or necrotic cells). Flow cytometry can then distinguish between live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Hit compound from cytotoxicity screen

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the hit compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. To detach adherent cells, use a gentle enzyme like TrypLE Express. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

  • Interpretation: The results are typically displayed as a quadrant plot, where the percentage of cells in each quadrant (live, early apoptotic, late apoptotic) is quantified. A significant increase in the Annexin V+/PI- and Annexin V+/PI+ populations in treated cells compared to control indicates apoptosis induction.[15]

Section 4: Structure-Activity Relationship (SAR) Insights

By synthesizing and testing a library of derivatives, researchers can deduce the Structure-Activity Relationship (SAR), which provides critical insights for designing more potent and selective drugs.[4][13] For thiazole-based compounds, SAR studies often reveal that the type and position of substituents on the phenyl rings significantly impact activity.[16]

For instance, based on the representative data in the table above:

  • Electron-withdrawing groups (like -F and -Cl) at the para-position of the aniline-derived phenyl ring appear to confer higher potency than electron-donating groups (like -OCH₃).[17] This suggests that the electronic properties of this part of the molecule are crucial for target interaction.

dot graph "SAR_Diagram" { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

}

Caption: Key modification points for SAR studies.

Conclusion

This compound is a highly valuable and versatile starting block for the development of novel anticancer agents. Its straightforward derivatization via the aldehyde group allows for the rapid generation of diverse chemical libraries. By employing systematic in vitro screening and mechanistic studies as outlined in this guide, researchers can efficiently identify potent lead compounds and build a robust understanding of their structure-activity relationships. The evidence suggests that thiazole derivatives derived from this scaffold hold significant promise and warrant further investigation in the preclinical drug development pipeline.[14]

References

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. (2025-08-28). [Link]
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. (2022-08-11). [Link]
  • Thiazole derivatives as potential antitumor agents.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PubMed Central. (2025-08-26). [Link]
  • Synthesis, anticancer activity and mechanism of action of new thiazole deriv
  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. (2023-05-10). [Link]
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC. (2020-04-09). [Link]
  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymeris
  • Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. Taylor & Francis Online. (2023-01-25). [Link]
  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. Request PDF. (2025-08-06). [Link]
  • In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. PubMed. [Link]
  • Preparation of thiazole Schiff bases (1c–7c) and indol-3-yl-thiazolo-s-triazines (1d–7d).
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. (2021-07-02). [Link]
  • In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
  • A Facile Synthesis of Thiazole Derivatives bearing Imidazole Moiety, Schiff Bases and their O-Glucosides. Asian Journal of Chemistry. (2022-12-27). [Link]
  • Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and comput
  • Synthesis of thiazole based Schiff base derivatives of thiophene carbaldehyde.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. (2023-10-27). [Link]
  • Thiazole-bearing molecules which possess anticancer activity.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
  • Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Sciforum. (2025-08-11). [Link]
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. (2021-03-07). [Link]
  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.

Sources

Protocol for synthesizing carboxamide derivatives from 2-phenylthiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Protocol for Synthesizing Carboxamide Derivatives from 2-Phenylthiazoles

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 2-Phenylthiazole Carboxamide Scaffold

The 2-phenylthiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities. Its rigid, planar structure and potential for hydrogen bonding interactions make it an ideal framework for designing targeted therapeutics. When functionalized with a carboxamide group, the 2-phenylthiazole scaffold gives rise to derivatives that have demonstrated significant promise as anticancer[1][2][3], anti-inflammatory (COX inhibitors)[4][5], and antifungal (CYP51 inhibitors)[6] agents, as well as xanthine oxidase inhibitors for treating hyperuricemia and gout[7].

The carboxamide linkage is critical, as it allows for the introduction of a wide array of substituents, enabling fine-tuning of the molecule's steric and electronic properties. This modulation is key to optimizing target binding, selectivity, and pharmacokinetic profiles (ADME). This guide provides a detailed, experience-driven protocol for the synthesis of these valuable compounds, focusing on the underlying chemical principles to empower researchers to adapt and troubleshoot their synthetic strategies.

Core Synthetic Strategy: A Two-Stage Approach

The most reliable and versatile pathway to 2-phenylthiazole carboxamides involves a two-stage process. First, the core heterocyclic system, 2-phenylthiazole-4-carboxylic acid, is constructed. Second, this key intermediate undergoes an amide coupling reaction with a desired amine. This modular approach allows for the late-stage diversification of the final products.

G cluster_0 Stage 1: Synthesis of Key Intermediate cluster_1 Stage 2: Amide Bond Formation Thiobenzamide Thiobenzamide Hantzsch Hantzsch Thiazole Synthesis Thiobenzamide->Hantzsch AlphaHalo α-Halo Ester/Acid (e.g., Methyl Bromopyruvate) AlphaHalo->Hantzsch Hydrolysis Ester Hydrolysis (if necessary) Hantzsch->Hydrolysis CarboxylicAcid 2-Phenylthiazole- 4-carboxylic Acid Hydrolysis->CarboxylicAcid Coupling Amide Coupling (Activation) CarboxylicAcid->Coupling Key Intermediate Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Coupling Product Target Carboxamide Derivative Coupling->Product

Figure 1: Overall synthetic workflow for 2-phenylthiazole carboxamides.

Stage 1: Synthesis of 2-Phenylthiazole-4-carboxylic Acid

The foundational step is the construction of the thiazole ring, for which the Hantzsch thiazole synthesis is the classic and most direct method.[8] This reaction involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.

Causality Behind Experimental Choices:

  • Starting Materials: Thiobenzamide is used to install the 2-phenyl group. For the 4-carboxy functionality, an α-halo ester like methyl or ethyl bromopyruvate is preferred over bromopyruvic acid itself.[1][9] The ester is generally more stable, less prone to self-polymerization, and leads to cleaner reactions. The resulting ester can then be easily hydrolyzed to the desired carboxylic acid.

  • Reaction Conditions: The reaction is typically run in a polar solvent like ethanol or THF to facilitate the dissolution of the starting materials.[1][9] Heating under reflux is often necessary to drive the condensation and cyclization to completion.

Protocol 1: Synthesis of 2-Phenylthiazole-4-carboxylic Acid

Part A: Synthesis of Ethyl 2-Phenylthiazole-4-carboxylate

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend thiobenzamide (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of thiobenzamide).

  • Addition: To this suspension, add ethyl bromopyruvate (1.1 - 1.2 eq) dropwise at room temperature. The addition is often exothermic.

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 4-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Allow the reaction to cool to room temperature. The product may precipitate. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product is often purified by recrystallization from ethanol or by silica gel column chromatography using a hexane/ethyl acetate gradient.[9]

Part B: Saponification to 2-Phenylthiazole-4-carboxylic Acid

  • Hydrolysis Setup: Dissolve the purified ethyl 2-phenylthiazole-4-carboxylate (1.0 eq) from Part A in a mixture of methanol or ethanol and water.

  • Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5 - 3.0 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete conversion of the ester.

  • Acidification: Cool the mixture in an ice bath and slowly acidify with a dilute acid (e.g., 1M HCl) until the pH is approximately 2-3. The carboxylic acid will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum. The product is often pure enough for the next step without further purification.[6]

Stage 2: Amide Bond Formation

Directly reacting a carboxylic acid with an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[10][11] The core principle of amide synthesis is therefore the activation of the carboxylic acid, converting the hydroxyl group into a better leaving group.[12] This is achieved using a coupling reagent.

G Acid Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate (Highly Electrophilic) Acid->ActivatedEster Activation CouplingReagent Coupling Reagent (e.g., EDCI, HATU) CouplingReagent->ActivatedEster Base Base (e.g., DIEA, DMAP) Base->ActivatedEster Facilitates Activation Amine Amine (R'-NH₂) Amide Amide Product (R-CONH-R') Amine->Amide ActivatedEster->Amide Nucleophilic Attack Byproducts Byproducts (e.g., Urea, H₂O)

Figure 2: General mechanism of coupling agent-mediated amide synthesis.

Method A: Carbodiimide-Mediated Coupling (EDCI)

This is one of the most common and cost-effective methods for routine amide synthesis. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is a water-soluble carbodiimide, which is advantageous because the urea byproduct can be easily removed by an aqueous wash.[10][]

Causality Behind Experimental Choices:

  • EDCI: Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10]

  • Additives (HOBt/DMAP): The O-acylisourea can rearrange or racemize. Additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) are often included.[4][10] HOBt traps the active intermediate to form an HOBt-ester, which is less prone to racemization but still highly reactive towards amines. DMAP acts as a potent acylation catalyst.

  • Solvent & Base: Aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are standard.[5] A non-nucleophilic base like diisopropylethylamine (DIEA) may be used to mop up any acid generated and ensure the reacting amine remains deprotonated and nucleophilic.

Protocol 2: EDCI/DMAP Mediated Amide Coupling
  • Reagent Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the 2-phenylthiazole-4-carboxylic acid (1.0 eq) in anhydrous DCM (10-20 mL per mmol of acid).

  • Catalyst Addition: Add DMAP (0.1-0.3 eq).

  • Activation: Add EDCI (1.1 - 1.5 eq) to the solution and stir at room temperature for 15-30 minutes. This is the activation period.

  • Amine Addition: Add the desired primary or secondary amine (1.0 - 1.2 eq).

  • Reaction: Allow the mixture to stir at room temperature for 12-48 hours. Monitor the reaction by TLC.[4][5]

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1M HCl (to remove excess amine and DMAP), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization.

ReagentMolar Eq.Purpose
2-Phenylthiazole-4-carboxylic Acid1.0Substrate
Amine (R-NH₂ or R₂NH)1.0 - 1.2Nucleophile
EDCI1.1 - 1.5Coupling agent (activates carboxylic acid)
DMAP0.1 - 0.3Acylation catalyst
DCM-Anhydrous aprotic solvent

Table 1: Reagents for EDCI/DMAP Mediated Coupling.

Method B: Uronium Salt-Mediated Coupling (HATU)

For more challenging couplings, such as with sterically hindered amines or electron-poor anilines, uronium salt reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are exceptionally effective. HATU-mediated reactions are typically faster and higher-yielding than carbodiimide methods.

Causality Behind Experimental Choices:

  • HATU: Reacts with the carboxylic acid to form a highly reactive activated ester. It is one of the most effective coupling reagents available.[10][]

  • Base: A non-nucleophilic organic base like DIEA is essential (at least 2.0 eq) to neutralize the hexafluorophosphate salt and deprotonate the carboxylic acid.

  • Solvent: DMF is a common solvent for HATU couplings due to its high polarity, which facilitates the reaction.

Protocol 3: HATU Mediated Amide Coupling
  • Reagent Setup: In a dry round-bottom flask, dissolve the 2-phenylthiazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Base and Reagent Addition: Add DIEA (2.0 - 3.0 eq) followed by HATU (1.1 - 1.2 eq). Stir the mixture at room temperature for 5-10 minutes.

  • Amine Addition: Add the desired amine (1.0 - 1.1 eq) to the activated mixture.

  • Reaction: Stir at room temperature for 1-4 hours. The reaction is typically much faster than with EDCI. Monitor by TLC.

  • Workup:

    • Pour the reaction mixture into water, which will often precipitate the product.

    • Extract the aqueous mixture with an organic solvent like ethyl acetate.

    • Combine the organic layers and wash with brine to remove DMF and other water-soluble components.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

ReagentMolar Eq.Purpose
2-Phenylthiazole-4-carboxylic Acid1.0Substrate
Amine (R-NH₂ or R₂NH)1.0 - 1.1Nucleophile
HATU1.1 - 1.2High-efficiency coupling agent
DIEA2.0 - 3.0Non-nucleophilic base
DMF-Anhydrous polar aprotic solvent

Table 2: Reagents for HATU Mediated Coupling.

References

  • Vertex AI Search. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • ChemicalBook. (n.d.). 2-PHENYLTHIAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis.
  • Tohoku University. (2023). Research News - Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • Aliabadi, A., et al. (2012). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Journal of Reports in Pharmaceutical Sciences.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Aliabadi, A., et al. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry.
  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines.
  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
  • Cadoni, R. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS.
  • ResearchGate. (n.d.). The Applications of β‐Keto Amides for Heterocycle Synthesis.
  • Oxford Academic. (n.d.). NMR Study of the Amide Bond-formation Using a Heterocyclic Amine and Acid Receptor. Chemistry Letters.
  • Al-Hourani, B., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules.
  • Al-Qaisi, J., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Scientific Reports.
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Frontiers in Chemistry.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of 2-Phenylthiazole-4-carboxamide derivatives as anticancer agents.
  • Li, Z., et al. (2019). Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Gopishetty, S., et al. (2016). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry.
  • BenchChem. (2025). Synthesis of Novel 2-Phenylthiazole Derivatives: A Technical Guide.
  • MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • PubMed. (n.d.). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Hantzsch Synthesis for Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes to substituted thiazoles. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to enhance your experimental success. Thiazole rings are crucial components in many pharmaceuticals, making mastery of their synthesis essential.[1][2][3][4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in Hantzsch synthesis can stem from several factors, from suboptimal reaction conditions to reagent impurities. Let's break down the most common culprits.

  • Probable Cause 1: Suboptimal Temperature. The Hantzsch synthesis often requires heating to overcome the activation energy for cyclization and dehydration.[5][6]

    • Solution: Ensure your reaction is heated appropriately. For a standard reaction between an α-bromoacetophenone and thiourea in methanol, heating to around 100°C for 30-60 minutes is a good starting point.[1] For more sensitive substrates, a more moderate temperature over a longer period may be beneficial. Consider a temperature screen to find the optimal point for your specific substrates.

  • Probable Cause 2: Improper Solvent Selection. The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate.

    • Solution: While methanol and ethanol are common choices, exploring other solvents can be beneficial.[5] For instance, protic solvents can facilitate proton transfer steps in the mechanism. Some protocols have found success with water, 1-butanol, or even solvent-free conditions, which can increase reaction rates and yields.[5]

  • Probable Cause 3: Reagent Purity. Impurities in either the α-haloketone or the thioamide derivative can lead to unwanted side reactions.

    • Solution: Use high-purity reagents. If you suspect impurities, consider recrystallizing the thioamide and distilling the α-haloketone before use.

  • Probable Cause 4: Side Reaction Pathways. The multi-step nature of the Hantzsch synthesis allows for competing reactions that can consume starting materials and reduce the yield of the desired thiazole.

    • Solution: Careful control of reaction conditions is key. Adding the α-haloketone slowly to the thioamide solution can sometimes minimize side product formation. Additionally, ensuring a slight excess of the thioamide can help drive the reaction to completion.

Q2: I'm observing significant amounts of side products in my crude reaction mixture. How can I identify and minimize them?

The formation of byproducts is a frequent challenge. Understanding the potential side reactions is the first step to mitigating them.

  • Probable Cause: Formation of Bis-adducts or Other Condensation Products. These can arise from the reaction of the product with remaining starting materials or from self-condensation of the α-haloketone.

    • Solution 1: Stoichiometry Control. Carefully control the stoichiometry of your reactants. A 1:1.5 ratio of α-haloketone to thioamide is often a good starting point to ensure the complete consumption of the electrophilic ketone.[1]

    • Solution 2: Temperature and Reaction Time. Avoid excessive heating or prolonged reaction times, as this can promote the formation of degradation products or complex mixtures. Monitor the reaction by TLC to determine the optimal endpoint.

Q3: The purification of my substituted thiazole is proving difficult. What are the best strategies?

Purification can be challenging due to the polarity of the thiazole ring and potential similarities in properties between the product and impurities.

  • Challenge: Product is poorly soluble or co-elutes with impurities during chromatography.

    • Solution 1: Precipitation/Crystallization. Many thiazole products are poorly soluble in water.[1] After the reaction, pouring the mixture into a beaker of cold water or a dilute sodium carbonate solution can precipitate the crude product.[1][6] This can be followed by filtration and washing to remove water-soluble impurities.[1] Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is a powerful purification technique.

    • Solution 2: Column Chromatography. If crystallization is not effective, column chromatography on silica gel is a common alternative.[3] A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) can effectively separate the desired product.

    • Solution 3: Acid-Base Extraction. If your thiazole has a basic nitrogen atom, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to protonate the thiazole and pull it into the aqueous layer. Then, neutralize the aqueous layer with a base (e.g., NaHCO₃) and extract the purified thiazole back into an organic solvent.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the Hantzsch thiazole synthesis.

Q1: What is the fundamental mechanism of the Hantzsch thiazole synthesis?

The Hantzsch synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide.[7] The reaction proceeds through a multi-step pathway:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone in an SN2 reaction.[1][8]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon to form a five-membered ring.[1]

  • Dehydration: The cyclic intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[8]

Hantzsch_Mechanism

Q2: Are there modern variations of the Hantzsch synthesis that offer advantages over the classical method?

Yes, several modifications and newer protocols have been developed to improve the efficiency, scope, and environmental friendliness of the Hantzsch synthesis.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to improved yields.[9][10]

  • Catalytic Versions: While the classic reaction is often performed without a catalyst, modern variations may employ catalysts to enhance efficiency. For example, silica-supported tungstosilisic acid has been shown to give high yields.[2][11]

  • One-Pot, Multi-Component Reactions: To improve atom economy and procedural efficiency, one-pot, three-component variations have been developed. These often involve the in-situ formation of one of the reactants.[11][12]

  • Green Chemistry Approaches: The use of greener solvents like water or glycerol, and even solvent-free conditions, are being explored to make the synthesis more environmentally benign.[2][13]

Q3: How does the choice of α-haloketone and thioamide affect the final substituted thiazole?

The substituents on the α-haloketone and thioamide directly determine the substitution pattern of the final thiazole product.

  • The α-haloketone provides the C4 and C5 atoms of the thiazole ring and their corresponding substituents.

  • The thioamide provides the S1, N3, and C2 atoms, along with the substituent at the C2 position.

This modularity is a key advantage of the Hantzsch synthesis, allowing for the straightforward synthesis of a wide variety of substituted thiazoles.

Reagent_Contribution

Q4: Can I use α-chloro or α-iodo ketones instead of α-bromo ketones?

Yes, while α-bromo ketones are most commonly used, α-chloro and α-iodo ketones are also viable substrates. The reactivity generally follows the order I > Br > Cl, consistent with the leaving group ability of the halide. You may need to adjust the reaction conditions (temperature, reaction time) accordingly. For less reactive α-chloro ketones, more forcing conditions may be required.

Q5: What are some common applications of substituted thiazoles in drug development?

Substituted thiazoles are a prominent structural motif in a wide range of pharmaceuticals due to their diverse biological activities.[3] Some notable examples include:

  • Antimicrobial agents: Sulfathiazole is a classic example of a thiazole-containing sulfa drug.[4]

  • Antiretroviral drugs: Ritonavir, used in the treatment of HIV, features a thiazole ring.[4]

  • Anticancer agents: Tiazofurin is an antineoplastic drug with a thiazole core.[4]

  • Antifungal agents: Abafungin is an example of a thiazole-based antifungal medication.[3][4]

The thiazole moiety's ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable scaffold in medicinal chemistry.

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis

This protocol is a general starting point and may require optimization for specific substrates.

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the thioamide (1.5 mmol) in a suitable solvent (e.g., 5 mL of methanol).[1]

  • To this solution, add the α-bromoacetophenone (1.0 mmol).[1]

  • Heat the reaction mixture to reflux (e.g., 100°C for methanol) and stir for 30-60 minutes.[1] Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.[1]

  • Pour the reaction mixture into a beaker containing 20 mL of a 5% aqueous sodium carbonate solution and stir.[1]

  • Collect the precipitated solid by vacuum filtration through a Büchner funnel.[1]

  • Wash the filter cake with cold water.[1]

  • Dry the solid product in a desiccator or a vacuum oven.[1]

  • If necessary, purify the crude product by recrystallization or column chromatography.

Data Presentation: Solvent and Catalyst Optimization

The following table summarizes the results from a study on optimizing a multi-component Hantzsch synthesis, illustrating the impact of solvent and catalyst choice.

EntrySolvent (v/v)Catalyst (mol%)Time (h)Yield (%)
1H₂ONone545
2EtOHNone4.560
3EtOH/H₂O (1:1)None475
4EtOH/H₂O (1:1)SiW.SiO₂ (5)380
5EtOH/H₂O (1:1)SiW.SiO₂ (10)2.585
6EtOH/H₂O (1:1) SiW.SiO₂ (15) 2 90
7EtOH/H₂O (1:1)SiW.SiO₂ (20)290

Adapted from Bouherrou, et al. (2017).[12] This data highlights that a mixture of ethanol and water with 15 mol% of the silica-supported tungstosilisic acid catalyst provided the optimal conditions for this particular transformation.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • SynArchive. Hantzsch Thiazole Synthesis.
  • AllChem. synthesis of thiazoles. YouTube.
  • CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position.
  • ResearchGate. Mechanism of Hantzsch Thiazole Synthesis.
  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • bepls. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
  • ResearchGate. Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis.
  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • Royal Society of Chemistry. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • Organic Chemistry Portal. Thiazole synthesis.
  • Chem Help Asap. Hantzsch thiazole synthesis - laboratory experiment. YouTube.
  • MDPI. Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives.
  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • National Center for Biotechnology Information. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.
  • ResearchGate. The Hantzsch Thiazole Synthesis.
  • International Journal of Pharmacy and Pharmaceutical Sciences. Synthesis and biological evaluation of some substituted amino thiazole derivatives.

Sources

Technical Support Center: Purification of 2-(2-Chlorophenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(2-chlorophenyl)thiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this key synthetic intermediate. As a versatile building block in the synthesis of pharmaceuticals and agrochemicals, obtaining high-purity this compound is critical for the success of subsequent reactions and the quality of the final products.[1][2][3]

This document provides a comprehensive overview of common purification techniques, troubleshooting for frequently encountered issues, and detailed experimental protocols.

Purification Strategy Decision Workflow

The choice of purification method is highly dependent on the scale of your reaction, the nature of the impurities, and the physical state of your crude product. The following workflow provides a decision-making framework for selecting the most appropriate technique.

Purification_Workflow start Crude this compound is_solid Is the crude product a solid? start->is_solid is_thermally_stable Is the compound thermally stable? start->is_thermally_stable extraction Acid-Base Extraction (for acidic/basic impurities) start->extraction  Aqueous work-up indicates  presence of ionic impurities recrystallization Recrystallization is_solid->recrystallization Yes column Column Chromatography is_solid->column No is_thermally_stable->column No distillation Vacuum Distillation is_thermally_stable->distillation Yes, and impurities have significantly different boiling points final_product Pure Product recrystallization->final_product column->final_product distillation->final_product extraction->column

Caption: Decision workflow for selecting a purification technique.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Problem Probable Cause(s) Recommended Solution(s) Citation
Yellow or Brown Coloration of the Purified Product Presence of colored impurities from the reaction mixture.- Wash the organic layer with a solution of sodium thiosulfate if excess halogenating reagent is suspected. - Consider a charcoal treatment during recrystallization to remove colored impurities.[4]
Product Decomposes on Silica Gel Column The aldehyde group is sensitive to the acidic nature of silica gel.- Deactivate the silica gel by treating it with a base like triethylamine before packing the column. - Consider using a less acidic stationary phase like alumina or Florisil. - If the aldehyde is the major component, a short plug of silica might be sufficient to remove baseline impurities.[5]
"Oiling Out" During Recrystallization The compound is coming out of solution above its melting point, often due to a high concentration of impurities.- Re-heat the solution and add more of the "good" solvent to increase the solubility. - If using a mixed solvent system, add more of the solvent in which the compound is more soluble. - A charcoal treatment may help remove impurities that are depressing the melting point.[6]
No Crystals Form Upon Cooling The solution is not supersaturated; too much solvent was used.- Boil off some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Add a seed crystal of the pure compound.[6]
Compound Streaks on TLC Plate The compound is too polar for the chosen solvent system or is interacting strongly with the stationary phase.- Add a small amount of a more polar solvent (e.g., methanol or acetic acid) to the eluent. - For column chromatography, this can lead to poor separation. It is crucial to find a solvent system that gives a well-defined spot on the TLC plate.[7]
Formation of an Emulsion During Aqueous Work-up The organic and aqueous layers are not separating cleanly.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. - Allow the separatory funnel to stand for a longer period. - Filter the entire mixture through a pad of Celite.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for this compound?

A1: For small to medium scales (milligrams to a few grams), column chromatography is often the most effective method for achieving high purity, especially when dealing with a mixture of compounds with similar polarities.[7] It allows for the separation of the desired aldehyde from unreacted starting materials and byproducts.[8][9] For larger quantities, recrystallization may be a more practical and scalable option if a suitable solvent is found.

Q2: My aldehyde seems to be oxidizing to the corresponding carboxylic acid during purification. How can I prevent this?

A2: Aldehyde oxidation is a common problem. During column chromatography, the acidic nature of silica gel can sometimes catalyze this oxidation.[10] Using a less polar solvent system to elute the aldehyde quickly can minimize its residence time on the column.[10] It is also advisable to work with solvents that have been purged of dissolved oxygen and to minimize exposure of the compound to air.

Q3: I am having trouble finding a single solvent for recrystallization. What should I do?

A3: If a single solvent is not effective, a mixed-solvent system is a good alternative.[11] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes slightly cloudy. The solution is then allowed to cool slowly to promote crystallization. Common solvent pairs for heterocyclic compounds include ethanol/water and acetone/hexane.[11]

Q4: Can I use extraction to purify my aldehyde?

A4: Extraction is generally used to separate compounds based on their differing solubilities in two immiscible solvents, often by exploiting their acidic or basic properties.[12] If your crude product contains acidic or basic impurities, an acid-base extraction during the work-up can be very effective. A unique method for purifying aldehydes involves the formation of a water-soluble bisulfite adduct. The aldehyde can be regenerated from the aqueous layer by basification after impurities have been extracted with an organic solvent.[10]

Q5: How do I choose the right solvent system for column chromatography?

A5: The ideal solvent system is determined by thin-layer chromatography (TLC).[7] The goal is to find a solvent or mixture of solvents that gives your desired compound an Rf (retention factor) value between 0.2 and 0.4, with good separation from any impurities.[5] For heteroaromatic aldehydes, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or diethyl ether.[10]

Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a step-by-step guide for the purification of this compound using flash column chromatography.

1. Preparation of the Stationary Phase:

  • Select a column of appropriate size for the amount of crude material.

  • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica gel to pack under gravity or with gentle pressure, and then drain the excess solvent until it is level with the top of the silica.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the eluent or a slightly more polar solvent).

  • Alternatively, for less soluble compounds, dry-loading is recommended. Adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.

  • Carefully add the sample to the top of the packed column.

3. Elution and Fraction Collection:

  • Add the eluent to the top of the column and apply pressure (e.g., with a hand pump or nitrogen line) to begin the elution.

  • Collect fractions in test tubes or vials. The progress of the separation can be monitored by TLC analysis of the collected fractions.[7]

4. Product Isolation:

  • Combine the fractions containing the pure product as determined by TLC.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

References

  • University of Rochester, Department of Chemistry.
  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
  • Alliance Sales. Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]
  • Synthesis New and Novel Aryl Thiazole Deriv
  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
  • PubChem. 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid. [Link]
  • Isolation and Purification of Organic Compounds Extraction (Expt #2). [Link]
  • ResearchGate. Is it possible to purify aldehyde by column?
  • CMU. How to Column Aldehydes: A Comprehensive Guide. [Link]
  • University of Colorado Boulder, Department of Chemistry.
  • MDPI.
  • 2a biotech. Products. [Link]
  • PubMed Central. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. [Link]
  • ResearchGate. Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. [Link]
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
  • Semantic Scholar.
  • Google Patents. The preparation method of 2-thiazole carboxaldehyde compounds.

Sources

Technical Support Center: 2-Arylthiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-arylthiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are actively working with thiazole scaffolds. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that frequently arise during synthesis, providing expert insights and actionable troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs): The Hantzsch Thiazole Synthesis

The Hantzsch synthesis, a classic condensation reaction between an α-haloketone and a thioamide, is the workhorse for creating substituted thiazoles.[1][2] While robust, its simplicity can be deceptive, often leading to a variety of side reactions if conditions are not meticulously controlled.

Q1: My Hantzsch reaction is complete, but purification is difficult due to a persistent, polar impurity. What is it likely to be?

A1: The most common polar byproduct is unreacted thioamide or thiourea starting material. Thioamides can be deceptively stable under certain reaction conditions, especially if the α-haloketone is not sufficiently reactive or if stoichiometry is imbalanced.

  • Causality: The reaction proceeds via nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone.[3][4] If this initial SN2 step is slow or incomplete, the highly polar thioamide will persist. Using a slight excess of the thioamide to ensure full consumption of the more expensive haloketone is a common practice that can exacerbate this issue.[3]

  • Troubleshooting:

    • Stoichiometry Check: Ensure you are not using a large excess of the thioamide. While a small excess (1.1-1.2 equivalents) is common, larger amounts will lead to significant leftover material.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction until the thioamide spot has completely disappeared. A co-spot of your starting thioamide alongside the reaction mixture is essential for accurate tracking.

    • Purification Strategy: If the impurity is present in the final product, a simple acid wash during workup can often resolve the issue. Thioamides are basic and will partition into an acidic aqueous layer as their corresponding salt, while the thiazole product typically remains in the organic layer.

Q2: I'm observing a significant amount of a higher molecular weight byproduct, especially when using reactive α-haloketones. What is this side reaction?

A2: You are likely forming a 1,4-dithiine derivative. This occurs when two molecules of the α-haloketone undergo self-condensation.

  • Causality: The α-haloketone possesses two electrophilic sites.[5][6] Under basic conditions or prolonged heating, the enolate of one ketone molecule can attack the α-carbon of a second molecule, displacing the halide. This dimer then cyclizes to form the highly stable dithiine ring.

  • Troubleshooting:

    • Controlled Addition: Add the α-haloketone solution dropwise to the reaction mixture containing the thioamide. This maintains a low concentration of the haloketone, favoring the desired intermolecular reaction with the thioamide over self-condensation.

    • Temperature Management: Avoid excessive heating. While heat is often required to drive the final dehydration step, running the initial condensation at a lower temperature (e.g., room temperature or 0 °C) can suppress this side reaction.

    • Base Selection: If a base is used, opt for a non-nucleophilic, hindered base to minimize enolate formation from the ketone.

Q3: My yield is consistently low, and I see multiple spots on the TLC plate that are not starting materials. What's going wrong?

A3: Low yields with multiple byproducts often point to issues with reagent purity or competing reaction pathways. A key, often overlooked, side reaction is the formation of an oxazole instead of a thiazole.

  • Causality & Competing Reactions:

    • Oxazole Formation: If your thioamide starting material is contaminated with the corresponding amide (an impurity from its own synthesis), the amide will react in a parallel Hantzsch-type synthesis to produce the corresponding oxazole.

    • Over-alkylation: The nitrogen atom of the newly formed thiazole ring can act as a nucleophile and react with another molecule of the α-haloketone, leading to the formation of a thiazolium salt.[7] This is particularly problematic if the reaction is overheated or run for an extended period.

    • Decomposition: α-haloketones can be unstable and decompose, especially in the presence of light or heat, leading to a complex mixture of degradation products.[8]

  • Troubleshooting:

    • Reagent Purity: Verify the purity of your thioamide and α-haloketone by NMR or melting point before starting the reaction. Recrystallize or purify them if necessary.

    • Inert Atmosphere: For sensitive substrates, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions and decomposition.

    • Kinetic Analysis: A kinetic study of the reaction can help optimize conditions. The reaction is typically second-order, and understanding the rate dependence on each reactant can help fine-tune stoichiometry and temperature profiles.[9][10]

Troubleshooting Guide: Alternative Thiazole Syntheses

Q4: I'm using the Cook-Heilbron synthesis to make a 5-aminothiazole. What are the unique challenges and side reactions for this method?

A4: The Cook-Heilbron synthesis, which reacts α-aminonitriles with reagents like carbon disulfide, is excellent for producing 5-aminothiazoles under mild conditions.[11][12] However, its mechanism presents unique failure modes.

  • Causality of Common Issues:

    • Failed Cyclization: The key ring-forming step is an intramolecular attack of a sulfur atom onto the nitrile carbon.[12] If the geometry of the intermediate is unfavorable or if steric hindrance is high, this cyclization can fail, leading to decomposition of the linear intermediate.

    • Tautomerization Issues: The final step involves a tautomerization to form the aromatic 5-aminothiazole.[12] If the reaction conditions are not sufficiently basic to facilitate proton abstraction, the non-aromatic intermediate may be isolated or may decompose upon workup.

    • Starting Material Reactivity: α-aminonitriles can be unstable. The presence of the amino group can catalyze the elimination of HCN (hydrogen cyanide), especially if heated, leading to complex side products.

  • Troubleshooting:

    • pH Control: The reaction is often sensitive to pH. Ensure the conditions are mildly basic to facilitate the final tautomerization step without causing significant decomposition of the starting materials.

    • Reagent Choice: Carbon disulfide is a common reagent, but for challenging substrates, using a dithioacid or isothiocyanate may provide a more robust route.[13][14]

    • Low Temperature: As the name suggests, this reaction often proceeds well at or below room temperature, minimizing decomposition pathways.[12]

Visual Workflow & Mechanism Guides

Diagram 1: Hantzsch Thiazole Synthesis & Side Reaction Pathways

This diagram illustrates the accepted mechanism for the Hantzsch synthesis, highlighting the critical intermediates from which common side reactions originate.

Hantzsch_Mechanism Reactants Thioamide + α-Haloketone Intermediate1 S-Alkylated Intermediate (Thioimidate) Reactants->Intermediate1 S-Alkylation (SN2) Oxazole_Pathway Oxazole Formation Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Arylthiazole (Desired Product) Intermediate2->Product Dehydration Side_Product1 Thiazolium Salt (Over-alkylation) Product->Side_Product1 N-Alkylation Side_Reactant Excess α-Haloketone Side_Reactant->Side_Product1 Amide_Impurity Amide Impurity Amide_Impurity->Oxazole_Pathway Parallel Reaction

Caption: Key steps in Hantzsch synthesis and common byproduct pathways.

Diagram 2: Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing and solving low-yield issues in thiazole synthesis.

Troubleshooting_Workflow Start Problem: Low Yield of Thiazole Check_Purity Are Starting Materials Pure? (Check by NMR/MP) Start->Check_Purity Purify_Reagents Solution: Purify/Recrystallize Thioamide & Haloketone Check_Purity->Purify_Reagents No Check_TLC Does TLC Show Multiple Byproducts? Check_Purity->Check_TLC Yes Optimize_Cond Solution: Lower Temperature, Add Haloketone Slowly, Use Inert Atmosphere Check_TLC->Optimize_Cond Yes Check_Completion Did Reaction Go to Completion? (TLC shows SM left) Check_TLC->Check_Completion No Increase_Time Solution: Increase Reaction Time/Temp, Check Solvent Choice Check_Completion->Increase_Time Yes

Caption: A decision tree for troubleshooting low reaction yields.

Quantitative Troubleshooting Summary

Observed Symptom Potential Root Cause Recommended Action & Rationale
Low Yield (<50%) Impure starting materials (thioamide, α-haloketone).Verify purity via NMR/Melting Point. Recrystallize if necessary to prevent side reactions like oxazole formation.[15]
Incomplete reaction.Monitor via TLC until starting material is consumed. Consider increasing temperature or reaction time cautiously.
Multiple Byproducts Reaction temperature too high.Run the initial condensation at a lower temperature (0°C to RT) before heating to drive dehydration. This minimizes decomposition and self-condensation.
Stoichiometry imbalance.Use a small excess (1.1 eq.) of the thioamide. A large excess leads to purification difficulties.[3]
Purification Difficulty Excess unreacted thioamide.During workup, perform a dilute acid wash (e.g., 1M HCl). The basic thioamide will partition to the aqueous layer.
Formation of thiazolium salt.Avoid prolonged heating. If formed, this salt is highly polar and can sometimes be removed with a water wash, but prevention is key.[7]

Validated Experimental Protocols

Protocol 1: Standard Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a reliable method for synthesizing a common thiazole derivative, incorporating best practices for yield and purity.[2]

Materials:

  • 2-Bromoacetophenone (5.0 mmol, 0.995 g)

  • Thiourea (7.5 mmol, 0.571 g) - Note: 1.5 eq. is used here, adjust if purification is an issue.

  • Methanol (5 mL)

  • 5% Sodium Carbonate solution (20 mL)

  • Deionized Water

Procedure:

  • To a 20 mL scintillation vial equipped with a magnetic stir bar, add 2-bromoacetophenone (5.0 mmol).

  • Add thiourea (7.5 mmol) followed by methanol (5 mL).

  • Heat the mixture with stirring on a hot plate set to a gentle reflux (approx. 70-80°C).

  • Validation Step: Monitor the reaction every 20-30 minutes using TLC (Mobile phase: 50% Ethyl Acetate / 50% Hexane). The reaction is complete upon the disappearance of the 2-bromoacetophenone spot.

  • After completion (typically 30-60 min), remove the vial from heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Stir to mix. This neutralizes the HBr byproduct and precipitates the product.[2]

  • Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts and unreacted thiourea.

  • Allow the product to air dry on a watch glass. Determine the mass, calculate the percent yield, and confirm identity via melting point and NMR spectroscopy.

Protocol 2: Purification of 2-Aminothiazole via Bisulfite Adduct Formation

For certain 2-aminothiazoles, especially when dealing with persistent impurities, purification via a reversible bisulfite adduct can yield material of very high purity.

Materials:

  • Crude 2-aminothiazole mixture

  • Sodium bisulfite (excess)

  • Deionized Water

  • Sodium Hydroxide solution (e.g., 10% w/v)

Procedure:

  • Dissolve the crude 2-aminothiazole mixture in a minimal amount of warm water. Some impurities may not dissolve.

  • Filter the solution to remove any insoluble material.

  • To the clear filtrate, add an excess of sodium bisulfite.

  • Heat the solution to 70-90°C. A precipitate, the 2-aminothiazole-bisulfite adduct, should begin to form.[16] This reaction is often exothermic.

  • Once the reaction is complete, cool the slurry to room temperature and then further in an ice bath (<20°C).

  • Collect the adduct by vacuum filtration and wash thoroughly with cold water.

  • Liberation of Pure Product: Suspend the washed adduct in water and basify the mixture by slowly adding sodium hydroxide solution until the pH is >10. This decomposes the adduct, liberating the free, pure 2-aminothiazole.

  • Collect the pure 2-aminothiazole by filtration, wash with cold water, and dry.

References

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]
  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
  • Reaction mechanism of Hantzsch thiazole synthesis.
  • Hantzsch thiazole synthesis - labor
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
  • Cook–Heilbron thiazole synthesis. Wikipedia. [Link]
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Academica. [Link]
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
  • Cook-Heilbron thiazole synthesis | Request PDF.
  • α-Halo ketone. Wikipedia. [Link]
  • Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry. YouTube. [Link]
  • Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH. [Link]
  • Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides.
  • Review of the synthesis and biological activity of thiazoles.
  • Thiazole synthesis. Organic Chemistry Portal. [Link]
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. [Link]
  • Synthetic Access to Arom
  • Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation.
  • Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides.
  • synthesis of thiazoles. YouTube. [Link]
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]
  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
  • (PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity.
  • Purification of 2-aminothiazole.
  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. NIH. [Link]
  • (PDF) The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction.

Sources

Technical Support Center: Synthesis of 2-(2-Chlorophenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(2-Chlorophenyl)thiazole-4-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate. As a key building block in the development of pharmaceuticals and agrochemicals, optimizing its synthesis for yield and purity is paramount.[1][2][3] This guide provides in-depth, experience-based answers to common challenges encountered during its preparation, focusing on the underlying chemical principles to empower you to troubleshoot effectively.

Overview of the Primary Synthetic Pathway

The most common and reliable method for synthesizing this compound involves a two-step process. First, the core thiazole heterocycle is constructed via the Hantzsch thiazole synthesis. Second, the carbaldehyde functional group is introduced at the C4 position using the Vilsmeier-Haack reaction.

Synthesis_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Oxidation cluster_2 Alternative Step 2: Vilsmeier-Haack Formylation Start 2-Chlorothiobenzamide + 1,3-Dichloroacetone Hantzsch Cyclocondensation (Reflux in Ethanol) Start->Hantzsch Intermediate 2-(2-Chlorophenyl)thiazole-4-chloromethyl Hantzsch->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Alcohol 2-(2-Chlorophenyl)thiazol-4-yl)methanol Hydrolysis->Alcohol Oxidation Oxidation with MnO2 Alcohol->Oxidation Product This compound Oxidation->Product Purification Purification Product->Purification Purification (Chromatography) Vilsmeier Formylation with POCl3 / DMF Intermediate_thiazole 2-(2-Chlorophenyl)thiazole

Caption: General experimental workflow for the synthesis.

Part 1: Troubleshooting the Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a robust method for forming the thiazole ring by reacting an α-haloketone with a thioamide.[4][5][6] However, achieving high yields requires careful control over several parameters.

Q1: My yield of the 2-(2-chlorophenyl)thiazole intermediate is consistently low (<60%). What are the most likely causes and how can I fix them?

A1: Low yields in this step typically stem from three areas: reagent quality, reaction conditions, or inefficient work-up.

  • Causality - Reagent Integrity: The primary reactants are 2-chlorothiobenzamide and an α-halocarbonyl compound like 1,3-dichloroacetone or ethyl bromopyruvate. The thioamide can be prone to hydrolysis if stored improperly. More critically, α-haloketones can be unstable and are often lachrymatory; their purity should be checked before use. It is often beneficial to use a slight excess (1.1-1.2 equivalents) of the thioamide to ensure the complete consumption of the more valuable α-haloketone.

  • Causality - Reaction Conditions: The cyclocondensation and subsequent dehydration steps require sufficient thermal energy.

    • Solvent: Absolute ethanol is the standard solvent, as it effectively dissolves the reactants and facilitates the reaction at reflux temperature.[4] Using lower-boiling solvents like methanol may require longer reaction times, while aqueous ethanol can promote unwanted hydrolysis of the reactants.

    • Temperature & Time: The reaction is typically run at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the point of maximum product formation before significant decomposition or side-product formation occurs.

  • Causality - Work-up and Isolation: The thiazole product is often poorly soluble in the cooled reaction mixture, especially after neutralization.[6]

    • Upon completion, cool the mixture to room temperature and then pour it into cold water.

    • Neutralize the solution carefully with a weak base like 5% sodium bicarbonate solution until effervescence stops.[4] This step is crucial as it deprotonates the thiazolium salt intermediate, rendering the final product less water-soluble and causing it to precipitate.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

Problem Potential Cause Recommended Solution
Low Conversion Insufficient reaction time or temperature.Reflux in absolute ethanol and monitor reaction completion using TLC (typically 2-4 hours).
Degradation of thioamide or α-haloketone.Verify reagent purity via NMR or melting point before starting. Use fresh reagents if necessary.
Poor Isolation Product remains dissolved in the acidic ethanol/water mixture.After cooling, pour the reaction mixture into cold water and neutralize with sodium bicarbonate to precipitate the product.[4]
Side Products Self-condensation of the α-haloketone.Ensure a slight excess (1.1 eq.) of the thioamide is used to favor the desired reaction pathway.
Optimized Protocol for 2-(2-Chlorophenyl)thiazole Synthesis
  • In a round-bottom flask, dissolve 2-chlorothiobenzamide (1.1 eq.) in absolute ethanol.

  • Add the α-haloketone (e.g., 1,3-dichloroacetone, 1.0 eq.) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 2-4 hours, monitoring by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing cold deionized water.

  • Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until precipitation is complete.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and air dry.

Part 2: Troubleshooting the Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces the aldehyde group onto the electron-rich thiazole ring.[7] It involves the formation of an electrophilic iminium salt (the "Vilsmeier reagent") from a formamide (like DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[8][9] This step is often the most challenging due to the harsh reagents and sensitive intermediates.

Q2: The formylation of my 2-(2-chlorophenyl)thiazole is inefficient, resulting in low yields and a dark, complex reaction mixture. How can I optimize this critical step?

A2: This is a classic challenge. The Vilsmeier reagent is a relatively weak electrophile, and forcing the reaction can lead to decomposition.[10] Success hinges on precise control of stoichiometry and temperature.

  • Causality - Vilsmeier Reagent Formation & Stability: The Vilsmeier reagent (a chloroiminium ion) is formed in situ and must be prepared under strictly anhydrous conditions at low temperatures (0-5 °C) before the substrate is introduced. Any moisture will rapidly quench the POCl₃ and the reagent itself.

  • Causality - Reaction Temperature: The electrophilic substitution on the thiazole ring is exothermic. Adding the thiazole substrate to the pre-formed Vilsmeier reagent at low temperature is critical. After the addition is complete, the reaction is typically allowed to warm slowly to room temperature or is gently heated (e.g., to 40-60 °C) to drive the reaction to completion. Uncontrolled temperature can easily lead to charring and polymerization of the electron-rich heterocycle.

  • Causality - Work-up Hydrolysis: The reaction product is an iminium ion intermediate, which must be hydrolyzed to yield the final aldehyde.[9] This is most effectively done by quenching the reaction mixture on a large amount of crushed ice. The acidic solution is then carefully neutralized with a base (e.g., NaOH or Na₂CO₃ solution) until basic (pH > 8) to fully hydrolyze the intermediate and precipitate the product.

Caption: Simplified Vilsmeier-Haack formylation mechanism.

Parameter Recommended Condition Rationale / Scientific Justification
Reagents Anhydrous DMF, freshly distilled POCl₃The Vilsmeier reagent is extremely sensitive to moisture. Water will decompose POCl₃ and the active electrophile.
Stoichiometry POCl₃ (1.5-3.0 eq.), DMF (solvent), Thiazole (1.0 eq.)An excess of the formylating agent is required to drive the reaction to completion. The optimal ratio should be determined empirically.
Temperature 1. Pre-form Vilsmeier reagent at 0-5 °C.2. Add thiazole substrate at 0-5 °C.3. Warm to RT or heat to 40-60 °C.Low temperature controls the exothermic formation of the reagent and the initial electrophilic attack, preventing degradation. Gentle heating provides the activation energy for the reaction to go to completion.
Work-up Pour reaction mixture onto crushed ice, then neutralize with cold aq. NaOH or Na₂CO₃.The hydrolysis of the intermediate iminium salt to the aldehyde is critical and best performed under controlled aqueous conditions.[9]
Addition Mode Inverse Addition: Add a solution of the thiazole in DMF to the pre-formed Vilsmeier reagent.This maintains a constant, controlled concentration of the Vilsmeier reagent and prevents localized overheating and decomposition of the sensitive thiazole substrate upon addition.

Part 3: Purification

Q3: What is the most effective method for purifying the final this compound?

A3: The crude product isolated after the Vilsmeier-Haack work-up is rarely pure and typically requires chromatographic purification.

  • Silica Gel Column Chromatography: This is the most common and effective method.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase (Eluent): A non-polar/polar solvent system is required. A gradient of ethyl acetate in hexanes (or heptane) is a good starting point. For example, begin with 5% Ethyl Acetate / 95% Hexanes and gradually increase the polarity to 20-30% Ethyl Acetate. The product is moderately polar and should elute cleanly from less-polar impurities.

    • Monitoring: Collect fractions and monitor them by TLC, staining with potassium permanganate or visualizing under UV light.

  • Recrystallization: If the chromatographed product still contains minor impurities or if a very high purity is required, recrystallization can be attempted. Suitable solvents might include ethanol/water, isopropanol, or ethyl acetate/hexanes mixtures. The ideal solvent system should dissolve the compound when hot but allow for crystal formation upon cooling.

References

  • NIH PMC. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis.
  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Alchemist-chem. (n.d.). Thiazole-4-carbaldehyde.
  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. (n.d.).
  • bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.

Sources

Technical Support Center: Thiazole-4-Carbaldehyde Applications

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for thiazole-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of this versatile heterocyclic aldehyde. My goal is to move beyond simple procedural lists and provide a deeper, mechanistic understanding of why specific problems occur and how to solve them logically. We will explore the underlying electronic nature of the molecule and apply that knowledge to troubleshoot common synthetic transformations.

Section A: Foundational Issues & Reagent Integrity

This section addresses the most common and often overlooked sources of experimental failure. Before modifying reaction chemistry, it is crucial to validate the integrity of your starting materials.

Question 1: My reaction with thiazole-4-carbaldehyde is sluggish or has failed completely. What are the absolute first steps I should take before re-running the experiment?

Answer: Before diving into complex mechanistic troubleshooting, always begin with the fundamentals of reagent and reaction hygiene. Over 80% of failed reactions can be traced back to one of these primary issues.

  • Verify Aldehyde Purity and Integrity:

    • Causality: Thiazole-4-carbaldehyde is susceptible to oxidation, especially if stored improperly. The aldehyde functional group can oxidize to the corresponding carboxylic acid. This not only consumes your starting material but the resulting thiazole-4-carboxylic acid can interfere with reaction mechanisms, particularly those sensitive to pH or that involve basic catalysts.

    • Validation Protocol:

      • ¹H NMR: Take a quick ¹H NMR spectrum in CDCl₃ or DMSO-d₆. The aldehyde proton should be a sharp singlet typically above 9.5 ppm. Look for the absence of a broad carboxylic acid proton peak (>11 ppm) and the presence of the characteristic thiazole ring protons.

      • Appearance: The compound should be a colorless to light yellow liquid.[1] A significant darkening to brown or the presence of solid precipitates suggests degradation.

      • Purification: If impurities are suspected, purification by flash column chromatography on silica gel or distillation under reduced pressure is recommended.

  • Assess Solvent Quality:

    • Causality: Many reactions involving aldehydes, such as Wittig reactions and reductive aminations, are highly sensitive to moisture and protic impurities. Anhydrous conditions are not a suggestion; they are a requirement. Water can quench strong bases (e.g., n-BuLi for Wittig ylide formation) or hydrolyze intermediates.

    • Validation Protocol:

      • Always use freshly dried solvents, preferably dispensed from a solvent purification system (SPS) or freshly opened Sure/Seal™ bottles.

      • For moisture-sensitive reactions, consider adding activated molecular sieves (3Å or 4Å) to the reaction vessel before adding reagents.

  • Confirm Stoichiometry and Reagent Purity:

    • Causality: An error in the molar calculation of your nucleophile or catalyst can easily lead to failure. Ensure the purity of your other reagents is also high.

    • Validation Protocol: Double-check all calculations. If using a solid nucleophile, ensure it has been properly dried to remove residual water, which would affect its true mass.

Section B: Understanding the Core Problem - Electronic Effects

Question 2: Why does thiazole-4-carbaldehyde seem less reactive than benzaldehyde or other simple aromatic aldehydes in nucleophilic addition reactions?

Answer: The perceived low reactivity of thiazole-4-carbaldehyde is a direct consequence of the electronic properties of the thiazole ring. Understanding this is key to rationally designing your reaction conditions.

The thiazole ring is electron-withdrawing.[2][3] This is due to the high electronegativity of the nitrogen atom within the aromatic system, which strongly pulls electron density from the ring.[4][5]

  • Effect on the Carbonyl Group: This electron-withdrawing effect extends to the aldehyde group at the C4 position. It reduces the electron density on the carbonyl oxygen and, counterintuitively, slightly decreases the partial positive charge (δ+) on the carbonyl carbon compared to what might be expected. A less electrophilic carbonyl carbon is less susceptible to attack by nucleophiles. The pi-electron delocalization within the aromatic thiazole ring contributes to its stability, making it less prone to disruption by nucleophilic attack at the attached aldehyde.[4][6]

Below is a diagram illustrating the electron-deficient nature of the thiazole ring, which deactivates the attached aldehyde.

G cluster_thiazole Thiazole-4-carbaldehyde Thiazole Thiazole Ring (Electron Withdrawing) Aldehyde Aldehyde Group (C=O) Carbonyl Carbon (δ+) Thiazole->Aldehyde Inductive & Resonance Withdrawal Reactivity Reduced Electrophilicity (Lower Reactivity) Aldehyde->Reactivity Leads to Nucleophile Nucleophile (e.g., Ylide, Amine, Enolate) Nucleophile->Aldehyde Attacks Carbonyl Carbon caption Electronic effect on reactivity.

Caption: Electronic deactivation of the carbonyl group.

Section C: Troubleshooting Specific Reaction Pathways

This section provides targeted advice for common synthetic transformations where thiazole-4-carbaldehyde is used.

C.1 - Knoevenagel Condensation

Question 3: I am attempting a Knoevenagel condensation with diethyl malonate, but I'm getting very low conversion even after prolonged heating. How can I drive this reaction to completion?

Answer: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl, followed by dehydration.[7] The low electrophilicity of thiazole-4-carbaldehyde makes the initial nucleophilic attack the rate-limiting step.

Here is a troubleshooting workflow:

G Start Low Yield in Knoevenagel Condensation Check1 Is water being removed? Start->Check1 Action1 Use Dean-Stark trap with toluene or xylenes. Check1->Action1 No Check2 Is the catalyst strong enough? Check1->Check2 Yes Action1->Check2 Action2 Switch from piperidine to a piperidine/acetic acid system or use the Doebner modification (pyridine). Check2->Action2 No Check3 Is the nucleophile active enough? Check2->Check3 Yes Action2->Check3 Action3 Replace diethyl malonate with a more acidic methylene compound (e.g., Meldrum's acid, cyanoacetic acid). Check3->Action3 No End Improved Yield Check3->End Yes Action3->End caption Knoevenagel troubleshooting workflow.

Caption: Knoevenagel troubleshooting workflow.

Recommended Actions & Their Causality:

StrategyRationale
1. Water Removal The final step is a dehydration. By Le Châtelier's principle, removing water drives the equilibrium towards the product. A Dean-Stark apparatus is highly effective.
2. Catalyst System While a weak base like piperidine is standard, the Doebner modification, which uses pyridine, is often more effective for less reactive aldehydes, especially when one of the activating groups is a carboxylic acid.[7][8]
3. Increase Nucleophile Acidity The reaction rate depends on the concentration of the enolate nucleophile. A more acidic active methylene compound (lower pKa) will generate a higher equilibrium concentration of the enolate, even with a weak base, thus accelerating the initial attack.
4. Increase Temperature If other methods fail, increasing the thermal energy of the system can help overcome the activation energy barrier. Switching the solvent from ethanol to toluene or xylene allows for higher reaction temperatures.
C.2 - Wittig Reaction

Question 4: My Wittig reaction with thiazole-4-carbaldehyde is failing. I see my phosphonium salt, but no product is formed.

Answer: A failed Wittig reaction with a less reactive aldehyde almost always points to an issue with the ylide. The key is to use a more reactive, non-stabilized ylide.

  • The Problem with Stabilized Ylides: Stabilized ylides (e.g., those where the group attached to the carbon is electron-withdrawing, like an ester or ketone) are less nucleophilic.[9] They are often not reactive enough to attack the deactivated carbonyl of thiazole-4-carbaldehyde efficiently.

  • The Solution: Non-Stabilized Ylides: You must use a non-stabilized ylide (where the group is typically an alkyl chain). These are extremely reactive nucleophiles.

    • Preparation: Non-stabilized ylides are prepared from their corresponding alkyltriphenylphosphonium halides using a very strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous aprotic solvent like THF or ether. The formation of the deep red/orange ylide is a visual confirmation that the base is working.

    • Execution: The ylide should be formed first at low temperature (e.g., 0 °C or -78 °C), followed by the slow addition of the thiazole-4-carbaldehyde. The disappearance of the ylide color indicates a reaction is occurring.

Troubleshooting Table: Wittig Reaction

SymptomProbable CauseRecommended Solution
No reaction, ylide color persistsAldehyde is not reactive enough for the ylide.Switch from a stabilized ylide to a non-stabilized ylide (e.g., from Ph₃P=CHCO₂Et to Ph₃P=CH₂).
No ylide color formsBase is not strong enough or was quenched by water/air.Use a stronger base (n-BuLi). Ensure strictly anhydrous/inert conditions.
Complex mixture of productsSide reactions.Perform the reaction at a lower temperature (e.g., start at -78 °C and slowly warm up) to increase selectivity.
C.3 - Reductive Amination

Question 5: I am trying to perform a reductive amination with a primary amine, but I only recover my starting aldehyde. Why isn't the reaction working?

Answer: This is the most frequently encountered issue with this substrate. The problem lies in the first step of the reaction: imine formation. For an electron-deficient aldehyde like thiazole-4-carbaldehyde, this step is extremely slow without catalysis.

The Mechanism and the Fix:

Reductive amination proceeds via a two-stage process:

  • Imine/Iminium Ion Formation: The amine attacks the aldehyde to form a carbinolamine, which then dehydrates to an imine. This dehydration step is the bottleneck and is effectively catalyzed by a mild acid.[10]

  • Reduction: The imine (or its protonated form, the iminium ion) is then reduced by a hydride reagent.

The Critical Fix: Acid Catalysis. You must add a catalytic amount of a weak acid to the reaction mixture.

  • Why it Works: The acid protonates the hydroxyl group of the carbinolamine intermediate, turning it into a good leaving group (-OH₂⁺). This dramatically accelerates the dehydration to form the iminium ion, which is the species that is readily reduced.

  • Recommended Catalyst: Acetic acid (AcOH) is the ideal choice, typically used at 5-10 mol% relative to the aldehyde.

Choice of Reducing Agent: It is also critical to use a reducing agent that is selective for the iminium ion over the aldehyde.

  • Correct Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard. It is mild enough that it will not significantly reduce the aldehyde but is highly effective at reducing the iminium ion as it forms.[10] This allows for a convenient one-pot procedure.

  • Incorrect Choice: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the aldehyde directly to an alcohol, competing with the desired reaction.[10]

Section D: Field-Validated Experimental Protocols

The following protocols incorporate the troubleshooting principles discussed above.

Protocol 1: Optimized Knoevenagel Condensation

This protocol uses a Dean-Stark apparatus to ensure the removal of water.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap fitted with a reflux condenser, add thiazole-4-carbaldehyde (1.0 eq), your active methylene compound (e.g., malononitrile, 1.1 eq), and toluene (sufficient to fill the flask and trap).

  • Catalyst Addition: Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue refluxing until no more water is collected or TLC analysis shows complete consumption of the aldehyde.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography.

Protocol 2: High-Yield Reductive Amination (One-Pot)

This protocol utilizes acid catalysis and a selective reducing agent.

  • Setup: To a flame-dried, argon-purged round-bottom flask, add thiazole-4-carbaldehyde (1.0 eq), your primary or secondary amine (1.2 eq), and an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Catalyst Addition: Add glacial acetic acid (0.1 eq) to the mixture and stir at room temperature for 30-60 minutes to facilitate imine formation. You can monitor this step by TLC.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution. Caution: Initial gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir until gas evolution ceases. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude amine product by flash column chromatography.

References

  • Alchemist-chem.com.
  • PubChem. 1,3-thiazole-4-carbaldehyde.
  • PubChem. Thiazole-4-carboxaldehyde.
  • Science.gov.
  • ResearchGate. Synthesis of thiazoles from aldehydes, amines, and element sulfur. [Link]
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
  • Beilstein Journals. Thiazole formation through a modified Gewald reaction. [Link]
  • ResearchGate. Thiazole formation through a modified Gewald reaction. [Link]
  • ResearchGate.
  • Wikipedia. Thiazole. [Link]
  • Chem. Pharm. Bull. Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. [Link]
  • Organic Chemistry Portal.
  • Reddit.
  • Organic Chemistry Portal. Wittig Reaction. [Link]
  • Wikipedia.

Sources

Stability issues of 2-(2-Chlorophenyl)thiazole-4-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-Chlorophenyl)thiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a key intermediate in pharmaceutical and agrochemical synthesis, understanding its stability profile is critical for reproducible and reliable experimental outcomes.[1][2][3]

Introduction to the Molecule's Chemistry

This compound possesses two key functional groups that dictate its reactivity and stability: the thiazole ring and the aromatic aldehyde. The thiazole ring, a sulfur- and nitrogen-containing heterocycle, is generally aromatic but can be susceptible to specific degradation pathways.[4] The aldehyde group is inherently reactive and can undergo various transformations. The presence of a 2-chlorophenyl substituent can also influence the electronic properties and steric environment of the molecule. This guide will help you navigate the potential stability challenges you might encounter.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and stability of this compound in solution.

Q1: My solution of this compound turned yellow/brown overnight. What is happening?

A: Discoloration is a common indicator of degradation. This is likely due to either oxidation of the aldehyde group to a carboxylic acid, which can then participate in further reactions, or slow polymerization/condensation reactions involving the aldehyde. Exposure to air (oxygen) and light can accelerate these processes. To mitigate this, prepare solutions fresh, use degassed solvents, and store them under an inert atmosphere (e.g., argon or nitrogen) in amber vials to protect from light.

Q2: I am seeing a new peak in my HPLC chromatogram after leaving my sample in an autosampler for 24 hours. What could it be?

A: The appearance of a new peak suggests degradation. The most probable initial degradation product is 2-(2-Chlorophenyl)thiazole-4-carboxylic acid, formed via oxidation of the aldehyde. This product will have a different retention time, typically eluting earlier in reversed-phase HPLC due to increased polarity. Another possibility is the formation of a hydrate or an acetal if your mobile phase or solvent contains water or alcohol, respectively.

Q3: What are the recommended solvents for dissolving and storing this compound?

A: For short-term use, high-purity, anhydrous solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), acetonitrile, or acetone are recommended. For longer-term storage in solution, stability should be experimentally verified. Protic solvents like methanol and ethanol can potentially form hemiacetals or acetals with the aldehyde group, especially in the presence of acidic or basic catalysts. Always use anhydrous solvents to minimize hydrolysis-related degradation.

Q4: How does pH affect the stability of this compound in aqueous or semi-aqueous solutions?

A: The stability of this compound is pH-dependent.

  • Acidic Conditions (pH < 6): The thiazole ring is relatively stable, but the aldehyde group can be susceptible to hydration or acetal formation if alcohols are present. Strong acidic conditions should be avoided as they can promote hydrolysis of the thiazole ring over extended periods.

  • Neutral to Mildly Basic Conditions (pH 7-9): The aldehyde is at risk of oxidation. Also, aldehydes can undergo Cannizzaro reactions under strong basic conditions, though this is less common for aromatic aldehydes without α-hydrogens unless a strong base is used.

  • Strongly Basic Conditions (pH > 10): The risk of degradation increases significantly. The thiazole ring itself can be susceptible to nucleophilic attack and cleavage under harsh basic conditions.

Q5: Is this compound sensitive to light?

A: Yes. Thiazole rings, particularly those with aryl substituents, can be susceptible to photodegradation.[5] Exposure to UV or even ambient light can generate reactive oxygen species (like singlet oxygen) that may react with the thiazole ring, potentially leading to ring-opening or complex rearrangements.[5] Always store solutions in amber vials or protect them from light with aluminum foil.

Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to identify and solve common stability issues.

Guide 1: Investigating Unexpected Reaction Outcomes or Low Yields

If you are experiencing lower than expected yields or observing multiple unexpected byproducts in a reaction involving this compound, consider the stability of your starting material under the reaction conditions.

Causality: The compound may be degrading before or during your reaction. Aldehydes are sensitive to oxidizing agents, strong bases, and even ambient air over time.

Caption: Workflow for troubleshooting unexpected reaction results.

Guide 2: Identifying Potential Degradation Pathways

Understanding how this compound might degrade is key to preventing it. The primary sites of reactivity are the aldehyde group and the thiazole ring.

  • Oxidation: The aldehyde group (-CHO) is readily oxidized to a carboxylic acid group (-COOH), forming 2-(2-Chlorophenyl)thiazole-4-carboxylic acid. This is one of the most common degradation pathways in the presence of air.

  • Photodegradation: Light exposure, especially UV, can induce a reaction with singlet oxygen, leading to a [4+2] cycloaddition across the thiazole ring. This can result in an unstable endoperoxide that rearranges and cleaves the ring.[5]

  • Hydrolysis: Under harsh acidic or basic conditions, the thiazole ring can undergo hydrolytic cleavage, although it is generally stable under milder conditions.

  • Acetal Formation: In alcohol-based solvents (e.g., methanol, ethanol), particularly with an acid catalyst, the aldehyde can form a hemiacetal or a more stable acetal. This may not be "degradation" in a destructive sense, but it chemically modifies your starting material.

G cluster_oxidation Oxidation cluster_photo Photodegradation cluster_hydrolysis Hydrolysis parent This compound oxidant O₂ (Air), Peroxides parent->oxidant light Light (hν), O₂ parent->light conditions Strong Acid/Base, H₂O parent->conditions product_acid 2-(2-Chlorophenyl)thiazole-4-carboxylic acid oxidant->product_acid product_cleavage Ring Cleavage Products light->product_cleavage [4+2] Cycloaddition product_hydrolysis Ring-Opened Products conditions->product_hydrolysis

Caption: Potential degradation pathways for the title compound.

Part 3: Experimental Protocols & Data

This section provides standardized protocols for assessing stability and recommended storage conditions.

Protocol 1: Performing a Forced Degradation Study

A forced degradation study is a systematic way to assess the stability of a compound under stress conditions.[6] This helps identify potential degradants and develop stability-indicating analytical methods.

Objective: To determine the degradation profile of this compound under hydrolytic, oxidative, and photolytic stress.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours.

    • Photolytic Degradation: Expose 2 mL of the stock solution in a quartz cuvette or clear vial to a photostability chamber (ICH Q1B option) or direct sunlight for 24 hours. Keep a control sample wrapped in foil.

    • Thermal Degradation: Heat 2 mL of the stock solution at 80°C for 24 hours.

  • Sample Analysis: Dilute all stressed samples, including a non-stressed control, to a suitable concentration (e.g., 50 µg/mL) with mobile phase. Analyze by a suitable HPLC method.

Protocol 2: Recommended HPLC Method for Stability Testing

A robust, stability-indicating HPLC method is crucial to separate the parent compound from its degradation products.[7][8]

Method Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

This method should provide good separation for the parent compound and its more polar degradants, like the carboxylic acid.

Data Summary Table: Expected Stability Profile

The following table summarizes the likely stability of this compound under various conditions based on general chemical principles. This should be verified experimentally.

Condition Solvent/Medium Temperature Light Exposure Expected Stability Primary Degradation Pathway
Solid State N/A2-8°CProtectedHighN/A
Solution Anhydrous DMSORoom TempProtectedModerate (days)Slow Oxidation
Solution Anhydrous AcetonitrileRoom TempProtectedModerate (days)Slow Oxidation
Aqueous 0.1 M HCl60°CN/ALowHydrolysis (slow)
Aqueous 0.1 M NaOH60°CN/AVery LowHydrolysis, Other Reactions
Solution Acetonitrile + 3% H₂O₂Room TempN/AVery LowOxidation
Solution AcetonitrileRoom TempAmbient/UVLow to ModeratePhotodegradation

References

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 595-603. [Link]
  • Wikipedia. (2023). Thiazole. [Link]
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
  • Bustillo Trueba, P., et al. (2020). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of Agricultural and Food Chemistry, 68(8), 2538-2546. [Link]
  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • International Journal of Scientific Development and Research. (2022). Stability indicating study by using different analytical techniques. [Link]
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
  • MDPI. (2022).
  • MedCrave. (2016).

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 2-Arylthiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of catalyst selection for chemical reactions involving 2-arylthiazoles. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis and functionalization of this important heterocyclic scaffold. The inherent electronic properties and the presence of a sulfur heteroatom in the thiazole ring present unique challenges, particularly concerning catalyst activity and stability.

This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific literature.

Section 1: General Catalyst-Related Issues

Q1: My palladium-catalyzed reaction is sluggish or fails completely when using a 2-arylthiazole substrate. What is the likely cause?

A1: The primary suspect in the poor performance of palladium-catalyzed reactions with 2-arylthiazoles is catalyst poisoning by the sulfur atom in the thiazole ring.[1][2] Sulfur, with its lone pair of electrons, can strongly coordinate to the palladium center, blocking active sites required for the catalytic cycle to proceed.[1][2] This strong and often irreversible binding leads to catalyst deactivation, resulting in low to no product formation. Even at low concentrations, sulfur-containing compounds can lead to significant catalyst deactivation.[1]

Q2: How can I mitigate sulfur poisoning of my palladium catalyst?

A2: Several strategies can be employed to overcome catalyst poisoning by the thiazole sulfur:

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands is crucial. These ligands can stabilize the palladium center and promote the desired catalytic cycle over catalyst deactivation pathways. They can also accelerate the rate-limiting steps of the cross-coupling reaction, such as oxidative addition and reductive elimination, which can outcompete the poisoning process.[3]

  • Higher Catalyst Loading: While not ideal from a process chemistry perspective, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol% or higher) can sometimes compensate for the catalyst deactivation and provide the desired product in acceptable yields.[2]

  • Use of Pre-catalysts: Well-defined palladium pre-catalysts can be more effective than generating the active Pd(0) species in situ. These pre-catalysts are often more stable and can provide a higher concentration of the active catalyst at the start of the reaction.[3]

  • Additive Effects: In some cases, the addition of co-catalysts or additives can help. For instance, in certain C-H activation reactions, a copper co-catalyst is used in conjunction with palladium.[4]

Section 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation. However, coupling 2-arylthiazoles can be challenging.

Q3: I am attempting a Suzuki-Miyaura coupling with a 2-halothiazole and an arylboronic acid, but I am observing low yields and significant starting material recovery. What catalyst system should I try?

A3: For Suzuki-Miyaura couplings involving thiazoles, a robust palladium catalyst system is essential. Here are some troubleshooting steps and catalyst recommendations:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective.[5] Consider using more active catalyst systems. For example, Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand like triphenylphosphine (PPh₃) or a biarylphosphine ligand (e.g., XPhos, SPhos) can be highly effective.[5] In some cases, ligand-free systems using Pd(OAc)₂ have been shown to be efficient, particularly with activated aryl bromides.[6][7]

  • Base and Solvent Selection: The choice of base and solvent is critical. A common combination is an inorganic base like K₃PO₄ or Cs₂CO₃ in a solvent system such as 1,4-dioxane/water or toluene/water.[8][9] The presence of water can sometimes accelerate the reaction.[9]

  • Temperature: Ensure the reaction is heated sufficiently. Temperatures around 90-110 °C are typical for these couplings.

Catalyst SystemLigandBaseSolventTypical Temperature (°C)Notes
Pd(PPh₃)₄-K₂CO₃Toluene/Ethanol/H₂ORefluxMay have limited success with challenging substrates.[5][8]
Pd₂(dba)₃PPh₃K₃PO₄1,4-Dioxane/H₂O95-110A more robust system for hindered substrates.[5]
Pd(OAc)₂NoneK₂CO₃DMAc150Effective for direct arylation, a related reaction.[6]
PdCl₂(dppf)dppfK₂CO₃Dioxane/H₂O80-100A common and often effective catalyst system.
Workflow for Troubleshooting Suzuki-Miyaura Reactions

Suzuki_Troubleshooting start Start: Low Yield in Suzuki Coupling catalyst Initial Catalyst System: Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O start->catalyst check_conditions Verify Reaction Conditions: - Anhydrous solvents? - Inert atmosphere? - Reagent purity? catalyst->check_conditions check_conditions->start Conditions not OK (Rectify and retry) change_catalyst Switch to a more active catalyst: - Pd₂(dba)₃/PPh₃ - Pd(OAc)₂/SPhos check_conditions->change_catalyst Conditions OK optimize_base_solvent Optimize Base and Solvent: - Base: K₃PO₄, Cs₂CO₃ - Solvent: Dioxane/H₂O, DMF change_catalyst->optimize_base_solvent increase_temp Increase Reaction Temperature: (e.g., 80°C to 110°C) optimize_base_solvent->increase_temp success Successful Coupling increase_temp->success

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions of 2-arylthiazoles.

Section 3: C-H Activation and Direct Arylation

Direct C-H arylation is an atom-economical alternative to traditional cross-coupling reactions.

Q4: I want to perform a direct C-H arylation on my 2-arylthiazole. Which position will be functionalized and what catalyst should I use?

A4: For thiazole derivatives, direct C-H arylation typically occurs at the C5 position.[6][10] This is due to the electronic properties of the thiazole ring. In some cases, with specific directing groups or catalyst systems, arylation at the C2 position can be achieved.[4]

A highly effective and often-used catalyst for the C5-arylation of thiazoles is ligand-free palladium(II) acetate (Pd(OAc)₂).[6] This system is attractive due to its simplicity and the avoidance of expensive and air-sensitive phosphine ligands.

Experimental Protocol: Ligand-Free C5-Arylation of a 2-Arylthiazole
  • To an oven-dried reaction vessel, add the 2-arylthiazole (1.0 mmol), the aryl bromide (1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous N,N-dimethylacetamide (DMAc, 5 mL) via syringe.

  • Heat the reaction mixture to 150 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.

Q5: I am struggling with a Buchwald-Hartwig amination of a 2-halothiazole. The reaction is not going to completion. How can I improve the outcome?

A5: The Buchwald-Hartwig amination of heteroaryl halides can be challenging. Success often hinges on the right combination of catalyst, ligand, and base.[11][12]

  • Catalyst and Ligand: A palladium(II) precursor like Pd(OAc)₂ or a Pd(0) source such as Pd₂(dba)₃ is commonly used.[13] The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often necessary to achieve high yields, especially with less reactive aryl chlorides or hindered amines.[14]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently employed.[15]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are typical choices.

Decision Tree for Buchwald-Hartwig Ligand Selection

Buchwald_Hartwig_Ligand_Selection start Starting Buchwald-Hartwig Amination of 2-Halothiazole amine_type What is the nature of the amine? start->amine_type primary_amine Primary Aliphatic Amine amine_type->primary_amine Primary secondary_amine Secondary Aliphatic Amine amine_type->secondary_amine Secondary aryl_amine Aryl Amine amine_type->aryl_amine Aryl ligand_primary Try BrettPhos or XPhos primary_amine->ligand_primary ligand_secondary Try RuPhos or XPhos secondary_amine->ligand_secondary ligand_aryl Try SPhos or XPhos aryl_amine->ligand_aryl

Caption: Ligand selection guide for Buchwald-Hartwig amination of 2-halothiazoles.

Section 5: Sonogashira and Heck Couplings

Q6: My Sonogashira coupling of a 2-halothiazole with a terminal alkyne is giving low yields. What are the key parameters to optimize?

A6: The Sonogashira coupling typically requires a dual catalyst system of palladium and copper.[16][17]

  • Catalysts: A common combination is a Pd(II) source like PdCl₂(PPh₃)₂ and a copper(I) salt, typically CuI.[18] Copper-free conditions have been developed and may be advantageous in some cases to avoid homo-coupling of the alkyne (Glaser coupling).[19]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is generally used. It acts as both a base and a solvent.

  • Solvent: The reaction is often run in the amine base itself or in a co-solvent like THF or DMF.

Q7: What are common pitfalls in Heck reactions with 2-vinylthiazoles?

A7: The Heck reaction couples an unsaturated halide with an alkene. With 2-vinylthiazoles, common issues include:

  • Regioselectivity: Ensuring the desired regioselectivity of the addition across the double bond can be a challenge. The choice of ligand can influence this.[20]

  • Double Bond Isomerization: Isomerization of the product's double bond can occur under the reaction conditions.[21] Adding a stoichiometric amount of a silver or thallium salt can sometimes suppress this side reaction.

  • Catalyst Decomposition: At the high temperatures often required for Heck reactions, catalyst decomposition to palladium black can occur, leading to a loss of activity.[22] Using a more stable pre-catalyst or a ligand that stabilizes the active species can help.

References

  • Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts.
  • Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Beilstein Journal of Organic Chemistry. [Link]
  • Overview of the Chemistry of 2-Thiazolines.
  • Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. PubMed Central. [Link]
  • Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Organic Chemistry Portal. [Link]
  • Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole.
  • Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. Semantic Scholar. [Link]
  • How does sulfur in thiazole poison Pd catalyst?.
  • Palladium-Catalyzed Direct Arylation of Thiazoles with Aryl Bromides.
  • 2H-Thiazolo[4,5-d][23][24][25]triazole: synthesis, functionalization, and application in scaffold-hopping. PubMed Central. [Link]
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions.
  • Buchwald–Hartwig amin
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]
  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PubMed Central. [Link]
  • CH Substitution Reaction of Thiazoles at the 2-Position.
  • Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline.
  • Sonogashira coupling. Wikipedia. [Link]
  • Troubleshooting a difficult Heck reaction. Reddit. [Link]
  • Buchwald-Hartwig amination; selection of optimal conditions.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PubMed Central. [Link]
  • Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation.
  • Buchwald-Hartwig Amin
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Deriv
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
  • Lewis Base Catalyzed Synthesis of Sulfur Heterocycles via the C1‐Pyridinium Enolate.
  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]
  • Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions.
  • Copper-free Sonogashira cross-coupling reactions: an overview. PubMed Central. [Link]
  • Palladium-catalyzed cross-couplings by C–O bond activation. Royal Society of Chemistry. [Link]
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
  • Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]
  • Practical Heck Reaction problems!. Reddit. [Link]
  • Mechanisms of Catalyst Poisoning by Sulfur Species. OUCI. [Link]
  • Heck Reaction. Chemistry LibreTexts. [Link]
  • Sulfur as a catalyst promoter or selectivity modifier in heterogeneous catalysis. Royal Society of Chemistry. [Link]
  • Heck Reaction. Organic Chemistry Portal. [Link]
  • Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. Macmillan Group. [Link]
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central. [Link]
  • Catalysis for Heterocycles Chemistry. The Soulé Research Group. [Link]

Sources

Technical Support Center: By-product Analysis in 2-(2-Chlorophenyl)thiazole-4-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-(2-Chlorophenyl)thiazole-4-carbaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the synthesis and subsequent reactions of this versatile intermediate. Our focus is on the identification and mitigation of common by-products, ensuring the integrity and purity of your target molecule.

I. Understanding the Synthetic Landscape

The synthesis of this compound typically involves a two-stage process: the formation of the thiazole ring via a Hantzsch-type synthesis, followed by formylation at the C4 position, commonly achieved through the Vilsmeier-Haack reaction. Each of these stages presents a unique set of challenges and potential for by-product formation.

II. Troubleshooting Guide: Synthesis of 2-(2-Chlorophenyl)thiazole

The initial Hantzsch synthesis cyclizes a thioamide with an α-haloketone. For our target, this involves the reaction of 2-chlorothiobenzamide with a suitable 3-carbon α,β-dihaloaldehyde equivalent.

FAQ 1: I am observing an isomeric impurity with the same mass as my desired 2-(2-Chlorophenyl)thiazole intermediate. What could it be?

Answer:

This is a classic case of regioisomer formation, a known challenge in Hantzsch thiazole synthesis, particularly when reaction conditions are not carefully controlled.[1][2]

  • Likely By-product: 4-(2-Chlorophenyl)thiazole. This arises from the alternative cyclization pathway where the nitrogen of the thioamide attacks the other electrophilic carbon of the α-haloketone equivalent.

  • Causality: The regioselectivity of the Hantzsch synthesis is influenced by factors such as the nature of the substituents, the solvent, and the pH of the reaction medium. Acidic conditions have been shown to alter the regioselectivity of the condensation.[1][2]

  • Troubleshooting & Validation:

    • NMR Spectroscopy: 1H NMR is a powerful tool to distinguish between the 2- and 4-substituted isomers. The chemical shift of the proton at the C4 or C2 position of the thiazole ring will be significantly different. For 2-(2-Chlorophenyl)thiazole, you would expect a signal for the C4-H and C5-H protons. For the 4-(2-Chlorophenyl)thiazole isomer, the C2-H and C5-H proton signals will be observed in a different region of the spectrum.

    • Reaction Condition Optimization: To favor the formation of the desired 2-substituted isomer, ensure neutral to slightly basic reaction conditions. The use of a mild base like sodium bicarbonate or operating in a neutral solvent system can improve regioselectivity.

III. Troubleshooting Guide: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces the carbaldehyde group onto the electron-rich thiazole ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).[3][4][5][6]

FAQ 2: My reaction mixture shows a significant amount of a high molecular weight, nitrogen-containing by-product that is difficult to hydrolyze. What is its identity?

Answer:

This is likely an unhydrolyzed or partially hydrolyzed intermediate from the Vilsmeier-Haack reaction.

  • Likely By-product: N,N-dimethyl-N'-[2-(2-chlorophenyl)thiazol-4-yl]formamidine. This iminium salt is the direct precursor to the aldehyde and is formed when the Vilsmeier reagent reacts with the thiazole ring.[3][6]

  • Causality: The final step of the Vilsmeier-Haack reaction is the hydrolysis of the iminium salt to the corresponding aldehyde.[3][6] Incomplete hydrolysis, often due to insufficient water or inadequate pH adjustment during workup, will result in the persistence of this intermediate.

  • Troubleshooting & Validation:

    • Workup Procedure: Ensure a thorough aqueous workup. The addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the mixture is basic is crucial to facilitate complete hydrolysis. Gentle heating of the aqueous mixture can sometimes promote the breakdown of a stubborn iminium salt.

    • LC-MS Analysis: This technique is ideal for identifying the formamidine by-product. You will observe a molecular ion corresponding to the expected mass of this intermediate.

Diagram: Vilsmeier-Haack Reaction Pathway and By-product Formation

Vilsmeier_Haack Thiazole 2-(2-Chlorophenyl)thiazole Iminium Iminium Salt Intermediate (Formamidine) Thiazole->Iminium Reaction Vilsmeier Vilsmeier Reagent (from POCl₃ + DMF) Vilsmeier->Iminium Reactant Aldehyde 2-(2-Chlorophenyl)thiazole- 4-carbaldehyde (Product) Iminium->Aldehyde Aqueous Workup (Hydrolysis) Hydrolysis_Byproduct Incomplete Hydrolysis By-product Iminium->Hydrolysis_Byproduct Insufficient Hydrolysis

Caption: Vilsmeier-Haack reaction workflow and potential by-product.

IV. General By-product Analysis

Beyond the specific by-products of the main synthetic steps, other impurities can arise from the inherent reactivity of the starting materials and the final product.

FAQ 3: I am observing an impurity with a mass 16 Da higher than my final product. What is the likely cause?

Answer:

This strongly suggests the presence of the corresponding carboxylic acid, a common oxidation by-product of aldehydes.

  • Likely By-product: 2-(2-Chlorophenyl)thiazole-4-carboxylic acid.

  • Causality: The aldehyde functional group in your product is susceptible to oxidation, which can occur under various conditions, including exposure to air (auto-oxidation) over time or the presence of oxidizing agents. While the Vilsmeier-Haack conditions are not typically oxidizing, certain workup procedures or prolonged reaction times at elevated temperatures could contribute to minor oxidation.

  • Troubleshooting & Validation:

    • Storage: Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature to minimize auto-oxidation.

    • Analytical Techniques:

      • HPLC: The carboxylic acid will have a different retention time than the aldehyde, typically eluting earlier on a reverse-phase column.

      • 1H NMR: The aldehydic proton signal (around 9-10 ppm) will be absent in the spectrum of the carboxylic acid, and a broad signal for the carboxylic acid proton will appear further downfield (often >10 ppm), though it may be exchangeable with residual water in the NMR solvent.

      • IR Spectroscopy: Look for the characteristic broad O-H stretch of the carboxylic acid (around 2500-3300 cm-1) and the C=O stretch, which will be at a slightly different wavenumber compared to the aldehyde C=O.

Data Summary Table: Common By-products and Their Characteristics
By-product NameMolecular FormulaMolecular Weight ( g/mol )Formation StageKey Analytical Signature
4-(2-Chlorophenyl)thiazoleC9H6ClNS195.67Hantzsch SynthesisDistinct 1H NMR shifts for thiazole protons.
N,N-dimethyl-N'-[2-(2-chlorophenyl)thiazol-4-yl]formamidineC12H12ClN3S265.76Vilsmeier-HaackHigher molecular weight, nitrogen-rich impurity observed by LC-MS.
2-(2-Chlorophenyl)thiazole-4-carboxylic acidC10H6ClNO2S239.68Post-synthesis/WorkupAbsence of aldehyde proton in 1H NMR; characteristic IR bands.

V. Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This is a general-purpose reverse-phase HPLC method suitable for monitoring the reaction progress and assessing the purity of the final product.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Expected Elution Order: 2-(2-Chlorophenyl)thiazole-4-carboxylic acid -> 2-(2-Chlorophenyl)thiazole -> This compound -> N,N-dimethyl-N'-[2-(2-chlorophenyl)thiazol-4-yl]formamidine.

Diagram: Analytical Workflow for By-product Identification

Analytical_Workflow Crude_Sample Crude Reaction Mixture TLC TLC Analysis Crude_Sample->TLC Initial Assessment HPLC HPLC-UV/MS Analysis Crude_Sample->HPLC Quantitative Analysis NMR 1H and 13C NMR Spectroscopy Crude_Sample->NMR Structural Information IR IR Spectroscopy Crude_Sample->IR Functional Group ID Purification Column Chromatography or Recrystallization Crude_Sample->Purification Byproduct_ID By-product Structure Elucidation HPLC->Byproduct_ID Mass and Retention Time NMR->Byproduct_ID Proton/Carbon Environment Pure_Product Pure Product Characterization Purification->Pure_Product Byproduct_ID->Purification Guides Purification Strategy

Caption: A typical analytical workflow for reaction monitoring and impurity identification.

VI. References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659. [Link]

  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia contributors. (2023, December 12). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 8, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, (3), 639. [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Thiazole Derivatives in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for the common yet significant challenge of poor aqueous solubility of thiazole derivatives in experimental assays. Thiazole-containing compounds are a cornerstone in medicinal chemistry, appearing in numerous biologically active agents.[1][2][3] However, their often lipophilic and crystalline nature can lead to precipitation in aqueous assay buffers, confounding results and hindering progress.

This resource provides in-depth, experience-driven guidance to help you diagnose, troubleshoot, and overcome these solubility hurdles, ensuring the integrity and reliability of your experimental data.

Quick-Start FAQs

This section provides rapid answers to the most common initial questions regarding thiazole derivative solubility.

Q1: My thiazole derivative, dissolved in DMSO, precipitated immediately when I added it to my aqueous assay buffer. What happened?

A: This phenomenon is known as "crashing out" or "precipitation upon dilution."[4][5] Your compound is soluble in the 100% dimethyl sulfoxide (DMSO) stock but is poorly soluble in the final aqueous assay buffer. When the DMSO stock is diluted, the solvent environment changes dramatically, causing the compound's concentration to exceed its aqueous solubility limit, leading to precipitation.[5] It is a common issue for lipophilic molecules, which includes many thiazole derivatives.[6][7]

Q2: What is the maximum concentration of DMSO I can use in my assay without causing artifacts?

A: The final concentration of DMSO should be kept as low as possible. For most cell-based assays, the generally accepted limit is below 0.5% (v/v) and almost always under 1%.[4] For biochemical or enzymatic assays, tolerance can be higher, but it is crucial to validate this for your specific system, as DMSO can affect protein conformation and enzyme activity.[8][9] Always include a vehicle control with the same final DMSO concentration as your test samples to account for any solvent effects.[4]

Q3: Is gentle warming a good way to get my compound into a stock solution?

A: Yes, gentle warming (e.g., in a 37°C water bath) combined with vortexing or sonication can be an effective way to dissolve a stubborn compound in a primary organic solvent like DMSO.[10][11] However, always ensure your compound is thermally stable and visually confirm that it has fully dissolved and does not precipitate upon returning to room temperature.[5] Be aware that this can create a supersaturated solution, which may be prone to precipitation later.[12]

Q4: Should I be concerned about the difference between kinetic and thermodynamic solubility?

A: Yes, understanding the difference is critical for experimental design.

  • Kinetic solubility is measured by adding a DMSO stock solution to an aqueous buffer, reflecting the conditions of most initial biological assays.[13][14] It measures the concentration at which a compound precipitates from a supersaturated solution and is often higher than thermodynamic solubility.[15]

  • Thermodynamic solubility (or equilibrium solubility) is the true saturation concentration of a compound in a solvent after it has been allowed to reach equilibrium (often over 24-48 hours) with an excess of solid material.[7][16][17] For initial screening, kinetic solubility is more relevant, but for later-stage development and formulation, thermodynamic solubility is the more important parameter.[16]

In-Depth Troubleshooting Guides

Guide 1: The First Line of Defense - Optimizing Co-Solvent and Dilution Strategy

When facing precipitation, the most direct approach is to refine your use of co-solvents and how you dilute your compound.

The Causality Behind Co-Solvent Choice

DMSO is the most widely used co-solvent due to its ability to dissolve a wide range of polar and nonpolar compounds and its miscibility with water.[8][18] However, its utility is a balancing act. While it keeps your thiazole derivative soluble at high concentrations, the abrupt shift to an aqueous environment upon dilution is what triggers precipitation. The goal is to maintain the compound in a soluble state at the final assay concentration while minimizing the co-solvent's interference with the biological system.

Workflow for Optimizing Dilution

The following diagram illustrates a decision-making process for refining your dilution protocol when precipitation is observed.

G start Start: Compound Precipitates from DMSO Stock in Assay Buffer check_dmso Is Final DMSO Concentration at Maximum Tolerable Limit? start->check_dmso increase_dmso Carefully Increase Final DMSO (e.g., from 0.1% to 0.5%) and Re-test check_dmso->increase_dmso No serial_dilution Implement Stepwise Serial Dilution Strategy check_dmso->serial_dilution Yes success Proceed with Assay increase_dmso->success advanced Move to Advanced Solubilization Strategies (Guide 2) increase_dmso->advanced Still Precipitates intermediate Create Intermediate Dilution in Assay Buffer or Medium with Serum serial_dilution->intermediate final_dilution Perform Final Dilutions from the Intermediate Plate intermediate->final_dilution final_dilution->success final_dilution->advanced Still Precipitates

Caption: Decision workflow for optimizing co-solvent and dilution methods.

Protocol 1: Stepwise Serial Dilution for Cell-Based Assays

This protocol is designed to minimize the shock of dilution, which can cause a compound to precipitate.

  • Prepare High-Concentration Stock: Dissolve your thiazole derivative in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved.[4]

  • Create an Intermediate Dilution Plate: Instead of diluting directly into the final assay volume, create an intermediate dilution. For example, dilute your 10 mM DMSO stock 1:100 into cell culture medium (which may contain serum that can aid solubility) to get a 100 µM intermediate solution with 1% DMSO.[19] Mix thoroughly by pipetting.

  • Perform Final Serial Dilutions: Use the 100 µM intermediate solution to perform your serial dilutions directly in the cell culture medium. This keeps the DMSO concentration constant and low across all final concentrations.[4]

  • Add to Cells: Add the final serially diluted compound solutions to your cells. The final DMSO concentration will now be well below the initial 1%. For example, if you add 20 µL of your intermediate plate dilutions to 180 µL of medium in the cell plate, the final DMSO concentration is only 0.1%.

  • Vehicle Control: Critically, prepare a vehicle control by performing the identical dilution steps using 100% DMSO instead of your compound stock.[4]

Guide 2: Advanced Solubilization Strategies

If optimizing co-solvents is insufficient, several advanced formulation strategies can be employed. These methods fundamentally change how the compound is presented to the aqueous environment.

The Science Behind Advanced Methods

These techniques work by either chemically modifying the compound to be more hydrophilic or by encapsulating the lipophilic molecule within a hydrophilic carrier.

  • pH Modification: For thiazole derivatives with ionizable acidic or basic functional groups, adjusting the pH of the buffer can dramatically increase solubility.[20][21] By converting the molecule to its ionized (salt) form, which is generally more water-soluble, precipitation can be avoided.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The poorly soluble thiazole derivative can be encapsulated within this cavity, forming an inclusion complex that is water-soluble.[5][22]

  • Formulation with Excipients: Techniques like creating amorphous solid dispersions or using lipid-based formulations are common in drug development.[23][24][25] In a solid dispersion, the compound is molecularly dispersed within a hydrophilic polymer carrier, which improves its wettability and dissolution rate.[11][25]

Table 1: Comparison of Advanced Solubilization Strategies
StrategyMechanism of ActionBest Suited ForKey AdvantagesPotential Disadvantages
pH Adjustment Increases the fraction of the compound in its more soluble ionized form.[21]Thiazole derivatives with acidic or basic pKa values.Simple to implement; can produce a large increase in solubility.Only applicable to ionizable compounds; may alter biological activity or not be compatible with assay pH.
Cyclodextrins Encapsulates the hydrophobic molecule in a soluble carrier.[5]Lipophilic, "grease-ball" type molecules.[23]High efficiency; can improve compound stability; commercially available.[11]Can be toxic at high concentrations; may interfere with ligand-receptor binding; requires optimization of cyclodextrin type.
Solid Dispersions Disperses the compound in an amorphous state within a hydrophilic polymer matrix.[11]"Brick-dust" molecules with high crystal lattice energy.[23]Significantly enhances dissolution rate and can achieve supersaturation.[26]Requires specialized preparation (e.g., spray drying, hot-melt extrusion); polymer selection is critical.[23][27]
Nanosuspensions Reduces particle size to the nanometer range, increasing surface area for dissolution.[11]Compounds insoluble in both aqueous and organic media.High drug loading is possible; applicable to a wide range of compounds.[11]Can be physically unstable (aggregation); requires specialized equipment (e.g., high-pressure homogenization, wet milling).[28]
Protocol 2: Preliminary Assessment of pH-Dependent Solubility

This protocol provides a quick way to determine if pH modification is a viable strategy for your thiazole derivative.

  • Prepare Buffers: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 5.0, 6.0, 7.4, 8.0).

  • Prepare Compound Slurry: Add a small, known amount of your solid thiazole derivative to a microcentrifuge tube (enough to be in excess).

  • Add Buffer: Add a fixed volume of each buffer to separate tubes containing the compound.

  • Equilibrate: Shake or rotate the tubes at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.

  • Separate and Quantify: Centrifuge the samples at high speed to pellet the undissolved solid. Carefully remove the supernatant, filter it through a 0.22 µm filter to remove any remaining particulates, and quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.

  • Analyze: Plot solubility (µg/mL or µM) versus pH. A significant increase in solubility at higher or lower pH indicates that this strategy is worth pursuing for your assay buffer.

Guide 3: Measuring and Understanding Solubility Limits

Quantifying the solubility of your compound under assay-relevant conditions is a crucial step in troubleshooting. This allows you to know the concentration limits you must work within.

Protocol 3: Kinetic Solubility Assay by Turbidimetry

This high-throughput method is ideal for screening and determining the kinetic solubility limit in your specific assay buffer.[17]

  • Prepare Compound Plate: In a 96-well plate (clear bottom), perform a serial dilution of your compound in 100% DMSO. For example, start at 10 mM and perform a 2-fold serial dilution.

  • Prepare Assay Buffer Plate: Add the appropriate volume of your aqueous assay buffer to the wells of a separate 96-well plate.

  • Mix and Measure (T=0): Using a multichannel pipette, transfer a small, fixed volume (e.g., 2 µL) from the DMSO compound plate to the assay buffer plate. Mix immediately. Quickly read the absorbance (turbidity) of the plate on a plate reader at a wavelength where the compound does not absorb (e.g., 600-700 nm).[10]

  • Incubate: Incubate the plate at room temperature or your assay temperature for a set period (e.g., 1-2 hours), allowing time for precipitation to occur.

  • Measure (T=final): Read the turbidity of the plate again.

  • Determine Solubility Limit: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity over the background.[10]

Visualizing the Outcome of Solubility Assays

The relationship between different solubility measurements can guide your experimental strategy.

G cluster_1 A Kinetic Solubility (Assay-Relevant Limit) B Thermodynamic Solubility (True Equilibrium) C Desired Assay Concentration Z1 Metastable Zone (Risk of Precipitation) C->Z1 If B < C < A Z2 Safe Soluble Zone C->Z2 If C < B Z3 Precipitation Zone C->Z3 If C > A

Caption: Relationship between desired concentration and solubility limits.

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
  • Kinetic versus thermodynamic solubility temptations and risks. (n.d.). Ovid.
  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF. (n.d.). ResearchGate.
  • Drug delivery strategies for poorly water-soluble drugs. (n.d.). Scilit.
  • Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. (n.d.). PubMed.
  • Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay | Request PDF. (n.d.). ResearchGate.
  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery.
  • In vitro solubility assays in drug discovery. (n.d.). PubMed.
  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. (n.d.). GEUS' publications.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC.
  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. (n.d.). ResearchGate.
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. (n.d.). ResearchGate.
  • Any suggestions for treating DMSO soluble compound in cell culture? (n.d.). ResearchGate.
  • Assay Interference by Chemical Reactivity. (2015). Assay Guidance Manual - NCBI Bookshelf.
  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. (2022). Biochemistry - ACS Publications.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). ResearchGate.
  • How to deal with the poor solubility of tested compounds in MTT assay? (n.d.). ResearchGate.
  • Compound Solubility and HTS Screening. (n.d.). Ziath.
  • (PDF) Compound Precipitation in High-Concentration DMSO Solutions. (n.d.). ResearchGate.
  • Enhancing solubility with novel excipients. (n.d.). Manufacturing Chemist.
  • Novel excipients for solubility enhancement. (2022). European Pharmaceutical Review.
  • Excipients for Solubility and Bioavailability Enhancement. (2020). Gattefossé.
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Drug Development & Delivery.
  • How to tackle compound solubility issue. (2022). Reddit.
  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? (2022). PMC.
  • A review on thiazole based compounds & it's pharmacological activities. (2024). ResearchGate.
  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (n.d.). PMC - NIH.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC - PubMed Central.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). ResearchGate.
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (n.d.). PMC - PubMed Central.
  • Strategies to Address Low Drug Solubility in Discovery and Development. (n.d.). ResearchGate.
  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - PubMed Central.
  • The Importance of Solubility for New Drug Molecules. (2020). ResearchGate.
  • (PDF) pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity. (2016). ResearchGate.
  • Thiazole Derivatives: Synthesis Strategies, Structural Characterization, and Evaluation of their Functional Properties. (2024). Library Progress International - BPAS Journals.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
  • (PDF) Thiazole derivatives: prospectives and biological applications. (n.d.). ResearchGate.
  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (n.d.). PMC - NIH.

Sources

Technical Support Center: Refinement of Protocols for Synthesizing Thiazole-Based Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of thiazole-based libraries. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of thiazole synthesis, a cornerstone in medicinal chemistry due to the thiazole ring's prevalence in pharmacologically active compounds.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of thiazole libraries, with a primary focus on the widely utilized Hantzsch thiazole synthesis and its variations.

Q1: I am observing low to no yield of my desired thiazole product. What are the potential causes and how can I optimize my reaction?

A1: Low or no yield in thiazole synthesis, particularly the Hantzsch method, can arise from several factors. A systematic approach to troubleshooting is crucial:

  • Starting Material Quality:

    • α-Haloketone Stability: α-Haloketones can be unstable. Ensure their purity before use. If necessary, purify them by recrystallization or chromatography.

    • Thioamide/Thiourea Purity: Impurities in the thioamide or thiourea can lead to side reactions. Use high-purity reagents.

    • Solvent Quality: Ensure the use of dry, high-purity solvents, as water can interfere with the reaction.

  • Reaction Conditions:

    • Temperature: The optimal temperature can vary. While some reactions proceed at room temperature, others may require heating to reflux.[1][3] If you observe low yield at room temperature, a gradual increase in temperature may be beneficial. Conversely, if side product formation is an issue at higher temperatures, lowering the temperature could improve the outcome.[3]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to decomposition of the product or side product formation.

    • Stoichiometry: While a 1:1 stoichiometric ratio of α-haloketone to thioamide is typical, using a slight excess (e.g., 1.1-1.5 equivalents) of the thioamide can sometimes drive the reaction to completion.[1][4]

  • Work-up Procedure:

    • pH Adjustment: After the reaction, neutralizing the mixture with a base like sodium bicarbonate is often necessary to precipitate the product.[1] Ensure the pH is neutral or slightly basic (pH 7-8).

    • Product Solubility: The thiazole product may be soluble in the reaction solvent. If no precipitate forms, extraction with a suitable organic solvent like ethyl acetate is required.[1]

Q2: My reaction is producing significant amounts of side products. How can I improve the selectivity?

A2: Side product formation is a common challenge. Here are some strategies to enhance selectivity:

  • Control of Reaction Temperature: As mentioned, temperature plays a critical role. Running the reaction at the lowest effective temperature can often minimize the formation of undesired byproducts.

  • Choice of Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents (e.g., ethanol, isopropanol, methanol, or even greener options like polyethylene glycol) to find the optimal medium for your specific substrates.[1][5][6]

  • Catalyst Selection: While many Hantzsch syntheses proceed without a catalyst, in some cases, a mild acid or base catalyst can improve both the rate and selectivity of the reaction. Recent literature also explores the use of reusable catalysts like silica-supported tungstosilisic acid for greener synthesis.[7]

Q3: How can I effectively monitor the progress of my thiazole synthesis?

A3: Real-time monitoring is essential for optimizing reaction conditions and ensuring complete conversion.

  • Thin Layer Chromatography (TLC): TLC is a simple and effective method to track the consumption of starting materials and the formation of the product.[1]

  • Low-Field NMR Spectroscopy: For more advanced, real-time analysis, low-field benchtop NMR spectroscopy can be employed to monitor reactant concentrations directly in the reaction mixture, which is particularly useful for continuous flow processes.[8]

II. In-Depth Troubleshooting Guides

A. Troubleshooting the Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone for constructing the thiazole ring, involving the cyclocondensation of an α-haloketone with a thioamide.[1][9]

Problem 1: Incomplete Reaction or Stalling
  • Causality: The initial SN2 reaction between the thioamide and the α-haloketone may be slow due to steric hindrance or poor nucleophilicity of the thioamide. The subsequent intramolecular cyclization and dehydration steps might also be sluggish.[1]

  • Troubleshooting Workflow:

    start Incomplete Reaction check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents increase_temp Increase Reaction Temperature check_reagents->increase_temp Reagents OK monitor Monitor by TLC/NMR increase_temp->monitor change_solvent Change Solvent System add_catalyst Consider a Mild Catalyst change_solvent->add_catalyst Still Stalling change_solvent->monitor add_catalyst->monitor monitor->change_solvent No Improvement complete Reaction Complete monitor->complete Success

    Caption: Troubleshooting workflow for incomplete Hantzsch synthesis.

Problem 2: Formation of an Oily Product or No Precipitate
  • Causality: The synthesized thiazole derivative may have a low melting point or be highly soluble in the work-up solvent system.

  • Solution Pathway:

    • Extraction: If an oil forms or no precipitate is observed after neutralization, do not discard the reaction mixture. Transfer it to a separatory funnel and extract the product with an appropriate organic solvent like ethyl acetate.[1]

    • Solvent Removal: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1]

    • Purification: The resulting crude oil or solid can then be purified by column chromatography or recrystallization from a different solvent system.

B. Troubleshooting the Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis is a valuable method for preparing 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide.[10]

Problem: Low Yield of 5-Aminothiazole
  • Causality: The nucleophilic attack of the α-aminonitrile on carbon disulfide might be inefficient, or the subsequent intramolecular cyclization could be slow.[10] Side reactions, such as polymerization of the α-aminonitrile, can also compete with the desired reaction.

  • Optimization Strategies:

    • Reagent Purity: Ensure the α-aminonitrile is pure and free from acidic impurities that could protonate the amino group and reduce its nucleophilicity.

    • Reaction Conditions: This reaction is typically performed under mild conditions.[10] Avoid excessive heating, which can promote side reactions.

    • Solvent Choice: The reaction is often carried out in mild or aqueous conditions.[10] Experiment with different protic and aprotic solvents to find the optimal medium.

III. Experimental Protocols

A. General Protocol for Hantzsch Thiazole Synthesis

This protocol provides a general framework for synthesizing thiazole derivatives from α-bromoacetophenones and thioamides.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the substituted α-bromoacetophenone (1.0 eq) and the thioamide (1.1 eq).

  • Solvent Addition: Add a suitable solvent such as ethanol or methanol (approximately 5-10 mL per gram of α-bromoacetophenone).[1]

  • Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly add a saturated aqueous solution of sodium bicarbonate until the solution is neutral or slightly basic (pH 7-8).[1]

    • If a precipitate forms, collect the solid by vacuum filtration, wash it with water, and allow it to air dry.[1]

    • If no precipitate forms, extract the product with an organic solvent as described in the troubleshooting section.[1]

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.[1]

B. Reaction Mechanism: Hantzsch Thiazole Synthesis

Hantzsch_Mechanism reagents α-Haloketone + Thioamide sn2 S-Alkylation (SN2) reagents->sn2 intermediate1 S-Alkylation Intermediate sn2->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Hydroxythiazoline Intermediate cyclization->intermediate2 dehydration Dehydration (-H2O) intermediate2->dehydration product Thiazole Derivative dehydration->product

Caption: The reaction mechanism for the Hantzsch thiazole synthesis.[1]

IV. Data Presentation

Table 1: Solvent and Base Effects on Thiazole Synthesis

The choice of solvent and base can significantly impact the yield of thiazole synthesis. The following table summarizes findings from a study on the synthesis of a specific thiazole derivative.

Solvent SystemBaseYield (%)Reference
THF/DMFEt₃N70-75[5]
1,4-DioxaneSodium AcetateLower Yield[5]
TolueneSodium EthoxideLower Yield[5]
Acetic AcidPyridineLower Yield[5]
EthanolTriethylamineLower Yield[5]

This data illustrates the importance of optimizing reaction conditions for specific substrates.

V. Conclusion

The synthesis of thiazole-based libraries is a dynamic field with continuous refinement of protocols to improve efficiency, yield, and environmental friendliness.[11] By understanding the underlying reaction mechanisms and systematically troubleshooting common issues, researchers can significantly enhance their success in preparing these valuable heterocyclic compounds for drug discovery and development.

VI. References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Thiazole Derivatives from α-Bromoacetophenones. Retrieved from

  • S-PACT. (2025). Real-time Monitoring of a Thiazole Synthesis with low-Field NMR Spectroscopy. Retrieved from

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from

  • ResearchGate. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Retrieved from

  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from

  • bepress. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from

  • SpringerLink. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Retrieved from

  • BenchChem. (2025). Troubleshooting guide for the synthesis of benzothiazole derivatives. Retrieved from

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from

  • MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from

  • PMC. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Retrieved from

Sources

Technical Support Center: Formylation of 2-Phenylthiazole Rings

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support center for synthetic challenges in heterocyclic chemistry. This guide provides in-depth troubleshooting and procedural advice for the formylation of 2-phenylthiazole, a common synthetic precursor in drug development and materials science. The inherent electronic nature of the thiazole ring presents unique challenges, particularly concerning reactivity and regioselectivity. This document is structured in a question-and-answer format to directly address the common issues encountered in the lab.

Part 1: FAQs & High-Level Troubleshooting

This section addresses the most frequently encountered initial problems during the formylation of 2-phenylthiazole.

Question 1: My Vilsmeier-Haack reaction on 2-phenylthiazole is failing or giving very low yields. What is the likely cause?

Answer: This is the most common challenge and typically stems from the electronic nature of the thiazole ring. The thiazole ring is considered an electron-deficient heterocycle due to the electronegativity of the nitrogen and sulfur atoms. The Vilsmeier reagent, while effective for electron-rich aromatics like anilines or phenols, is a relatively weak electrophile.[1][2] Consequently, the reaction with a deactivated ring system like 2-phenylthiazole is often sluggish and requires forcing conditions, which can lead to decomposition and low yields.

Question 2: I'm attempting to formylate 2-phenylthiazole and obtaining a mixture of products. How can I control the position of formylation?

Answer: Regioselectivity is a significant hurdle. Electrophilic substitution on the 2-phenylthiazole ring can theoretically occur at the C4 or C5 position. The C5 position is generally favored electronically for electrophilic attack. However, under harsh Vilsmeier-Haack conditions, selectivity can be poor. For definitive control, especially to exclusively obtain the 5-formyl isomer, a directed ortho-metalation (DoM) approach, specifically lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), is the industry-standard solution.[3] This method leverages the higher kinetic acidity of the C5 proton.

Question 3: My reaction mixture is turning black and I'm isolating mostly tar-like material. How can I prevent this decomposition?

Answer: The formation of tar or polymeric material is often a result of excessively harsh reaction conditions (e.g., high temperatures for prolonged periods) or the use of overly strong Lewis acids. The 2-phenylthiazole nucleus can be sensitive to strong acids and high heat. Consider lowering the reaction temperature, reducing the reaction time, or exploring milder formylation methods. If using the Vilsmeier-Haack reaction, ensure slow, controlled addition of phosphorus oxychloride (POCl₃) at low temperatures to manage the initial exotherm.

Question 4: Are there viable alternatives to the Vilsmeier-Haack or lithiation routes for formylating a 2-phenylthiazole derivative?

Answer: Yes, particularly if your substrate is highly functionalized or sensitive. Transition metal-catalyzed formylation is a powerful modern alternative.[4][5] If you start with a 5-bromo-2-phenylthiazole precursor, a palladium-catalyzed formylation using synthesis gas (CO/H₂) or a formyl equivalent can provide the desired aldehyde under milder conditions with excellent functional group tolerance.[6][7]

Part 2: In-Depth Method Analysis and Protocols

This section provides a deeper dive into the primary methods, their underlying mechanisms, and detailed experimental protocols.

The Vilsmeier-Haack Reaction: The Classical Approach

The Vilsmeier-Haack reaction uses a substituted amide (typically DMF) and an acid halide (typically POCl₃) to generate an electrophilic iminium species known as the Vilsmeier reagent.[8][9] Its success with 2-phenylthiazole depends heavily on pushing the equilibrium towards the product.

Q: What is the mechanistic reason for the low reactivity of 2-phenylthiazole in the Vilsmeier-Haack reaction?

A: The reaction proceeds via electrophilic aromatic substitution. The Vilsmeier reagent, a chloroiminium ion, is a "soft" electrophile.[1] The π-electron system of the thiazole ring is polarized away from the carbon atoms by the heteroatoms, reducing its nucleophilicity and slowing the rate of attack by the Vilsmeier reagent. This necessitates higher activation energy, translating to a need for higher temperatures or longer reaction times compared to more activated systems.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Formylation DMF DMF adduct Initial Adduct DMF->adduct + POCl₃ POCl3 POCl₃ Vilsmeier Vilsmeier Reagent (Chloroiminium ion) adduct->Vilsmeier - OP(O)Cl₂⁻ Thiazole 2-Phenylthiazole Sigma Sigma Complex Thiazole->Sigma + Vilsmeier Reagent Iminium Iminium Salt Intermediate Sigma->Iminium - H⁺ Aldehyde 2-Phenylthiazole-5-carbaldehyde Iminium->Aldehyde Hydrolysis (H₂O)

Caption: Vilsmeier-Haack reaction mechanism.
Issue EncounteredProbable Scientific CauseRecommended Action & Explanation
No or Low Conversion Insufficient electrophilicity of the reagent or low nucleophilicity of the ring.Increase reaction temperature incrementally (e.g., from 60°C to 90°C). Use a slight excess (1.5-2.0 eq) of the Vilsmeier reagent.
Complex Mixture Formylation at C4 or on an activated phenyl ring.If the phenyl ring has electron-donating groups (e.g., -OMe), it may compete. Consider protecting the group or switching to the more regioselective lithiation method.
Product is an Amidine Reaction of the Vilsmeier reagent with an amino-substituted thiazole.If your substrate has a primary or secondary amine, it will be formylated preferentially over the ring. This method is unsuitable for such substrates without N-protection.[10][11]
  • Reagent Preparation: In a three-neck flask under an inert atmosphere (N₂ or Ar), cool anhydrous DMF (5 eq.) to 0°C.

  • Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise via a syringe, keeping the internal temperature below 10°C.

  • Stir the resulting mixture at 0°C for 30-45 minutes. The solution should become a thick, white slurry, which is the Vilsmeier reagent.

  • Reaction: Dissolve 2-phenylthiazole (1 eq.) in a minimal amount of anhydrous DMF or an inert solvent like 1,2-dichloroethane.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature, then heat to 70-80°C and maintain for 4-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to 0°C and quench by slowly pouring it onto crushed ice.

  • Basify the aqueous solution to pH 8-9 with a cold aqueous solution of NaOH (e.g., 3 M). This hydrolyzes the intermediate iminium salt.

  • Stir the mixture vigorously for 1 hour as the product precipitates or separates.

  • Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-phenylthiazole-5-carbaldehyde.

Directed ortho-Metalation (DoM): The Precision Approach

This method offers superior regioselectivity by exploiting the acidity of the C5 proton, which is preferentially abstracted by a strong organolithium base.[12] The resulting organolithium species is then trapped with DMF.

Q: Why is the C5 proton of 2-phenylthiazole more acidic than the C4 proton?

A: The acidity of the C5 proton is enhanced due to the inductive electron-withdrawing effect of the adjacent sulfur atom and the ability of the sulfur d-orbitals to stabilize the resulting carbanion (lithiated species). The C4 proton is adjacent to the more electronegative nitrogen atom, but the overall electronic environment and carbanion stabilization effects render the C5 position the preferred site of deprotonation.

Lithiation_Workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: Formylation & Quench Thiazole 2-Phenylthiazole Lithio 5-Lithio-2-phenylthiazole (Regioselective Intermediate) Thiazole->Lithio + n-BuLi BuLi n-BuLi (-78 °C, THF) Adduct Tetrahedral Adduct Lithio->Adduct + DMF DMF DMF Aldehyde 2-Phenylthiazole-5-carbaldehyde Adduct->Aldehyde Aqueous Work-up (H₃O⁺)

Caption: Lithiation-Formylation workflow.
Issue EncounteredProbable Scientific CauseRecommended Action & Explanation
Recovery of Starting Material Incomplete lithiation. This can be due to inactive base, insufficient base, or presence of trace water.Ensure all glassware is oven- or flame-dried. Use freshly distilled anhydrous solvents (e.g., THF). Titrate the n-BuLi solution before use to determine its exact molarity.
Low Yield of Aldehyde The lithiated intermediate can be unstable at higher temperatures or may react with other electrophiles.Maintain the reaction temperature strictly at -78°C (dry ice/acetone bath) throughout the lithiation and DMF addition steps. Quench the reaction at low temperature before warming.
Mixture of 4- and 5-isomers Although C5 is kinetically favored, thermodynamic equilibration or competing C4 lithiation can occur if the temperature rises.Use a bulkier base like Lithium Diisopropylamide (LDA) which can sometimes enhance selectivity. Ensure the reaction is not allowed to warm before the DMF quench.
  • Setup: Assemble an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen/argon inlet.

  • Dissolution: Add 2-phenylthiazole (1 eq.) to anhydrous tetrahydrofuran (THF) and cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (n-BuLi, 1.1 eq., solution in hexanes) dropwise to the stirred solution, ensuring the internal temperature remains below -70°C.

  • Stir the resulting solution at -78°C for 1 hour. The formation of the lithiated species may be indicated by a color change.

  • Formylation: Add anhydrous DMF (3 eq.) dropwise via syringe, again maintaining the temperature at -78°C.

  • Stir the reaction mixture at -78°C for an additional 1-2 hours.

  • Quench: Quench the reaction at -78°C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography to isolate pure 2-phenylthiazole-5-carbaldehyde.

Comparison of Primary Formylation Strategies

The choice of method is dictated by the substrate's tolerance to reaction conditions and the required level of regiochemical control.

FeatureVilsmeier-Haack ReactionLithiation-Formylation (DoM)Pd-Catalyzed Formylation
Regioselectivity Moderate; favors C5 but C4 can be a byproduct.Excellent; highly selective for C5.Excellent; occurs at the site of the halide.
Reaction Conditions 0°C to 100°C; acidic.-78°C; strongly basic, anhydrous.80-120°C; neutral/mildly basic.
Key Reagents POCl₃, DMFn-BuLi (or other strong base), DMFPd catalyst, ligand, CO/H₂ or formyl source.
Primary Challenge Low reactivity of the thiazole ring.Strict requirement for anhydrous/anaerobic conditions.Availability of the pre-halogenated starting material.
Ideal For... Robust, simple substrates where moderate yield is acceptable.Achieving high regioselectivity and good yields.Complex, functionalized substrates sensitive to harsh reagents.

References

  • Duff, J. C.; Bills, E. J. (1934). Reactions between hexamethylenetetramine and phenolic compounds. Part II. Formation of phenolic aldehydes. J. Chem. Soc., 1305. [Link]
  • Aliabadi, A., et al. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry. [Link]
  • Beller, M., et al. (2006). A General and Efficient Method for the Formylation of Aryl and Heteroaryl Bromides.
  • Biçer, A., & Altundaş, R. (2023). Formylation Reactions of N-protecting 2-Amino-4-phenyl thiazole Compounds.
  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. [Link]
  • Biçer, A., et al. (2023).
  • Seregin, I. V., & Gevorgyan, V. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews. [Link]
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. organic-chemistry.org. [Link]
  • Aliabadi, A., et al. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences. [Link]
  • Seregin, I. V., & Gevorgyan, V. (2007).
  • Chem-Station. (2016). Duff Reaction.
  • Organic Chemistry Data. (n.d.). Formylation - Common Conditions. organic-chemistry.org. [Link]
  • Sampedro, D., et al. (2017). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry. [Link]
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. chemistrysteps.com. [Link]
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. en.wikipedia.org. [Link]
  • Li, C., et al. (2024). Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2. Journal of Medicinal Chemistry. [Link]
  • ResearchGate. (n.d.).
  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Publishing. [Link]
  • Patil, S. B., & Patil, P. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]
  • Wang, Z., et al. (2013). Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole.
  • Sharma, A., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
  • Kumar, G. S., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. [Link]
  • Frostburg State University Chemistry Department. (2018). Multiple directing groups. YouTube. [Link]
  • ResearchGate. (n.d.).
  • Benchekroun, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
  • ResearchGate. (n.d.).
  • Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents. Science of Synthesis. [Link]
  • Chemistry LibreTexts. (2015). 16.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. [Link]
  • Wikipedia. (n.d.). Duff reaction. en.wikipedia.org. [Link]
  • Golding, B. T., et al. (2019). Thiazole substitution of a labile amide bond—a new option toward antiplasmodial pantothenamide-mimics. Journal of Biological Chemistry. [Link]
  • ResearchGate. (n.d.). Brief summary of the Duff reaction conditions. [Link]
  • Google Patents. (2014).
  • Vedejs, E., & Lu, S. (1999). Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. Organic Letters. [Link]
  • Daugulis, O., et al. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Journal of the American Chemical Society. [Link]
  • ResearchGate. (n.d.).

Sources

Thiazole Synthesis Core: A Technical Guide to Impurity Prevention and Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiazole Intermediate Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with thiazole scaffolds. Our goal is to move beyond simple protocols and delve into the causality behind impurity formation, providing you with the expert insights needed to anticipate, diagnose, and resolve common synthetic challenges. We will focus primarily on the robust and widely used Hantzsch thiazole synthesis, addressing issues from starting material integrity to final product purification.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch reaction is giving a low yield. What are the most common culprits?

Low yields in a Hantzsch synthesis can typically be traced back to one of three areas: suboptimal reaction conditions, poor starting material quality, or competing side reactions.

  • Reaction Conditions : The classic Hantzsch synthesis requires heat to drive the dehydration of the hydroxythiazoline intermediate to the aromatic thiazole.[1][2] Ensure your reaction is heated sufficiently (refluxing in ethanol is common). The choice of solvent is also critical; while ethanol and methanol are standards, solvent-free conditions or microwave irradiation have been shown to dramatically improve yields and reduce reaction times.[3][4]

  • Starting Material Purity : The stability of your α-haloketone is paramount. These reagents can degrade upon storage, leading to the formation of byproducts that will not participate in the desired reaction.[5] Always use freshly prepared or purified α-haloketones. Purity of the thioamide or thiourea is also essential to avoid introducing nucleophilic impurities that can lead to side products.

  • Side Reactions : The most prevalent side reactions include self-condensation of the α-haloketone, hydrolysis if water is present, and formation of regioisomeric byproducts, especially under acidic conditions.[6][7][8]

Q2: My NMR spectrum is complex, suggesting a mixture of products. What is the most likely impurity I'm seeing?

If you are using an N-substituted thioamide or thiourea, the most probable impurity is a regioisomer of your target compound. The Hantzsch synthesis can produce two distinct isomers: the desired 2-(N-substituted amino)thiazole and the undesired 3-substituted 2-imino-2,3-dihydrothiazole.

The formation of the 2-imino isomer is highly favored under acidic conditions.[6][7] In neutral solvents like ethanol, the reaction almost exclusively yields the desired 2-amino isomer.[6] The presence of acid protonates the nitrogen of the thioamide, altering the nucleophilicity and reaction pathway.

How to Differentiate the Isomers by ¹H NMR: The proton at the 5-position (C5-H) of the thiazole ring is a key diagnostic signal. In 2-(N-substituted amino)thiazoles, this proton appears at a characteristic chemical shift. In the 2-imino-2,3-dihydrothiazole isomer, the electronic environment is different, causing a distinguishable shift in the C5-H signal.[6][7]

Troubleshooting Guide: From Starting Materials to Final Product

This section addresses specific experimental observations and provides actionable solutions grounded in chemical principles.

Issue 1: Problems with Starting Materials (α-Haloketones)

Observation: My α-haloketone (e.g., α-bromoacetophenone) is discolored or shows multiple spots on TLC before the reaction has even started.

Root Cause Analysis: α-Haloketones are susceptible to degradation. The primary issues are:

  • Over-bromination: During synthesis, it's easy to form α,α-dihalo species. This is especially true if excess brominating agent is used or addition is too rapid.[5][8]

  • Ring Bromination: For aryl ketones with electron-donating groups, electrophilic aromatic substitution on the ring can compete with α-halogenation.[8]

  • Hydrolysis: Exposure to moisture can hydrolyze the α-haloketone back to the starting ketone and generate hydrohalic acid (e.g., HBr), which can catalyze further side reactions.

  • Self-Condensation: The reactive nature of α-haloketones can lead to self-condensation over time, forming complex mixtures.

Preventative & Corrective Actions:

  • High-Purity Reagents: Start with high-purity ketones and brominating agents (e.g., NBS, NaBr/K₂S₂O₈).[9]

  • Controlled Halogenation: Add the halogenating agent slowly and portion-wise, maintaining the recommended temperature to avoid over-halogenation.[8]

  • Purification: If you suspect impurity, purify the α-haloketone immediately before use. Recrystallization from a non-polar solvent like hexane is often effective.

  • Inert Storage: Store α-haloketones under an inert atmosphere (N₂ or Ar), protected from light and moisture.

ParameterRecommendationRationale
Storage Store under N₂/Ar, cold, and dark.Prevents hydrolysis and light-induced degradation.
Purity Check Run TLC or ¹H NMR before use.Confirms integrity and absence of degradation products.
Purification Recrystallize from hexane or isopropanol if impure.[10]Removes di-halogenated and other non-polar impurities.
Issue 2: Regioisomer Formation During Synthesis

Observation: I'm synthesizing a 2-amino-4-arylthiazole using a substituted thiourea and my final product is a mixture of two isomers that are difficult to separate by column chromatography.

Root Cause Analysis: As detailed in the FAQs, this is a classic case of regioisomer formation driven by reaction pH. The Hantzsch mechanism can proceed via two distinct cyclization pathways, leading to either the endocyclic C=N bond (desired 2-aminothiazole) or an exocyclic C=N bond (2-iminothiazoline).

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_pathways Cyclization Pathways cluster_products Products A α-Haloketone C Thioether Adduct A->C S-Alkylation (SN2) B N-Substituted Thiourea B->C S-Alkylation (SN2) D N-attack on Carbonyl (Neutral pH) C->D Favored E Alternate N-attack (Acidic pH) C->E Acid-Catalyzed F Desired Product: 2-(Substituted-amino)thiazole D->F Dehydration G Impurity: 3-Substituted-2-iminothiazoline E->G Dehydration

Preventative & Corrective Actions:

  • Maintain Neutral pH: The most critical factor is to avoid acidic conditions.[6][7] Running the reaction in a neutral solvent like ethanol or methanol without any acid catalyst is standard practice. If your α-haloketone has degraded and released HX, it should be purified first.

  • Use of a Mild Base: In some protocols, a non-nucleophilic, mild base like sodium carbonate or potassium carbonate is added to neutralize any acid formed during the reaction, ensuring the pathway to the desired 2-amino isomer is favored.[1]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction. The two isomers will likely have different Rf values. If you see two spots forming, it's an indication of isomer formation.

ConditionExpected OutcomeSupporting Evidence
Reflux in Ethanol (Neutral) Exclusively 2-aminothiazoleThe condensation of α-halogeno ketones with N-monosubstituted thioureas in neutral solvent leads exclusively to 2-(N-substituted amino)thiazoles.[6][7]
Reflux in Acidic Ethanol Mixture of 2-amino and 2-imino isomersUnder acidic conditions, mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles are formed.[6][7]
Issue 3: Purification Challenges

Observation: My crude product is an off-color solid, and after recrystallization, the yield is very low, or the purity doesn't improve significantly.

Root Cause Analysis: This indicates the presence of persistent impurities that have similar solubility profiles to your product or the formation of baseline material (tars). Common culprits include:

  • Unreacted Starting Materials: Especially if an excess of one reagent was used.[2]

  • Hydroxythiazoline Intermediate: The cyclized, non-aromatic intermediate before the final dehydration step can sometimes be isolated, especially if the reaction is incomplete.[11]

  • Colored Byproducts: These often arise from complex side reactions or degradation, especially with prolonged heating.

Systematic Purification Protocol:

  • Initial Workup (Quench and Filtration):

    • Action: After the reaction is complete (monitored by TLC), cool the mixture and pour it into a beaker containing a weak base solution, such as 5% sodium carbonate or ammonium hydroxide.[1][12]

    • Causality: This step serves two purposes. First, it neutralizes the hydrohalic acid byproduct (e.g., HBr), which forms a salt with your aminothiazole product. The neutral thiazole is much less soluble in aqueous media and will precipitate.[2] Second, it helps to remove any unreacted acidic starting materials or byproducts.

    • Result: The crude thiazole precipitates and can be collected by vacuum filtration. This initial solid is often pure enough for characterization.[1]

  • Recrystallization (The Primary Purification Step):

    • Action: The choice of solvent is critical and is based on the principle that your product should be highly soluble at high temperatures and poorly soluble at low temperatures.[13][14]

    • Causality: Hot solvent dissolves the product along with soluble impurities. As the solution cools slowly, the concentration of the desired product exceeds its solubility limit first, leading to the formation of pure crystals. The impurities, being at a lower concentration, remain in the solution (the mother liquor).

    • Protocol:

      • Transfer the crude solid to an Erlenmeyer flask.

      • Add a minimum amount of the chosen hot recrystallization solvent until the solid just dissolves.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

      • Collect the pure crystals by vacuum filtration, washing with a small amount of cold solvent.

G A Crude Product (Thiazole + Impurities) B Dissolve in Minimum Hot Solvent A->B C Hot Saturated Solution (Product & Impurities Dissolved) B->C D Slow Cooling C->D E Crystal Formation (Pure Product Precipitates) D->E F Mother Liquor (Impurities Remain Dissolved) G Filtration E->G F->G H Pure Crystalline Product G->H I Discarded Impurities G->I

Recommended Recrystallization Solvents:

Product TypeRecommended Solvent(s)Rationale & Notes
2-Amino-4-phenylthiazole Methanol or EthanolWidely reported and effective for this common intermediate.[12][15]
General Aryl-thiazoles Ethanol, Ethanol/Water mixturesEthanol is a good general choice. Adding water can decrease solubility, which is useful if the product is too soluble in pure ethanol.[16]
Non-polar Thiazoles Hexane/Ethyl Acetate, TolueneFor less polar derivatives, a mixed solvent system or a non-polar solvent may be required.
  • Analytical Verification of Purity:

    • TLC: Use an appropriate mobile phase (e.g., Hexane:Ethyl Acetate 8:3 or 1:1) to verify purity.[1][15] A pure compound should show a single spot.

    • NMR Spectroscopy: ¹H and ¹³C NMR are definitive for confirming structure and identifying impurities. The characteristic thiazole proton signal is a key indicator.[4][17]

    • Melting Point: A sharp melting point range close to the literature value is a strong indicator of high purity.[2]

By systematically addressing these common issues, you can significantly improve the yield, purity, and reproducibility of your thiazole intermediate syntheses.

References

  • Pawar, S. S., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst.
  • Kumar, A., et al. (2015). Isolation of 4-Hydroxythiazoline: A Solid Phase Study in Hantzsch Thiazole Reaction. Journal of Heterocyclic Chemistry.
  • Shetty, S. N., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Rasayan Journal of Chemistry.
  • Wang, J., et al. (2014). 2-aminothiazole derivative, preparation method, and use.
  • Hassan, A. S., et al. (2015).
  • Hassan, A. S., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Madhavan, M. (2024). Impurity in H-NMR spectrum of Hantzsch ester after synthetic procedure. Chemistry Stack Exchange. [Link]
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Chem Help ASAP. [Link]
  • Vorona, M. A., et al. (2015). Synthesis of 2-amino-4-phenylthiazole under conditions of microwave irradiation.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Organic Chemistry Portal. [Link]
  • Chem Help ASAP. (2020).
  • Gümüş, M., et al. (2011). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas.
  • Harvill, E. K., & Herbst, R. M. (1949). Purification of 2-aminothiazole.
  • Wang, Y., et al. (2021). A Novel Selective Method for the Synthesis of α‐Bromoacetophenone and α,α‐Dibromoacetophenone Using NaBr/K2S2O8.
  • Qiao, Q., et al. (2001). Stereochemical Control Factors in the Hantzsch Thiazole Synthesis: A Hammett Substitution Correlation Analysis.
  • ResearchGate. (n.d.). A plausible mechanism for the formation of Hantzsch thiazole derivatives.
  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
  • Liu, X., et al. (2009). Process for synthesizing alpha-bromoacetophenone compound.
  • Van der Eycken, E. V., et al. (2021).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Vanden Eynde, J. J. (2000). Learning from the Hantzsch synthesis.
  • Li, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • Siddiqui, N., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
  • Zhang, Y., et al. (2007). Method for synthesizing alpha-bromo-acetophenone.
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]
  • Choudhary, A. (2018). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
  • Nefzi, A., et al. (2004). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides.
  • Slideshare. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. [Link]
  • Patel, R. V., et al. (2016). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. World Journal of Research and Review.
  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. [Link]
  • Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. [Link]
  • Mohite, A. R., et al. (2020). Thiourea-Mediated Halogenation of Alcohols. Organic Chemistry Portal. [Link]
  • Pace, V., et al. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Organic Chemistry Portal. [Link]
  • Pace, V., et al. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides.

Sources

Technical Support Center: Modifying Reaction Conditions for Improved Thiazole Synthesis Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thiazole synthesis and troubleshoot common challenges encountered in the laboratory. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding thiazole synthesis.

Q1: My Hantzsch thiazole synthesis is giving a very low yield. What are the most likely causes?

Low yields in the Hantzsch synthesis, a cornerstone reaction for the thiazole core, typically stem from a few key areas: purity of starting materials, suboptimal reaction temperature, or incomplete reaction.[1][2] α-Haloketones can be unstable, and thioamides may contain impurities that inhibit the reaction. It is also crucial to ensure the reaction goes to completion, which can be monitored by Thin Layer Chromatography (TLC).[3][4]

Q2: I'm observing significant byproduct formation. How can I improve the selectivity of my reaction?

Byproduct formation often points to issues with reaction conditions or the stability of intermediates. For instance, in the Hantzsch synthesis, the final dehydration step to form the aromatic thiazole ring is crucial.[3] If this step is inefficient, the hydroxythiazoline intermediate may persist or degrade.[1] Careful control of temperature and, in some cases, the use of a mild acid catalyst can promote clean conversion to the desired product.

Q3: How do I choose the right solvent for my thiazole synthesis?

Solvent choice is critical and depends on the specific synthesis method. For the Hantzsch synthesis, polar protic solvents like ethanol or methanol are common as they effectively solvate the reactants.[3][5] However, in some modern methods, alternative solvents or even solvent-free conditions have been shown to be effective, sometimes leading to higher yields and shorter reaction times.[6][7] The polarity and boiling point of the solvent will influence reaction kinetics and solubility of reactants and products.

Q4: My catalyst seems to be inactive or poisoned. What can I do?

In catalyzed thiazole syntheses, particularly those involving palladium for C-H activation, the sulfur atom of the thiazole ring can act as a catalyst poison.[8] This is due to the strong coordination of sulfur to the metal center, which blocks the catalyst's active site. To overcome this, you might consider increasing the catalyst loading or exploring catalyst systems known to be more resistant to sulfur poisoning.[8] For other catalytic systems, ensuring the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts) is paramount.

Q5: What is the best way to purify my thiazole derivative?

The most common methods for purifying thiazole derivatives are recrystallization and column chromatography.[1] Recrystallization is often effective for crystalline solids and can be performed with solvents like ethanol or methanol.[1] For non-crystalline products or for separating complex mixtures, silica gel column chromatography is the method of choice. The appropriate solvent system for chromatography will depend on the polarity of your specific thiazole derivative.

Troubleshooting Guides

This section provides a more in-depth analysis of specific problems you may encounter during your experiments, complete with detailed protocols and the rationale behind them.

Guide 1: Diagnosing and Resolving Low Reaction Yields

Low yields are a frequent frustration in synthesis. This guide provides a systematic approach to identifying and addressing the root cause.

Potential Cause A: Purity of Starting Materials

Impurities in your starting materials can have a significant impact on reaction efficiency.[9] α-Haloketones are susceptible to decomposition, and the purity of thioamides can vary.

Troubleshooting Protocol: Starting Material Quality Control

  • Assess Purity: Before starting your reaction, analyze your starting materials by NMR or GC-MS to confirm their identity and purity.

  • Purify if Necessary:

    • α-Haloketones: If impurities are detected, consider purification by recrystallization or distillation. Store purified α-haloketones under an inert atmosphere and at low temperatures to prevent decomposition.

    • Thioamides: Thioamides can be purified by recrystallization from a suitable solvent (e.g., ethanol, toluene).

  • Use Fresh Reagents: Whenever possible, use freshly opened or newly synthesized starting materials.

Causality: Impurities can act as competing substrates, inhibitors, or catalysts for side reactions, all of which will consume starting materials and reduce the yield of the desired product.

Potential Cause B: Suboptimal Reaction Temperature

The temperature of the reaction is a critical parameter. Too low, and the reaction may be too slow; too high, and you risk decomposition of reactants, intermediates, or products.[1]

Troubleshooting Protocol: Temperature Optimization

  • Literature Review: Consult the literature for the recommended temperature range for your specific or a similar thiazole synthesis.

  • Systematic Optimization: If the yield is still low, perform a series of small-scale reactions at different temperatures (e.g., room temperature, 50 °C, reflux).

  • Monitor Progress: For each temperature, monitor the reaction progress by TLC to determine the optimal balance between reaction rate and byproduct formation.

Data Presentation: Temperature Effects on Hantzsch Synthesis Yield

Temperature (°C)Reaction Time (h)Yield (%)Observations
25 (Room Temp)2435Slow conversion, starting material remains
50865Good conversion, minimal byproducts
78 (Reflux in EtOH)485Fast reaction, clean product formation
100270Faster reaction, but some byproduct observed

This is example data and will vary based on specific substrates.

Troubleshooting Workflow for Low Yield

LowYield_Troubleshooting start Low Yield Observed check_purity Check Starting Material Purity start->check_purity impure Impure check_purity->impure purify Purify Starting Materials impure->purify Yes pure Pure impure->pure No optimize_temp Optimize Reaction Temperature purify->optimize_temp pure->optimize_temp temp_issue Suboptimal Temperature optimize_temp->temp_issue adjust_temp Adjust Temperature temp_issue->adjust_temp Yes temp_ok Optimal Temperature temp_issue->temp_ok No check_time Extend Reaction Time adjust_temp->check_time temp_ok->check_time incomplete Incomplete Reaction check_time->incomplete extend_time Increase Reaction Duration incomplete->extend_time Yes complete Reaction Complete incomplete->complete No end Improved Yield extend_time->end complete->end

Caption: Decision-making flowchart for troubleshooting low reaction yields.

Guide 2: Managing Regioselectivity in Hantzsch Synthesis

When using N-monosubstituted thioureas in the Hantzsch synthesis, the formation of two different isomers is possible. Controlling the regioselectivity is key to obtaining a single, desired product.

The Role of Reaction Medium

The pH of the reaction medium is a determining factor in the regioselectivity of this reaction.[8]

  • Neutral Solvents: In neutral solvents like ethanol, the reaction typically yields 2-(N-substituted amino)thiazoles exclusively.[8]

  • Acidic Conditions: Under acidic conditions (e.g., using HCl in ethanol), a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed.[8] The ratio of these isomers is influenced by the specific acid used, the temperature, and the nature of the substrates.[8]

Experimental Protocol: Controlling Regioselectivity

  • For 2-(N-substituted amino)thiazoles:

    • Dissolve the α-haloketone and N-monosubstituted thiourea in a neutral solvent such as ethanol.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction and isolate the product.

  • To Favor a Single Isomer: To ensure the formation of a single isomer, carefully control the pH of your reaction medium. For the 2-(N-substituted amino) isomer, avoid the addition of any acid catalysts.

Visualizing the Hantzsch Synthesis Mechanism

Hantzsch_Mechanism reactants α-Haloketone + Thioamide sn2 SN2 Attack by Sulfur reactants->sn2 intermediate1 S-Alkylation Intermediate sn2->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Hydroxythiazoline Intermediate cyclization->intermediate2 dehydration Dehydration (-H2O) intermediate2->dehydration product Thiazole Derivative dehydration->product

Caption: The reaction mechanism for the Hantzsch thiazole synthesis.[3]

Guide 3: Optimizing Catalytic Reactions

Many modern thiazole syntheses rely on catalysts to improve efficiency and expand substrate scope. This guide focuses on troubleshooting common issues in catalyzed reactions.

Problem: Sluggish or Failed Palladium-Catalyzed C-H Arylation

As mentioned, the sulfur in the thiazole ring can poison palladium catalysts.[8]

Troubleshooting Protocol: Overcoming Catalyst Poisoning

  • Increase Catalyst Loading: A straightforward approach is to increase the amount of the palladium catalyst. This provides more active sites to compensate for those blocked by sulfur coordination.

  • Ligand Selection: The choice of ligand can influence the catalyst's susceptibility to poisoning. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands that may offer better stability.

  • Alternative Catalysts: If palladium-based systems consistently underperform, consider exploring catalysts based on other metals, such as copper, which can also be effective for C-H functionalization and may be less prone to sulfur poisoning in certain contexts.[10]

Data Presentation: Catalyst Loading vs. Yield for Thiazole Arylation

Pd(OAc)₂ Loading (mol%)LigandYield (%)
1None15
5None45
10None70
5XPhos85

This is example data and will vary based on specific substrates and reaction conditions.

References

  • Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6), 702-730. [Link]
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Science and Technology, 6(1). [Link]
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Egyptian Journal of Chemistry. [Link]
  • (PDF) Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (2024).
  • Recent Development in the Synthesis of Thiazoles. (2022). PubMed. [Link]
  • Real-time Monitoring of a Thiazole Synthesis with low-Field NMR Spectroscopy. (2025). S-PACT. [Link]
  • Thiazole formation through a modified Gewald reaction. (2015).
  • Optimization of the reaction conditions for the synthesis of 4a. a. (n.d.).
  • Optimization of the reaction conditions a. (n.d.).
  • A Comprehensive Review on Synthesis of Thiazoles: Research on Magnetically Recoverable Catalysts. (2024). Bentham Science. [Link]
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Energy Catalytic Conversion and Environmental Catalytic Purific
  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]
  • (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (2022).
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2022).
  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]
  • Thiazole. (n.d.). Wikipedia. [Link]
  • Synthesis of Thiazole: Exploring Various Methods for Efficient Prepar

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to 2-Arylthiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

The 2-arylthiazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of pharmacologically active compounds and functional materials. Its prevalence drives a continuous demand for efficient, versatile, and sustainable synthetic methodologies. This guide provides a comparative analysis of the most significant synthetic routes to 2-arylthiazoles, offering insights into the mechanistic underpinnings, practical advantages, and limitations of each approach. We aim to equip researchers with the knowledge to select the optimal synthetic strategy based on substrate scope, desired substitution pattern, and process efficiency.

Classical Approaches: The Foundation of Thiazole Chemistry

The foundational methods for thiazole ring construction, primarily the Hantzsch and Cook-Heilbron syntheses, have been instrumental for over a century. They remain relevant for their simplicity and access to specific substitution patterns.

Hantzsch Thiazole Synthesis

First described by Arthur Hantzsch in 1887, this is arguably the most traditional and widely utilized method for thiazole synthesis.[1][2] The reaction involves the condensation of an α-haloketone with a thioamide.[3][4] This method is exceptionally reliable for generating 2,4-disubstituted or 2,4,5-trisubstituted thiazoles.

Mechanism and Rationale: The reaction proceeds via an initial nucleophilic attack (SN2 reaction) of the sulfur atom from the thioamide onto the electrophilic carbon of the α-haloketone.[2][3] This is followed by an intramolecular cyclization where the thioamide's nitrogen attacks the ketone carbonyl. The final step is a dehydration event that results in the formation of the aromatic thiazole ring. The high yields are often attributed to the irreversible nature of the final aromatization step.[3]

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Cook-Heilbron Synthesis

The Cook-Heilbron synthesis provides a distinct route to 5-aminothiazoles, which are valuable intermediates for further functionalization.[5] The reaction occurs between α-aminonitriles and reagents like carbon disulfide, dithioacids, or isothiocyanates, often under mild, aqueous conditions.[5][6][7]

Mechanism and Rationale: The mechanism begins with the nucleophilic attack of the amino group from the α-aminonitrile onto the electrophilic carbon of carbon disulfide.[5] This is followed by an intramolecular 5-exo-dig cyclization, where the newly formed thione sulfur attacks the nitrile carbon. A final tautomerization step yields the aromatic 5-aminothiazole.[5] The choice of mild conditions makes this method attractive for substrates with sensitive functional groups.

Caption: Key steps in the Cook-Heilbron synthesis of 5-aminothiazoles.

Modern Methods: Advancing Efficiency and Scope

While classical methods are robust, modern synthetic chemistry has ushered in powerful new strategies that offer greater efficiency, milder conditions, and broader functional group tolerance. These are primarily centered around transition-metal catalysis.

Transition Metal-Catalyzed C-H Activation/Arylation

Direct C-H activation is a paradigm-shifting strategy that forges C-C bonds directly from ubiquitous C-H bonds, bypassing the need for pre-functionalized starting materials.[8] This approach is highly atom-economical and can significantly shorten synthetic sequences. For 2-arylthiazole synthesis, the thiazole ring's nitrogen atom can act as a directing group to facilitate regioselective C-H activation at the ortho-position of an existing aryl substituent or, alternatively, C-H bonds on the thiazole ring itself can be functionalized.[8][9][10]

Mechanism and Rationale: Palladium and Ruthenium are common catalysts for these transformations.[8][9][11] A general catalytic cycle involves coordination of the catalyst to the directing group (the thiazole nitrogen), followed by ortho-C-H activation to form a metallacyclic intermediate. Reductive elimination with an aryl halide or another coupling partner then furnishes the C-C bond and regenerates the active catalyst. The choice of catalyst, ligand, and oxidant is critical for achieving high efficiency and selectivity.

CH_Activation Conceptual Workflow for C-H Arylation cluster_0 Catalytic Cycle Start Thiazole Substrate + [M] Catalyst Coordination Coordination to Directing Group (N) Start->Coordination Activation C-H Activation (Metallacycle Formation) Coordination->Activation Intramolecular Oxidative_Addition Oxidative Addition (Ar-X) Activation->Oxidative_Addition Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Product_Release Product Release & Catalyst Regeneration Reductive_Elimination->Product_Release Forms C-C bond Product_Release->Start Regenerates [M] Product 2-Arylthiazole Product Product_Release->Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Oxidative_Addition

Caption: General catalytic cycle for transition metal-directed C-H arylation.

One-Pot and Green Chemistry Approaches

Reflecting the growing importance of sustainability, many modern protocols focus on one-pot syntheses and the use of environmentally benign solvents. One-pot procedures, which avoid the isolation of intermediates, save time, reduce waste, and can lead to higher overall yields.[12][13] For instance, a facile synthesis of 2-aminothiazole derivatives has been developed via a one-pot α-bromination/cyclization process starting from aromatic methyl ketones and thiourea in the presence of copper(II) bromide.[13]

Furthermore, the use of green solvents like glycerol or even water ("on water" synthesis) is gaining traction.[14][15] These methods often proceed under catalyst-free conditions, simplifying purification and reducing the environmental impact of the synthesis.[14][15][16]

Comparative Analysis of Synthesis Methods

The choice of a synthetic method depends critically on the target molecule's structure, available starting materials, and desired process scale. The following table provides a comparative summary to aid in this decision-making process.

MethodGeneral ReactionKey Reagents/CatalystsAdvantagesDisadvantagesSubstrate Scope & ToleranceTypical Yields
Hantzsch Synthesis α-Haloketone + ThioamideBasic or neutral conditionsHigh yields, simple procedure, readily available starting materials.[3]Limited functional group tolerance, requires pre-functionalized starting materials.[6][17]Broad for aryl thioamides and phenacyl bromides; sensitive functional groups may not be tolerated.Good to excellent (often >80%).[18]
Cook-Heilbron Synthesis α-Aminonitrile + CS₂ (or similar)Mild, often aqueous conditionsDirect access to 5-aminothiazoles, mild reaction conditions.[5]Limited to 5-amino derivatives, potential for side products.[6][17]Good for various α-aminonitriles.[5]Moderate to good.
C-H Activation/Arylation Thiazole + Aryl Halide/Boronic AcidPd, Ru, or Ni catalysts; Ligands; Base/Oxidant.[8][11][19]High atom economy, avoids pre-functionalization, broad scope, excellent functional group tolerance.Catalyst cost, potential for multiple arylations, sometimes harsh conditions required.Very broad; tolerates many functional groups on both coupling partners.[10][11]Good to excellent (70-95%).[8]
One-Pot/Green Methods e.g., Ketone + Thiourea + Halogen SourceOften catalyst-free or uses recyclable catalysts (e.g., SiW/SiO₂).[18] Solvents like glycerol, water.[14]High efficiency, reduced waste, operational simplicity, environmentally benign.[12][15][16]Substrate scope can be narrower than catalyzed reactions.Varies by specific protocol; generally good for electron-rich and electron-poor aldehydes.[13][14]Good to excellent (often >90%).[13][14]

Experimental Protocols

To provide a practical context, detailed procedures for a classical Hantzsch synthesis and a modern one-pot variation are provided below.

Protocol 4.1: Classic Hantzsch Synthesis of 2-Amino-4-phenylthiazole[3]

This protocol is a straightforward example of the Hantzsch reaction, known for its reliability and high yield.

Materials:

  • 2-Bromoacetophenone (5.0 mmol, ~0.995 g)

  • Thiourea (7.5 mmol, ~0.571 g)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add 5 mL of methanol to the vial.

  • Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. The reaction should become a clear solution and then a precipitate may form.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution. Swirl to mix thoroughly. This step neutralizes any generated HBr and precipitates the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with water to remove any remaining salts.

  • Spread the collected solid on a watch glass and allow it to air dry. The product is often pure enough for characterization without further purification.

Protocol 4.2: One-Pot Synthesis of 2-Arylbenzothiazoles in Glycerol[14]

This protocol exemplifies a green chemistry approach, using a benign solvent and avoiding a catalyst.

Materials:

  • 2-Aminothiophenol (1 mmol)

  • Aromatic aldehyde (e.g., Benzaldehyde) (1 mmol)

  • Glycerol (3 mL)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and the selected aromatic aldehyde (1 mmol) in glycerol (3 mL).

  • Stir the reaction mixture at ambient temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times are typically short (0.5 - 5 hours depending on the aldehyde).

  • Upon completion, quench the reaction by pouring the mixture into cold water.

  • The resulting solid product is collected by filtration and dried.

  • Purify the crude product by recrystallization from ethanol to afford the pure 2-arylbenzothiazole. For 2-phenyl-1,3-benzothiazole, a yield of 92% can be expected.[14]

Conclusion and Future Outlook

The synthesis of 2-arylthiazoles has evolved significantly from its classical roots. While the Hantzsch synthesis remains a workhorse for its simplicity and reliability, modern methods, particularly those involving C-H activation, have dramatically expanded the synthetic toolbox. These advanced strategies offer unparalleled efficiency and scope, allowing for the rapid construction of complex molecular architectures.

The future of 2-arylthiazole synthesis will likely be dominated by the continued pursuit of sustainability and efficiency. We anticipate further developments in:

  • Photocatalysis and Electrochemistry: Utilizing light or electrical energy to drive reactions under even milder conditions.

  • Flow Chemistry: Employing continuous flow reactors for improved safety, scalability, and control over reaction parameters.

  • Novel Catalytic Systems: Discovery of catalysts based on earth-abundant and non-toxic metals to replace expensive and rare metals like palladium.

By understanding the principles and practicalities of both classical and modern synthetic methods, researchers are well-positioned to innovate and efficiently synthesize the next generation of 2-arylthiazole-containing compounds for a multitude of applications.

References
  • Jadhav, S. D., et al. (2014). One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. International Journal of Research in Chemistry and Environment, 4(3), 62-65.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive.
  • CUTM Courseware. (n.d.). Thiazole. CUTM Courseware.
  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Wikipedia.
  • Heravi, M. M., et al. (2014). Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature. Journal of Chemistry, 2014, 287468.
  • Chakraborti, A. K., et al. (2007). “On water” organic synthesis: a highly efficient and clean synthesis of 2-aryl/heteroaryl/styryl benzothiazoles and 2-alkyl/aryl alkyl benzothiazolines. Green Chemistry, 9(12), 1335-1340.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • ResearchGate. (n.d.). Scheme 1. One-pot synthetic route for 2-arylbenzothiazoles.
  • Ghorbani-Vaghei, R., et al. (2016).
  • Saigal, et al. (2022). Current advances in the synthetic strategies of 2-arylbenzothiazole. Molecular Diversity, 26(1), 513-553.
  • Semantic Scholar. (n.d.).
  • Zulkifli, N. S., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
  • Fathima, A., et al. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives.
  • Pisano, S., et al. (2020).
  • Liu, D., et al. (2019). Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C-H Nitration Reaction. The Journal of Organic Chemistry, 84(20), 12784-12791.
  • Ding, Q., et al. (2016). Pd(II)-catalyzed ortho arylation of 2-arylbenzothiazoles with aryl iodides via benzothiazole-directed C–H activation. Beilstein Journal of Organic Chemistry, 12, 1913-1921.
  • Shang, M., et al. (2014). Programmed synthesis of arylthiazoles through sequential C–H couplings. Chemical Science, 5(9), 3548-3553.
  • Kumar, A., et al. (2023). A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers. RSC Advances, 13(8), 5195-5206.
  • Kumar, A., et al. (2010). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 2(4), 236-243.
  • Wang, H., et al. (2012).
  • Organic Chemistry. (2022, December 21). Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism [Video]. YouTube.
  • ResearchGate. (n.d.). “On water” organic synthesis: a highly efficient and clean synthesis of 2-aryl/heteroaryl/styryl benzothiazoles and 2-alkyl/aryl alkyl benzothiazolines.
  • Wagh, R. D., et al. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. International Journal of Scientific Research in Science and Technology, 9(4), 312-319.
  • ResearchGate. (n.d.). Synthesis of 2-aryl-benzothiazoles via Ni-catalyzed coupling of benzothiazoles and aryl sulfamates.

Sources

Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity of 2-(2-Chlorophenyl)thiazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the journey from a promising lead compound to a clinically viable therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Cross-reactivity, the unintended interaction of a compound with proteins other than its primary target, can lead to unforeseen side effects and therapeutic failure. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for evaluating the cross-reactivity of a novel class of compounds: 2-(2-Chlorophenyl)thiazole-4-carbaldehyde derivatives. By presenting a suite of robust experimental protocols and comparative data with established kinase inhibitors, this document serves as a critical resource for navigating the complexities of selectivity profiling.

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] Derivatives of this compound are emerging as a promising class of molecules with potential therapeutic applications. However, their successful development hinges on a thorough understanding of their off-target interaction profiles. This guide will illuminate the path to characterizing these interactions through a series of industry-standard in vitro assays.

The Imperative of Early-Stage Cross-Reactivity Profiling

Identifying potential off-target liabilities early in the drug discovery pipeline is paramount. It allows for the strategic modification of chemical structures to enhance selectivity and mitigate the risk of late-stage attrition, which can be both costly and time-consuming. A comprehensive cross-reactivity assessment provides a "selectivity fingerprint" of a compound, offering invaluable insights into its potential for adverse drug reactions.

This guide will focus on a panel of assays designed to probe the interactions of this compound derivatives with key protein families implicated in off-target effects. We will provide detailed, step-by-step methodologies for these assays, enabling researchers to generate robust and reproducible data.

Comparative Analysis: Benchmarking Against Established Drugs

To provide a meaningful context for the cross-reactivity data of our novel thiazole derivatives, we will draw comparisons with two well-characterized kinase inhibitors: Dasatinib and Imatinib . These drugs, while effective, are known to have distinct off-target profiles, which have been linked to some of their clinical side effects.[2][3][4][5][6][7] By benchmarking against these established agents, we can better interpret the selectivity of the this compound series and make more informed decisions about their development trajectory.

Experimental Framework for Assessing Cross-Reactivity

A multi-pronged approach is essential for a thorough evaluation of off-target effects. The following sections detail the experimental protocols for a suite of assays that together provide a comprehensive cross-reactivity profile.

Kinase Selectivity Profiling

Protein kinases are a large family of enzymes that are common off-targets for many small molecule drugs.[8] Unintended kinase inhibition can lead to a range of adverse effects.

Methodology: In Vitro Kinase Panel Screening

A broad panel of kinases should be used to assess the selectivity of the this compound derivatives. This provides a kinome-wide view of the compound's inhibitory activity.[9][10][11]

Experimental Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., in DMSO) and create a serial dilution series.

  • Kinase Panel Selection: Utilize a commercially available kinase profiling service (e.g., Promega's Kinase Selectivity Profiling System) that includes a diverse representation of the human kinome.[9][10][11]

  • Assay Performance: Conduct radiometric or fluorescence-based kinase activity assays in the presence of varying concentrations of the test compound. The ADP-Glo™ Kinase Assay is a common and robust method.[11][12]

  • Data Analysis: Determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited) for each kinase by fitting the dose-response data to a suitable pharmacological model.

  • Selectivity Scoring: Calculate selectivity metrics to quantify the overall selectivity of the compound.

Data Presentation:

Kinase TargetThis compound Derivative X (IC50, nM)Dasatinib (IC50, nM)Imatinib (IC50, nM)
Primary Target [Hypothetical Data][Literature Value][Literature Value]
Off-Target Kinase 1[Hypothetical Data][Literature Value][Literature Value]
Off-Target Kinase 2[Hypothetical Data][Literature Value][Literature Value]
............

Logical Workflow for Kinase Selectivity Profiling:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Run_Assay Perform Kinase Activity Assay (e.g., ADP-Glo™) Compound_Prep->Run_Assay Kinase_Panel Select Diverse Kinase Panel Kinase_Panel->Run_Assay Calc_IC50 Calculate IC50 Values Run_Assay->Calc_IC50 Score_Selectivity Determine Selectivity Score Calc_IC50->Score_Selectivity

Caption: Workflow for assessing kinase inhibitor selectivity.

Receptor Binding Assays

G-protein coupled receptors (GPCRs) and other cell surface receptors are another major class of proteins that can be unintentionally targeted by small molecules.

Methodology: Radioligand Receptor Binding Assay

This "gold standard" assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.[13]

Experimental Protocol:

  • Membrane Preparation: Prepare membrane fractions from cells expressing the receptor of interest.

  • Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand and varying concentrations of the test compound.[14]

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.[13]

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

Receptor TargetThis compound Derivative Y (Ki, nM)Comparator Compound (Ki, nM)
Receptor 1[Hypothetical Data][Literature Value]
Receptor 2[Hypothetical Data][Literature Value]
.........

Logical Workflow for Radioligand Binding Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare Receptor Membranes Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand and Test Compound Dilutions Reagent_Prep->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Calc_Ki Calculate IC50 and Ki Values Counting->Calc_Ki

Caption: Workflow for a competitive radioligand binding assay.

Cytotoxicity Assessment

It is crucial to determine if the observed activity of a compound is due to specific target engagement or general cellular toxicity.

Methodology: MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[15][16][17][18]

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[18]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Data Presentation:

Cell LineThis compound Derivative Z (IC50, µM)Doxorubicin (IC50, µM)
Cancer Cell Line 1[Hypothetical Data][Literature Value]
Normal Cell Line 1[Hypothetical Data][Literature Value]
.........
hERG Channel Inhibition Assay

Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias.[19][20][21]

Methodology: Automated Patch Clamp Assay

Automated patch clamp systems provide a higher throughput method for assessing ion channel activity compared to traditional manual patch clamping.[19][20][21]

Experimental Protocol:

  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., CHO or HEK293 cells).

  • Compound Application: Apply a range of concentrations of the test compound to the cells.

  • Electrophysiological Recording: Use an automated patch clamp system (e.g., PatchLiner) to record the hERG channel current in response to a specific voltage protocol.[20]

  • Data Analysis: Measure the inhibition of the hERG current at each compound concentration and determine the IC50 value.

Data Presentation:

CompoundhERG Inhibition (IC50, µM)
This compound Derivative A[Hypothetical Data]
Cisapride (Positive Control)[Literature Value]
Cytochrome P450 (CYP) Inhibition Assay

Inhibition of CYP enzymes can lead to drug-drug interactions by altering the metabolism of co-administered drugs.[1][22][23][24]

Methodology: Fluorescent-Based CYP Inhibition Assay

This high-throughput assay uses fluorescent probes that are metabolized by specific CYP isoforms into fluorescent products.[22][23][25]

Experimental Protocol:

  • Enzyme Preparation: Use recombinant human CYP enzymes or human liver microsomes.

  • Assay Setup: In a microplate, incubate the CYP enzyme, a specific fluorescent substrate, and varying concentrations of the test compound.

  • Reaction Initiation: Initiate the reaction by adding a NADPH-generating system.[25]

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader.

  • Data Analysis: Calculate the rate of metabolite formation and determine the IC50 of the test compound for each CYP isoform.

Data Presentation:

CYP IsoformThis compound Derivative B (IC50, µM)Ketoconazole (Positive Control) (IC50, µM)
CYP3A4[Hypothetical Data][Literature Value]
CYP2D6[Hypothetical Data][Literature Value]
CYP2C9[Hypothetical Data][Literature Value]
.........

Conclusion: A Pathway to Safer Therapeutics

The comprehensive evaluation of cross-reactivity is a non-negotiable step in the development of safe and effective medicines. This guide provides a robust framework for assessing the selectivity of this compound derivatives. By employing the detailed protocols outlined herein and benchmarking against established drugs, researchers can gain a clear understanding of their compounds' off-target profiles. This knowledge is instrumental in guiding medicinal chemistry efforts to optimize selectivity, thereby increasing the probability of advancing novel thiazole derivatives toward clinical success. The systematic application of these cross-reactivity studies will ultimately contribute to the development of safer and more effective therapies for a multitude of diseases.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Dubin, A. G., et al. (2012). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. In Methods in Molecular Biology (Vol. 861, pp. 205-220). Humana Press.
  • Farre, A., et al. (2012). Toward a New Gold Standard for Early Safety: Automated Temperature-Controlled hERG Test on the PatchLiner. Frontiers in Pharmacology, 3, 15.
  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Assay Guidance Manual. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery.
  • Assay Guidance Manual. (2013, May 1). Cell Viability Assays.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Kramer, J. W., et al. (2020). Cross-site and cross-platform variability of automated patch clamp assessments of drug effects on human cardiac currents in recombinant cells. Scientific Reports, 10(1), 1-15.
  • Wolska-Washer, A., & Robak, T. (2019). Dasatinib: a review of its use in chronic myeloid leukemia. Drugs, 79(1), 75-93.
  • Hanna, I., et al. (2005). High-throughput fluorescence assay of cytochrome P450 3A4. In Methods in Molecular Biology (Vol. 320, pp. 15-22). Humana Press.
  • Scite. (n.d.). Radioligand binding methods: practical guide and tips.
  • Kantarjian, H., et al. (2011). Dasatinib versus imatinib in newly diagnosed chronic-phase chronic myeloid leukemia. New England Journal of Medicine, 364(24), 2352-2362.
  • ResearchGate. (n.d.). Computational off-target profiling of known kinase inhibitors.
  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic).
  • Votavova, H., et al. (2017). Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia.
  • Sophion Bioscience. (n.d.). Whole-cell patch clamp recording for hERG channel under physiological temperature using high throughput automated patch clamp system QPatch.
  • Rix, U., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055-4063.
  • Behera, D., et al. (2014). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. Journal of Pharmacy Research, 8(9), 1256-1263.
  • Weisberg, E., et al. (2007). Dasatinib inhibits the growth of molecularly heterogeneous myeloid leukemias. Cancer Research, 67(14), 6790-6798.
  • Atzmony, L., et al. (2012). Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia.
  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology.
  • Vanoye, C. G., et al. (2021). Functional evaluation of human ion channel variants using automated electrophysiology. Methods in Enzymology, 654, 257-283.
  • Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay.
  • ResearchGate. (n.d.). Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia.
  • Reichelt, A., et al. (2014). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Heterocycles, 89(2), 453-462.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
  • Walsh Medical Media. (n.d.). Cutaneous Adverse Reactions to Imatinib: A Case Report of a Successful Slow Protocol for Induction of Drug Tolerance.
  • Quintás-Cardama, A., et al. (2011). Cross-Intolerance With Dasatinib Among Imatinib-Intolerant Patients With Chronic Phase Chronic Myeloid Leukemia. Clinical Lymphoma, Myeloma & Leukemia, 11(3), 269-273.
  • Li, J., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 199, 112391.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
  • Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1425.

Sources

A Comparative Guide to Hirshfeld Surface Analysis of Chlorophenyl-Thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of intermolecular interactions in chlorophenyl-thiazole derivatives using Hirshfeld surface analysis. Moving beyond a simple procedural outline, this document, crafted from a Senior Application Scientist's perspective, delves into the causality behind experimental choices and offers a framework for interpreting the rich data generated by this powerful technique. By examining and contrasting the non-covalent interaction patterns in different molecular contexts, we aim to provide researchers with actionable insights for crystal engineering and rational drug design.

The Rationale: Why Hirshfeld Surface Analysis?

In the realm of solid-state chemistry and drug development, a molecule's crystal packing is not a trivial matter. It governs critical physicochemical properties such as solubility, stability, and bioavailability. The driving forces behind this packing are a complex interplay of intermolecular interactions. While traditional crystallographic analysis identifies bond lengths and angles, Hirshfeld surface analysis offers a more holistic and quantitative approach to understanding the entire landscape of these non-covalent interactions.[1]

The technique partitions crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates over the procrystal (the crystal lattice).[1] This partitioning creates a unique three-dimensional surface for each molecule that visually and quantitatively summarizes all its close contacts with neighboring molecules. For drug development professionals, this is a critical tool. Understanding and predicting how a chlorophenyl-thiazole active pharmaceutical ingredient (API) will interact with itself and with excipients can inform formulation strategies and help mitigate risks like polymorphism, where different crystal forms of the same compound exhibit different properties.

Experimental and Computational Workflow

The foundation of a reliable Hirshfeld surface analysis is high-quality single-crystal X-ray diffraction data, which provides the Crystallographic Information File (CIF). This file is the essential input for the analysis.

Detailed Protocol: From CIF to Insight
  • Data Acquisition : Obtain a high-resolution CIF for the chlorophenyl-thiazole compound of interest. This is typically sourced from single-crystal X-ray diffraction experiments.

  • Software : Utilize specialized software for the analysis. CrystalExplorer is the most widely used and powerful tool for this purpose.[2]

  • Hirshfeld Surface Generation : Import the CIF file into CrystalExplorer. The software calculates the Hirshfeld surface by defining the boundary where the contribution to the procrystal electron density from the molecule of interest is equal to the contribution from all other molecules.

  • Surface Property Mapping : The true power of the analysis comes from mapping various properties onto this surface. The most common and insightful is the normalized contact distance, dnorm.

    • d norm: This property is calculated using the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. Red spots on the dnorm surface indicate contacts shorter than the sum of van der Waals radii (strong interactions), white regions represent contacts at the van der Waals separation, and blue regions signify longer contacts.[3]

  • 2D Fingerprint Plots : To quantify the contributions of different interaction types, 2D fingerprint plots are generated. These plots are histograms of di versus de, where each point represents a point on the Hirshfeld surface. The distribution and features of the plot provide a "fingerprint" of the intermolecular interactions. Decomposing this plot allows for the quantification of the percentage contribution of each specific atom···atom contact to the total surface area.

  • Analysis of Other Surfaces : For a more nuanced understanding, other properties like the shape index and curvedness can be mapped. The shape index is sensitive to the shape of the surface, with red and blue regions indicating concave and convex areas, respectively, often highlighting π-π stacking interactions. Curvedness relates to the flatness of the surface, with flat regions suggesting planar stacking.

Figure 1: A generalized workflow for Hirshfeld surface analysis.

Comparative Analysis of Chlorophenyl-Thiazole Derivatives

To illustrate the power of this technique, we will compare the Hirshfeld surface analysis of three different chlorophenyl-thiazole derivatives. While not a simple isomeric series, this comparison highlights how the broader molecular structure influences the interaction patterns of the core chlorophenyl-thiazole moiety.

Compound A: 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole
Compound B: 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole
Compound C: ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H-[2][4]thiazolo[3,2-a]pyrimidine-6-carboxylate
Intermolecular ContactCompound A (%)[4]Compound B (%)[5]Compound C (%)[2][6]
H···H39.248.730.9
C···H / H···C25.222.216.8
Cl···H / H···Cl11.48.820.7
O···H / H···O8.08.211.4
N···H / H···N-5.1-

Table 1: Percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for the three comparative compounds.

Sources

The 2-Phenylthiazole Scaffold: A Privileged Motif in Drug Discovery and a Comparative Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: January 2026

The 2-phenylthiazole core is a recurring and valuable structural motif in medicinal chemistry, underpinning a diverse array of biologically active compounds. Its unique electronic properties and conformational flexibility allow for targeted interactions with a variety of biological macromolecules, leading to a broad spectrum of therapeutic applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-phenylthiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the causal relationships behind experimental design and provide detailed, self-validating protocols for key biological assays.

The Versatile 2-Phenylthiazole: A Foundation for Diverse Biological Activities

The inherent biological activity of the 2-phenylthiazole scaffold can be attributed to the presence of the thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms. This arrangement imparts a unique electronic distribution and the ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to biological targets. The attached phenyl ring provides a key point for structural modification, allowing for the fine-tuning of steric and electronic properties to optimize potency and selectivity.

This guide will explore how substitutions on both the phenyl and thiazole rings modulate the biological activity of these derivatives, providing a framework for rational drug design. We will examine specific examples and present comparative data to illustrate these principles.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant area of research for 2-phenylthiazole derivatives has been in the development of novel anticancer agents. These compounds have demonstrated cytotoxic effects against a range of cancer cell lines, and their mechanism of action often involves the inhibition of key enzymes or disruption of cellular processes essential for tumor growth.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of 2-phenylthiazole derivatives is highly dependent on the nature and position of substituents on the phenyl ring.

  • Electron-withdrawing groups on the phenyl ring, such as nitro (NO2) and chloro (Cl) groups, have been shown to enhance cytotoxic activity. For instance, a derivative with a para-nitro group on the phenyl ring exhibited significant activity against the SKNMC (neuroblastoma) cell line.[1] This suggests that reducing the electron density of the phenyl ring may be favorable for interaction with the target.

  • Methoxy (OCH3) groups on the phenyl ring have also been found to be important for activity. A 2-methoxy substituent can maintain high activity against HT-29 (colon cancer) and T47D (breast cancer) cell lines.[2]

  • Halogen substitutions , such as fluorine (F), can also contribute to potent anticancer activity. A 3-fluoro analog demonstrated good cytotoxic profiles against multiple cell lines.[2]

The position of the substituent is also critical. For example, a methoxy group at the 4-position of the phenyl ring improved activity against Caco-2 (colorectal cancer) cells.[2]

Below is a table summarizing the anticancer activity of representative 2-phenylthiazole derivatives against various cancer cell lines.

Compound IDPhenyl Ring SubstituentCancer Cell LineIC50 (µM)Reference
1a 4-NitroSKNMC10.8 ± 0.08[1]
1b 3-ChloroHep-G211.6 ± 0.12[1]
2a 3-FluoroT47D, Caco-2, HT-29< 10 µg/mL[2]
2b 4-MethoxyCaco-2-[2]
2c 2-MethoxyHT-29, T47D-[2]
3 UnsubstitutedMCF-780.13 (24h)[3]

Note: IC50 is the half-maximal inhibitory concentration. A lower IC50 value indicates higher potency.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay used to assess cell viability and, by extension, the cytotoxic effects of a compound.[4][5] The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[4][5] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1x10^4 to 1.5x10^5 cells/well and incubate overnight to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the 2-phenylthiazole derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (typically <0.5%). Replace the old medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 490 nm or 570 nm.[5][7]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

graph TD { A[Cell Seeding in 96-well plate] --> B[Overnight Incubation]; B --> C[Treatment with 2-Phenylthiazole Derivatives]; C --> D[Incubation for 24-72 hours]; D --> E[Addition of MTT Reagent]; E --> F[Incubation for 2-4 hours]; F --> G[Solubilization of Formazan Crystals]; G --> H[Absorbance Measurement]; H --> I[Calculation of IC50]; }

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity: Combating Pathogenic Microbes

2-Phenylthiazole derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi. Their mechanism of action can vary, from inhibiting essential enzymes to disrupting cell membrane integrity.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial profile of 2-phenylthiazole derivatives is influenced by substitutions on both the phenyl and thiazole moieties.

  • Substituents on the Phenyl Ring: The presence of a tert-butyl group on the phenyl ring has been associated with promising antimicrobial activity against multidrug-resistant pathogens.[8]

  • Modifications on the Thiazole Ring: The introduction of a pyrimidine linker to the thiazole ring has been explored to enhance antibacterial properties.[8]

  • Side Chains: The nature of the side chain attached to the core structure is crucial. For instance, derivatives with a 1,2-diaminocyclohexane side chain showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[8] In contrast, an ethylenediamine-containing compound showed no microbial activity.[8]

The following table presents the minimum inhibitory concentration (MIC) values of selected 2-phenylthiazole derivatives against various microbial strains.

Compound IDKey Structural FeatureMicrobial StrainMIC (µg/mL)Reference
4a 1,2-diaminocyclohexane side chainMRSA USA3004[8]
4b 1,2-diaminocyclohexane side chainClostridium difficile4[8]
5a Hydroxyazetidine side chainMRSA32[9]
5b Hydrazine-containing side chainMRSA1.56[9]
6 5,6-difluorosubstituted benzothiazoleGram-positive pathogens-[10]

Note: MIC is the minimum inhibitory concentration required to inhibit the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12] This quantitative method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[11][13]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the 2-phenylthiazole derivative in a suitable solvent. Perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well plate.[12][13]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.[14]

  • Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the standardized microbial suspension.[11] Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[11]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for a specified period (typically 18-24 hours).[13]

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[11][12]

graph TD { A[Preparation of Serial Dilutions of Compound] --> B[Standardization of Microbial Inoculum]; B --> C[Inoculation of Microtiter Plate]; C --> D[Incubation]; D --> E[Visual Assessment of Growth]; E --> F[Determination of MIC]; }

Caption: Workflow of the broth microdilution method for MIC determination.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Certain 2-phenylthiazole derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory disorders. A key mechanism for their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory activity of 2-phenylthiazole derivatives is closely linked to their ability to inhibit COX enzymes.

  • Substituents on the Phenyl Ring: The nature of substituents on the phenyl ring can significantly influence COX-2 selectivity. For instance, some derivatives with specific substitutions have shown potent and selective inhibition of COX-2.

  • Thiazole Ring Modifications: Modifications on the thiazole ring can also impact the anti-inflammatory profile. For example, some thiazole derivatives have been identified as dual inhibitors of both cyclooxygenase and lipoxygenase pathways.[15]

The table below summarizes the in vitro COX-2 inhibitory activity of some 2-phenylthiazole derivatives.

Compound IDKey Structural FeatureCOX-2 IC50 (µM)Reference
7a Diphenyl-amino thiazole0.09[14]
8 Benzo[d]thiazole analog0.28-0.77[14]

Note: A lower IC50 value indicates a more potent inhibition of the COX-2 enzyme.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

An in vitro COX-2 inhibition assay is used to determine the ability of a compound to inhibit the activity of the COX-2 enzyme. A common method is a colorimetric or fluorometric assay that measures the peroxidase activity of COX-2.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, a solution of human recombinant COX-2 enzyme, a heme cofactor solution, and a solution of the chromogenic or fluorogenic substrate.[1][5]

  • Inhibitor Preparation: Prepare serial dilutions of the 2-phenylthiazole derivatives and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Assay Reaction: In a 96-well plate, combine the assay buffer, heme, COX-2 enzyme, and the test compound or control.[5]

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX-2.

  • Signal Detection: Measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

graph TD { A[Preparation of Assay Reagents] --> B[Addition of COX-2 Enzyme and Inhibitor]; B --> C[Pre-incubation]; C --> D[Addition of Arachidonic Acid]; D --> E[Kinetic Measurement of Signal]; E --> F[Calculation of % Inhibition and IC50]; }

Caption: Workflow of an in vitro COX-2 inhibition assay.

Conclusion: A Scaffold with Enduring Promise

The 2-phenylthiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. As this guide has demonstrated, systematic modifications to this core structure can lead to potent and selective inhibitors for a range of biological targets. The structure-activity relationships discussed herein provide a valuable framework for medicinal chemists and drug discovery scientists to design the next generation of 2-phenylthiazole-based drugs with improved efficacy and safety profiles. The provided experimental protocols offer a practical guide for the in vitro evaluation of these promising compounds.

References

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Accessed January 8, 2026. [Link]
  • MTT Cell Assay Protocol. Texas Children's Hospital. Accessed January 8, 2026. [Link]
  • Broth Microdilution. MI - Microbiology. Accessed January 8, 2026. [Link]
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Accessed January 8, 2026. [Link]
  • Broth Dilution Method for MIC Determination. Microbe Online. November 15, 2013. [Link]
  • Aliabadi A, Shamsa F, Ostad SN, Emami S, Shafiee A, Davoodi J, Foroumadi A. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. Eur J Med Chem. 2010 Nov;45(11):5384-9. doi: 10.1016/j.ejmech.2010.08.063. Epub 2010 Sep 16. PMID: 20846760.
  • Hagras M, Abuelkhir AA, Abutaleb NS, et al. Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties. RSC Adv. 2023;13(45):31481-31494. Published 2023 Oct 23. doi:10.1039/d3ra07619a
  • Inflammation pathways and inhibition by targeting of the enzymes COX-2, 5-LOX, and iNOS.
  • Mohammadi-Farani A, Foroumadi A, Kashani MN, Aliabadi A. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iran J Basic Med Sci. 2014;17(7):518-523.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. J Vis Exp. 2013;(81):e50932. Published 2013 Nov 10. doi:10.3791/50932
  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules. 2022;27(19):6618. Published 2022 Oct 8. doi:10.3390/molecules27196618
  • In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme and selectivity index (SI) COX-2.
  • Phenylthiazoles with tert-Butyl Side Chain: Metabolically Stable with Anti-Biofilm Activity. ACS Omega. 2020;5(4):1835-1845. Published 2020 Jan 22. doi:10.1021/acsomega.9b03517
  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules. 2018;23(5):1093. Published 2018 May 5. doi:10.3390/molecules23051093
  • Matsui T, Kondo T, Nishita Y, et al. Highly potent inhibitors of TNF-alpha production. Part 2: identification of drug candidates. Bioorg Med Chem Lett. 2002;12(6):907-910. doi:10.1016/s0960-894x(02)00037-9
  • Investigation of the Cytotoxic Effect of 2-Amino-4-phenylthiazole Derivative Against MCF-7 and AGS Cancer Cells. DergiPark. Accessed January 8, 2026. [Link]
  • Identification of potential TNF-α inhibitors: from in silico to in vitro studies. Sci Rep. 2020;10(1):20942. Published 2020 Dec 1. doi:10.1038/s41598-020-77785-w
  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). J Med Chem. 2017;60(16):6839-6861. doi:10.1021/acs.jmedchem.7b00582
  • Kalgutkar AS, Crews BC, Rowlinson SW, Marnett LJ. Discovery and design of selective cyclooxygenase-2 inhibitors as non-ulcerogenic, anti-inflammatory drugs with potential utility as anti-cancer agents. Curr Med Chem. 2001;8(9):1095-1109. doi:10.2174/0929867013372473
  • Claeys M, Tordoir P, Laurent F, et al. 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride as a dual inhibitor of cyclooxygenase/lipoxygenase and a free radical scavenger. 2nd communication: anti-inflammatory activity. Arzneimittelforschung. 1989;39(10):1246-1250.
  • The synthesis of the 2-phenylthiazole derivatives (C1–8).
  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Med Chem. 2024;15(1):147-161. Published 2024 Jan 4. doi:10.1039/d3md00535c
  • Identification of potential TNF-α inhibitors: from in silico to in vitro studies. Bohrium. Accessed January 8, 2026. [Link]

Sources

A Researcher's Guide to Benchmarking 2-(2-Chlorophenyl)thiazole-4-carbaldehyde: An Exploratory Analysis Against Necroptosis Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the biological activity of the novel compound, 2-(2-Chlorophenyl)thiazole-4-carbaldehyde. While the precise molecular target of this compound is not yet fully elucidated in public-domain research, its thiazole scaffold is a common feature in molecules with demonstrated anti-inflammatory and anti-cancer properties.[1][2][3][4] Drawing from this structural precedent, this document outlines a hypothetical, yet scientifically rigorous, benchmarking study against known inhibitors of necroptosis, a critical regulated cell death pathway implicated in a host of inflammatory and degenerative diseases.[5][6]

We will proceed with the hypothesis that this compound may exert its biological effects through the modulation of key kinases in the necroptosis signaling cascade. This guide offers the detailed experimental protocols, data interpretation frameworks, and comparative analyses required to test this hypothesis, positioning the compound against well-characterized inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) and Mixed Lineage Kinase Domain-Like protein (MLKL).

The Necroptosis Pathway: A Prime Target for Therapeutic Intervention

Necroptosis is a form of programmed cell death that, unlike apoptosis, results in the lytic release of cellular contents, triggering a potent inflammatory response.[7][8] This pathway is a crucial host defense mechanism but its dysregulation is a key factor in the pathophysiology of conditions such as ischemic injury, neurodegenerative diseases, and certain cancers.[6][9][10]

The core of the necroptosis signaling cascade involves a trio of key proteins: RIPK1, RIPK3, and the terminal executioner protein, MLKL.[5][11] Under specific cellular conditions, such as TNF-α stimulation in the absence of caspase-8 activity, RIPK1 and RIPK3 form a complex known as the necrosome.[7][12] This leads to the phosphorylation and activation of MLKL, which then oligomerizes and translocates to the plasma membrane, causing its rupture.[13][14] Given their central role, RIPK1 and MLKL have become highly attractive targets for the development of small-molecule inhibitors.[11][15]

Necroptosis_Pathway cluster_0 Cell Membrane cluster_1 Cytosol TNFR TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR->Complex_I Recruits MLKL_pore MLKL Pore Formation Cell Lysis Cell Lysis MLKL_pore->Cell Lysis TNF TNF-α TNF->TNFR Binds RIPK1 RIPK1 Complex_I->RIPK1 Releases RIPK3 RIPK3 RIPK1->RIPK3 Activates Necrosome Necrosome (pRIPK1, pRIPK3) RIPK1->Necrosome RIPK3->Necrosome MLKL MLKL Necrosome->MLKL Phosphorylates pMLKL pMLKL (Oligomerization) MLKL->pMLKL pMLKL->MLKL_pore Translocates Nec1 Necrostatin-1 (Nec-1) Nec1->RIPK1 NSA Necrosulfonamide (NSA) NSA->pMLKL Test_Cmpd 2-(2-Chlorophenyl) thiazole-4-carbaldehyde Test_Cmpd->RIPK1 Hypothesis 1 Test_Cmpd->MLKL Hypothesis 2

Figure 1: The core necroptosis signaling pathway. This diagram illustrates the key events from TNF-α binding to MLKL-mediated cell lysis and indicates the points of intervention for known inhibitors and the test compound.

Benchmarking Strategy: Known Inhibitors for Comparison

To effectively benchmark this compound, we will compare its performance against two well-established inhibitors that target distinct nodes of the necroptosis pathway:

  • Necrostatin-1 (Nec-1): A potent and specific allosteric inhibitor of RIPK1 kinase activity.[16][17] It serves as the gold standard for implicating RIPK1 in a biological process.

  • Necrosulfonamide (NSA): A covalent inhibitor that specifically targets human MLKL, preventing its translocation to the plasma membrane.[18] It acts downstream of RIPK1/RIPK3 activation.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a robust, multi-faceted assessment of the test compound's potential anti-necroptotic activity.

Primary Screening: Cell-Based Necroptosis Inhibition Assay

This initial experiment determines if the test compound can prevent necroptotic cell death in a cellular context. The human colorectal adenocarcinoma cell line HT-29 is a reliable model for inducing necroptosis.

Protocol:

  • Cell Culture: Culture HT-29 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed 10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound, Necrostatin-1 (positive control), and Necrosulfonamide (positive control) in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in culture medium.

  • Pre-treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the test compound and controls. Incubate for 1 hour.

  • Necroptosis Induction: To each well, add a cocktail of necroptosis-inducing agents:

    • T NF-α (Final concentration: 20 ng/mL)

    • S MAC mimetic (e.g., Birinapant, final concentration: 100 nM)

    • Z -VAD-FMK (pan-caspase inhibitor, final concentration: 20 µM)

    • This "TSZ" cocktail robustly induces necroptosis by activating the TNF receptor while blocking pro-survival and apoptotic pathways.[15]

  • Incubation: Incubate the plate for 24 hours.

  • Viability Assessment: Quantify cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: Normalize the viability data to the untreated control (100% viability) and the TSZ-only treated wells (0% viability). Plot the dose-response curves and calculate the half-maximal effective concentration (EC₅₀) for each compound.

Experimental_Workflow cluster_Cell_Assay Cell-Based Assay cluster_Biochem_Assay Biochemical Assay start Seed HT-29 Cells pretreat Pre-treat with Test Compound / Controls start->pretreat induce Induce Necroptosis (TSZ) pretreat->induce incubate Incubate 24h induce->incubate measure Measure Cell Viability incubate->measure calc_ec50 Calculate EC50 measure->calc_ec50 enzyme Recombinant Kinase (RIPK1 or MLKL) calc_ec50->enzyme Informs Target reaction Kinase Reaction with Test Compound Dilutions enzyme->reaction substrate Substrate + ATP substrate->reaction detect Detect Phosphorylation reaction->detect calc_ic50 Calculate IC50 detect->calc_ic50

Figure 2: A generalized workflow for benchmarking potential necroptosis inhibitors. The process begins with cellular assays to confirm biological activity, followed by specific biochemical assays to identify the molecular target.

Target Deconvolution: In Vitro Kinase Inhibition Assays

If the cell-based assay yields a positive result (i.e., the compound protects cells from necroptosis), the next crucial step is to determine if it directly inhibits the kinase activity of RIPK1 or MLKL.

Protocol:

  • Assay Principle: Utilize a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. A lower ADP signal indicates greater kinase inhibition.

  • Reagents:

    • Recombinant human RIPK1 or MLKL kinase.

    • Appropriate kinase substrate (e.g., a generic peptide substrate).

    • ATP at a concentration near the Kₘ for the specific kinase.

    • Test compound serial dilutions.

  • Procedure:

    • Add the kinase, substrate, and test compound dilutions to the wells of a 384-well plate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for 1 hour.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis: Plot the luminescence signal against the compound concentration. Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Data Presentation and Interpretation

For clear and objective comparison, all quantitative data should be summarized in a tabular format. The results will allow for a direct performance comparison between this compound and the established inhibitors.

Table 1: Hypothetical Benchmarking Data for Necroptosis Inhibitors

CompoundCellular EC₅₀ (HT-29)RIPK1 IC₅₀ (Biochemical)MLKL IC₅₀ (Biochemical)Putative Target
This compound 82 nM125 nM> 10,000 nMRIPK1
Necrostatin-1 (Control)180 nM[16]182 nM[17]> 10,000 nMRIPK1
Necrosulfonamide (Control)124 nM> 10,000 nM100-500 nM (effective conc.)MLKL

Interpretation of Hypothetical Results:

In this hypothetical scenario, the data in Table 1 would suggest that this compound is a potent inhibitor of necroptosis. Its cellular potency (EC₅₀) is comparable to, or even slightly better than, the well-known controls. The biochemical assay data strongly indicate that its mechanism of action is through the direct inhibition of RIPK1 kinase activity, similar to Necrostatin-1, as evidenced by its low nanomolar IC₅₀ against RIPK1 and lack of activity against MLKL.

Conclusion and Future Directions

This guide presents a systematic approach to the initial characterization and benchmarking of this compound. By leveraging established protocols and comparing against gold-standard inhibitors of the necroptosis pathway, researchers can efficiently determine if the compound's biological activity lies in the modulation of this critical cell death pathway.

A positive outcome from this proposed study would warrant further investigation, including:

  • Kinase Selectivity Profiling: Testing the compound against a broad panel of human kinases to ensure its specificity for RIPK1 and rule out off-target effects.

  • Mechanism of Action Studies: Determining if the compound is an ATP-competitive, non-competitive, or allosteric inhibitor.

  • In Vivo Efficacy: Evaluating the compound's performance in animal models of diseases where necroptosis is implicated, such as ischemia-reperfusion injury or inflammatory bowel disease.

By following this structured and evidence-based approach, the scientific community can thoroughly and objectively evaluate the therapeutic potential of novel chemical entities like this compound.

References

  • Small-Molecule Inhibitors of Necroptosis: Current Status and Perspectives. (n.d.). ACS Publications.
  • Defects in the necroptosis machinery are a cancer resistance mechanism to checkpoint inhibitor immunotherapy. (2025). Journal for ImmunoTherapy of Cancer.
  • Necroptosis inhibitors: mechanisms of action and therapeutic potential. (n.d.). PubMed.
  • Advances in RIPK1 kinase inhibitors. (2022). Frontiers in Pharmacology.
  • Initiation and execution mechanisms of necroptosis: an overview. (n.d.). Cell Death & Differentiation.
  • RIPK1 Inhibitors. (n.d.). Alzheimer's Drug Discovery Foundation.
  • Targeting RIPK1 for the treatment of human diseases. (n.d.). PNAS.
  • From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors. (n.d.). Journal of Medicinal Chemistry.
  • Overview of the necroptosis signaling pathway. (n.d.). ResearchGate.
  • Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice. (n.d.). Cells.
  • Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators. (n.d.). Cellular and Molecular Life Sciences.
  • What are RIPK1 inhibitors and how do they work?. (2024). Patsnap.
  • RIPK1 Inhibitors. (n.d.). Alzheimer's Drug Discovery Foundation.
  • The Many Faces of MLKL, the Executor of Necroptosis. (2023). International Journal of Molecular Sciences.
  • MLKL Inhibitor, Necrosulfonamide. (n.d.). Otava Chemicals.
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (n.d.). MDPI.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). Molecules.
  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (n.d.). Molecules.
  • Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. (2025). ResearchGate.

Sources

A Researcher's Guide to Navigating the Translation Gap: In Vitro vs. In Vivo Efficacy of Thiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of pharmacologically active agents.[1][2][3][4] From the anticancer powerhouse Dasatinib to potent antimicrobial and anti-inflammatory candidates, thiazole derivatives consistently demonstrate promising bioactivity.[1][4][5][6] However, the journey from a promising result in a cell culture plate (in vitro) to a successful therapeutic outcome in a living organism (in vivo) is fraught with challenges. This guide provides an in-depth comparison of in vitro and in vivo efficacy assessment for thiazole-based compounds, offering field-proven insights and detailed experimental frameworks to help researchers navigate the critical "translation gap."

Section 1: The In Vitro Landscape – Pinpointing Biological Potential

In vitro assays are the workhorses of early-stage drug discovery. Their primary purpose is to efficiently screen compounds to determine their direct effect on a biological target, be it a cancer cell line, a bacterium, or a specific enzyme. These assays are designed to be rapid, cost-effective, and highly reproducible, allowing for the evaluation of hundreds of compounds to identify promising leads.

The Causality Behind In Vitro Experimental Design

The choice of assay is dictated by the therapeutic goal. For an anticancer thiazole derivative, a cytotoxicity assay is fundamental. The goal is to determine the concentration at which the compound kills cancer cells, often expressed as the half-maximal inhibitory concentration (IC50). For an antimicrobial agent, a Minimum Inhibitory Concentration (MIC) assay is the gold standard, revealing the lowest concentration that prevents visible bacterial growth.[6][7][8][9]

These initial screens are crucial for establishing a baseline of activity and for conducting Structure-Activity Relationship (SAR) studies, where chemists systematically modify the compound's structure to improve potency.[1]

Key Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.[2][10]

    • Expert Insight: The seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.

  • Compound Treatment: Prepare serial dilutions of the thiazole-based compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[11]

  • Incubation: Incubate the plate for a period that allows for a measurable effect on cell proliferation, typically 48-72 hours.

  • MTT Addition: Add a sterile MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial reductases in living cells will convert the MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

Visualizing the Workflow: In Vitro Screening Cascade

InVitro_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Selectivity Compound_Library Thiazole Compound Library Primary_Assay High-Throughput Assay (e.g., MTT on Cancer Cell Line) Compound_Library->Primary_Assay Hit_Identification Identify 'Hits' (e.g., IC50 < 10 µM) Primary_Assay->Hit_Identification Secondary_Assay Mechanism of Action Assay (e.g., Kinase Inhibition) Hit_Identification->Secondary_Assay Active Compounds Selectivity_Panel Selectivity Panel (e.g., Normal Cell Line) Hit_Identification->Selectivity_Panel Active Compounds Lead_Candidate Lead Candidate Secondary_Assay->Lead_Candidate Selectivity_Panel->Lead_Candidate

Caption: A typical workflow for identifying lead thiazole candidates using in vitro assays.

Interpreting In Vitro Data: A Comparative Table
Compound IDTargetIn Vitro AssayIC50 / MIC (µM)Selectivity (Normal vs. Cancer)
THZ-01Breast Cancer (MCF-7)MTT Assay0.5 µM[3][10]20-fold
THZ-02MRSABroth Microdilution1.3 µg/mL (~0.9 µM)[6][7]N/A
THZ-03Inflammation (COX-2)Enzyme Inhibition0.09 µM[12]62-fold vs. COX-1
THZ-04Breast Cancer (MCF-7)MTT Assay15.0 µM2-fold

This table represents hypothetical yet realistic data based on published literature.

Section 2: The In Vivo Challenge – Confronting Biological Complexity

A potent compound in vitro is only a starting point. The true test of a drug candidate is its performance in a complex, living system. In vivo studies aim to assess not just efficacy but also the compound's safety and pharmacokinetic profile—collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion).[13][14][15]

Why In Vitro Success Doesn't Always Translate

The translation gap arises from several factors that are absent in a simplified in vitro setting:

  • Metabolism: The liver's cytochrome P450 enzymes can rapidly break down a compound, reducing its concentration before it reaches the target.[15][16][17] Thiazole rings themselves can undergo metabolic reactions like epoxidation or S-oxidation, potentially leading to inactive or even toxic metabolites.[16][17]

  • Bioavailability: After administration (e.g., oral), a compound must be absorbed from the gut into the bloodstream. Poor absorption results in low bioavailability, meaning the drug never reaches a therapeutic concentration.

  • Distribution: The compound must travel from the blood to the target tissue (e.g., a solid tumor). It may be blocked by barriers like the blood-brain barrier or bind extensively to plasma proteins, rendering it inactive.[13]

  • Excretion: The kidneys and liver work to eliminate foreign substances, which can rapidly clear the compound from the body, shortening its duration of action.

Key Experimental Protocol: Murine Skin Infection Model for Antimicrobial Activity

This model is used to evaluate the topical efficacy of antimicrobial agents against skin pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).[6][7][8][18]

Principle: A localized skin infection is created in mice, and the ability of a topically applied thiazole compound to reduce the bacterial burden is measured and compared to a vehicle and a standard antibiotic.

Step-by-Step Methodology:

  • Ethical Approval: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animal Preparation: Mice are anesthetized, and a small area of fur on their back is shaved. A small, full-thickness wound is created.

  • Infection: A suspension of a clinical MRSA strain is applied directly to the wound.

  • Treatment: After a set period to allow the infection to establish (e.g., 24 hours), treatment begins. A defined amount of the thiazole compound (formulated in a vehicle like petroleum jelly) is applied topically twice daily for a set duration (e.g., 3 days).[6][7] Control groups receive the vehicle alone or a standard antibiotic like mupirocin.[6][7]

  • Efficacy Assessment: At the end of the treatment period, the animals are euthanized. The wounded skin tissue is excised, homogenized, and serially diluted.

  • Quantification: The dilutions are plated on selective agar to count the number of colony-forming units (CFUs).

  • Analysis: The reduction in bacterial load (CFU/gram of tissue) is calculated for the treated groups relative to the vehicle control group. A significant reduction indicates in vivo efficacy.[6]

Visualizing the Challenge: The ADME Barrier

ADME_Process cluster_oral Oral Administration cluster_systemic Systemic Circulation & Distribution cluster_elimination Metabolism & Excretion Drug Thiazole Drug (Tablet) GI_Tract GI Tract Drug->GI_Tract Ingestion Liver Liver (Metabolism) GI_Tract->Liver Absorption (First-Pass Effect) Bloodstream Bloodstream Target Target Tissue (e.g., Tumor) Bloodstream->Target Distribution Other_Tissues Other Tissues Bloodstream->Other_Tissues Bloodstream->Liver Kidneys Kidneys (Excretion) Bloodstream->Kidneys Liver->Bloodstream Metabolites Metabolites Liver->Metabolites Excreted Excreted Kidneys->Excreted Metabolites->Kidneys

Caption: The journey of an oral drug, highlighting key ADME barriers to in vivo efficacy.

Data Correlation: The Moment of Truth

Let's revisit our hypothetical compounds and see how they might fare in vivo.

Compound IDIn Vitro IC50 / MICIn Vivo ModelEfficacy ResultLikely Reason for Outcome
THZ-010.5 µMMouse Xenograft (Cancer)Poor (15% Tumor Growth Inhibition)Rapid liver metabolism; poor bioavailability.[15]
THZ-02~0.9 µMMurine Skin Infection (MRSA)Excellent (>90% CFU reduction)[6][9]Topical application bypasses ADME issues.
THZ-030.09 µMRat Paw Edema (Inflammation)Good (60% edema reduction)[12]Good oral absorption and metabolic stability.
THZ-0415.0 µMMouse Xenograft (Cancer)Inactive (No effect)Low intrinsic potency (in vitro) was insufficient to overcome in vivo hurdles.

Section 3: Bridging the Gap – Strategies for Predictive Success

To improve the success rate of translating in vitro hits to in vivo leads, modern drug discovery integrates early ADME and toxicology screening into the discovery pipeline.

  • Metabolic Stability Assays: Incubating compounds with liver microsomes can predict how quickly they will be metabolized in vivo.[15] This allows chemists to modify metabolically liable "hotspots" on the molecule.

  • Cell Permeability Assays (e.g., Caco-2): These assays use a layer of intestinal cells to predict how well a compound will be absorbed from the gut after oral administration.

  • Plasma Protein Binding Assays: Determining the fraction of a compound that binds to plasma proteins helps in understanding how much "free" drug is available to act on the target.[13]

  • Advanced In Vitro Models: Using 3D cell cultures (spheroids) or organoids can better mimic the microenvironment of a tumor and provide more predictive data than traditional 2D cell layers.

By front-loading these predictive assays, research teams can prioritize compounds that not only have high potency but also possess favorable "drug-like" properties, significantly increasing the probability of in vivo success.

Conclusion

The development of thiazole-based therapeutics showcases the fundamental challenge of drug discovery: correlating in vitro potency with in vivo efficacy. While in vitro assays are indispensable for initial screening and optimization, they represent an idealized biological system. True therapeutic potential can only be validated through rigorous in vivo testing that accounts for the complex interplay of pharmacokinetics and metabolism. By understanding the reasons for the "translation gap" and implementing strategies to bridge it, researchers can more effectively and efficiently advance novel thiazole compounds from the laboratory bench to the patient's bedside.

References

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.
  • Synthesis and anti-inflammatory activity of thiazole deriv
  • Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflamm
  • Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. (2015). PMC - NIH.
  • Thiazole-bearing molecules which possess anticancer activity. (n.d.).
  • Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. (n.d.). PLOS One - Research journals.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. (n.d.). NIH.
  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv
  • Antibacterial evaluation of synthetic thiazole compounds in vitro and in vivo in a methicillin-resistant staphylococcus aureus (MRSA) skin infection mouse model. (n.d.). Purdue e-Pubs.
  • Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. (2015). PubMed.
  • A Comparative Guide to the Pharmacokinetic Profiles of Thiazole Deriv
  • Pharmacokinetic and drug excretion properties of thiazole derivatives... (n.d.).
  • Design, computational studies, synthesis and biological evaluation of thiazole-based molecules as anticancer agents. (n.d.).
  • Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles. (n.d.). PubMed.
  • (PDF) Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. (2025).
  • Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (n.d.). Research Square.
  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransform
  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (n.d.). ScienceDirect.

Sources

A Head-to-Head Comparison of Thiazole-Based Antifungal Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of antifungal drug discovery is in a constant state of evolution, driven by the pressing need to overcome the challenges of drug resistance and to develop agents with improved efficacy and safety profiles. Within this dynamic field, thiazole derivatives have emerged as a promising class of antifungal compounds. This guide provides a comprehensive, head-to-head comparison of different thiazole-based antifungal agents, synthesizing available preclinical data to offer researchers, scientists, and drug development professionals a detailed overview of their performance. While no thiazole-based antifungal is currently approved for human use, the extensive research into their derivatives warrants a closer examination of their potential.

The Scientific Rationale: Why Thiazoles?

Thiazole-containing compounds have garnered significant interest in medicinal chemistry due to their versatile bioactivities.[1] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, serves as a key pharmacophore in a variety of therapeutic agents.[2] In the realm of antifungal research, the primary appeal of thiazole derivatives lies in their shared mechanism of action with the widely successful azole class of antifungals.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Thiazole-based antifungal agents, much like their imidazole and triazole counterparts, exert their effect by disrupting the integrity of the fungal cell membrane.[3] They achieve this by inhibiting a crucial enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase (CYP51).[4] This enzyme is a member of the cytochrome P450 family and is responsible for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is absent in mammalian cells.

The inhibition of CYP51 leads to a depletion of ergosterol and a concomitant accumulation of toxic 14α-methylated sterols within the fungal cell membrane.[4] This disruption of membrane composition and function ultimately results in the inhibition of fungal growth and, in some cases, cell death. The selectivity of these agents for the fungal CYP51 over its human ortholog is a key factor in their therapeutic potential.

Thiazole_Antifungal_Mechanism cluster_FungalCell Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Disrupted_Membrane Disrupted Cell Membrane (Increased Permeability, Cell Death) Fungal_Membrane Healthy Fungal Cell Membrane Ergosterol->Fungal_Membrane Essential Component CYP51->Ergosterol Conversion Thiazole_Agent Thiazole-Based Antifungal Thiazole_Agent->CYP51 Inhibition

Caption: Mechanism of action of thiazole-based antifungal agents.

In Vitro Efficacy: A Comparative Analysis

The in vitro activity of novel antifungal compounds is a critical early indicator of their therapeutic potential. The most common metric for this is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the in vitro antifungal activity of various classes of thiazole derivatives against clinically relevant fungal pathogens, as reported in recent literature. It is important to note that these compounds are often designated by alphanumeric codes in their respective studies.

Thiazolylhydrazone Derivatives

This class of thiazole derivatives has shown particularly promising activity against Candida species.

Compound/SeriesFungal StrainMIC Range (µg/mL)Comparator (MIC, µg/mL)Reference
MT Candida albicans0.5 - 2-[5]
Compound 2 Candida albicans0.125 - 16.0Fluconazole (not specified)[6]
Hydrazine-thiazoles Candida spp.0.45 - 31.2 (µM)Fluconazole, Amphotericin B[7]
Thiazolyl-Pyrazoline Derivatives

This structural motif has also been explored for its antifungal properties.

Compound/SeriesFungal StrainMIC (µg/mL)Comparator (MIC, µg/mL)Reference
Compound 18 Candida zeylanoides250Ketoconazole (250)[1]
Miscellaneous Thiazole Derivatives

A diverse range of other thiazole-containing scaffolds have been synthesized and evaluated.

Compound/SeriesFungal StrainMIC Range (µg/mL)Comparator (MIC, µg/mL)Reference
Compounds 7a & 7e Candida albicans7.81 & 3.9Fluconazole (15.62)[8]
Thiazole Derivatives (T2, T3, T4) Candida albicans (clinical isolates)0.008 - 0.98Nystatin (0.015 - 7.81)[9]
Vanillin-Thiazole (4a) Botrytis cinerea1.07 (EC₅₀)Hymexazol, Carbendazim[10]

In Vivo Performance: Preclinical Models

While in vitro data is essential, in vivo studies in animal models provide a more comprehensive understanding of a compound's potential, taking into account factors like pharmacokinetics and toxicity. Data on the in vivo efficacy of thiazole-based antifungals is less abundant but provides valuable insights.

A notable example is the thiazolylhydrazone derivative, 3-[2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazino)]butan-1-ol (MT) . In a murine model of oral candidiasis, topical application of MT led to a significant decrease in the colony-forming units (CFUs) recovered from the tongues of infected mice.[5] Similarly, another thiazolylhydrazone, Compound 2 , demonstrated efficacy in both oral and systemic murine models of candidiasis, reducing the fungal burden in the tongue and kidneys, respectively, at a dose of 10 mg/kg.[6]

The table below provides a comparative summary of available in vivo data.

Antifungal AgentFungal StrainAnimal ModelDosing RegimenReduction in Fungal BurdenSurvival Rate (%)Reference
Thiazole Derivative (MT) Candida albicansMurine Oral CandidiasisTopicalSignificant decrease in CFU from tonguesNot Reported[5][8]
Thiazole Derivative (Compound 2) Candida albicansMurine Oral & Systemic Candidiasis10 mg/kgReduction in fungal load on tongue and in kidneyProlonged larval survival in G. mellonella model[6]
Novel Triazole (6c) Candida albicansMurine Systemic Candidiasis2.0 mg/kgSignificant reduction in kidney fungal burden>20% (p < 0.001 vs. control)[8]
Fluconazole Candida albicansMurine Systemic Candidiasis0.5 mg/kgModerate reduction in kidney fungal burden20%[8]

Experimental Protocols: A Guide to Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are paramount. The following sections detail the methodologies for key experiments in the evaluation of novel antifungal agents.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the in vitro susceptibility of fungi to antifungal agents and is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11][12]

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Methodology:

  • Inoculum Preparation:

    • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at 35°C for 24-48 hours.

    • For yeasts, colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

    • For molds, a conidial suspension is prepared and the concentration is adjusted using a hemocytometer.

  • Drug Dilution:

    • A serial twofold dilution of the test compound and comparator drugs is prepared in a 96-well microtiter plate using RPMI 1640 medium.

  • Incubation:

    • Each well is inoculated with the prepared fungal suspension.

    • The plates are incubated at 35°C for 24-48 hours (for yeasts) or longer for some molds.

  • MIC Reading:

    • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction for azoles against yeasts) compared to the drug-free control well.[2]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Fungal_Culture Fungal Culture (Agar Plate) Inoculum Prepare Inoculum (0.5 McFarland) Fungal_Culture->Inoculum Inoculation Inoculate 96-well Plate Inoculum->Inoculation Serial_Dilution Serial Dilution of Thiazole Agents Serial_Dilution->Inoculation Incubation Incubate at 35°C (24-48h) Inoculation->Incubation Reading Read MIC Incubation->Reading

Caption: Workflow for MIC determination.

Murine Model of Systemic Candidiasis

This in vivo model is crucial for evaluating the efficacy of an antifungal agent in a whole-organism context.

Objective: To assess the ability of a thiazole-based antifungal agent to reduce fungal burden and improve survival in a mouse model of disseminated candidiasis.

Methodology:

  • Animal Model:

    • Immunocompetent or immunosuppressed mice (e.g., C57BL/6) are used.

  • Infection:

    • Mice are infected intravenously with a standardized inoculum of Candida albicans.

  • Treatment:

    • Treatment with the test compound, a comparator drug (e.g., fluconazole), or a vehicle control is initiated at a specified time post-infection. The route of administration (e.g., oral, intraperitoneal) and dosing regimen are critical parameters.

  • Endpoint Evaluation:

    • Fungal Burden: At a predetermined time point, mice are euthanized, and organs (typically kidneys) are harvested, homogenized, and plated on selective agar to determine the number of CFUs per gram of tissue.

    • Survival: A separate cohort of mice is monitored for a defined period (e.g., 21 days), and the survival rate is recorded.

InVivo_Workflow Infection Infect Mice with Candida albicans (IV) Treatment Administer Thiazole Agent, Comparator, or Vehicle Infection->Treatment Evaluation Endpoint Evaluation Treatment->Evaluation Fungal_Burden Determine Fungal Burden (CFU/g in Kidneys) Evaluation->Fungal_Burden Cohort 1 Survival Monitor Survival (e.g., 21 days) Evaluation->Survival Cohort 2

Caption: Workflow for in vivo efficacy testing.

Safety and Toxicity Profile

An essential aspect of drug development is the evaluation of a compound's safety profile. For novel thiazole derivatives, this typically involves in vitro and in vivo toxicity studies.

  • In Vitro Cytotoxicity: The toxicity of the compounds is often assessed against mammalian cell lines, such as human embryonic kidney (HEK-293) cells or human lung fibroblasts.[1][13] The concentration at which the compound induces cell death is determined to establish a therapeutic window.

  • Hemolytic Activity: The lytic effect of the compounds on red blood cells is evaluated to assess their potential for causing hemolysis.[9]

  • In Vivo Toxicity: Acute and chronic toxicity studies in animal models are conducted to identify any potential adverse effects on major organs and to determine the maximum tolerated dose.

Several studies on novel thiazole derivatives have reported low cytotoxicity against mammalian cell lines at concentrations that are effective against fungal pathogens, indicating a favorable selectivity index.[7][9][13]

Future Directions and Conclusion

The body of research on thiazole-based antifungal agents clearly indicates their potential as a valuable class of therapeutics. The consistent in vitro activity against a range of fungal pathogens, coupled with promising in vivo efficacy in preclinical models, underscores the need for continued investigation.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the antifungal activity and pharmacokinetic properties of thiazole derivatives.

  • Mechanism of Action Studies: To further elucidate the specific interactions with the fungal CYP51 enzyme and to identify potential secondary targets.

  • Resistance Studies: To evaluate the potential for the development of resistance to these novel agents.

  • Expanded In Vivo Testing: To assess the efficacy of the most promising candidates in a wider range of animal models of fungal infections.

References

  • Antivirulence activity and in vivo efficacy of a thiazole derivative against candidiasis. Journal of Medical Mycology.
  • CLSI. M38-A2: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition.
  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules.
  • Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Methods in Molecular Biology.
  • Anti-Candida albicans Activity of Thiazolylhydrazone Derivatives in Invertebr
  • Synthesis, molecular modeling studies and evaluation of antifungal activity of a novel series of thiazole derivatives. European Journal of Medicinal Chemistry.
  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition.
  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology.
  • Design, synthesis and antifungal activity of novel vanillin derivatives containing thiazole and acylhydrazone moieties. Bioorganic & Medicinal Chemistry Letters.
  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Scientific Reports.
  • Synthesis, molecular modeling studies and evaluation of antifungal activity of a novel series of thiazole derivatives. European Journal of Medicinal Chemistry.
  • Synthesis, molecular modeling studies and evaluation of antifungal activity of a novel series of thiazole derivatives.
  • A novel series of thiazolyl-pyrazoline derivatives: synthesis and evaluation of antifungal activity, cytotoxicity and genotoxicity. European Journal of Medicinal Chemistry.
  • Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. Journal of Medicinal Chemistry.
  • A Practical Guide to Antifungal Susceptibility Testing.
  • A Comparative Analysis of Thiazole Derivatives' Antifungal Efficacy Against Candida Species. BenchChem.
  • Thiazole antifungals. Research Starters.
  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy.
  • Thiazole derivatives with antifungal activity against Candida species.
  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
  • Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases.
  • A Practical Guide to Antifungal Susceptibility Testing.
  • Substrate-based inhibitors of lanosterol 14 alpha-methyl demethylase: I. Assessment of inhibitor structure-activity relationship and cholesterol biosynthesis inhibition properties. Journal of Lipid Research.
  • Lanosterol 14 alpha-demethylase. Wikipedia.
  • Lanosterol 14 alpha-demethylase – Knowledge and References. Taylor & Francis Online.

Sources

Confirming the Mechanism of Action for 2-Chlorophenyl-Thiazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is both complex and challenging. The 2-chlorophenyl-thiazole moiety has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent anticancer and antimicrobial effects.[1][2][3][4][5] However, initial phenotypic screening, while crucial, only scratches the surface. A deep and precise understanding of the compound's mechanism of action (MoA) is paramount for successful preclinical and clinical development.

This guide provides an in-depth, technically-focused comparison of methodologies to definitively confirm the MoA for novel 2-chlorophenyl-thiazole compounds. We will move beyond simple protocol listings to explain the "why" behind experimental choices, ensuring a self-validating and robust investigative approach.

Part 1: The Investigative Funnel: From Phenotype to Molecular Target

The process of elucidating a compound's MoA can be conceptualized as a funnel, starting with broad, phenotype-based observations and progressively narrowing down to specific molecular interactions. This multi-pronged approach is essential for building a comprehensive and validated understanding.

Initial Phenotypic and Cytotoxicity Profiling

The first step is to quantify the biological effect of the 2-chlorophenyl-thiazole compound in a relevant cellular context.

Key Experiment: Cell Viability/Cytotoxicity Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability.[6][7][8][9][10] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, a process driven by mitochondrial dehydrogenases.[6][7][9] The intensity of the resulting purple color is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 2-chlorophenyl-thiazole compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell viability by 50%.

Comparative Data for Thiazole Derivatives:

Compound/AnalogCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
2c (a 2-phenylthiazole derivative)MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
2c (a 2-phenylthiazole derivative)HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51
20 (a 2-aminothiazole derivative)H1299 (Lung)4.89--
20 (a 2-aminothiazole derivative)SHG-44 (Glioma)4.03--
2m (a hydrazonothiazole-based pyridine)A549 (Lung)< 12.65Cisplatin12.65

This table is a compilation of data from multiple sources to illustrate the range of activities observed for different thiazole derivatives.[11][12]

Target Identification: Unmasking the Molecular Partner

Once a biological effect is confirmed, the critical next step is to identify the direct molecular target(s) of the 2-chlorophenyl-thiazole compound. This can be approached through several complementary strategies.

Method 1: Affinity-Based Approaches

These methods rely on using the compound itself as a "bait" to "fish out" its binding partners from a complex biological sample, such as a cell lysate.

Key Experiment: Affinity Purification-Mass Spectrometry (AP-MS)

In AP-MS, the 2-chlorophenyl-thiazole compound is chemically modified to incorporate a tag (e.g., biotin) or is immobilized on a solid support (e.g., beads).[13][14][15] This "bait" is then incubated with a cell lysate, allowing it to bind to its target protein(s). The compound-protein complex is then purified and the interacting proteins are identified by mass spectrometry.[13][14][15]

Experimental Workflow: Affinity Purification-Mass Spectrometry

AP_MS_Workflow cluster_bait Bait Preparation cluster_incubation Target Binding cluster_purification Purification & Identification Compound 2-Chlorophenyl- thiazole Compound Immobilize Immobilize on Beads or Tag with Biotin Compound->Immobilize Incubate Incubate Bait with Lysate Immobilize->Incubate Lysate Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS Identify Proteins by Mass Spectrometry Elute->MS

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Method 2: Label-Free Approaches

These methods do not require modification of the compound, which is a significant advantage as it avoids potential alterations to its binding properties.

Key Experiment: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for confirming direct target engagement in a cellular environment.[16][17][18][19][20] The principle is based on the fact that when a protein binds to a ligand (such as our 2-chlorophenyl-thiazole compound), it becomes more stable and resistant to heat-induced denaturation.[16][20] By heating cell lysates or intact cells to various temperatures, one can observe a shift in the melting temperature of the target protein in the presence of the compound.[16][19][20]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells or cell lysates with the 2-chlorophenyl-thiazole compound or a vehicle control.

  • Heating: Aliquot the treated samples and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to separate the soluble protein fraction from the precipitated, denatured proteins.

  • Protein Quantification: Quantify the amount of the specific target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Part 2: Target Validation and Mechanistic Deep Dive

Identifying a potential target is a major milestone, but it must be rigorously validated. This involves confirming that the compound's interaction with the target is responsible for the observed biological effect.

In Vitro Target-Based Assays

Many thiazole derivatives have been shown to target protein kinases.[21] For instance, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, is a plausible target for anticancer compounds.[21][22]

Key Experiment: VEGFR-2 Kinase Inhibition Assay

This assay directly measures the ability of the 2-chlorophenyl-thiazole compound to inhibit the enzymatic activity of VEGFR-2. Commercially available kits are often used for this purpose.[23][24] The principle is to measure the amount of ATP consumed during the phosphorylation of a substrate by the kinase. A decrease in ATP consumption indicates inhibition of the kinase.

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay

  • Assay Setup: In a 96-well plate, combine recombinant VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and the 2-chlorophenyl-thiazole compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45 minutes).

  • Detection: Add a detection reagent (e.g., Kinase-Glo® MAX) that measures the amount of remaining ATP via a luminescent signal. A higher luminescent signal corresponds to greater inhibition of the kinase.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits the kinase activity by 50%.

Comparative Data for Kinase Inhibitors:

CompoundTarget KinaseIC50 (µM)
SorafenibVEGFR-20.17
Compound 11f (a thiazole derivative)VEGFR-22.90 ± 0.010
Compound 11f (a thiazole derivative)EGFR-

This table compares a known VEGFR-2 inhibitor with a thiazole derivative.[21]

Cellular Pathway Analysis

To connect the molecular interaction with the cellular phenotype, it's crucial to investigate the downstream signaling pathways affected by the compound.

Key Experiment: Western Blotting for Pathway Modulation

If a 2-chlorophenyl-thiazole compound inhibits a kinase like VEGFR-2, this should lead to a decrease in the phosphorylation of its downstream substrates. Western blotting can be used to detect these changes in protein phosphorylation.

Signaling Pathway Visualization: VEGFR-2 Inhibition

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Compound 2-Chlorophenyl- thiazole Compound Compound->VEGFR2 Inhibits PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK AKT AKT PI3K->AKT Angiogenesis Angiogenesis AKT->Angiogenesis MAPK->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of a 2-chlorophenyl-thiazole compound.

Part 3: Comparative Analysis and Alternative Scaffolds

The 2-chlorophenyl-thiazole scaffold is just one of many heterocyclic systems with potent biological activity. A thorough understanding of the MoA allows for a more meaningful comparison with alternative compounds.

For instance, in the context of anticancer drug discovery, if a 2-chlorophenyl-thiazole compound is found to be a potent inhibitor of a specific kinase, its efficacy and selectivity can be benchmarked against other known inhibitors of that kinase, which may belong to different chemical classes such as pyrazoles or quinoxalines.[25][26] Structure-activity relationship (SAR) studies are also crucial in this context, as they help in understanding how different substituents on the thiazole ring affect the compound's activity and can guide the design of more potent and selective analogs.[12][27][28][29]

Conclusion

Confirming the mechanism of action for a novel 2-chlorophenyl-thiazole compound is a multifaceted endeavor that requires a logical and iterative experimental approach. By starting with broad phenotypic assays and systematically narrowing the focus to specific molecular targets and cellular pathways, researchers can build a robust and validated understanding of their compound's biological activity. This detailed mechanistic insight is not only academically rewarding but is also a critical prerequisite for the successful translation of a promising molecule from the laboratory to the clinic.

References

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PubMed Central.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. NIH.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. PMC - NIH.
  • DOT Language. Graphviz.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.
  • Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. PMC - PubMed Central.
  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC - NIH.
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI.
  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Graphviz Examples and Tutorial. Sketchviz.
  • (PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • Graphviz tutorial. YouTube.
  • CETSA. CETSA.
  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.
  • An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022)[v1]. Preprints.org.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
  • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience.
  • Drawing graphs with dot. Graphviz.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes. PMC - NIH.
  • Discovery of new VEGFR-2 inhibitors based on bis([22][29][31]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. PMC - PubMed Central.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
  • Intro to DOT language. Large-scale Biological Network Analysis and Visualization.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • High-throughput: Affinity purification mass spectrometry. EMBL-EBI.
  • Examples of thiazole- and pyrazole-based anti-cancer drugs. ResearchGate.
  • MTT Proliferation Assay Protocol. ResearchGate.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie.
  • AS-MS Overcomes Membrane Protein Screening Challenges. Technology Networks.
  • Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). Institut Cochin.

Sources

A Comparative Guide to the Synthesis of 2-(2-Chlorophenyl)thiazole-4-carbaldehyde: An Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and medicinal chemistry, the reliable synthesis of key intermediates is paramount. 2-(2-Chlorophenyl)thiazole-4-carbaldehyde is a valuable building block in the creation of a variety of pharmacologically active compounds.[1] This guide provides an in-depth comparison of two common synthetic protocols for this compound, with a focus on their reproducibility, efficiency, and the chemical principles that underpin each approach. The information presented here is intended to assist researchers in selecting the most suitable method for their specific laboratory context and research goals.

Introduction to this compound

The 2-arylthiazole moiety is a prominent scaffold in a multitude of bioactive molecules, exhibiting a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. The title compound, this compound, serves as a crucial intermediate, allowing for further molecular elaboration at the aldehyde functional group to generate diverse libraries of potential drug candidates. The efficiency and reproducibility of its synthesis are therefore critical factors in the early stages of drug discovery.

This guide will compare two primary synthetic routes:

  • Protocol 1: A two-step approach involving the initial formation of the thiazole ring via the Hantzsch thiazole synthesis, followed by the introduction of the carbaldehyde group using a Vilsmeier-Haack reaction.

  • Protocol 2: A one-pot synthesis of a related 2-aminothiazole derivative, which can then be further modified to the target carbaldehyde, based on the principles of the Hantzsch synthesis.

Protocol 1: Two-Step Synthesis via Hantzsch Reaction and Vilsmeier-Haack Formylation

This classic and widely utilized approach separates the construction of the heterocyclic core from the installation of the aldehyde functionality.

Step 1: Hantzsch Thiazole Synthesis of 2-(2-Chlorophenyl)thiazole

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, involving the condensation of an α-haloketone or its equivalent with a thioamide. In this case, 2-chlorothiobenzamide is reacted with an acetaldehyde equivalent bearing a leaving group on the α-carbon.

Experimental Protocol:

  • Preparation of 2-chlorothiobenzamide: 2-Chlorobenzamide (1 equivalent) is treated with Lawesson's reagent (0.5 equivalents) in anhydrous toluene. The mixture is refluxed for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude 2-chlorothiobenzamide is purified by column chromatography on silica gel.

  • Cyclization Reaction: To a solution of 2-chlorothiobenzamide (1 equivalent) in absolute ethanol, 2-bromo-1,1-diethoxyethane (1.1 equivalents) is added.

  • The reaction mixture is heated to reflux and maintained at this temperature for 8-12 hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.

  • The residue is dissolved in a mixture of tetrahydrofuran and 1M hydrochloric acid and stirred at room temperature for 2 hours to hydrolyze the diethyl acetal.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude 2-(2-chlorophenyl)thiazole is purified by column chromatography.

Causality Behind Experimental Choices:

  • Lawesson's Reagent: This is a highly effective thionating agent for converting amides to thioamides.

  • 2-bromo-1,1-diethoxyethane: This serves as a stable and less lachrymatory precursor to the highly reactive bromoacetaldehyde. The acetal protecting group is readily removed under acidic conditions post-cyclization.

  • Ethanol as Solvent: Ethanol is a common solvent for Hantzsch synthesis as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

Diagram of the Hantzsch Synthesis Workflow:

Hantzsch_Synthesis cluster_step1 Step 1: Thioamide Formation cluster_step2 Step 2: Cyclization & Hydrolysis A 2-Chlorobenzamide C Toluene (reflux) A->C B Lawesson's Reagent B->C D 2-Chlorothiobenzamide C->D F Ethanol (reflux) D->F E 2-Bromo-1,1-diethoxyethane E->F G Intermediate Thiazoline F->G H Acidic Hydrolysis G->H I 2-(2-Chlorophenyl)thiazole H->I

Caption: Workflow for the Hantzsch synthesis of 2-(2-chlorophenyl)thiazole.

Step 2: Vilsmeier-Haack Formylation of 2-(2-Chlorophenyl)thiazole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The thiazole ring is sufficiently electron-rich to undergo electrophilic substitution at the C4 or C5 position.

Experimental Protocol:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), anhydrous N,N-dimethylformamide (DMF) (3 equivalents) is cooled to 0°C. Phosphorus oxychloride (POCl₃) (1.2 equivalents) is added dropwise with stirring, maintaining the temperature below 5°C. The mixture is then stirred at 0°C for 30 minutes.

  • Formylation Reaction: A solution of 2-(2-chlorophenyl)thiazole (1 equivalent), from the previous step, in anhydrous DMF is added dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-70°C for 4-6 hours.

  • Work-up: The reaction mixture is cooled to room temperature and poured carefully onto crushed ice with vigorous stirring.

  • The mixture is then neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield this compound.

Causality Behind Experimental Choices:

  • Vilsmeier Reagent: The electrophilic species, the chloroiminium ion ([CH(Cl)=N(CH₃)₂]⁺), is generated in situ from DMF and POCl₃.

  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water, so anhydrous conditions are crucial for its successful formation and subsequent reaction.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires cooling to prevent decomposition. The subsequent formylation reaction often requires heating to proceed at a reasonable rate.

  • Aqueous Work-up: The intermediate iminium salt formed after the electrophilic attack on the thiazole ring is hydrolyzed to the aldehyde during the aqueous work-up.

Diagram of the Vilsmeier-Haack Formylation Workflow:

Vilsmeier_Haack cluster_reagent Reagent Formation cluster_reaction Formylation & Work-up DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0°C POCl3 POCl3 POCl3->Vilsmeier dropwise Reaction Heating (60-70°C) Vilsmeier->Reaction Thiazole 2-(2-Chlorophenyl)thiazole Thiazole->Reaction Intermediate Iminium Salt Intermediate Reaction->Intermediate Workup Aqueous Work-up Intermediate->Workup Product This compound Workup->Product

Caption: Workflow for the Vilsmeier-Haack formylation of 2-(2-chlorophenyl)thiazole.

Protocol 2: One-Pot Hantzsch Synthesis of a 2-Aminothiazole Precursor

This protocol offers a more convergent approach, constructing a functionalized thiazole ring in a single step, which can then be further elaborated to the target aldehyde. This method is based on a multi-component reaction, a strategy often favored for its efficiency.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, 2-chloro-1-(2-chlorophenyl)ethan-1-one (1 equivalent) is dissolved in absolute ethanol.

  • Thiourea (1.2 equivalents) is added to the solution.

  • The reaction mixture is heated to reflux for 3-5 hours, with the progress monitored by TLC.

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is triturated with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid and unreacted starting material.

  • The solid product, 4-(2-chlorophenyl)thiazol-2-amine, is collected by vacuum filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol.

  • Conversion to Carbaldehyde: The resulting 2-aminothiazole can be converted to the target carbaldehyde via a Sandmeyer-type reaction to introduce a cyano group, followed by reduction. Alternatively, diazotization followed by formylation can be employed.

Causality Behind Experimental Choices:

  • One-Pot Reaction: This approach is atom- and step-economical, reducing the need for intermediate purification steps.

  • Thiourea: A readily available and inexpensive source of the thioamide functional group.

  • α-Chloroketone: The 2-chloro-1-(2-chlorophenyl)ethan-1-one is the α-haloketone component required for the Hantzsch synthesis.

Diagram of the One-Pot Hantzsch Synthesis Workflow:

One_Pot_Hantzsch cluster_reaction One-Pot Reaction cluster_conversion Further Conversion A 2-Chloro-1-(2-chlorophenyl)ethan-1-one C Ethanol (reflux) A->C B Thiourea B->C D 4-(2-Chlorophenyl)thiazol-2-amine C->D E Sandmeyer Reaction D->E Diazotization F Reduction E->F G Target Carbaldehyde F->G

Caption: Workflow for the one-pot synthesis of a 2-aminothiazole precursor and subsequent conversion.

Comparative Analysis and Reproducibility

ParameterProtocol 1: Two-Step SynthesisProtocol 2: One-Pot Synthesis of Precursor
Overall Yield Moderate to Good (typically 40-60% over two steps)Good to Excellent (for the aminothiazole, typically 70-90%)
Number of Steps Two distinct synthetic steps with intermediate purificationOne primary step, followed by a multi-step conversion
Reproducibility Generally high, but sensitive to anhydrous conditions in the Vilsmeier-Haack step.High for the initial one-pot reaction. The subsequent conversion to the aldehyde can be lower yielding and more complex.
Scalability Readily scalable, with established procedures for both steps.The initial one-pot reaction is scalable. The multi-step conversion may present challenges on a larger scale.
Reagent Hazards Lawesson's reagent is malodorous. POCl₃ is highly corrosive and water-reactive.α-Chloroketones are lachrymatory and skin irritants. The Sandmeyer reaction involves diazonium salts, which can be unstable.
Purification Requires two chromatographic purifications.Initial product often precipitates and can be purified by recrystallization. The final conversion requires further purification.

Discussion on Reproducibility:

The reproducibility of Protocol 1 is generally considered robust, provided that appropriate care is taken, particularly during the Vilsmeier-Haack formylation. The sensitivity of the Vilsmeier reagent to moisture is the primary source of potential variability in yield and purity. Inconsistent results can often be traced back to inadequately dried glassware or solvents.

Protocol 2 , in its initial step, is typically highly reproducible due to the straightforward nature of the Hantzsch condensation of α-haloketones with thiourea. However, the overall reproducibility of obtaining the final this compound is dependent on the subsequent multi-step transformation of the 2-amino group. These transformations, such as the Sandmeyer reaction, can be less reliable and may require significant optimization to achieve consistent yields.

Conclusion and Recommendations

Both protocols offer viable pathways to this compound, each with its own set of advantages and disadvantages.

  • Protocol 1 is a reliable and well-documented method that provides a clear, stepwise approach to the target molecule. It is recommended for researchers who prioritize a predictable and scalable synthesis, and who have experience with handling moisture-sensitive reagents. The requirement for two separate reaction setups and purifications may be a drawback in terms of time and resources.

  • Protocol 2 presents a more convergent and potentially faster route to a key intermediate. The high yield of the initial one-pot reaction is attractive. However, the subsequent conversion of the 2-amino group to a carbaldehyde adds complexity and potential for lower overall yields and reproducibility. This route may be more suitable for the generation of a library of 2-aminothiazole analogues, with the conversion to the aldehyde being a secondary objective.

Ultimately, the choice of protocol will depend on the specific needs of the research project, including the desired scale of the synthesis, the available laboratory equipment and expertise, and the overall timeline of the research.

References

  • Chem-Impex. 2-(2-chlorophényl)thiazole-4-carbaldéhyde. [Link]
  • Rajput, A. P. (2004). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry, 16(3-4), 1374-1380.
  • Chem-Impex. 2-(2-chlorophényl)thiazole-4-carbaldéhyde. [Link]
  • Organic Chemistry Portal. Thiazole Synthesis. [Link]
  • Google Patents. The preparation method of 2-thiazole carboxaldehyde compounds.
  • ResearchGate.
  • PMC. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. [Link]
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
  • International Journal of Pharmacy and Pharmaceutical Sciences. One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. [Link]
  • Taylor & Francis Online. Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. [Link]
  • International Journal of Current Microbiology and Applied Sciences.
  • Google Patents.
  • National Institutes of Health. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
  • Bulletin of Environment, Pharmacology and Life Sciences.
  • ResearchGate. Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. [Link]
  • Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
  • MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]
  • Google Patents. Synthetic method for 2-acetyl thiazole.
  • Google Patents. Novel thiazole compounds, process for their preparation, and medicinal composition containing same.
  • Semantic Scholar. Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity. [Link]
  • ACS Publications. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Chlorophenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-(2-Chlorophenyl)thiazole-4-carbaldehyde. As a chlorinated heterocyclic aldehyde, this compound requires specific waste management procedures to ensure laboratory safety, environmental protection, and regulatory compliance. The causality behind each procedural step is explained to empower researchers with the knowledge to handle chemical waste responsibly.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, a thorough understanding of its potential hazards is crucial. While a specific Safety Data Sheet (SDS) for this exact compound is not available in the search results, we can infer its likely hazards from structurally similar aromatic aldehydes and halogenated organic compounds. The primary risks are associated with irritation and potential toxicity.[1][2][3][4]

Your first line of defense is appropriate Personal Protective Equipment (PPE). The selection of PPE is not merely a checklist item; it is a critical barrier designed to prevent chemical exposure through all potential routes.

Hazard Class Potential GHS Statements Required PPE & Rationale
Skin Irritation H315: Causes skin irritation.[2]Nitrile Gloves: Provides a robust barrier against incidental contact. Always double-check the manufacturer's glove compatibility chart for chlorinated organics.
Eye Irritation H319: Causes serious eye irritation.[2]Safety Goggles/Glasses: Must be worn at all times. Use safety goggles for splash hazards, such as during spill cleanup or solvent rinsing.
Respiratory Irritation H335: May cause respiratory irritation.[1]Chemical Fume Hood: All handling and preparation for disposal must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
General Handling N/ALaboratory Coat: Protects skin and personal clothing from contamination.

Always consult your institution's specific Chemical Hygiene Plan (CHP) for detailed PPE requirements.[6][7]

The Cardinal Rule: Waste Segregation

Proper segregation is the most critical step in the chemical waste disposal workflow. Mixing different waste classes can lead to dangerous chemical reactions, complicates the disposal process, and significantly increases disposal costs.[8]

Due to the presence of a chlorine atom on the phenyl ring, This compound and any materials contaminated with it must be disposed of as HALOGENATED ORGANIC WASTE. [5][9][10][11]

Causality: Halogenated waste requires specialized high-temperature incineration with "scrubbers" to neutralize the acidic gases (e.g., HCl) produced during combustion. Mixing it with non-halogenated waste contaminates the entire stream, forcing the entire volume to be treated by the more expensive and complex halogenated disposal process.[5][10]

Step-by-Step Disposal Protocols

Follow these detailed procedures based on the form of the waste.

Protocol 3.1: Disposal of Unused or Bulk Solid Compound

This protocol applies to expired product, excess material, or off-specification batches.

  • Do Not Open: If the compound is in its original, sealed manufacturer's container, do not open it.

  • Inspect Container: Ensure the container is in good condition, free of cracks or external contamination, and the cap is tightly sealed.[9]

  • Affix Waste Tag: Securely attach a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[5]

  • Complete the Tag: Fill out the tag completely and legibly. Include:

    • The full chemical name: "Waste this compound". Do not use abbreviations.[9]

    • All identified hazards (e.g., "Irritant," "Toxic").[5]

    • The accumulation start date (the day the first drop of waste is designated).

  • Secondary Containment: Place the tagged container in a labeled, compatible secondary containment bin within a designated Satellite Accumulation Area (SAA).[5][11]

  • Request Pickup: Arrange for waste collection through your EHS department's established procedures.

Protocol 3.2: Disposal of Contaminated Labware (Glassware, Spatulas)

This protocol addresses residual amounts of the compound adhering to laboratory equipment.

  • Initial Rinse: In a chemical fume hood, rinse the contaminated item with a minimal amount of a suitable organic solvent (e.g., acetone, ethyl acetate).

  • Collect Rinsate: The solvent used for rinsing is now considered halogenated organic liquid waste . Collect all rinsate in a dedicated, properly labeled waste container.[5][9] The container must be:

    • Made of a compatible material (e.g., polyethylene).

    • Clearly labeled "HALOGENATED ORGANIC WASTE" and list all solvent constituents.[10]

    • Kept tightly closed when not in use.[5][9]

  • Secondary Cleaning: After the initial hazardous waste rinse, the glassware can typically be cleaned using standard laboratory detergents and procedures.

Protocol 3.3: Disposal of Contaminated Solid Materials

This protocol covers disposable items that have come into contact with the compound.

  • Affected Materials: This includes used gloves, weighing paper, absorbent pads from spill cleanup, and contaminated silica gel from chromatography.

  • Collection: Place all contaminated solid debris into a heavy-duty, sealable plastic bag or a designated solid waste container.

  • Labeling: Clearly label the bag or container as "HALOGENATED ORGANIC SOLID WASTE" and list "this compound" as the contaminant.

  • Storage and Pickup: Store the sealed container in the SAA and request pickup from EHS. Do not dispose of this waste in regular or biomedical trash.[12]

Spill Management Protocol

Accidental spills must be managed immediately and safely.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response line.[9]

  • Don PPE: At a minimum, wear the PPE outlined in Section 1.

  • Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels to absorb the bulk of a spill.

  • Collect Absorbent: Carefully sweep or scoop the contaminated absorbent material into a sealable container.

  • Decontaminate: Wipe the spill area with a cloth or pad dampened with a suitable solvent (e.g., acetone).

  • Dispose of Waste: All cleanup materials (absorbent, pads, gloves) are considered halogenated organic solid waste and must be disposed of according to Protocol 3.3.[5]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for determining the correct disposal path for this compound waste.

G cluster_form Assess Waste Form cluster_action Execute Disposal Action cluster_stream Assign to Waste Stream start Identify Waste: This compound solid_neat Unused / Bulk Solid start->solid_neat contaminated_labware Contaminated Labware (e.g., Glassware) start->contaminated_labware contaminated_disposables Contaminated Disposables (Gloves, Pads, Silica) start->contaminated_disposables package_solid 1. Use original container or a sealed, compatible container. 2. Affix 'Hazardous Waste' Tag. solid_neat->package_solid rinse_collect 1. Rinse with minimal solvent (e.g., Acetone) in fume hood. 2. Collect rinsate. contaminated_labware->rinse_collect bag_solids 1. Place all items in a heavy-duty, sealable bag. 2. Label bag clearly. contaminated_disposables->bag_solids halogenated_solid HALOGENATED ORGANIC SOLID WASTE package_solid->halogenated_solid halogenated_liquid HALOGENATED ORGANIC LIQUID WASTE rinse_collect->halogenated_liquid bag_solids->halogenated_solid end_node Store in Designated Satellite Accumulation Area (SAA) & Contact EHS for Pickup halogenated_solid->end_node halogenated_liquid->end_node

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(2-Chlorophenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical intermediates like 2-(2-Chlorophenyl)thiazole-4-carbaldehyde is foundational to innovation in pharmaceuticals and agrochemicals.[1][2] This compound, a yellow solid with a molecular weight of 223.68 g/mol , serves as a critical building block for biologically active molecules.[1][3] However, its utility in synthesis is matched by the imperative for rigorous safety protocols. The chemical structure, featuring a chlorinated phenyl group, a thiazole ring, and an aldehyde functional group, dictates a specific hazard profile that must be managed with appropriate Personal Protective Equipment (PPE).

This guide provides an in-depth, procedural framework for the safe handling of this compound. It moves beyond a simple checklist to explain the causality behind each safety measure, ensuring that every protocol is a self-validating system for your protection.

Hazard Assessment: The 'Why' Behind the PPE

Understanding the potential hazards of a chemical is the first step in establishing a safe handling protocol.[4] While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this specific molecule is not widely available, we can infer its toxicological profile by analyzing its constituent parts and data from structurally similar compounds.

  • Chlorinated Aromatic Group: Chlorinated organic compounds are a class of chemicals that can possess toxicological properties and require specific handling and storage procedures to prevent harmful reactions.[5][6]

  • Aldehyde Functional Group: Aldehydes are known to be irritants and potential sensitizers. The precautionary statement for a related compound, Thiazole-4-carboxaldehyde, indicates it can cause skin and serious eye irritation.[7]

  • Thiazole Ring: While the thiazole moiety is central to many pharmaceuticals, derivatives can cause skin and eye irritation.[8][9][10]

Based on this analysis, we can anticipate the primary hazards associated with this compound.

Potential Hazard GHS Hazard Statement (Inferred) Associated GHS Pictogram Rationale & Representative Citations
Eye Irritation H319: Causes serious eye irritationGHS07 (Exclamation Mark)A common classification for aromatic aldehydes and thiazole derivatives.[7][8][9]
Skin Irritation H315: Causes skin irritationGHS07 (Exclamation Mark)Expected due to the aldehyde group and data on similar thiazoles.[7][9][10]
Respiratory Irritation H335: May cause respiratory irritationGHS07 (Exclamation Mark)A potential hazard when handling the compound as a powder or dust.[10]
Acute Toxicity (Oral) H302: Harmful if swallowedGHS07 (Exclamation Mark)A possibility for substituted thiazoles and benzothiazoles.[7][11]

Core PPE Requirements: Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it is dictated by a risk assessment of the specific procedure being performed.[4][12] The following provides a baseline for handling this compound, which should be scaled up based on the quantity of material and the potential for exposure.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation. Therefore, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for any work involving this chemical.[12]

  • Splash Hazard: When handling solutions of the compound or quantities greater than a few milligrams, upgrade to chemical splash goggles. Goggles provide a full seal around the eyes, protecting against splashes from all angles.[12]

  • High-Risk Operations: For procedures involving larger volumes or a significant risk of splashing (e.g., transfers, reactions under pressure), a face shield must be worn in addition to chemical splash goggles.[12][13] A face shield alone does not provide adequate eye protection.

Hand Protection

The primary route of skin exposure is through the hands. Selecting the correct glove material is critical, as no single glove is impervious to all chemicals.

  • Glove Selection: Because this compound contains a chlorinated aromatic ring, glove selection must account for potential solvent-like interactions. Always inspect gloves for tears or pinholes before use.[14]

  • Protocol for Use: Utilize a two-glove (double-gloving) technique when handling this compound. This provides an additional layer of protection in case the outer glove is compromised.

  • Removal: After handling, remove gloves using a technique that avoids touching the outside of the glove with your bare skin and dispose of them in the designated hazardous waste container. Wash hands thoroughly with soap and water afterward.[14]

Glove Material Protection Against Chlorinated/Aromatic Compounds Considerations Relevant Citations
Viton™ ExceptionalOffers excellent resistance to chlorinated and aromatic solvents. Good resistance to cuts.[12]
Polyvinyl Alcohol (PVA) ExcellentHighly impermeable to gases and provides strong protection from aromatic and chlorinated solvents.[12]
Nitrile Fair to GoodA common laboratory glove, but breakthrough times can vary significantly. Best for short-duration tasks and splash protection only.[4][15]
Natural Rubber (Latex) PoorNot recommended for handling chlorinated organic compounds.[15]

Note: The exact breakthrough time for any glove must be confirmed with the manufacturer for the specific chemical or solvent system being used.

Body Protection
  • Laboratory Coat: A standard, buttoned lab coat is the minimum requirement to protect skin and personal clothing from minor spills and dust.[12]

  • Chemical-Resistant Apron: For procedures involving gram-scale quantities or significant splash potential, supplement the lab coat with a chemical-resistant apron.[4]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting. Do not wear sandals or perforated shoes.[14]

Respiratory Protection

Engineering controls are the primary method for mitigating inhalation risks.

  • Primary Control: All handling of this compound powder must be performed inside a certified chemical fume hood to prevent inhalation of dust.[5][14]

  • When Respirators are Needed: Respiratory protection is generally not required if engineering controls are functioning correctly. However, in the event of a large spill or a failure of ventilation controls, a respirator may be necessary. Use of a respirator requires prior medical clearance, fit-testing, and training under your institution's formal respiratory protection program.[13]

Operational and Disposal Plans

Step-by-Step Handling Protocol: Weighing Solid Compound
  • Preparation: Before retrieving the chemical, ensure the chemical fume hood is on and operating correctly. Don appropriate PPE: a lab coat, safety goggles, and double nitrile or Viton gloves.

  • Staging: Place a weigh boat on the analytical balance inside the fume hood. Also, place a container for hazardous waste disposal within reach.

  • Dispensing: Retrieve the stock container of this compound. Keeping the container opening well inside the fume hood, carefully tap the required amount of solid into the weigh boat. Avoid creating airborne dust.

  • Sealing: Immediately and tightly seal the stock container.[8] Wipe the exterior of the container with a damp cloth if any dust is present and dispose of the cloth in the hazardous waste container.

  • Cleanup: Once the desired amount is weighed, remove the outer pair of gloves and dispose of them in the designated waste container. Use the inner gloves to complete the transfer of the weighed compound to your reaction vessel.

  • Final Disposal: Dispose of the weigh boat and inner gloves in the hazardous waste container. Wash hands thoroughly.

Spill and Disposal Management
  • Spill Response: For a minor spill of the solid material within a fume hood, carefully sweep it up with a dustpan and brush and place it in a sealed, labeled hazardous waste container.[8] Do not use a vacuum cleaner. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[5]

  • Waste Disposal: All materials contaminated with this compound, including gloves, weigh boats, and excess chemical, must be treated as hazardous waste.[16]

    • Segregation: Keep this waste stream separate from others to prevent incompatible chemical reactions.[16]

    • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5][16]

    • Pickup: Contact your institution's EHS office to arrange for a hazardous waste pickup.[16]

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow cluster_assessment 1. Risk Assessment cluster_ppe 2. PPE Selection Start Start Task AssessScale Assess Scale: Small (<1g) or Large (>1g)? Start->AssessScale AssessProcedure Assess Procedure: Solid Weighing or Liquid Transfer? AssessScale->AssessProcedure Small Scale AssessScale->AssessProcedure Large Scale AssessAerosol Assess Aerosolization Risk: Low (e.g., gentle transfer) or High (e.g., sonicating)? AssessProcedure->AssessAerosol PPE_Enhanced Enhanced PPE: - Lab Coat + Chem-Resistant Apron - Chemical Splash Goggles - Double Viton/PVA Gloves AssessProcedure->PPE_Enhanced Large Scale, Solid AssessProcedure->PPE_Enhanced Small Scale, Liquid PPE_Min Minimum PPE: - Lab Coat - Safety Glasses with Side Shields - Double Nitrile Gloves AssessAerosol->PPE_Min Small Scale, Solid, Low Risk PPE_Max Maximum PPE: - Enhanced PPE + Face Shield - All work in certified fume hood AssessAerosol->PPE_Max Large Scale, Liquid, High Risk

Caption: PPE Selection Workflow for this compound.

This guide provides a foundational safety framework. Always consult your institution's specific chemical hygiene plan and EHS department before beginning work with any new compound. By integrating these expert-level precautions into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • USC Nanofab Wiki. (n.d.). STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Unknown Source. (n.d.). Personal Protective Equipment (PPE) Glove Chart. Retrieved from a source discussing glove types and chemical resistance.
  • Health and Safety Authority. (2024). Guidance on Safe Storage of Chemicals in the Laboratory.
  • University of California, Berkeley. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
  • IPI Global. (n.d.). Safe and efficient handling of chlorinated solvents.
  • Chem-Impex. (n.d.). 2-(2-chlorophényl)thiazole-4-carbaldéhyde.
  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List.
  • National Center for Biotechnology Information. (2019). GHS Classification Summary (Rev.8, 2019). PubChem.
  • El-Metwaly, N. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1754.
  • Gobouri, A. A., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Molecules, 29(23), 5195.
  • ResearchGate. (2024). (PDF) Thiazole derivatives: prospectives and biological applications.
  • Khan, I., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemistry.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chlorophenyl)thiazole-4-carbaldehyde
Reactant of Route 2
2-(2-Chlorophenyl)thiazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.